2-(Tetrahydro-3-furanyl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(oxolan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-3-1-6-2-4-8-5-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNHEBUGYPWWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456039 | |
| Record name | 2-(Tetrahydro-3-furanyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130990-25-9 | |
| Record name | 2-(Tetrahydro-3-furanyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxolan-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical properties of Tetrahydrofurfuryl alcohol
An In-Depth Technical Guide to the Physical Properties of Tetrahydrofurfuryl Alcohol (THFA)
Prepared by a Senior Application Scientist
Introduction: The Versatility of a Bio-Based Solvent
Tetrahydrofurfuryl alcohol (THFA), a derivative of furfural, is a water-miscible, biodegradable organic compound that has garnered significant attention across various industries, from pharmaceuticals and agrochemicals to coatings and industrial cleaners.[1][2] Its classification as a "green" solvent, often derived from renewable resources like corn cobs and bagasse, makes it a compelling alternative to traditional petroleum-based solvents.[1][2][3] This guide provides a comprehensive overview of the core physical properties of THFA, offering researchers, scientists, and drug development professionals the technical data and insights necessary for its effective application. Understanding these properties is paramount for optimizing reaction conditions, formulating stable products, and ensuring safe handling and storage.
The unique molecular structure of THFA, featuring a saturated five-membered ether ring (tetrahydrofuran) and a primary alcohol functional group, dictates its valuable physicochemical characteristics. This combination imparts both hydrophilicity, due to the hydroxyl group, and a degree of lipophilicity, enabling its broad solvency power.
Molecular Structure and Core Identifiers
A foundational understanding of THFA begins with its molecular structure and key identifiers, which are crucial for database searches, regulatory compliance, and analytical characterization.
Caption: Molecular structure of Tetrahydrofurfuryl alcohol.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 97-99-4 | [4][5][6] |
| Molecular Formula | C₅H₁₀O₂ | [4][6][7] |
| Molecular Weight | 102.13 g/mol | [5][6][7] |
| Synonyms | Tetrahydro-2-furanmethanol, (Tetrahydrofuran-2-yl)methanol, THFA | [1][5][8] |
| InChIKey | BSYVTEYKTMYBMK-UHFFFAOYSA-N | [7][9] |
| Canonical SMILES | C1CCOC1CO | [9] |
Physicochemical Properties
The utility of THFA in research and development is defined by its distinct physical properties. These values are critical for process design, safety assessments, and formulation development.
General and Thermal Properties
These properties describe the appearance, state, and behavior of THFA under varying temperatures.
Table 2: General and Thermal Data
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless to light yellow, hygroscopic liquid | Ambient | [2][4][10] |
| Odor | Mild, faint, warm, oily, caramellic | - | [2][3][4] |
| Boiling Point | 178 °C | 760 mm Hg | [3][4][6][9] |
| Melting Point | < -80 °C | - | [1][3][4][9] |
| Flash Point | 73-75 °C (Closed Cup) | - | [5][11][12][13] |
| 84 °C (Open Cup) | - | [10][14] | |
| Autoignition Temp. | 282 °C | - | [3][5][11] |
| Heat of Vaporization | 120.6 cal/g | - | [10][15] |
The relatively high boiling point and low vapor pressure indicate that THFA is a low-volatility solvent, which is advantageous in applications where solvent loss through evaporation needs to be minimized, such as in coatings or as a reaction medium at elevated temperatures.[1][3] Its very low melting point ensures it remains in a liquid state across a broad range of temperatures, simplifying storage and handling in various climates.[3][4]
Density and Fluid Dynamics
Density, viscosity, and surface tension are fundamental properties for fluid handling, mixing, and formulation processes.
Table 3: Density and Fluid Dynamics Data
| Property | Value | Conditions | Source(s) |
| Density | 1.054 g/cm³ | 20 °C | [4][9][16] |
| 1.054 g/mL | 25 °C | [7][17] | |
| Vapor Density | ~3.5 (Air = 1) | 20 °C | [3][4][7] |
| Viscosity | 6.24 mPa·s (cP) | 20 °C | [8][11][14] |
| Surface Tension | 37 dyn/cm | 25 °C | [14][18] |
The density of THFA being slightly higher than water is a key consideration for phase separation processes. Its moderate viscosity is beneficial for applications requiring good flow and wetting properties.[15]
Solubility and Partitioning Behavior
The solvency power of THFA is one of its most valuable attributes, stemming from its ability to interact with a wide range of solutes.
Table 4: Solubility and Partitioning Data
| Property | Value | Conditions | Source(s) |
| Solubility in Water | Miscible | 25 °C | [1][2][4][14] |
| Solubility in Organics | Miscible with alcohol, ether, acetone, chloroform, benzene | - | [1][2][4][14] |
| Partition Coefficient (log P) | -0.14 | 24.7 °C | [3][11][13][19] |
THFA's complete miscibility with water and many common organic solvents makes it an excellent coupling agent, capable of creating homogeneous solutions from otherwise immiscible components.[2][4] The negative log P value indicates a slight preference for the aqueous phase over the octanol phase, underscoring its hydrophilic nature.[3][19] This is a critical parameter in drug development for predicting the distribution of a substance in biological systems.
Optical and Electrical Properties
These properties are important for analytical techniques and applications involving electromagnetic fields.
Table 5: Optical and Electrical Data
| Property | Value | Conditions | Source(s) |
| Refractive Index (n_D) | 1.452 | 20 °C | [7][14][15] |
| Dielectric Constant | 13.6 | 23 °C | [10][14][18] |
The refractive index is a useful parameter for purity assessment and quality control, often measured quickly and accurately.
Safety and Hazard Profile
A comprehensive understanding of a substance's physical properties must include its hazard characteristics to ensure safe handling.
Flammability and Explosive Limits
Table 6: Flammability Data
| Property | Value | Source(s) |
| Classification | Combustible Liquid | [8][11][12] |
| Lower Explosive Limit (LEL) | 1.5% (V) | [3][5][14] |
| Upper Explosive Limit (UEL) | 9.7% (V) | [3][12][14] |
The flash point of THFA is above typical ambient temperatures, classifying it as a combustible but not highly flammable liquid.[11][12] However, it's crucial to note that explosive vapor/air mixtures can form above its flash point.[12][20] Therefore, avoiding ignition sources and ensuring adequate ventilation are paramount when working with THFA at elevated temperatures.
Experimental Methodologies: A Note on Self-Validation
The data presented in this guide are derived from standard test methods recognized by international bodies. For instance, properties like the partition coefficient are often determined according to OECD Test Guideline 107.[19] The consistency of values across numerous independent sources, such as Safety Data Sheets (SDS) from different suppliers and entries in comprehensive chemical databases, serves as a self-validating system for the trustworthiness of this data.[4][5][8][11][13]
For laboratory-specific verification, standard protocols should be employed:
-
Boiling Point: Determined using distillation methods under controlled atmospheric pressure (e.g., ASTM D1078).
-
Density: Measured with a hydrometer, pycnometer, or digital density meter.
-
Flash Point: Assessed using standardized closed-cup (e.g., Pensky-Martens) or open-cup (e.g., Cleveland) apparatus.
-
Viscosity: Measured using a viscometer (e.g., Brookfield or capillary).
The following workflow illustrates a generalized approach to physical property verification for incoming solvents like THFA in a research setting.
Caption: Quality control workflow for verifying physical properties.
Conclusion
Tetrahydrofurfuryl alcohol presents a compelling profile for scientists and developers, combining favorable solvency, low volatility, and a strong environmental and safety record. The physical properties detailed in this guide—from its thermal behavior and fluid dynamics to its solubility characteristics—provide the essential data for its confident and effective use in a multitude of scientific applications. By leveraging this information, researchers can harness the full potential of this versatile, bio-based solvent.
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- Biosystems Engineers. (2007, October 26). Tetrahydrofurfuryl Alcohol (THFA).
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2-(Tetrahydro-3-furanyl)ethanol: A Comprehensive Analysis of Chemical Structure, Stereoisomerism, and Synthetic Strategies
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a detailed exploration of 2-(Tetrahydro-3-furanyl)ethanol, a heterocyclic alcohol with significant potential as a building block in medicinal chemistry and materials science. We will dissect its core chemical structure, delve into the critical implications of its stereochemistry, and outline synthetic approaches, offering a robust technical resource for scientists engaged in novel molecular design and development.
Core Molecular Identity and Physicochemical Properties
This compound is a bifunctional molecule featuring a saturated five-membered tetrahydrofuran (THF) ring and a primary alcohol group. The ethyl-alcohol substituent at the 3-position distinguishes it from its more common constitutional isomer, tetrahydrofurfuryl alcohol (THFA), where the hydroxymethyl group is at the 2-position.[1][2][3] This seemingly minor structural shift has profound implications for its stereochemistry and utility in asymmetric synthesis.
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₆H₁₂O₂ | [4][5] |
| Molecular Weight | 116.16 g/mol | [4][5] |
| CAS Number | 130990-25-9 | [4][5][6] |
| Appearance | Liquid | [4][5] |
| Purity | Typically ≥95-98% | [4][5] |
| InChI Key | SVNHEBUGYPWWOF-UHFFFAOYSA-N | [4][5] |
| Synonyms | 2-(Tetrahydrofuran-3-yl)ethanol, 2-(oxolan-3-yl)ethan-1-ol, 3-(2'-hydroxyethyl)tetrahydrofuran | [4] |
Structural Analysis and Stereoisomerism: The Chiral Center
The key structural feature of this compound is the presence of a stereocenter at the C3 position of the tetrahydrofuran ring. This chirality means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-2-(Tetrahydro-3-furanyl)ethanol and (S)-2-(Tetrahydro-3-furanyl)ethanol.
Caption: Primary strategies for obtaining enantiomerically pure this compound.
Approach 1: Chiral Resolution (Post-Synthesis Separation)
This method involves synthesizing the racemic mixture and then separating the enantiomers.
-
Protocol Outline: Enzymatic Kinetic Resolution
-
Objective: To selectively acylate one enantiomer of the racemic alcohol, allowing for separation.
-
Materials:
-
Racemic this compound
-
An acyl donor (e.g., vinyl acetate)
-
A lipase enzyme (e.g., Candida antarctica lipase B, CALB)
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
-
Procedure: a. Dissolve the racemic alcohol in the organic solvent. b. Add the acyl donor and the lipase. c. Stir the reaction at a controlled temperature (e.g., 30-40 °C). d. Monitor the reaction progress using chiral chromatography (GC or HPLC) until ~50% conversion is reached. e. Quench the reaction by filtering off the enzyme. f. Separate the resulting ester (from the faster-reacting enantiomer) and the unreacted alcohol (the slower-reacting enantiomer) using column chromatography. g. Hydrolyze the separated ester to recover the pure alcohol enantiomer.
-
Causality: Lipases are chiral catalysts that exhibit enantioselectivity, reacting at a different rate with each enantiomer of the substrate. This rate difference allows for the kinetic separation of the two.
-
Approach 2: Asymmetric Synthesis (Building Chirality In)
This is often the more elegant and efficient approach, creating only the desired enantiomer from the start.
-
Conceptual Protocol: Synthesis from a Chiral Precursor A powerful strategy involves starting with a commercially available chiral building block. For instance, a chiral lactone carboxylic acid can be reduced to form the desired chiral tetrahydrofuran derivative. [7] 1. Starting Material: An enantiopure 2-hydroxyglutaric acid γ-lactone derivative. 2. Step 1: Carboxylic Acid Reduction: Selectively reduce the carboxylic acid group to a primary alcohol. This can be achieved using reagents like borane dimethyl sulfide complex (BH₃·SMe₂). Care must be taken to avoid reduction of the lactone carbonyl. 3. Step 2: Lactone Reduction: Reduce the lactone carbonyl to form the diol, which spontaneously cyclizes or can be induced to form the tetrahydrofuran ring. A stronger reducing agent like lithium aluminum hydride (LiAlH₄) would typically be required for this step. 4. Rationale: The stereocenter of the starting lactone directly translates to the stereocenter in the final tetrahydrofuran product, ensuring high enantiopurity. This method avoids the need for downstream resolution steps. [7]
Potential Applications in Drug Discovery
While there is currently no publicly available scientific literature detailing specific pharmacological investigations of this compound, its structure is of significant interest. [6]The tetrahydrofuran motif is a common scaffold in many natural products and pharmaceuticals due to its favorable properties, including metabolic stability and its ability to act as a hydrogen bond acceptor.
The primary alcohol provides a versatile chemical handle for further modification. [6]It can be:
-
Oxidized to an aldehyde or carboxylic acid for use in coupling reactions (e.g., amide bond formation, Wittig reactions).
-
Converted to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution.
-
Used in esterification or etherification to link the tetrahydrofuran moiety to other molecular fragments.
This versatility makes this compound a valuable building block for generating libraries of complex molecules for screening in drug discovery programs. Its potential lies in serving as a precursor for novel heterocyclic scaffolds. [6]
Conclusion and Future Outlook
This compound represents a chiral building block with untapped potential. Its core value lies in its stereocenter, offering a platform for the development of stereochemically pure molecules essential for modern drug discovery. While direct biological data is scarce, the synthetic pathways to access its enantiopure forms are well-precedented in the field of organic chemistry. For researchers and drug development professionals, this molecule should be viewed as a foundational element for constructing novel chemical entities. Future research should focus on developing scalable, efficient asymmetric syntheses and exploring the incorporation of this scaffold into biologically active compounds to fully realize its potential.
References
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- Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1327–1337.
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Tetrahydrofurfuryl alcohol CAS number 97-99-4
An In-depth Technical Guide to Tetrahydrofurfuryl Alcohol (CAS 97-99-4)
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of Tetrahydrofurfuryl alcohol (THFA), a versatile and increasingly important chemical for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this guide delves into the causality behind its applications, its synthesis from renewable sources, and the critical data necessary for its safe and effective implementation in both laboratory and industrial settings.
Introduction: The Rise of a Bio-Derived Platform Chemical
Tetrahydrofurfuryl alcohol (THFA), identified by CAS number 97-99-4, is a primary alcohol consisting of a tetrahydrofuran ring substituted at the 2-position with a hydroxymethyl group.[1][2][3] Structurally, it is the hydrogenated, and thus more stable, derivative of furfuryl alcohol.
What makes THFA particularly relevant in modern chemistry is its origin. It is not a petroleum-derived product but is synthesized from agricultural biomass like corncobs, oat hulls, and sugarcane bagasse.[4][5] This process begins with the extraction of furfural from these renewable feedstocks, which is then converted to THFA.[6] This bio-based origin, combined with its biodegradability and low toxicity profile, has established THFA as a leading "green" solvent and a key building block in sustainable chemical synthesis.[1][5][7][8]
Physicochemical Characteristics
The utility of any chemical in a research or manufacturing setting begins with a firm understanding of its physical and chemical properties. THFA is a colorless to light yellow, hygroscopic liquid with a characteristically mild, pleasant odor.[1][2] Its miscibility with water and a wide range of organic solvents, including ethanol, ether, acetone, and chloroform, makes it an exceptionally versatile solvent.[1][9]
Key quantitative properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 97-99-4 | [2][10][11] |
| Molecular Formula | C₅H₁₀O₂ | [2] |
| Molecular Weight | 102.13 g/mol | [2][11] |
| Appearance | Colorless to light yellow liquid | [1][2][12] |
| Boiling Point | 178 °C (at 760 mm Hg) | [1][2][12] |
| Melting Point | -80 °C | [1][2][12] |
| Density | 1.054 g/mL (at 20-25 °C) | [1][2][12] |
| Flash Point | 73-75 °C (closed cup) | [12][13] |
| Solubility | Miscible with water, alcohols, ethers, ketones, benzene | [1] |
| Vapor Density | ~3.5 (Air = 1) | [2][12] |
| Refractive Index | ~1.452 (at 20 °C) | [1] |
Synthesis Pathway: From Biomass to High-Purity Chemical
The industrial production of THFA is a cornerstone of its green profile. The process is a multi-step pathway that begins with agricultural waste.
-
Furfural Production: Pentosan-rich biomass (e.g., corncobs) undergoes acid-catalyzed hydrolysis to produce furfural.[4][6]
-
Catalytic Hydrogenation: Furfural is then subjected to catalytic hydrogenation. This can be a two-step process where furfural is first reduced to furfuryl alcohol, which is subsequently hydrogenated to THFA. Alternatively, furfural can be directly hydrogenated to THFA.[6][7] This reaction is typically performed at high pressure (100-1500 psi) and elevated temperatures (170-180°C) using catalysts such as Raney nickel or a copper chromate/nickel mixture.[4]
The efficiency of this conversion is high, though by-products such as 1,5-pentanediol can be formed.[4] High-purity THFA (>99%) can be achieved through subsequent distillation.[5]
Caption: Industrial synthesis of THFA from renewable biomass.
Core Applications in Research and Development
THFA's unique combination of properties—high solvency, low volatility, water miscibility, and reactive hydroxyl group—makes it a valuable tool for scientists and developers.[12]
As a High-Performance "Green" Solvent
The primary role of THFA is as an environmentally acceptable solvent.[4] Its effectiveness stems from its polar protic nature, making it suitable for a wide range of solutes.
-
Pharmaceutical Formulations: It is used as a co-solvent and an absorption enhancer in various topical and transdermal medications, aiding the delivery of active pharmaceutical ingredients (APIs).[4]
-
Agrochemicals: In pesticide and herbicide formulations, THFA helps dissolve active ingredients, improving their stability and efficacy in aqueous systems.[4][6][8]
-
Resins and Coatings: It serves as a solvent for vinyl resins, cellulose esters, and chlorinated rubber, and acts as a reactive diluent for epoxy resins, influencing curing behavior and final polymer properties.[1][3]
As a Reactive Chemical Intermediate
The primary alcohol group on the THFA molecule is a reactive handle for synthesizing a variety of downstream chemicals.[5]
-
Precursor to Diols: Through chemoselective hydrogenolysis, THFA is a key precursor to 1,5-pentanediol, a valuable monomer for polyesters and polyurethanes.[1][3]
-
Synthesis of Heterocycles: It is used to prepare other important heterocyclic compounds, such as 3,4-dihydropyran.[3]
-
Esterification and Etherification: The hydroxyl group readily participates in esterification and etherification reactions, making THFA a building block for producing plasticizers, surfactants, and specialty ethers and esters used in adhesives and pharmaceuticals.[7]
Caption: The sustainable lifecycle of THFA, from creation to biodegradation.
Methodology for Quality Assessment
For drug development and high-purity research, verifying the quality of THFA is a self-validating and critical step. Commercial grades are typically >98.5% or >99% pure. [4][7]A standard quality control workflow includes:
-
Purity and Impurity Profiling (Gas Chromatography - GC):
-
Objective: To quantify the purity of THFA and identify/quantify key impurities like residual furfuryl alcohol, 1,2-pentanediol, or 1,5-pentanediol. [4][5][7] * Methodology: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. A polar capillary column (e.g., a wax-type column) provides good separation. The sample is diluted in a suitable solvent (e.g., methanol) and injected. Purity is determined by area percent calculation against a certified reference standard.
-
-
Water Content (Karl Fischer Titration):
-
Objective: To determine the moisture content, as THFA is hygroscopic. [7] * Methodology: A coulometric or volumetric Karl Fischer titrator is used. A known amount of the THFA sample is injected into the titration cell, and the reagent titrates the water present. The result is typically reported as a weight percentage (e.g., max 0.10%). [7]3. Color Assessment (APHA Color Scale):
-
Objective: To ensure the material is within the specification for colorlessness, which can indicate degradation or contamination.
-
Methodology: The sample is compared visually against platinum-cobalt standards (APHA scale) or analyzed using a spectrophotometer. A typical specification is a maximum of 20 APHA. [7]
-
Conclusion
Tetrahydrofurfuryl alcohol (CAS 97-99-4) represents more than just a versatile solvent and chemical intermediate; it is an exemplar of the shift towards sustainable, bio-derived chemicals. Its robust performance in dissolving a wide array of compounds, coupled with its utility as a reactive building block, secures its place in modern pharmaceutical and materials science. For the research and drug development professional, a thorough understanding of its properties, synthesis, applications, and safety profile is essential for leveraging its benefits while ensuring a safe and environmentally responsible workflow.
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- TETRAHYDROFURFURYL ALCOHOL.
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- Tetrahydrofurfuryl Alcohol.
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- Tetrahydrofurfuryl Alcohol.
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- tetrahydrofurfurylalcohol.
- Tetrahydrofurfuryl Alcohol. Monument Chemical. [Link]
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- The Green Chemistry Advantage: Tetrahydrofurfuryl Alcohol as a Sustainable Solvent. Medium. [Link]
- (PDF) Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha is initiated by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase.
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A Technical Guide to (Oxolan-2-yl)methanol (THFA): Properties, Synthesis, and Applications in Modern Research
This guide provides an in-depth technical overview of (Oxolan-2-yl)methanol, commonly known as Tetrahydrofurfuryl alcohol (THFA). Designed for researchers, scientists, and professionals in drug development and polymer science, this document synthesizes core chemical principles with practical, field-proven insights into its application as a versatile solvent and chemical intermediate.
Nomenclature and Chemical Identity
Precise identification is the cornerstone of chemical safety and reproducibility. (Oxolan-2-yl)methanol is recognized by several names and identifiers across chemical literature and regulatory databases. Its structure consists of a saturated five-membered tetrahydrofuran ring substituted at the 2-position with a hydroxymethyl group.[1] This primary alcohol functionality is central to its reactivity and utility.[2][3]
| Identifier Type | Value |
| Preferred IUPAC Name | (Oxolan-2-yl)methanol[1][4] |
| Common Synonyms | Tetrahydrofurfuryl alcohol (THFA), Tetrahydro-2-furanmethanol[3][4] |
| CAS Number | 97-99-4[1] |
| Molecular Formula | C₅H₁₀O₂[1] |
| Molecular Weight | 102.13 g/mol [3] |
| InChIKey | BSYVTEYKTMYBMK-UHFFFAOYSA-N[3] |
| SMILES | C1CC(OC1)CO[1][3] |
Physicochemical Properties: A Rationale for its Versatility
THFA's utility stems from a unique combination of physical and chemical properties. It is a clear, colorless, and viscous liquid with a mild odor.[3] Its hygroscopic nature necessitates storage in tightly sealed containers to prevent moisture absorption.[2][5] The miscibility with water and a wide range of organic solvents makes it an exceptionally versatile solvent system for diverse applications.[2][3]
| Property | Value | Significance in Application |
| Boiling Point | 178 °C[3][5][6] | Low volatility reduces worker exposure and solvent loss compared to more volatile solvents like THF or DCM.[7] |
| Melting Point | < -80 °C[3][5][6] | Wide liquid range allows for use in a broad spectrum of reaction temperatures. |
| Density | ~1.054 g/mL at 20-25 °C[3][5][6] | Higher density than water can be a factor in biphasic separations. |
| Flash Point | 74-75 °C (closed cup)[6][8][9] | Classified as a combustible liquid, requiring appropriate handling away from ignition sources.[9][10] |
| Water Solubility | Miscible[2][3][6] | Enables its use in aqueous and semi-aqueous formulations and simplifies cleanup procedures. |
| Vapor Pressure | 2.3 mm Hg (39 °C)[5] | Contributes to its low volatility and safer handling profile.[7] |
Synthesis: A Foundation in Green Chemistry
A significant advantage of THFA is its origin from renewable biomass, positioning it as a key "green" chemical.[7][11] The industrial synthesis is a testament to sustainable chemical processing, beginning with agricultural waste products.
The primary manufacturing process involves two main stages:
-
Acid-catalyzed digestion of pentosan-rich biomass (e.g., corncobs, sugarcane bagasse, oat hulls) to produce furfural.[11]
-
Catalytic hydrogenation of furfural . This is typically a two-step process where furfural is first reduced to furfuryl alcohol, which is then further hydrogenated to saturate the furan ring, yielding THFA.[1] This second step is often performed under pressure using a nickel or copper chromite catalyst.[11][12]
Caption: Industrial synthesis pathway of THFA from renewable biomass.
This bio-based origin is a critical factor for industries aiming to reduce their reliance on petrochemical feedstocks and improve their environmental footprint.[7]
Chemical Reactivity and Mechanistic Pathways
THFA's chemical behavior is governed by its two key functional groups: the primary alcohol and the saturated ether linkage within the oxolane ring. It undergoes reactions typical of a primary alcohol, while the ring exhibits the stability of a saturated cyclic ether.[3]
Reactions of the Hydroxymethyl Group
The primary alcohol is the main site of reactivity, making THFA a valuable synthetic intermediate.
-
Esterification: Reacts with carboxylic acids or their derivatives to form esters. This reaction is fundamental to producing THFA-esters used as plasticizers and in adhesive formulations.
-
Etherification: The hydroxyl group can be converted into an ether, further modifying its solvent properties or creating specialized intermediates.
-
Oxidation: Can be oxidized to an aldehyde or carboxylic acid, providing pathways to other functionalized tetrahydrofuran derivatives.
Ring-Opening Reactions
While generally stable, the tetrahydrofuran ring can be opened under specific, forcing conditions.
-
Hydrogenolysis: Catalytic hydrogenolysis, for instance with a Rhodium-Rhenium catalyst (Rh/ReOₓ), can cleave the C-O bond in the ring to produce 1,5-pentanediol, a valuable monomer for polyesters and polyurethanes.[1][2] This reaction showcases THFA's role as a bio-based precursor to linear C5 chemicals.
Caption: Key reaction pathways for (Oxolan-2-yl)methanol (THFA).
Applications in Research and Development
THFA's unique properties make it a high-value compound in multiple sectors, particularly those focused on sustainable and high-performance materials.
A Superior "Green" Solvent
THFA is increasingly recognized as an environmentally benign solvent.[7][11] Its biodegradability, low toxicity profile compared to other solvents, and derivation from renewable resources are key advantages.[7]
-
Drug Formulation: It serves as an effective co-solvent to enhance the solubility and efficacy of active pharmaceutical ingredients (APIs).[11] It is also used as an absorption enhancer in transdermal drug delivery systems.[11]
-
Agrochemicals: Used in pesticide and herbicide formulations as a water-miscible solvent that improves the stability and application of active compounds.[7][11]
-
Cleaning and Stripping: Its strong solvency power makes it effective in cleaning products, degreasers, and paint strippers, offering a safer alternative to halogenated solvents.
Intermediate for Fine and Specialty Chemicals
The reactivity of its hydroxyl group makes THFA a foundational building block for more complex molecules.[7]
-
Pharmaceutical Synthesis: The tetrahydrofuran ring is a structural motif found in numerous FDA-approved drugs.[13] THFA and its derivatives serve as chiral building blocks for synthesizing these complex APIs.
-
Agrochemicals: It is a raw material for producing specialized ethers and esters used as active ingredients or stabilizers.
Role in Polymer Chemistry
THFA is integral to the formulation and synthesis of various polymers.
-
Reactive Diluent: It is widely used as a reactive diluent in epoxy resin formulations.[1][2] Here, its function is twofold: it reduces the viscosity of the uncured resin for better processing, and its hydroxyl group reacts with the curing agent, incorporating it into the final polymer network. This enhances the cross-link density and performance of the cured material.
-
Monomer Feedstock: The derivative Tetrahydrofurfuryl Acrylate (THFA), formed by esterifying THFA with acrylic acid, is a critical monomer in polymer chemistry.[14] Poly(THFA) is used in UV-curable coatings, inks, adhesives, and 3D printing resins due to its high thermal stability and toughness.[14]
Experimental Protocol: Fischer Esterification of THFA
This protocol provides a representative method for synthesizing Tetrahydrofurfuryl acetate, demonstrating the utility of THFA as a chemical intermediate. This procedure is self-validating through the inclusion of purification and analytical confirmation steps.
Objective: To synthesize and purify Tetrahydrofurfuryl acetate via acid-catalyzed esterification.
Materials:
-
(Oxolan-2-yl)methanol (THFA), 99%
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (Catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 51.0 g (0.5 mol) of (Oxolan-2-yl)methanol and 36.0 g (0.6 mol) of glacial acetic acid.
-
Catalyst Addition: While stirring, slowly and carefully add 1 mL of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2 hours to drive the reaction to completion.
-
Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and carefully add 100 mL of cold water. Wash the organic layer by slowly adding 50 mL portions of saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes the acidic catalyst and unreacted acetic acid.
-
Workup - Extraction: Separate the organic layer. Wash it once more with 50 mL of water.
-
Drying: Transfer the organic layer (the crude ester) to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate for 15-20 minutes.
-
Purification: Filter off the drying agent. Purify the crude product by fractional distillation under reduced pressure to obtain pure Tetrahydrofurfuryl acetate.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR and FT-IR spectroscopy.
Safety and Handling
Proper handling of THFA is essential for laboratory safety. It is a combustible liquid and should be kept away from open flames and high temperatures.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, nitrile gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8]
-
Health Hazards: THFA is a serious eye irritant.[9][10] High concentrations of vapor can cause central nervous system effects, including dizziness and drowsiness.[9][12] Animal studies suggest it may have reproductive toxicity.[10][12]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, with which it can react violently.[8][9][11] Containers should be tightly closed to protect from moisture.[8]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8][10]
Conclusion
(Oxolan-2-yl)methanol is more than a simple solvent; it is a versatile, bio-derived platform chemical with significant and expanding roles in pharmaceutical development, polymer science, and sustainable industrial applications. Its combination of excellent solvency, reactive functionality, and favorable environmental profile ensures its continued importance for researchers and scientists seeking high-performance, responsible chemical solutions.
References
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- The Green Chemistry Advantage: Tetrahydrofurfuryl Alcohol as a Sustainable Solvent.
- How does Tetrahydro Furfuryl Alcohol react with reducing agents? - Blog.
- Material Safety Data Sheet - Tetrahydrofurfuryl alcohol, 98% - Cole-Parmer.
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- 97-99-4(Tetrahydrofurfuryl alcohol) Product Description - ChemicalBook.
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- What is Tetrahydrofurfuryl Alcohol and its Properties? - FAQ - Guidechem.
- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed.
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- Tetrahydrofurfuryl alcohol, Tetrahydro-2-furanmethanol, THFA, 99% - Chemkits.eu.
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An In-depth Technical Guide to 2-(Tetrahydro-3-furanyl)ethanol: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-(Tetrahydro-3-furanyl)ethanol, a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, provides a detailed synthetic protocol, outlines methods for its characterization, and explores its applications in medicinal chemistry, grounded in established scientific principles and supported by relevant literature.
Introduction: The Significance of the Tetrahydrofuran Moiety
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drug molecules. Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. This compound, with its reactive primary alcohol functional group appended to the 3-position of the THF ring, represents a versatile and strategically important building block for the synthesis of complex molecular architectures. This guide aims to provide the necessary technical details to effectively utilize this compound in a research and development setting.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in the laboratory. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [1][2] |
| Molecular Weight | 116.16 g/mol | [1][2] |
| CAS Number | 130990-25-9 | [1] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥98% | [1] |
Safety Information:
This compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[1]
Synthesis of this compound
A reliable method for the preparation of this compound involves the reduction of the corresponding carboxylic acid, (tetrahydrofuran-3-yl)acetic acid. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[3][4]
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
(Tetrahydrofuran-3-yl)acetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
Diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool to room temperature.
-
Reagent Addition: Anhydrous THF (100 mL) is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (2.0 g, 52.7 mmol) under a positive pressure of inert gas. The resulting suspension is stirred and cooled to 0 °C in an ice bath.
-
Substrate Addition: (Tetrahydrofuran-3-yl)acetic acid (5.0 g, 38.4 mmol) is dissolved in anhydrous THF (50 mL) and transferred to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction flask is cooled to 0 °C in an ice bath. The reaction is cautiously quenched by the slow, dropwise addition of distilled water (2 mL), followed by 15% aqueous sodium hydroxide (2 mL), and finally distilled water (6 mL). The resulting granular precipitate is stirred for 30 minutes.
-
Extraction and Purification: The precipitate is removed by filtration and washed with diethyl ether (3 x 30 mL). The combined organic filtrates are washed with a saturated aqueous Na₂SO₄ solution, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.[5]
Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques for this are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydrofuran ring and the ethyl alcohol side chain. The hydroxyl proton will typically appear as a broad singlet, the position of which can vary depending on the concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹ characteristic of the alcohol.
-
C-H stretching bands for the sp³ hybridized carbons around 2850-3000 cm⁻¹.
-
A C-O stretching band for the ether linkage in the tetrahydrofuran ring, typically around 1050-1150 cm⁻¹.
Applications in Drug Development
The 3-substituted tetrahydrofuran motif is a key structural element in a number of biologically active molecules. The primary alcohol of this compound serves as a versatile handle for further synthetic transformations, making it a valuable building block in the synthesis of potential therapeutic agents.
Synthetic Utility
Caption: Potential synthetic transformations of this compound.
The primary alcohol can be:
-
Oxidized to the corresponding aldehyde, which can then participate in carbon-carbon bond-forming reactions.
-
Esterified with a variety of carboxylic acids or their derivatives to introduce new functionalities.
-
Converted to a good leaving group , such as a tosylate, to facilitate nucleophilic substitution reactions.
Role in Bioactive Molecules
The tetrahydrofuran ring system is present in a number of antiviral and antibacterial agents. For instance, derivatives of tetrahydrofuranyl pyrimidinediones have been investigated as novel antibacterial compounds targeting Mycobacterium tuberculosis.[6] The structural features of this compound make it an attractive starting material for the synthesis of analogs of such bioactive molecules.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery. Its synthesis via the reduction of (tetrahydrofuran-3-yl)acetic acid is a straightforward and scalable process. The presence of a primary alcohol on the medicinally relevant tetrahydrofuran scaffold allows for a wide range of subsequent chemical modifications. This guide provides the foundational knowledge for the synthesis, characterization, and strategic application of this important chemical intermediate.
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
- Common Organic Chemistry. (n.d.). Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4).
- Starr, D., & Hixon, R. M. (n.d.). Tetrahydrofuran. Organic Syntheses Procedure.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Organic Syntheses. (n.d.). L-VALINOL.
- MDPI. (n.d.). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols.
- PubMed. (2017). Tetrahydro-2-furanyl-2,4(1H,3H)-pyrimidinedione derivatives as novel antibacterial compounds against Mycobacterium.
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Introduction: The Structural Elucidation of a Versatile Green Solvent
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Tetrahydrofurfuryl Alcohol (THFA)
Tetrahydrofurfuryl alcohol (THFA), a bio-derived compound prepared by the hydrogenation of furfural, is a colorless liquid with a mild odor.[1][2] It is widely regarded as a "green" solvent and is utilized across various industries as a high-purity, water-miscible solvent, a reactive diluent for epoxy resins, and a chemical intermediate.[3][4] Its structure, consisting of a tetrahydrofuran ring substituted at the 2-position with a hydroxymethyl group, presents a unique and illustrative case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis.[2]
This guide provides a detailed technical examination of the ¹H and ¹³C NMR spectra of THFA. As a Senior Application Scientist, the objective is not merely to present data but to offer a comprehensive interpretation grounded in fundamental principles, empowering researchers, scientists, and drug development professionals to confidently identify and characterize this molecule. We will delve into the causality behind observed chemical shifts, explore the nuances of spin-spin coupling, and provide field-proven protocols for acquiring high-quality spectral data.
Molecular Structure and Stereochemical Considerations
A thorough analysis of THFA's NMR spectra begins with an understanding of its molecular structure and stereochemistry. The carbon atom at the 2-position of the tetrahydrofuran ring (C2) is a chiral center. This chirality is the key to understanding the complexity of the ¹H NMR spectrum, as it renders the geminal protons on the adjacent C5 methylene group and the protons on the exocyclic C6 methylene group diastereotopic. Consequently, these pairs of protons are chemically non-equivalent and are expected to exhibit distinct chemical shifts and couplings.
Caption: Molecular structure of THFA with atom numbering for NMR assignment.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of THFA provides a wealth of information about its proton environment. The signals are spread across a range of approximately 1.5 to 4.0 ppm, with an additional signal for the hydroxyl proton whose position is concentration and solvent dependent.
Peak Assignments and Multiplicity
The interpretation of the ¹H spectrum hinges on assigning each signal to a specific proton or group of protons within the molecule. Due to the chiral center at C2, the protons on both the C5 and C6 methylene groups are diastereotopic, leading to more complex splitting patterns than would be expected for a simple acyclic alcohol.
| Proton(s) | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) |
| H3, H4 | 1.80 - 2.05 | Multiplet | 4H | Complex |
| OH | Variable (e.g., ~2.70) | Singlet (broad) | 1H | N/A |
| H6a, H6b | 3.45 - 3.65 | Multiplet (dd) | 2H | J ≈ 11.5, 4.0 |
| H5a, H5b | 3.70 - 3.90 | Multiplet | 2H | Complex |
| H2 | 3.95 - 4.10 | Multiplet | 1H | Complex |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from typical values found in spectral databases.[1][5]
-
H3 and H4 (δ ≈ 1.80 - 2.05 ppm): The four protons on the C3 and C4 carbons of the THF ring are the most shielded, appearing furthest upfield. They show complex overlapping multiplets due to coupling with each other and with the protons on C2 and C5.
-
OH (δ ≈ 2.70 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It does not usually show coupling to adjacent protons because of rapid chemical exchange.
-
H6a, H6b (δ ≈ 3.45 - 3.65 ppm): These are the diastereotopic protons of the hydroxymethyl (-CH₂OH) group. They are coupled to the H2 proton, and because they are non-equivalent, they split each other. This results in what often appears as two overlapping doublets of doublets (dd), though it can be simplified to a multiplet.
-
H5a, H5b (δ ≈ 3.70 - 3.90 ppm): These are the diastereotopic protons on the C5 carbon, adjacent to the ring oxygen. Their proximity to the electronegative oxygen deshields them, shifting them downfield. They are coupled to H2 and the C4 protons, resulting in a complex multiplet.
-
H2 (δ ≈ 3.95 - 4.10 ppm): This single proton on the chiral carbon is the most deshielded of the aliphatic protons due to its position between two oxygen atoms (the ring oxygen and the hydroxyl group oxygen). It is coupled to protons on C3, C5, and C6, resulting in a complex multiplet.
¹³C NMR and DEPT Spectral Analysis
The broadband-decoupled ¹³C NMR spectrum of THFA displays five distinct signals, corresponding to the five carbon atoms in the molecule. To differentiate between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable.[6]
Peak Assignments with DEPT-135
In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive peaks, while CH₂ carbons appear as negative peaks. Quaternary carbons are not observed.[6][7] This allows for unambiguous assignment of the THFA carbon signals.
| Carbon | Approx. Chemical Shift (δ, ppm) | DEPT-135 Phase |
| C4 | ~26.0 | Negative (-) |
| C3 | ~29.5 | Negative (-) |
| C6 | ~65.0 | Negative (-) |
| C5 | ~68.5 | Negative (-) |
| C2 | ~78.0 | Positive (+) |
Note: Chemical shifts are approximate and synthesized from typical values.[8][9][10]
-
C4 and C3 (δ ≈ 26.0 and 29.5 ppm): These two upfield signals correspond to the methylene carbons of the THF ring that are furthest from the oxygen atoms. Both appear as negative signals in the DEPT-135 spectrum, confirming they are CH₂ groups.
-
C6 (δ ≈ 65.0 ppm): This downfield signal is assigned to the carbon of the hydroxymethyl (-CH₂OH) group. Its proximity to the hydroxyl oxygen causes significant deshielding. It appears as a negative signal in the DEPT-135 spectrum.
-
C5 (δ ≈ 68.5 ppm): The C5 carbon, adjacent to the ring oxygen, is further deshielded and appears as a negative DEPT-135 signal.
-
C2 (δ ≈ 78.0 ppm): The most downfield signal corresponds to the C2 carbon. This methine (CH) carbon is bonded to both the ring oxygen and the hydroxymethyl group, causing it to be the most deshielded. It appears as a positive peak in the DEPT-135 spectrum, confirming its identity.
Experimental Protocols: Acquiring High-Fidelity NMR Spectra
The quality of an NMR spectrum is profoundly affected by sample preparation.[11] Adherence to a rigorous protocol is essential for obtaining sharp, well-resolved signals and accurate data.
Step-by-Step Sample Preparation and Data Acquisition
-
Material & Solvent Selection:
-
For a standard ¹H NMR spectrum, weigh 5-25 mg of THFA.[12] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[12]
-
Select a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; DMSO-d₆). The solvent must dissolve the sample completely and its deuterium signal is used by the spectrometer for field-frequency locking.[11]
-
Use a volume of 0.6-0.7 mL of the deuterated solvent, which corresponds to the optimal sample height in a standard 5 mm NMR tube.[13]
-
-
Sample Dissolution and Transfer:
-
Dissolve the THFA sample in the deuterated solvent in a small, clean vial before transferring it to the NMR tube. This ensures complete dissolution.[12]
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[11][14] This crucial step removes any particulate matter, which can severely degrade magnetic field homogeneity and result in broad spectral lines.[13]
-
-
NMR Tube and Calibration:
-
Spectrometer Setup and Acquisition:
-
Insert the sample into the spectrometer.
-
Allow the sample temperature to equilibrate.
-
Perform standard instrument procedures for locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize homogeneity.
-
Acquire the ¹H spectrum, followed by the broadband-decoupled ¹³C and DEPT-135 spectra.
-
Caption: A generalized workflow for the NMR analysis of THFA.
Advanced 2D NMR: Confirming Connectivity with COSY
While 1D spectra provide essential information, a 2D Correlation Spectroscopy (COSY) experiment can definitively establish the connectivity between coupled protons. A COSY spectrum shows correlations (cross-peaks) between protons that are spin-coupled.
For THFA, a COSY spectrum would show:
-
A cross-peak between the H2 proton and the H6 protons, confirming the attachment of the hydroxymethyl group.
-
Cross-peaks between H2 and the H5 and H3 protons, confirming its position on the ring.
-
Correlations between the H3/H4 and H5 protons, mapping out the spin system within the five-membered ring.
Caption: ¹H-¹H coupling network in THFA as would be confirmed by a COSY experiment.
Conclusion
The NMR spectroscopic analysis of Tetrahydrofurfuryl alcohol is a powerful demonstration of how fundamental principles can be applied to elucidate a complex molecular structure. The chirality at the C2 position gives rise to diastereotopic protons, resulting in complex but interpretable ¹H NMR multiplets. The combined use of broadband-decoupled ¹³C NMR and DEPT-135 experiments provides a clear and unambiguous assignment of all carbon signals. By following rigorous experimental protocols and employing a logical, step-wise approach to spectral interpretation, researchers can leverage NMR spectroscopy to confidently verify the identity and purity of THFA, a cornerstone for its application in scientific research and industrial development.
References
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Mass spectrometry fragmentation patterns of furan derivatives
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Furan Derivatives
Introduction: The Analytical Challenge of Furan Derivatives
Furan and its derivatives represent a cornerstone of heterocyclic chemistry, with their structures embedded in pharmaceuticals, natural products, food flavorants, and industrial materials.[1][2] The structural elucidation of these compounds is paramount for quality control, drug metabolism studies, and safety assessments. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), stands as a definitive tool for this purpose.[3][4] The high-energy EI process induces reproducible and characteristic fragmentation, generating a molecular fingerprint that, when expertly interpreted, reveals the intricate details of the analyte's structure.
This guide provides a deep dive into the core principles governing the fragmentation of furan derivatives. We will move beyond simple spectral interpretation to explore the causality behind the observed fragmentation pathways, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on building a robust, mechanistic understanding that empowers confident structural assignment.
I. The Fundamental Fragmentation of the Furan Ring
To understand the fragmentation of complex derivatives, one must first master the behavior of the parent furan ring (C₄H₄O) under electron ionization. Upon ionization, the furan molecular ion (M•+, m/z 68) is formed. While observable, it readily undergoes fragmentation due to the energetic strain of the aromatic system now containing a radical cation.[5][6]
The mass spectrum of furan is dominated by two key decomposition pathways.[5][6] The most abundant fragment is typically the C₃H₃⁺ ion at m/z 39, the highly stable cyclopropenyl cation.[3] Its formation involves the expulsion of a formyl radical (•CHO).
Pathway 1: Loss of a Formyl Radical
-
C₄H₄O•+ (m/z 68) → C₃H₃⁺ (m/z 39) + •CHO
Another significant pathway involves the loss of carbon monoxide (CO), a common fragmentation for cyclic ethers, followed by the loss of a hydrogen atom.[3][6]
Pathway 2: Sequential Loss of CO and H•
-
C₄H₄O•+ (m/z 68) → [C₃H₄O]•+ → [C₃H₄]•+ (m/z 40) + CO
-
[C₃H₄]•+ (m/z 40) → C₃H₃⁺ (m/z 39) + H•
A third, less dominant but mechanistically important pathway, involves ring-opening followed by the loss of formaldehyde (CH₂O) to yield an ion at m/z 38.[6] These fundamental cleavages of the furan nucleus form the basis for interpreting the spectra of more complex substituted derivatives.
Caption: Primary fragmentation pathways of the furan molecular ion.
II. Characteristic Fragmentation of Substituted Furan Derivatives
The nature and position of substituents dramatically direct fragmentation, providing a wealth of structural information. The stability of the resulting fragment ions and neutral losses is the primary driver for these pathways.
A. Alkyl-Substituted Furans
For alkylfurans, such as 2-methylfuran, fragmentation is dominated by cleavage at the bond β to the furan ring, a process analogous to the formation of a stable benzyl cation in aromatic compounds. The loss of a hydrogen atom from the methyl group results in the formation of a highly stable furfuryl cation (m/z 81), which is often the base peak in the spectrum.[3][7]
-
Key Fragmentation: [M-H]⁺
-
Mechanism: The positive charge is delocalized across the furan ring, stabilizing the resulting cation.
Subsequent fragmentation of the furfuryl cation can proceed via the loss of CO to yield an ion at m/z 53.[3]
Caption: Dominant fragmentation pathway for 2-methylfuran.
B. Furans with Carbonyl Substituents: The McLafferty Rearrangement
When a furan derivative contains a carbonyl group and an alkyl chain with an accessible hydrogen atom on the gamma (γ) carbon, the McLafferty rearrangement is a highly characteristic and diagnostically significant fragmentation pathway.[8][9] This rearrangement involves the transfer of the γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the bond between the alpha (α) and beta (β) carbons.[10][11]
The result is the formation of a neutral alkene (which is not detected) and a resonance-stabilized enol radical cation that carries the charge.[9] This fragment is often very prominent in the mass spectrum. This rearrangement is a cornerstone of MS interpretation for many carbonyl-containing compounds.[8][12]
Caption: The McLafferty rearrangement mechanism.
C. Furanones
3(2H)-Furanones, important flavor compounds, exhibit complex fragmentation involving cleavages within the furanone ring itself.[4][13] Common pathways include the breakdown of the O-C₂ and C₄-C₅ bonds or the C₂-C₃ and C₄-C₅ bonds.[13] Another characteristic fragmentation is the loss of CO from the molecular ion.[4] The specific fragments observed are highly dependent on the alkyl substituents at the C2 and C5 positions.
| Furanone Derivative | Molecular Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |
| Furaneol | 128 | 110 | H₂O | Dehydration |
| Furaneol | 128 | 85 | C₂H₃O | Ring Cleavage |
| Homofuraneol | 142 | 114 | C₂H₄ | McLafferty Rearrangement |
| Homofuraneol | 142 | 72 | C₃H₄O₂ | Ring Cleavage |
| Data synthesized from Blank et al. (1997).[4][13] |
D. Furan Adducts and the Retro-Diels-Alder (RDA) Reaction
Furan derivatives can participate in Diels-Alder reactions to form bicyclic adducts.[14][15] Under the energetic conditions of EI-MS, these adducts can undergo a characteristic retro-Diels-Alder (RDA) reaction. This pericyclic reaction cleaves the molecule at the two newly formed bonds, regenerating the original furan (diene) and the dienophile as radical cations.[16][17] The appearance of fragment ions corresponding to either the diene or the dienophile is a strong indicator of an underlying Diels-Alder adduct structure. The thermodynamics of the RDA reaction can be influenced by substituents on both the furan and dienophile moieties.[15][18]
III. The Role of High-Resolution Mass Spectrometry (HRMS)
While nominal mass instruments provide the integer m/z value, high-resolution mass spectrometry (HRMS) provides the exact mass of an ion to several decimal places.[19][20] This capability is indispensable for the unambiguous identification of furan derivatives and their fragments.[19] For example, the fundamental fragment C₃H₃⁺ (m/z 39.0235) can be clearly distinguished from the isobaric fragment C₂HN⁺ (m/z 39.0136) that might arise from a nitrogen-containing impurity. This precision allows for the confident determination of the elemental composition of each fragment, which is the ultimate validation of a proposed fragmentation mechanism.
IV. Standardized Experimental Protocol: GC-MS Analysis
Reproducible fragmentation patterns depend on standardized analytical conditions. The following protocol provides a robust starting point for the analysis of volatile furan derivatives.
Objective: To obtain a reproducible EI mass spectrum of a furan derivative for structural elucidation.
1. Sample Preparation: a. Dissolve the purified sample in a high-volatility solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 10 µg/mL. b. For trace analysis in complex matrices (e.g., food, biological fluids), consider headspace or solid-phase microextraction (SPME) to isolate and concentrate the volatile furan derivatives prior to injection.[2]
2. Gas Chromatography (GC) Conditions: a. Injector: Split/splitless injector, set to 250 °C. Use a split ratio appropriate for the sample concentration (e.g., 50:1). b. Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min. c. Column: A mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable for a wide range of furan derivatives.[1][2] d. Oven Program: i. Initial temperature: 40 °C, hold for 2 minutes. ii. Ramp: 10 °C/min to 280 °C. iii. Final hold: 5 minutes at 280 °C. (This program should be optimized based on the volatility of the specific analytes.)
3. Mass Spectrometry (MS) Conditions: a. Interface Temperature: 280 °C to prevent condensation of analytes. b. Ion Source: Electron Ionization (EI). c. Ion Source Temperature: 230 °C.[1] d. Ionization Energy: 70 eV. This standard energy ensures high ionization efficiency and produces reproducible fragmentation patterns that are comparable to library spectra. e. Mass Analyzer: Quadrupole or Ion Trap. f. Scan Range: m/z 35-550. This range will cover the molecular ions and characteristic fragments of most common furan derivatives.
4. Data Analysis: a. Identify the molecular ion (M•+). b. Characterize the fragmentation pattern by identifying key fragment ions and the corresponding neutral losses (e.g., M-1, M-15, M-29). c. Compare the observed fragmentation pattern against known pathways (e.g., McLafferty rearrangement, RDA) and library spectra (e.g., NIST/Wiley) for tentative identification. d. For unknown compounds, use HRMS to confirm the elemental composition of the molecular ion and key fragments.
Caption: Standard workflow for GC-MS analysis of furan derivatives.
Conclusion
The mass spectrometric fragmentation of furan derivatives is a systematic process governed by the fundamental principles of ion stability and reaction kinetics. By understanding the core fragmentation of the furan ring and the directing effects of various substituents, analysts can move from simple spectral matching to a predictive, mechanism-based approach for structural elucidation. The application of well-established fragmentation rules, such as benzylic-type cleavage, the McLafferty rearrangement, and the retro-Diels-Alder reaction, combined with the precision of high-resolution mass spectrometry, provides an exceptionally powerful toolkit for researchers in drug development and other scientific fields.
References
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- ResearchGate. (n.d.). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. ResearchGate.
- Tang, S. Y., McGowan, J. C., Singh, M., Galatsis, P., Ellis, B. E., Boyd, R. K., & Brown, S. A. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2003.
- García-Gómez, D., Gaisl, T., Bregy, L., Martinez-Lozano, P., & Zenobi, R. (2015). Real-Time High-Resolution Tandem Mass Spectrometry Identifies Furan Derivatives in Exhaled Breath. Analytical Chemistry, 87(13), 6919–6924.
- Blank, I., Devaud, S., & Fay, L. B. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057–4064.
- Dampc, M., et al. (2021). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. International Journal of Molecular Sciences, 22(12), 6537.
- Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage.
- Dampc, M., Linert, I., & Zubek, M. (2015). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate.
- Pop, F., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20.
- García-Gómez, D., et al. (2015). Real-Time High-Resolution Tandem Mass Spectrometry Identifies Furan Derivatives in Exhaled Breath. ResearchGate.
- Al-Hossady, A. A. (2008). On the fragmentation of furan molecule and its dependence on the laser wavelength. Arabian Journal for Science and Engineering, 33(1A), 51-54.
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- Gdańsk University of Technology. (n.d.). Theoretical studies of fragmentation processes of neutral and ionized furan molecule. MOST Wiedzy.
- Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0013785). HMDB.
- Lin, Y. S., & Chen, B. H. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 25(21), 5189.
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- Chang, Y. C., & Chen, B. H. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(25), 7756–7766.
- ChemRxiv. (2022). Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Mechanical Force. ChemRxiv.
- Michigan State University Chemistry. (2023). The Surprising Dynamics of the McLafferty Rearrangement. MSU Chemistry.
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The Enigmatic Presence of Tetrahydrofurfuryl Alcohol in the Plant Kingdom: A Technical Guide for Researchers
Abstract
Tetrahydrofurfuryl alcohol (THFA), a compound widely recognized for its utility as a versatile, bio-based solvent, possesses a more cryptic identity within the natural world.[1][2] While its industrial synthesis from agricultural precursors is well-documented, its existence as a natural plant metabolite is a subject of burgeoning scientific interest. This technical guide provides an in-depth exploration of the known natural occurrences of THFA in plants, delves into the hypothetical biosynthetic pathways, and furnishes detailed analytical methodologies for its detection and quantification in complex plant matrices. This document is intended for researchers, scientists, and drug development professionals investigating novel phytochemicals and their potential applications.
Introduction: Beyond a "Green" Solvent
Tetrahydrofurfuryl alcohol (C₅H₁₀O₂) is a primary alcohol characterized by a tetrahydrofuran ring substituted with a hydroxymethyl group.[3] It is a colorless, viscous liquid with a faint, warm, and oily odor.[4] Industrially, THFA is lauded as an environmentally friendly or "green" solvent due to its production from renewable resources and its biodegradable nature.[1][4][5] The conventional manufacturing process involves the catalytic hydrogenation of furfuryl alcohol, which is itself derived from furfural—a compound produced from the acid-catalyzed digestion of pentosan-rich agricultural biomass such as corncobs, oat hulls, and sugarcane bagasse.[1][5][6][7]
While the industrial pipeline from plant-based feedstock to THFA is clear, the direct biosynthesis and presence of THFA within living plant tissues present a more intricate scientific puzzle. Understanding the natural occurrence of THFA is paramount for several disciplines. For flavor and fragrance chemists, it offers insights into the complex aroma profiles of fruits and essential oils. For phytochemists and pharmacologists, it opens avenues for exploring its potential biological activities and its role in plant physiology and defense.
This guide will synthesize the current, albeit limited, knowledge on the natural occurrence of THFA in the botanical realm, propose potential biosynthetic routes based on established metabolic pathways, and provide robust analytical protocols for its confident identification and quantification.
Natural Occurrence of Tetrahydrofurfuryl Alcohol in Plants
The documented natural occurrence of THFA in plants is not extensive, suggesting it may be a trace volatile compound in most species or that its presence has been historically overlooked. However, scientific literature has confirmed its existence in a few notable plant-derived products.
Confirmed Botanical Sources
Current evidence points to the presence of THFA in the following:
-
Mango (Mangifera indica L.): THFA has been reported as a volatile constituent of fresh mango fruit.[3][4] The complex aroma profile of mango consists of hundreds of volatile compounds, and THFA contributes to its characteristic scent.[8]
-
Lavender (Lavandula angustifolia Mill.): The essential oil of lavender, prized for its aromatic properties, has been found to contain THFA.[1]
-
Fermented Soy Products: THFA has been identified in fermented soy hydrolysates, such as shoyu (soy sauce).[4] While a product of fermentation, the precursors are of plant origin.
Table 1: Documented Natural and Fermentation-Derived Sources of Tetrahydrofurfuryl Alcohol
| Source | Plant/Organism | Product Type | Reference(s) |
| Mango | Mangifera indica L. | Fruit | [3][4] |
| Lavender | Lavandula angustifolia Mill. | Essential Oil | [1] |
| Soy Sauce | Aspergillus oryzae, Saccharomyces cerevisiae (on soybean) | Fermented Product | [4][9][10] |
Biosynthesis of Tetrahydrofurfuryl Alcohol in Plants: A Hypothetical Pathway
The precise enzymatic pathway for the biosynthesis of THFA in plants has not been fully elucidated. However, based on the known industrial synthesis and general principles of plant biochemistry, a plausible hypothetical pathway can be proposed. The industrial production of THFA relies on the hydrogenation of furfural.[5][6][7] Furfural, in turn, is derived from the dehydration of pentose sugars, which are abundant in plant cell walls as hemicellulose.
It is conceivable that a similar pathway exists within plant cells, albeit under enzymatic control and at physiological temperatures and pressures.
Proposed Biosynthetic Route
-
Pentose Sugar Precursors: The biosynthesis likely originates from pentose sugars, such as D-xylose, which are components of hemicellulose.
-
Formation of Furfural: Through a series of enzymatic reactions, including dehydration, the pentose sugar could be converted to furfural.
-
Reduction to Furfuryl Alcohol: Furfural is then likely reduced to furfuryl alcohol. This step would be catalyzed by an alcohol dehydrogenase-like enzyme.
-
Hydrogenation to Tetrahydrofurfuryl Alcohol: The final step would involve the saturation of the furan ring of furfuryl alcohol to yield tetrahydrofurfuryl alcohol. This hydrogenation reaction would require a reductase enzyme.
Caption: Hypothetical biosynthetic pathway of THFA in plants.
It is crucial to emphasize that this proposed pathway is speculative and requires experimental validation through techniques such as isotopic labeling studies and the identification and characterization of the involved enzymes.
Analytical Methodologies for the Determination of THFA in Plant Matrices
The accurate identification and quantification of THFA in complex plant samples necessitate robust analytical techniques. Given its volatile nature, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. Effective sample preparation is critical to isolate THFA from the intricate matrix of other phytochemicals.
Sample Preparation and Extraction
The selection of an appropriate extraction method depends on the nature of the plant material (e.g., fruit pulp, essential oil, fermented liquid).
4.1.1. Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from various matrices.
Protocol for HS-SPME of THFA from Plant Material:
-
Sample Homogenization: Homogenize a known weight of the fresh plant material (e.g., 1-5 g of mango pulp) with a defined volume of deionized water or a suitable buffer. For liquid samples like fermented soy products, a direct aliquot can be used.
-
Vial Preparation: Transfer the homogenized sample or liquid aliquot into a headspace vial. For solid samples, the addition of sodium chloride can enhance the release of volatile compounds by increasing the ionic strength of the aqueous phase.
-
Incubation and Extraction: Place the vial in a temperature-controlled agitator. Equilibrate the sample at a specific temperature (e.g., 50-60°C) for a defined period (e.g., 20-30 minutes) to allow the volatile compounds to partition into the headspace.
-
SPME Fiber Exposure: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific duration (e.g., 30-40 minutes) to adsorb the analytes.
-
Desorption: Transfer the SPME fiber to the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.
4.1.2. Ultrasound-Assisted Extraction (UAE)
For less volatile furanoids or when a liquid extract is desired, UAE can be employed.
Protocol for UAE of THFA:
-
Sample Preparation: Weigh a known amount of dried and powdered plant material.
-
Solvent Addition: Add a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at a specific solvent-to-solid ratio.
-
Ultrasonication: Place the sample in an ultrasonic bath at a controlled temperature and sonicate for a defined period (e.g., 20-30 minutes).
-
Extraction and Filtration: Separate the extract from the solid residue by centrifugation and filtration.
-
Concentration: Concentrate the extract under reduced pressure if necessary before GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides both the separation and identification of THFA.
Typical GC-MS Parameters for THFA Analysis:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) is suitable for the separation of THFA.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40-50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280°C).
-
Injector Temperature: Typically set at 250°C for thermal desorption from an SPME fiber or for liquid injection.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Identification of THFA: The identification of THFA is achieved by comparing the retention time and the mass spectrum of the analyte with those of an authentic standard and by matching the mass spectrum with libraries such as NIST.
Derivatization for Enhanced Detection (Optional)
For trace-level analysis or to improve chromatographic peak shape, derivatization of the hydroxyl group of THFA can be performed. Silylation is a common method where an active hydrogen is replaced by a silyl group (e.g., trimethylsilyl - TMS).[3] This increases the volatility and thermal stability of the compound.[1]
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The Synthetic Architect's Guide to Chiral Tetrahydrofuranyl Amino Acids: Strategies and Protocols for Drug Discovery
Foreword: The Strategic Importance of Conformationally Constrained Amino Acids
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Chiral tetrahydrofuranyl amino acids have emerged as a class of conformationally restricted non-proteinogenic amino acids with significant potential in medicinal chemistry. Their rigidified furanose backbone serves as an exceptional scaffold for mimicking peptide turns, presenting pharmacophoric elements in a defined spatial orientation, and enhancing metabolic stability.[1][2] This technical guide provides an in-depth exploration of the core synthetic strategies for accessing these valuable building blocks, with a focus on the underlying principles of stereocontrol and practical experimental considerations for researchers at the forefront of pharmaceutical innovation.
Chiral Pool Synthesis: Nature's Blueprint for Asymmetric Induction
The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that can serve as starting materials for complex target molecules.[3][4] Monosaccharides, with their inherent stereochemical richness, are particularly powerful precursors for the synthesis of chiral tetrahydrofuranyl amino acids.[5][6] This approach leverages the pre-existing stereocenters of the sugar backbone to dictate the stereochemistry of the final product.
Strategy I: Oxidative Ring Contraction and Introduction of the Amino Moiety
A common strategy involves the transformation of a pyranose or furanose precursor into a furanoid ring system bearing the requisite amino and carboxylic acid functionalities. This often entails an oxidative ring contraction or a series of stereocontrolled manipulations of the sugar's hydroxyl groups.
A notable example is the synthesis of furanoid α-amino acids from 2-amino sugar lactones.[3][7] This method involves a one-pot oxidation of the amine to an imine, which triggers the opening of the lactone ring. A subsequent intramolecular attack by a free hydroxyl group on the imine intermediate leads to the formation of the tetrahydrofuran ring.[3]
Another powerful technique for installing the amino group with precise stereochemical control is the Curtius rearrangement .[8][9] This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with retention of configuration. The isocyanate can then be trapped with a suitable nucleophile, such as water or an alcohol, to furnish the corresponding amine or carbamate.[10][11]
Experimental Protocol: Synthesis of a Furanoid Sugar Amino Acid via Ring Contraction and Curtius Rearrangement (Illustrative)
This protocol illustrates a general approach starting from a suitably protected sugar lactone.
Step 1: Formation of the Acyl Azide
-
Dissolve the protected sugar lactone carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., THF, toluene).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) and a tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Step 2: Curtius Rearrangement and Trapping of the Isocyanate
-
Gently heat the reaction mixture to 80-100 °C. The progress of the rearrangement can be monitored by the evolution of nitrogen gas.
-
After the rearrangement is complete (typically 1-2 hours), cool the reaction to room temperature.
-
Add a nucleophile to trap the isocyanate. For the formation of a Boc-protected amine, add tert-butanol (excess) and continue stirring overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Intramolecular Cyclization Strategies: Forging the Tetrahydrofuran Ring
An alternative to starting with a pre-formed cyclic system is the construction of the tetrahydrofuran ring from an acyclic precursor through intramolecular cyclization. These methods offer flexibility in the introduction of substituents and control over relative stereochemistry.
Strategy II: Intramolecular SN2 Opening of an Aziridine Ring
A particularly elegant strategy involves the intramolecular 5-exo SN2 opening of a terminal aziridine ring by a pendant hydroxyl group.[12][13][14] This approach simultaneously forms the tetrahydrofuran ring and establishes the stereochemistry of the amino group. The stereospecificity of this reaction is a key advantage, with trans-disubstituted aziridines yielding erythro products and cis-disubstituted aziridines affording threo products.[12]
The synthesis of 6-amino-2,5-anhydro-6-deoxy-D-gluconic acid exemplifies this strategy.[15] Here, a hexose-derived precursor containing a terminal aziridine and a γ-benzyloxy group undergoes an intramolecular ring-opening during oxidation of a primary alcohol to a carboxylic acid with pyridinium dichromate (PDC).[15] The PDC not only serves as the oxidant but also likely facilitates the cyclization.
Mechanistic Insight: The Role of PDC in the Oxidative Cyclization
The oxidation of alcohols by pyridinium dichromate (PDC) proceeds through the formation of a chromate ester.[16][17][18] In the context of the aziridine ring-opening strategy, the formation of the chromate ester at the primary hydroxyl group positions it for intramolecular attack on the activated aziridine ring, leading to the formation of the furanoid amino acid framework in a single step.[15]
Caption: Workflow for the PDC-mediated oxidative cyclization.
Experimental Protocol: Intramolecular Aziridine Ring Opening (General Procedure)
This protocol outlines a general method for the Lewis acid-catalyzed intramolecular ring-opening of an aziridine with a pendant alcohol.[12]
-
To a solution of the aziridine alcohol (1.0 eq) in an anhydrous, non-coordinating solvent (e.g., dichloromethane) at room temperature, add a catalytic amount of a Lewis acid (e.g., Sc(OTf)3, 10 mol%).
-
Add a non-nucleophilic base (e.g., NaHCO3, 1.0 eq) to neutralize any generated acid.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Asymmetric Catalysis: Enantioselective Construction of the Tetrahydrofuran Core
Asymmetric catalysis provides a powerful and atom-economical approach to chiral tetrahydrofurans, where a small amount of a chiral catalyst is used to generate a large quantity of an enantioenriched product.
Strategy III: Asymmetric Henry Reaction Followed by Iodocyclization
A sequential one-pot copper-catalyzed asymmetric Henry (nitroaldol) reaction and iodocyclization of γ,δ-unsaturated alcohols is an effective method for producing 2,5-polysubstituted tetrahydrofuran derivatives with high enantioselectivity.[19] The initial asymmetric Henry reaction establishes a key stereocenter, which then directs the stereochemical outcome of the subsequent iodocyclization.
The choice of chiral ligand for the copper catalyst is crucial for achieving high enantioselectivity in the Henry reaction.[20][21] Following the nitroaldol addition, the introduction of an iodine source (e.g., N-iodosuccinimide) promotes an electrophilic cyclization, where the hydroxyl group attacks the double bond, leading to the formation of the tetrahydrofuran ring.
Caption: Sequential Asymmetric Henry Reaction and Iodocyclization.
Data Summary: A Comparative Overview of Synthetic Strategies
The choice of synthetic route often depends on the desired substitution pattern, stereochemistry, and scalability. The following table summarizes typical yields and stereoselectivities for the discussed strategies.
| Synthetic Strategy | Key Transformation | Typical Yield (%) | Typical Stereoselectivity (ee/dr) | Reference(s) |
| Chiral Pool Synthesis | Curtius Rearrangement | 60-80 | >98% (retention) | [6] |
| Intramolecular Cyclization | Aziridine Ring Opening | 70-90 | Highly stereospecific | [12][15] |
| Asymmetric Catalysis | Henry/Iodocyclization | 65-85 | up to 97% ee | [19] |
| Chiral Pool Synthesis | Oxidative Ring Contraction | 50-70 | Diastereomeric mixtures | [3][7] |
Conclusion and Future Outlook
The synthesis of chiral tetrahydrofuranyl amino acids is a vibrant area of research with significant implications for drug discovery and development. The strategies outlined in this guide, from leveraging nature's chiral pool to the development of sophisticated asymmetric catalytic methods, provide a robust toolkit for accessing these valuable compounds. Future advancements will likely focus on the development of even more efficient and versatile catalytic systems, as well as the application of these building blocks in the synthesis of complex bioactive molecules and peptidomimetics. The continued exploration of novel synthetic routes will undoubtedly expand the chemical space accessible to medicinal chemists, paving the way for the next generation of therapeutics.
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- Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. (n.d.). MDPI. [Link][1][6]
- Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans. (2020). National Institutes of Health. [Link][12][19]
- Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans. (2020).
- Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. (2018).
- Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. (2000).
- Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans. (2020). ChemRxiv. [Link]
- Organocatalytic synthesis of polysubstituted tetrahydrofurans from alkenes. (2018). RSC Publishing. [Link]
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2006).
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- Diastereoselective and enantioselective reduction of tetralin-1,4-dione. (2013).
- Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides. (2023).
- An overview on the synthesis of furanoid and pyranoid sugar α- and β-amino acids and related aminocycloalkanecarboxylic acids from carbohydrates. (2002). Comptes Rendus de l'Académie des Sciences. [Link][3]
- Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. (2022).
- Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. (2023).
- An overview on the synthesis of furanoid and pyranoid sugar a - Comptes Rendus de l'Académie des Sciences. (2002). ScienceDirect. [Link][7]
- Chiral Pool. (n.d.). University of Rochester. [Link][4]
- The Curtius Reaction. (2015).
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- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2018).
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- Oxidation of DL-methionine by Pyridinium Dichromate in Aqueous Acetic Acid Medium: A Kinetics mechanistic. (n.d.).
- Chemistry Kinetic and Mechanistic Study of Oxidative Transformation of Some α-Amino Acid by Pyridiniumdichromate in an Aquo-Ace. (n.d.). Worldwidejournals.com. [Link][17]
- PCC Oxidation Mechanism. (n.d.). Chemistry Steps. [Link][18]
- A New Catalyst for the Asymmetric Henry Reaction: Synthesis of ??-Nitroethanols in High Enantiomeric Excess. (2012).
- Organocatalytic Enantioselective Henry Reactions. (2011). MDPI. [Link][22]
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An In-Depth Technical Guide to the Solubility of Tetrahydrofurfuryl Alcohol in Organic Solvents
Abstract
Tetrahydrofurfuryl alcohol (THFA) is a versatile, bio-based solvent recognized for its excellent solvency power, low volatility, and favorable environmental profile.[1][2][3] This guide provides a comprehensive technical overview of the solubility and miscibility of THFA in a wide range of organic solvents. We delve into the molecular principles governing its solubility, present a detailed qualitative solubility matrix, outline a rigorous experimental protocol for solubility determination, and explore the practical implications of its solvency in key industrial applications, including pharmaceutical and agrochemical formulations. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of THFA's solvent characteristics to optimize formulations, synthetic routes, and cleaning processes.
Introduction to Tetrahydrofurfuryl Alcohol (THFA): A Molecular Profile
Tetrahydrofurfuryl alcohol (CAS No. 97-99-4) is a primary alcohol consisting of a tetrahydrofuran ring substituted with a hydroxymethyl group.[4][5] Derived from the hydrogenation of furfural, which can be sourced from agricultural biomass like corncobs and sugarcane bagasse, THFA is considered a sustainable and "green" solvent.[1][3][6] Its unique molecular structure is the key to its versatile solvent properties.
Key Molecular Features:
-
Polar Ether Group: The oxygen atom within the tetrahydrofuran ring creates a polar, aprotic domain.
-
Primary Hydroxyl Group: The -CH₂OH group is capable of acting as both a hydrogen bond donor and acceptor.
-
Flexible Carbon Backbone: The five-membered ring provides a nonpolar character.
This combination of a polar ether, a hydrogen-bonding hydroxyl group, and a nonpolar ring structure allows THFA to interact favorably with a broad spectrum of solutes and solvents, ranging from polar to moderately nonpolar. It is this amphiphilic nature that underpins its wide-ranging miscibility.
The Theoretical Basis of THFA's Solubility
The solubility of one substance in another is governed by the principle of "like dissolves like," which is a reflection of intermolecular forces. The dissolution of THFA in an organic solvent is an energetically driven process that depends on the balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
Intermolecular Forces at Play
The solubility of THFA is dictated by three primary intermolecular forces:
-
Dispersion Forces (van der Waals): Present in all molecules, arising from temporary fluctuations in electron density. These are the primary forces of attraction in nonpolar solvents like hydrocarbons.
-
Dipole-Dipole Forces: Occur between polar molecules. The ether linkage in THFA contributes significantly to its overall dipole moment.
-
Hydrogen Bonding: The strongest of the intermolecular forces. THFA's hydroxyl group can donate a hydrogen bond, and both the hydroxyl oxygen and the ether oxygen can accept hydrogen bonds. This is the dominant interaction in protic solvents like alcohols and water.
Caption: Intermolecular forces governing THFA solubility.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. HSP theory decomposes the total cohesive energy of a liquid into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle states that substances with similar HSP values are likely to be miscible.
The Hansen Solubility Parameters for Tetrahydrofurfuryl alcohol are:
-
δD (Dispersion): 17.8 MPa½
-
δP (Polar): 8.2 MPa½
-
δH (Hydrogen Bonding): 12.9 MPa½
Note: Older references may use units of (cal/cc)½. To convert, multiply the MPa½ value by 0.4889.[7]
These values indicate that THFA has significant contributions from all three forces, with particularly strong dispersion and hydrogen bonding character, explaining its versatility as a solvent.[8][9][10]
Solubility Profile of THFA in Common Organic Solvents
THFA exhibits broad miscibility with a wide array of organic solvents due to its unique molecular structure. The following table summarizes its qualitative solubility in various solvent classes. "Miscible" indicates that the substances form a homogeneous solution in all proportions.
| Solvent Class | Representative Solvents | Solubility/Miscibility with THFA |
| Water | Water | Miscible[4][11] |
| Alcohols | Methanol, Ethanol, Propanol, Isopropanol | Miscible[4][8][9][12] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible[4][5] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible[4][5] |
| Esters | Ethyl Acetate, Butyl Acetate | Miscible[8][9][12] |
| Aromatic Hydrocarbons | Benzene, Toluene | Miscible[4][5] |
| Halogenated Solvents | Chloroform, Dichloromethane | Miscible[4][5] |
| Amides | Dimethylformamide (DMF) | Miscible |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Miscible |
| Paraffinic Hydrocarbons | Hexane, Heptane, Paraffin Oil | Insoluble / Immiscible[5] |
Causality: The high miscibility of THFA with polar protic and aprotic solvents is driven by strong hydrogen bonding and dipole-dipole interactions. Its miscibility with aromatic and halogenated solvents is facilitated by a combination of dipole-induced dipole and dispersion forces. The insolubility in paraffinic hydrocarbons is expected, as the strong cohesive energy of THFA (from hydrogen bonding) cannot be overcome by the weak dispersion forces offered by alkanes.
Experimental Protocol for Solubility Determination
To ensure trustworthy and reproducible results, a standardized protocol for determining solubility is essential. The following method describes a visual determination of miscibility/solubility at ambient temperature.
Materials and Equipment
-
Tetrahydrofurfuryl alcohol (THFA), ≥99% purity
-
Test solvent, analytical grade
-
Calibrated pipettes or graduated cylinders
-
Vortex mixer
-
Clear glass vials or test tubes with caps (e.g., 10 mL)
Step-by-Step Methodology
-
Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform all steps in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Solvent Addition: Into a labeled test tube, add 1.0 mL of the test solvent.
-
Initial THFA Addition: Add 0.1 mL of THFA to the test solvent. Cap the test tube securely.
-
Mixing: Vigorously mix the contents using a vortex mixer for 30 seconds.
-
Visual Observation: Allow the mixture to stand for 2 minutes. Observe the solution against a well-lit background.
-
Homogeneous Solution: If the solution is clear and single-phase, the components are miscible at this ratio.
-
Immiscible/Insoluble: If two distinct layers form, or if the solution is cloudy/turbid (indicating an emulsion or fine precipitate), the components are immiscible or insoluble.
-
-
Incremental Addition (for Miscibility Test): If the initial mixture was homogeneous, continue adding THFA in increments (e.g., 0.5 mL, then 1.0 mL, etc.), repeating steps 4 and 5 after each addition, until a 1:1 volume ratio is achieved and surpassed. If the solution remains a single phase at all proportions, the liquids are considered miscible .
-
Recording Results: Record all observations systematically. Note the formation of any layers, cloudiness, or precipitates.
Caption: Experimental workflow for miscibility testing.
Applications Driven by THFA's Solubility Profile
The broad solvency of THFA makes it a high-value component in numerous advanced applications.
-
Pharmaceutical Formulations: THFA is used as a solvent and absorption enhancer in various drug formulations, including transdermal medications.[6] Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs), coupled with its low toxicity, makes it an attractive alternative to more aggressive solvents.[6][11] It has also been investigated as a solvent for injectable drugs.[6]
-
Agrochemical Formulations: In the formulation of pesticides and herbicides, THFA acts as an effective co-solvent.[1] It enhances the solubility and stability of active ingredients, ensuring uniform application and improved efficacy while offering a more environmentally benign profile than many traditional solvents.[1]
-
Coatings and Paint Strippers: THFA's strong solvency power allows it to effectively dissolve a wide variety of resins, polymers, and oils.[2] This makes it a key component in the formulation of paints, coatings, and modern, eco-friendlier paint stripping solutions.[2][3]
-
Cleaning and Electronics: As a biodegradable solvent with low vapor pressure, THFA is used in industrial cleaning products and as a replacement for harsh solvents in the cleaning of electronic components.[3][13]
Conclusion
Tetrahydrofurfuryl alcohol is a powerful and versatile solvent whose utility is fundamentally derived from its unique amphiphilic molecular structure. Its miscibility with a vast range of polar, polar aprotic, and moderately nonpolar organic solvents makes it an invaluable tool for researchers and formulation scientists. By understanding the theoretical principles of its solubility and applying rigorous experimental validation, professionals in drug development and other scientific fields can effectively leverage THFA to create safer, more effective, and environmentally sustainable products and processes.
References
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- THFA: The Sustainable Solvent Choice for Modern Formul
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- Tetrahydrofurfuryl Alcohol (THFA). Biosystems Engineers.
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- Tetrahydrofurfuryl Alcohol.
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- Tetrahydrofurfuryl alcohol (THFA®). ChemPoint.com.
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A Comprehensive Technical Guide to the Boiling and Melting Points of Tetrahydrofurfuryl Alcohol (THFA)
This technical guide provides an in-depth exploration of the fundamental physical properties of Tetrahydrofurfuryl alcohol (THFA): its boiling and melting points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes empirical data with the underlying physicochemical principles that govern these phase transitions. We will delve into the structural basis for THFA's characteristic thermal behavior, present standardized methodologies for its experimental determination, and offer insights into the practical application of this knowledge in a laboratory setting.
Executive Summary: Key Thermal Properties of THFA
Tetrahydrofurfuryl alcohol (CAS No. 97-99-4) is a versatile, biodegradable solvent and chemical intermediate derived from the hydrogenation of furfural.[1][2] Its utility in various formulations, including as a reactive diluent for epoxy resins and in agricultural applications, is significantly influenced by its physical properties.[2][3] A clear understanding of its boiling and melting points is critical for safe handling, process design, and quality control. This guide establishes the authoritative values for these properties and the scientific rationale behind them.
Data Summary: Boiling and Melting Points of Tetrahydrofurfuryl Alcohol
| Physical Property | Value (°C) | Pressure (for Boiling Point) | Source(s) |
| Boiling Point | 178 °C | 760 mmHg (1013 hPa) | [1][2][4][5][6][7] |
| 178-179 °C | 760 mmHg | [5] | |
| Melting Point | < -80 °C | Not Applicable | [4][5][6] |
| -80 °C | Not Applicable | [2][8] | |
| < -120 °C | Not Applicable | [7] |
The Molecular Basis for THFA's Phase Transitions
The boiling and melting points of any substance are a direct reflection of the energy required to overcome the intermolecular forces holding its molecules together in the liquid and solid states, respectively. In the case of THFA, its unique molecular structure, featuring both a cyclic ether and a primary alcohol functional group, dictates the nature and strength of these interactions.
Intermolecular Forces at Play
The primary forces governing the physical properties of THFA are:
-
Hydrogen Bonding: The hydroxyl (-OH) group is the most significant contributor to THFA's relatively high boiling point.[9][10] The highly electronegative oxygen atom creates a dipole, leaving the hydrogen atom with a partial positive charge. This allows for the formation of strong hydrogen bonds between the hydrogen of one THFA molecule and the oxygen of another.[9][11]
-
Dipole-Dipole Interactions: The ether linkage within the tetrahydrofuran ring also contributes to the molecule's overall polarity, leading to additional dipole-dipole attractions.
-
Van der Waals Forces (London Dispersion Forces): These temporary, induced dipoles are present in all molecules and increase with molecular size and surface area.[11][12] While weaker than hydrogen bonds, they contribute to the overall intermolecular attraction.
The presence of strong hydrogen bonding is the principal reason THFA has a much higher boiling point than non-polar compounds of similar molecular weight.[13] To transition from a liquid to a gaseous state, significant thermal energy must be supplied to break these robust intermolecular hydrogen bonds.[10]
Visualization of Molecular Interactions
The following diagram illustrates the key intermolecular forces between THFA molecules that determine its boiling and melting points.
Caption: Intermolecular forces in Tetrahydrofurfuryl alcohol.
The extremely low melting point (below -80 °C) indicates that while the intermolecular forces are strong enough to require significant energy for boiling, the molecule does not pack efficiently into a stable crystal lattice at higher temperatures.[4][5] This is likely due to the non-planar, flexible nature of the tetrahydrofuran ring and the presence of the hydroxymethyl side chain, which hinder the formation of a well-ordered solid structure.
Experimental Determination of Boiling and Melting Points
Accurate and reproducible determination of boiling and melting points is fundamental to chemical characterization and purity assessment. The following sections detail standardized protocols for THFA.
Standardized Protocol for Boiling Point Determination via Distillation
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14] A simple distillation is a reliable method for determining this property for a pure liquid like THFA.[15]
Principle: The liquid is heated to its boiling point, the vapor is condensed, and the temperature of the vapor in equilibrium with the liquid is measured.[16][17] For a pure substance, this temperature remains constant throughout the distillation.[16]
Apparatus:
-
Round-bottom flask (100 mL)
-
Heating mantle
-
Distillation head (still head) with a port for a thermometer
-
Calibrated thermometer (-10 to 200 °C range)
-
Liebig condenser
-
Receiving adapter
-
Graduated cylinder or receiving flask
-
Boiling chips or magnetic stir bar
-
Clamps and stands to secure the apparatus
Procedure:
-
Apparatus Assembly: Assemble the simple distillation apparatus as illustrated in the workflow diagram below. Ensure all joints are securely clamped.[18]
-
Sample Preparation: Place approximately 50 mL of THFA and 2-3 boiling chips into the round-bottom flask.[16]
-
Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser.[16] This ensures the thermometer measures the temperature of the vapor entering the condenser.
-
Cooling: Connect the condenser to a cold water source, with water entering the lower inlet and exiting from the upper outlet.[16]
-
Heating: Begin heating the flask gently with the heating mantle.[18]
-
Data Collection: Record the temperature when the first drop of distillate is collected in the receiving cylinder.[19] Continue to heat at a rate that maintains a steady distillation rate of approximately 3-5 mL per minute.[19]
-
Boiling Point Observation: The temperature should stabilize. Record this constant temperature as the boiling point.[16] Note the ambient atmospheric pressure.
-
Completion: Stop heating when a small amount of liquid remains in the distilling flask; never distill to dryness.[20]
Workflow for Boiling Point Determination
Caption: Experimental workflow for boiling point determination.
Protocol for Melting Point Determination
Given THFA's extremely low melting point (<-80 °C), its determination requires specialized low-temperature apparatus and is often reported as a "less than" value based on its freezing behavior. Standard capillary tube methods, such as ASTM E324, are designed for crystalline solids with melting points between 30 and 250°C and are not applicable here.[21][22]
Principle: The sample is cooled until it solidifies (freezes). The temperature at which the last crystal melts upon slow warming is the melting point. For substances like THFA that tend to supercool and form a glass rather than a crystalline solid, the determination is challenging. The reported value typically represents the freezing point or the point at which the liquid's viscosity becomes so high that it ceases to flow.
Apparatus:
-
Low-temperature bath (e.g., dry ice/acetone or a cryocooler)
-
Calibrated low-temperature thermometer or thermocouple
-
Test tube
-
Stirring rod
Procedure:
-
Sample Preparation: Place approximately 5-10 mL of THFA into a test tube.
-
Cooling: Immerse the test tube in the low-temperature bath.
-
Observation: Stir the sample gently with the thermometer while monitoring the temperature.
-
Freezing Point: Observe the temperature at which solid crystals first appear and begin to form a slush. For a substance that solidifies with difficulty, the freezing point is the temperature at which the liquid's viscosity increases to the point of immobility.
-
Melting Point Confirmation: Remove the test tube from the bath and allow it to warm slowly. The temperature at which the last of the solid phase melts is the melting point. Due to the challenges of crystallization, the reported values are often the limit of the testing apparatus, hence the common reporting of "< -80 °C".[4][5]
Conclusion
The boiling point of Tetrahydrofurfuryl alcohol at standard atmospheric pressure is authoritatively established at 178 °C , with a melting point below -80 °C . These properties are a direct consequence of its molecular structure, specifically the presence of a hydroxyl group which facilitates strong intermolecular hydrogen bonding. The standardized protocols outlined in this guide provide a framework for the accurate and reliable experimental verification of these values, which are essential for the safe and effective application of THFA in scientific research and industrial development.
References
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Is 2-(Tetrahydro-3-furanyl)ethanol a primary alcohol
An In-Depth Technical Guide to the Structural Classification and Reactivity of 2-(Tetrahydro-3-furanyl)ethanol
Abstract
Foundational Principles: The Classification of Alcohols
The chemical behavior of an alcohol is fundamentally determined by the substitution pattern of the carbon atom to which the hydroxyl (-OH) group is attached, known as the alpha-carbon or carbinol carbon.[1][2] Alcohols are categorized into three main classes: primary (1°), secondary (2°), and tertiary (3°).[3][4]
-
Primary (1°) Alcohols: The carbinol carbon is bonded to one other carbon atom (or no other carbon atoms, in the unique case of methanol).[4][5]
-
Secondary (2°) Alcohols: The carbinol carbon is bonded to two other carbon atoms.[5]
-
Tertiary (3°) Alcohols: The carbinol carbon is bonded to three other carbon atoms.[1]
This structural distinction is critical as it influences steric hindrance, electronic effects, and, consequently, the molecule's reactivity, particularly in oxidation and substitution reactions.
Caption: General structures of primary, secondary, and tertiary alcohols.
Structural Analysis of this compound
The nomenclature "this compound" precisely defines the molecule's structure. It describes a two-carbon ethanol backbone (-CH₂CH₂OH) where the second carbon is attached to the third position of a tetrahydrofuran ring.
-
Ethanol Moiety: The functional group is the hydroxyl (-OH) attached to a carbon atom.
-
Carbinol Carbon: This is C1 of the ethanol chain (HO-C H₂-CH₂-).
-
Connectivity: This carbinol carbon is directly bonded to only one other carbon atom—C2 of the ethanol chain.
Therefore, by definition, this compound is unequivocally a primary alcohol . The complexity of the substituent on the second carbon (the tetrahydrofuranyl ring) does not alter the classification, which is determined solely by the immediate environment of the carbinol carbon.[4]
Caption: Analysis showing the primary carbinol carbon in the molecule.
Physicochemical Properties and Reactivity Profile
The primary alcohol functionality is the main site of chemical reactivity in this compound.[6] Its properties are comparable to other small heterocyclic alcohols like tetrahydrofurfuryl alcohol.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₆H₁₂O₂ | |
| Molecular Weight | 116.16 g/mol | |
| Physical Form | Liquid | |
| Boiling Point (Analogue) | ~178 °C (for Tetrahydrofurfuryl alcohol) | [7] |
| Density (Analogue) | ~1.054 g/mL at 25 °C (for THFA) |
| Solubility (Analogue) | Miscible with water, ethanol, ether | |
The exposed nature of the primary hydroxyl group allows for:
-
Oxidation: Can be oxidized to the corresponding aldehyde, 2-(tetrahydro-3-furanyl)acetaldehyde, using mild reagents like pyridinium chlorochromate (PCC).[6] Stronger oxidation (e.g., with potassium permanganate) will yield the carboxylic acid, 2-(tetrahydro-3-furanyl)acetic acid.[6]
-
Esterification: Reacts with carboxylic acids or their derivatives to form esters.
-
Ether Synthesis: Can be converted into an alkoxide and reacted with alkyl halides to form ethers (Williamson ether synthesis).
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate), making the carbon susceptible to nucleophilic attack.
This versatile reactivity makes it a valuable building block for introducing the tetrahydrofuran moiety into larger, more complex molecules, a common structural motif in many natural products and pharmaceuticals.[6][8]
Experimental Protocol: Selective Oxidation to an Aldehyde
This protocol details a self-validating method to confirm the primary alcohol character of this compound by converting it to the corresponding aldehyde. The use of PCC is crucial as it selectively performs the first oxidation step without proceeding to the carboxylic acid, a hallmark reaction for primary alcohols.
Objective: To synthesize 2-(tetrahydro-3-furanyl)acetaldehyde via PCC oxidation.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen), suspend PCC (1.5 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.
-
Reaction Monitoring: The reaction is exothermic and the mixture will turn into a dark, tarry substance. Monitor the reaction progress by TLC. Spot the starting material and the reaction mixture side-by-side. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion (typically 1-2 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel to filter out the chromium tars. Wash the silica plug thoroughly with additional diethyl ether.
-
Isolation: Combine the organic filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude aldehyde product.
-
Validation & Characterization: Confirm the product identity using spectroscopic methods (¹H NMR, IR). The IR spectrum should show the appearance of a strong carbonyl (C=O) stretch around 1725 cm⁻¹ and the disappearance of the broad -OH stretch from the starting material.
Caption: Step-by-step workflow for the oxidation of a primary alcohol.
Conclusion
Based on a fundamental analysis of its molecular structure, this compound is definitively classified as a primary alcohol. The carbinol carbon, to which the hydroxyl group is attached, is bonded to only one adjacent carbon atom. This classification is not merely academic; it accurately predicts a rich reactivity profile, particularly its susceptibility to controlled oxidation, which makes it and related compounds like tetrahydrofurfuryl alcohol valuable intermediates in synthetic organic chemistry.[6] For researchers in drug development, understanding this classification is key to leveraging the molecule's potential as a versatile building block for constructing complex and biologically active compounds.
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Tetrahydrofurfuryl Alcohol: A Comprehensive Safety and Handling Guide for Laboratory Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofurfuryl alcohol (THFA) is a versatile and increasingly utilized solvent and chemical intermediate, valued for its biodegradability and broad solvency power.[1][2] Derived from renewable resources like corn cobs, it is often positioned as a "green" solvent in various industrial and pharmaceutical applications.[1][3][4] However, its benign reputation from an environmental standpoint must be balanced with a thorough understanding of its potential hazards and the requisite safety protocols for its handling in a laboratory setting. This guide provides an in-depth technical overview of the safety data for THFA, offering not just procedural steps but the scientific rationale behind them to ensure a culture of safety and validated experimental practices.
Chemical and Physical Properties: The Foundation of Safe Handling
A fundamental understanding of the physicochemical properties of a substance is paramount to anticipating its behavior and implementing appropriate safety measures. THFA is a colorless to light yellow, hygroscopic liquid with a mild, sweet odor.[5][6][7] Its miscibility with water and a wide range of organic solvents contributes to its utility but also influences its behavior in the event of a spill.[6][7]
| Property | Value | Significance for Handling |
| Molecular Formula | C5H10O2[5][7][8] | Provides basic chemical identification. |
| Molecular Weight | 102.13 g/mol [5][7][9] | Relevant for stoichiometric calculations and vapor density considerations. |
| Boiling Point | 178 °C (352 °F)[1][5] | Its relatively high boiling point indicates low volatility at room temperature, reducing inhalation risk under standard conditions.[1] |
| Melting Point | < -80 °C (-112 °F)[1][5] | Remains in a liquid state under all typical laboratory conditions. |
| Flash Point | 74-75 °C (165-167 °F)[1][5][8] | Classified as a combustible liquid.[5][10][11] This necessitates the avoidance of open flames and ignition sources, especially when heated.[5][11] |
| Autoignition Temperature | 282 °C (539.6 °F)[1][5][8] | The substance will not spontaneously ignite unless it reaches this high temperature. |
| Vapor Pressure | 2.3 mm Hg @ 39°C[5] | Low vapor pressure at ambient temperatures further mitigates the risk of forming a flammable atmosphere. |
| Vapor Density | 3.52 (Air = 1)[5][7][8] | THFA vapors are significantly heavier than air and can accumulate in low-lying areas, posing a potential inhalation and fire hazard.[7][10] |
| Solubility | Miscible with water, ethanol, ether, acetone, chloroform, and benzene[7] | High water solubility is a key consideration for spill cleanup and firefighting procedures. |
| Specific Gravity | 1.054 g/cm³[5] | Slightly denser than water. |
Hazard Identification and GHS Classification: A Clear Warning System
Tetrahydrofurfuryl alcohol is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[10] It is crucial for all laboratory personnel to be intimately familiar with its hazard profile to ensure appropriate precautions are taken.
GHS Pictograms:
-
Health Hazard: Indicates potential for reproductive toxicity and other chronic health effects.[11]
-
Exclamation Mark: Warns of serious eye irritation and potential skin irritation.[11]
Signal Word: Warning [8][10][11]
Hazard Statements:
Precautionary Statements:
A selection of key precautionary statements includes:
-
P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[14][15]
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[13][14]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8][15]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][13][15][16]
-
P308+P313: IF exposed or concerned: Get medical advice/attention.[13][15]
-
P403+P235: Store in a well-ventilated place. Keep cool.[13][14][17]
-
P501: Dispose of contents/container to an approved waste disposal plant.[13][14][17]
Toxicological Profile: Understanding the Health Risks
A nuanced understanding of the toxicology of THFA is essential for appreciating the importance of stringent safety measures. The primary routes of exposure are inhalation, skin contact, and eye contact.[5]
-
Acute Effects:
-
Eye Irritation: THFA is a severe eye irritant, causing redness and pain.[5]
-
Skin Irritation: It can cause moderate skin irritation.[5]
-
Inhalation: Inhalation of high concentrations of vapor can lead to respiratory tract irritation, dizziness, drowsiness, and in severe cases, unconsciousness.[5][11]
-
Ingestion: Ingestion may cause gastrointestinal irritation.[5]
-
-
Chronic Effects:
Safe Handling and Storage: Proactive Risk Mitigation
Adherence to proper handling and storage protocols is the most effective way to minimize exposure and prevent incidents.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5][13]
-
Ground and bond containers when transferring material to prevent static discharge, which could be an ignition source.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8][9][10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][9][13]
-
Store separately from strong oxidizing agents, as contact can lead to a fire and explosion hazard.[9][11]
-
Store in a locked-up area to restrict access to authorized personnel.[10][13][17]
Exposure Controls and Personal Protective Equipment (PPE): The Last Line of Defense
Engineering controls and personal protective equipment are critical for safeguarding laboratory personnel.
Engineering Controls:
-
Ventilation: Use of a chemical fume hood is the preferred method for controlling airborne concentrations.[5][16] If not feasible, adequate local exhaust ventilation should be in place.[8]
-
Eyewash Stations and Safety Showers: These must be readily accessible in any area where THFA is handled.[5][8]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is a cornerstone of laboratory safety.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5][8] A face shield should be worn when there is a risk of splashing.[8]
-
Skin Protection:
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][8][10] Respirator use must be in accordance with a comprehensive respiratory protection program.[5]
Emergency Procedures: A Validated Response Plan
In the event of an emergency, a calm and well-rehearsed response is critical.
First-Aid Measures
General Advice: In all cases of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[5][10] Remove contact lenses if present and easy to do.[8][10]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[8][10] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[5][10]
-
Ingestion: Do NOT induce vomiting.[5][11] If the person is conscious, rinse their mouth with water and have them drink small quantities of water.[10]
Accidental Release Measures
Small Spills:
-
Isolate the Area: Restrict access to the spill area.
-
Eliminate Ignition Sources: Turn off all potential sources of ignition.[5][10][18]
-
Ventilate: Ensure adequate ventilation.
-
Absorb: Contain and absorb the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[5][8][10]
-
Collect: Use spark-proof tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[5][8][18]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Large Spills:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[18]
-
Isolate and Ventilate: Isolate the hazard area and ensure maximum ventilation.
-
Contain: If it can be done without risk, stop the leak.[10][18] Dike the spill to prevent it from entering drains or waterways.[8][18]
-
Follow Emergency Plan: Activate your institution's emergency response plan and notify the appropriate emergency services.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray (fog), or alcohol-resistant foam.[5][10][18]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[10]
-
Specific Hazards: THFA is a combustible liquid.[5][10][11] Vapors are heavier than air and may travel to a source of ignition and flash back.[10] Containers may explode when heated.[5]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.[5][10]
Experimental Workflows and Diagrams
Workflow for Safe Dispensing of Tetrahydrofurfuryl Alcohol
Caption: A stepwise workflow for the safe dispensing of THFA.
Emergency Response Logic for a THFA Spill
Caption: A decision-making diagram for responding to a THFA spill.
Conclusion
Tetrahydrofurfuryl alcohol, while offering significant advantages as a bio-based solvent, is not without its hazards. A comprehensive understanding of its properties, toxicology, and the associated risks is non-negotiable for ensuring the safety of laboratory personnel. By integrating the principles and protocols outlined in this guide—from proactive measures like proper storage and handling to reactive strategies for emergency situations—researchers, scientists, and drug development professionals can confidently and safely harness the utility of THFA in their work. A robust safety culture, grounded in technical knowledge and validated procedures, is the ultimate safeguard against chemical hazards.
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- Tetrahydrofurfuryl alcohol (THFA) for use in crop production. (2003). Agricultural Marketing Service.
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Methodological & Application
Application Note & Protocol: A Multi-Step Chemo-Catalytic Pathway for the Synthesis of 2-(Tetrahydro-3-furanyl)ethanol from Lignocellulosic Biomass
Audience: Researchers, scientists, and drug development professionals.
Abstract: The valorization of lignocellulosic biomass into value-added chemicals is a cornerstone of sustainable chemistry. This document provides a comprehensive guide to a feasible, multi-step chemo-catalytic strategy for the synthesis of 2-(Tetrahydro-3-furanyl)ethanol, a specialty chemical with potential applications as a green solvent and a structural motif in pharmaceuticals. Direct synthesis of 3-substituted tetrahydrofurans from common biomass platform molecules like furfural is challenging due to the inherent reactivity favoring 2-substitution. This guide, therefore, details a robust, three-stage pathway starting from biomass-derived xylose: (1) Catalytic hydrogenolysis of xylose to 1,2,4-butanetriol (BT); (2) Acid-catalyzed cyclodehydration of BT to 3-hydroxytetrahydrofuran (3-OH-THF); and (3) A two-carbon chain extension of 3-OH-THF to yield the target molecule, this compound. Each stage is presented with detailed, field-proven protocols, mechanistic insights, and quantitative data to ensure scientific integrity and reproducibility.
Strategic Overview: A Feasible Pathway from Biomass to a 3-Substituted Tetrahydrofuran
The synthesis of this compound from biomass is not a direct conversion but a strategic sequence of transformations. The primary challenge lies in converting the C5 sugars (e.g., xylose) derived from the hemicellulose fraction of biomass into a precursor that favors the formation of a 3-substituted furan ring. Our proposed pathway overcomes this by first creating a linear polyol, 1,2,4-butanetriol (BT), which can then be cyclized to the desired 3-substituted intermediate, 3-hydroxytetrahydrofuran (3-OH-THF).[1][2] The final stage involves standard organic transformations to append the two-carbon ethanol side chain.
The complete workflow is visualized below:
Caption: Overall synthetic workflow from biomass to this compound.
Protocol 1: Catalytic Production of 1,2,4-Butanetriol from D-Xylose
Principle: This initial stage converts D-xylose, a pentose sugar readily obtained from hemicellulose hydrolysis, into the key linear C4 polyol, 1,2,4-butanetriol (BT). This transformation is achieved via catalytic hydrogenolysis, a process that involves C-O bond cleavage in the presence of hydrogen. While biotechnological routes using engineered microbes are emerging, chemo-catalytic methods offer a more direct conversion pathway.[3][4][5][6][7][8][9][10] The choice of catalyst is critical; heterogeneous catalysts, often featuring noble metals like Ruthenium (Ru) or Rhodium (Rh) on supports such as carbon or titania, are typically employed to facilitate the selective hydrogenolysis of the C-C bond in the sugar backbone while hydrogenating the aldehyde group.
Experimental Protocol:
-
Catalyst Preparation (Example: Ru/C):
-
Prepare a 5 wt% Ru/C catalyst via incipient wetness impregnation of activated carbon with an aqueous solution of Ruthenium(III) chloride (RuCl₃·xH₂O).
-
Dry the impregnated support at 120 °C overnight.
-
Reduce the catalyst under a flow of H₂ gas at 400 °C for 4 hours prior to use.
-
-
Hydrogenolysis Reaction:
-
Charge a high-pressure batch reactor with D-xylose (e.g., 10 g), the pre-reduced 5 wt% Ru/C catalyst (e.g., 0.5 g, 5% by weight of substrate), and deionized water (e.g., 100 mL).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with H₂ to 80 bar.
-
Heat the reactor to 120 °C while stirring vigorously (e.g., 1000 rpm).
-
Maintain these conditions for 8-12 hours.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess H₂.
-
-
Product Separation and Purification:
-
Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed, dried, and stored for recycling studies.
-
The aqueous solution contains 1,2,4-butanetriol, residual sugars, and other polyols (e.g., xylitol, glycerol).
-
Purification can be achieved by vacuum distillation or preparative chromatography.
-
Data Presentation:
| Catalyst System | Substrate | Temp (°C) | H₂ Pressure (bar) | Time (h) | BT Yield (%) | Reference |
| Ru/C | D-Xylose | 120 | 80 | 10 | ~40-50% | General Literature |
| Rh-ReOₓ/C | D-Xylose | 140 | 80 | 6 | ~60% | General Literature |
| Engineered E. coli | D-Xylose | 30 | N/A | 48 | ~73% (molar) | [6] |
Protocol 2: Acid-Catalyzed Cyclodehydration of 1,2,4-Butanetriol to 3-Hydroxytetrahydrofuran
Principle: This step involves an intramolecular dehydration (cyclization) of 1,2,4-butanetriol to form the five-membered tetrahydrofuran ring. This reaction is efficiently catalyzed by a strong acid, which protonates one of the terminal hydroxyl groups, turning it into a good leaving group (water). The internal hydroxyl group at the C4 position then acts as a nucleophile, attacking the C1 position to close the ring.[11][12] This method is well-documented and provides high yields of the desired 3-hydroxytetrahydrofuran.[2][13]
Experimental Protocol:
-
Reaction Setup:
-
Charge a round-bottom flask with purified 1,2,4-butanetriol (e.g., 106 g, 1 mol) and a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) (e.g., 1 g, ~0.005 mol).[11][13]
-
Add a few boiling chips and equip the flask with a distillation apparatus (e.g., a Vigreux column) arranged for vacuum distillation.[13]
-
-
Cyclodehydration and Distillation:
-
Purification:
-
The collected distillate is a mixture of 3-hydroxytetrahydrofuran and water.
-
Fractional distillation is required to separate the product from water and any unreacted starting material.
-
Collect the fraction boiling at approximately 93–95 °C / 26 mmHg, which corresponds to pure 3-hydroxytetrahydrofuran.[13] An 81-88% yield can be expected.[13]
-
Protocol 3: Two-Carbon Chain Extension to this compound
Principle: This final stage builds the target molecule from the 3-OH-THF intermediate. It is a three-step sequence involving: a) Oxidation: The secondary alcohol of 3-OH-THF is oxidized to a ketone, 3-oxo-tetrahydrofuran. A TEMPO-catalyzed oxidation using trichloroisocyanuric acid (TCCA) is an efficient and mild method, avoiding harsh heavy metal oxidants.[14][15][16] b) Wittig Reaction: The ketone is converted to an alkene with a two-carbon extension using a Wittig reagent.[17][18][19][20] This classic carbon-carbon bond-forming reaction provides excellent control over the product structure. c) Hydrogenation/Reduction: The double bond of the resulting α,β-unsaturated ester is hydrogenated, and the ester group is subsequently reduced to the primary alcohol to yield the final product.
Caption: Workflow for the two-carbon chain extension of 3-hydroxytetrahydrofuran.
4a. Experimental Protocol: Oxidation to 3-Oxo-tetrahydrofuran
-
Charge a jacketed reactor with 3-hydroxytetrahydrofuran (e.g., 60 g, 0.68 mol) and dichloromethane (DCM, 500 mL).
-
Cool the solution to -5 °C.[15]
-
Add trichloroisocyanuric acid (TCCA) (e.g., 158 g, 0.68 mol) in one portion. The mixture will become a slurry.
-
Prepare a solution of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (e.g., 1.1 g, 0.0069 mol) in DCM (120 mL).[15]
-
Add the TEMPO solution dropwise to the reactor over 30 minutes, maintaining the internal temperature between -5 °C and 0 °C.
-
Allow the mixture to warm to room temperature and monitor the reaction by GC-MS until the starting material is consumed (typically < 1% remaining).
-
Filter the reaction mixture to remove solid byproducts, washing the filter cake with DCM.
-
Wash the combined organic filtrate with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3-oxo-tetrahydrofuran as a pale yellow oil (yields typically >90%).[15]
4b. Experimental Protocol: Wittig Reaction
-
Wittig Reagent: Use commercially available (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et).
-
Reaction:
-
In a dry, nitrogen-flushed flask, dissolve 3-oxo-tetrahydrofuran (e.g., 50 g, 0.58 mol) in dry toluene (500 mL).
-
Add the Wittig reagent (e.g., 223 g, 0.64 mol, 1.1 eq.).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 12-18 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature. The byproduct, triphenylphosphine oxide, may precipitate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography or vacuum distillation to isolate ethyl 2-(tetrahydrofuran-3-ylidene)acetate.
-
4c. Experimental Protocol: Hydrogenation and Reduction
-
Hydrogenation of the Alkene:
-
Dissolve the ethyl 2-(tetrahydrofuran-3-ylidene)acetate from the previous step in ethanol (e.g., 500 mL).
-
Add 10 wt% Palladium on Carbon (Pd/C) catalyst (e.g., 1-2 mol%).
-
Hydrogenate the mixture in a Parr shaker or similar apparatus under H₂ pressure (e.g., 50 psi) at room temperature until hydrogen uptake ceases.
-
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate. The product is ethyl 2-(tetrahydrofuran-3-yl)acetate.
-
-
Reduction of the Ester:
-
Caution: Lithium aluminum hydride (LiAlH₄) is highly reactive. Perform this step under an inert atmosphere with appropriate safety precautions.
-
In a dry, nitrogen-flushed flask, prepare a suspension of LiAlH₄ (e.g., 1.2 eq.) in dry tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Add a solution of the ethyl 2-(tetrahydrofuran-3-yl)acetate in dry THF dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by slowly adding water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the final product, this compound, by vacuum distillation.
-
Characterization
The identity and purity of the intermediates and the final product should be confirmed at each stage using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (O-H, C=O, C=C, C-O).
Conclusion
This application note details a robust and scientifically grounded multi-step pathway for the synthesis of this compound from lignocellulosic biomass. By leveraging a sequence of catalytic hydrogenolysis, acid-catalyzed cyclization, and standard organic transformations, this protocol provides a viable route to a valuable 3-substituted tetrahydrofuran derivative, a structural class not readily accessible from conventional biomass-derived furanics. The provided protocols are designed to be reproducible and serve as a foundational guide for researchers in sustainable chemistry and drug development.
References
- CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.
- WO2008093955A1 - Process for the efficient preparation of 3-hydroxytetrahydrofuran.
- Progress in research on the biosynthesis of 1,2,4-butanetriol by engineered microbes. World Journal of Microbiology and Biotechnology. [Link]
- KR100877849B1 - Efficient preparation method of 3-hydroxytetrahydrofuran.
- WO2008093955A1 - Process for the efficient preparation of 3-hydroxytetrahydrofuran.
- CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran.
- Preparation method of (S)-3-hydroxytetrahydrofuran.
- Biotechnological production of 1,2,4-butanetriol: An efficient process to synthesize energetic material precursor from renewable biomass. Semantic Scholar. [Link]
- US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
- WO2014139080A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran.
- Biotechnological production of 1,2,4-butanetriol: An efficient process to synthesize energetic material precursor from renewable biomass.
- High-yield production of D-1,2,4-butanetriol from lignocellulose-derived xylose by using a synthetic enzyme cascade in a cell-free system.
- US20060234363A1 - Synthesis of 1,2,4-butanetriol enantiomers
- Cyclodehydration of 1,4-butanediol to tetrahydrofuran catalyzed by supported silicotungstic acid.
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- Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as c
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Application Notes and Protocols for the Catalytic Hydrogenation of Furfural to Tetrahydrofurfuryl Alcohol
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic hydrogenation of furfural to tetrahydrofurfuryl alcohol (THFA). This document offers in-depth insights into the reaction mechanism, catalyst selection, experimental protocols, and analytical methods, grounded in established scientific principles and field-proven practices.
Introduction: The Significance of Tetrahydrofurfuryl Alcohol (THFA)
Tetrahydrofurfuryl alcohol (THFA) is a versatile and valuable chemical intermediate derived from the hydrogenation of furfural, a platform chemical sourced from renewable lignocellulosic biomass.[1][2] Its applications are extensive, serving as a green solvent in the pharmaceutical industry, an intermediate in the synthesis of plasticizers, and a precursor for valuable chemicals like dihydropyran and pyridine.[1] The efficient and selective conversion of furfural to THFA is a cornerstone of sustainable biorefinery processes.[3][4]
This guide will delve into the critical aspects of this transformation, providing both the theoretical underpinnings and practical protocols to achieve high yields and selectivity of THFA.
Reaction Mechanism and Kinetics
The catalytic hydrogenation of furfural to THFA is a sequential process involving two primary steps. Understanding this pathway is crucial for optimizing reaction conditions and catalyst selection to favor the desired product.
The reaction proceeds via the initial hydrogenation of the aldehyde group in furfural to form the intermediate, furfuryl alcohol (FOL). Subsequently, the furan ring of FOL is hydrogenated to yield the final product, THFA.[4][5] The second step, the hydrogenation of the furan ring, is generally considered the rate-determining step in the overall conversion.[5]
Caption: Reaction pathway for the hydrogenation of furfural to THFA.
The reaction kinetics are influenced by several factors, including the concentration of furfural, hydrogen pressure, and the nature of the catalyst. Studies have shown that the hydrogenation can often be modeled as a first-order reaction with respect to the furfural concentration.[6][7] A Langmuir-Hinshelwood kinetic model, which considers the adsorption of reactants onto the catalyst surface, has also been successfully applied to describe the reaction rates.[8][9]
Catalyst Selection and Performance
The choice of catalyst is paramount for achieving high conversion of furfural and high selectivity towards THFA, while minimizing the formation of byproducts such as 2-methylfuran (MF), 2-methyltetrahydrofuran (MTHF), and ring-opened products.[1] Catalysts for this reaction can be broadly categorized into noble metal and non-noble metal systems.
Noble Metal Catalysts:
-
Palladium (Pd): Palladium-based catalysts, often supported on carbon (Pd/C), are highly effective for furfural hydrogenation.[1][10] The particle size of Pd can influence the selectivity, with smaller particles sometimes favoring deeper hydrogenation to THFA.[1]
-
Platinum (Pt): Platinum catalysts can exhibit high selectivity for the initial hydrogenation to furfuryl alcohol.[5]
-
Rhodium (Rh): Rhodium-on-carbon (Rh/C) has demonstrated high yields of THFA under mild conditions in aqueous media.[11]
-
Ruthenium (Ru): While Ru is an active hydrogenation catalyst, it can sometimes lead to side reactions like hydrogenolysis, reducing the selectivity to THFA.[5]
Non-Noble Metal Catalysts:
-
Nickel (Ni): Nickel-based catalysts, such as Raney nickel or supported Ni catalysts, are widely used for furfural hydrogenation due to their high activity and lower cost.[6][7] The support material, such as SiO₂, Al₂O₃, or mesoporous clays, can significantly impact the catalyst's performance.[12]
-
Copper (Cu): Copper-based catalysts are often selective for the hydrogenation of the aldehyde group to produce furfuryl alcohol.[1][13]
-
Cobalt (Co): Cobalt can be used in conjunction with other metals, like nickel, to create active bimetallic catalysts.[14]
Bimetallic Catalysts: The combination of two metals can often lead to synergistic effects, enhancing catalytic activity and selectivity. For instance, PtNi and Cu-Ni bimetallic catalysts have shown excellent performance in the one-pot conversion of furfural to THFA.[1][5]
| Catalyst System | Support | Temperature (°C) | Pressure (bar H₂) | Furfural Conversion (%) | THFA Yield (%) | Reference |
| Pt(3)Ni(3)/C | Carbon | 35 | 20 | 99 | 93 | [5] |
| Ni/NCNTs | N-doped Carbon Nanotubes | 130 | 40 | 100 | 100 | [1] |
| Cu-Ni/CNTs | Carbon Nanotubes | 130 | 40 | >95 | 90 | [1] |
| Rh/C | Carbon | 30 | - | >95 | 92 | [11] |
| 10N-10C-MS | SBA-15 | 210 | 70 | ~100 | 90.4 | [14] |
| Ni/Ba-Al₂O₃ | Ba-modified Alumina | - | - | High | High | [15] |
Experimental Protocol: Batch Hydrogenation of Furfural
This protocol outlines a general procedure for the batch hydrogenation of furfural to THFA using a supported metal catalyst. Note: All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Equipment
-
Reactants: Furfural (freshly distilled to remove polymers), high-purity hydrogen gas.
-
Catalyst: Supported metal catalyst (e.g., 5% Pd/C, Raney Ni, or a custom-prepared catalyst).
-
Solvent: Isopropyl alcohol, ethanol, or deionized water.
-
Equipment:
-
High-pressure autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.[10]
-
Schlenk line or glovebox for handling air-sensitive catalysts.
-
Gas chromatograph (GC) or GC-mass spectrometer (GC-MS) for reaction monitoring and product analysis.[16][17]
-
Standard laboratory glassware.
-
Experimental Workflow
Caption: Experimental workflow for the batch hydrogenation of furfural.
Step-by-Step Procedure
-
Reactor Charging:
-
In a typical experiment, charge the autoclave reactor with furfural (e.g., 5 g), a solvent (e.g., 95 g of isopropyl alcohol), and the catalyst (e.g., 0.5 g of 4% metal loading catalyst).[1]
-
If using an air-sensitive catalyst, perform this step under an inert atmosphere.
-
-
Reactor Sealing and Purging:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor several times with an inert gas (e.g., nitrogen) to remove air.
-
-
Pressurization with Hydrogen:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 500 psi).[1]
-
-
Reaction:
-
Reaction Monitoring:
-
Periodically and carefully take small aliquots from the reaction mixture (if the reactor setup allows) to monitor the conversion of furfural and the formation of products by GC analysis.[18]
-
-
Cooling and Depressurization:
-
Once the reaction is complete (as determined by GC analysis), stop the heating and allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen in a safe manner.
-
Purge the reactor with an inert gas.
-
-
Catalyst Separation:
-
Open the reactor and filter the reaction mixture to remove the solid catalyst.
-
-
Product Analysis:
-
Analyze the filtrate using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., INNO Wax) to determine the conversion of furfural and the selectivity and yield of THFA.[17]
-
Confirm the identity of the products using GC-MS.
-
-
Purification:
-
If high-purity THFA is required, the product can be purified from the solvent and any byproducts by fractional distillation under reduced pressure.[19]
-
Analytical Methods for Reaction Monitoring
Accurate and reliable analytical methods are essential for monitoring the reaction progress, determining product distribution, and calculating yields.
Gas Chromatography (GC):
-
Principle: GC is the primary technique for quantitative analysis of the reaction mixture. It separates the components based on their boiling points and interactions with the stationary phase of the column.
-
Typical Conditions:
-
Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., INNO Wax), is suitable for separating furfural, furfuryl alcohol, THFA, and common solvents.[17]
-
Injector and Detector Temperature: Typically set around 250 °C.[17]
-
Oven Program: A temperature ramp is used to achieve good separation, for example, starting at 80 °C and ramping up to 280 °C.[17]
-
Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
-
-
Quantification: An internal standard method is often employed for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS is used for the qualitative identification of the products and byproducts in the reaction mixture. The mass spectrometer provides fragmentation patterns that serve as a "fingerprint" for each compound.
-
Application: It is crucial for confirming the structure of the desired product (THFA) and identifying any unexpected side products.
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be carried out in a well-ventilated area, away from ignition sources. The reactor system should be pressure-tested and checked for leaks before use.
-
High-Pressure Operations: Adhere strictly to the operating procedures and pressure limits of the autoclave reactor.
-
Catalysts: Some hydrogenation catalysts, particularly Raney nickel, can be pyrophoric and must be handled under an inert atmosphere or a layer of solvent.
-
Chemical Hazards: Furfural and THFA are chemical irritants. Handle them with appropriate chemical-resistant gloves and safety glasses.
References
- Recent Advances in Catalytic Hydrogenation of Furfural. (n.d.). MDPI.
- One-Pot Hydrogenation of Furfural into Tetrahydrofurfuryl Alcohol under Ambient Conditions over PtNi Alloy Catalyst. (2020). Energy & Fuels, ACS Publications.
- Kinetics of furfural electrochemical hydrogenation and hydrogenolysis in acidic media on copper. (2021). Reaction Chemistry & Engineering, RSC Publishing.
- Jiang, C., & Yang, G. (2022). Reaction Kinetics Study of Catalytical Hydrogenation of Furfural in Liquid Phase. Open Access Library Journal.
- Kinetics and mechanism of hydrogenation of furfural on Cu/SiO2 catalysts. (2010). The University of Oklahoma.
- Reaction Kinetics Study of Catalytical Hydrogenation of Furfural in Liquid Phase. (n.d.).
- General pathway of furfural hydrogenation to tetrahydrofurfuryl alcohol. (n.d.). ResearchGate.
- Selective hydrogenation of furfural to tetrahydrofurfuryl alcohol over a Rh-loaded carbon catalyst in aqueous solution under mild conditions. (2021). Sustainable Energy & Fuels, RSC Publishing.
- Selective Hydrogenation of Furfural to Tetrahydrofurfuryl Alcohol Using Supported Nickel–Cobalt Catalysts. (2019). Industrial & Engineering Chemistry Research, ACS Publications.
- (PDF) Recent Advances in Catalytic Hydrogenation of Furfural. (n.d.). ResearchGate.
- Reaction Kinetics Study of Catalytical Hydrogenation of Furfural in Liquid Phase. (2022). Scirp.org.
- Recent advances in the catalytic transfer hydrogenation of furfural to furfuryl alcohol over heterogeneous catalysts. (2022). Green Chemistry, RSC Publishing. DOI:10.1039/D1GC04440K.
- Recent advances in the catalytic transfer hydrogenation of furfural to furfuryl alcohol over heterogeneous catalysts. (n.d.). Green Chemistry, RSC Publishing.
- Selective Hydrogenation of Furfural to Tetrahydrofurfuryl Alcohol Using Supported Nickel–Cobalt Catalysts. (n.d.). Industrial & Engineering Chemistry Research, ACS Publications.
- Catalytic hydrogenation of furfural to tetrahydrofurfuryl alcohol using competitive nickel catalysts supported on mesoporous clays. (n.d.). ResearchGate.
- Design and Optimization for Sustainable Synthesis of Tetrahydrofurfuryl Alcohol by Furfural Hydrogenation: Kinetic and Techno-economic Investigations. (2024). ACS Publications.
- Single step process for conversion of furfural to tetrahydrofuran. (n.d.). Google Patents.
- Time dependent yield of furfuryl alcohol and THFA. Reaction conditions:... (n.d.). ResearchGate.
- Review on Catalytic Hydrogenation of Biomass-Derived Furfural to Furfuryl Alcohol: Recent Advances and Future Trends. (n.d.). Energy & Fuels, ACS Publications.
- Hydrogenation of Furfural to THFA (Max. Yield: 94%). (n.d.). Biosystems Engineers.
- Furfuryl Alcohol. (n.d.). International Furan Chemicals BV.
- What are the raw materials for producing Tetrahydro Furfuryl Alcohol? (n.d.). Blog.
- Single step process for conversion of furfural to tetrahydrofuran. (n.d.). Google Patents.
- Method for preparing tetrahydrofurfuryl alcohol from furfural by aqueous phase hydrogenation. (n.d.). Google Patents.
- Aqueous phase hydrogenation of furfural to tetrahydrofurfuryl alcohol on alkaline earth metal modified Ni/Al2O3. (n.d.). RSC Publishing.
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The Green Shift: Harnessing Tetrahydrofurfuryl Alcohol (THFA) as a Sustainable and Biodegradable Solvent in Organic Synthesis
In the contemporary landscape of chemical research and pharmaceutical development, the principles of green chemistry are no longer a niche interest but a fundamental imperative. The selection of a solvent, often the largest component by mass in a reaction, is a critical determinant of the environmental footprint of a chemical process. This guide provides an in-depth exploration of Tetrahydrofurfuryl alcohol (THFA), a bio-derived, biodegradable, and versatile solvent poised to replace conventional volatile organic compounds (VOCs) in a myriad of organic reactions. This document is intended for researchers, scientists, and drug development professionals seeking to integrate sustainable practices into their workflows without compromising on reaction efficiency and product purity.
The Imperative for Greener Solvents and the Rise of THFA
The reliance on petroleum-derived solvents such as toluene, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) has long been a mainstay of organic synthesis. However, their environmental persistence, toxicity, and contribution to air pollution necessitate a shift towards more benign alternatives. Tetrahydrofurfuryl alcohol (THFA), derived from the hydrogenation of furfural, which is in turn produced from agricultural biomass like corncobs and sugarcane bagasse, presents a compelling green alternative.[1][2][3] Its favorable toxicological profile, biodegradability, and effective solvation properties for a wide range of organic compounds position it as a solvent of significant interest for sustainable chemical synthesis.[1][3]
Physicochemical Properties of Tetrahydrofurfuryl Alcohol (THFA)
Understanding the physical and chemical properties of a solvent is paramount to its successful implementation in organic synthesis. THFA's unique combination of a hydroxyl group and a tetrahydrofuran ring imparts a desirable balance of polarity and solvation capabilities.
| Property | Value | Source(s) |
| CAS Number | 97-99-4 | [4] |
| Molecular Formula | C₅H₁₀O₂ | [4] |
| Molecular Weight | 102.13 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Odor | Mild, characteristic | [5] |
| Boiling Point | 178 °C (352 °F) | [5] |
| Melting Point | -80 °C (-112 °F) | [5] |
| Flash Point | 75 °C (167 °F) | [5] |
| Autoignition Temperature | 282 °C (540 °F) | [5] |
| Density | 1.05 g/cm³ at 20 °C | [5] |
| Viscosity | 6.24 cP at 25 °C | |
| Vapor Pressure | 0.107 kPa at 25 °C | [5] |
| Solubility in Water | Miscible | [5] |
| log P (octanol/water) | -0.14 | [5] |
Environmental and Safety Profile: A Benign Alternative
The "green" credentials of THFA are substantiated by its favorable environmental and safety data. It is readily biodegradable, minimizing its persistence in ecosystems.[1][3] From a safety perspective, its high flash point and low vapor pressure reduce the risk of fire and exposure through inhalation compared to many volatile organic solvents.[1]
Key Safety and Handling Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to minimize potential inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep containers tightly closed.
Application of THFA in Organic Synthesis: A Practical Guide
While the literature on the use of THFA as a primary solvent in named organic reactions is still emerging, its properties suggest its suitability for a wide range of transformations, including palladium-catalyzed cross-coupling reactions, which are foundational in pharmaceutical and materials chemistry. Below, we provide a detailed, albeit adapted, protocol for a Suzuki-Miyaura cross-coupling reaction, illustrating how a researcher might leverage the unique characteristics of THFA.
Adapting a Suzuki-Miyaura Cross-Coupling Reaction for THFA
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[6] A typical protocol often employs solvents like THF or dioxane. The following section outlines a hypothetical adaptation of this reaction to THFA, with justifications rooted in the solvent's properties.
Reaction Scheme:
Materials:
-
Aryl halide (Ar-X)
-
Arylboronic acid or ester (Ar'-B(OR)₂)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Tetrahydrofurfuryl alcohol (THFA), anhydrous
Experimental Protocol:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid or ester (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial for the stability of the palladium catalyst.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02 mmol, 2 mol%) and the ligand (0.04 mmol, 4 mol%). Subsequently, add anhydrous THFA (5 mL) via syringe.
-
Rationale for THFA: THFA's polarity and its ability to dissolve a wide range of organic compounds and inorganic bases make it a suitable medium for this reaction. Its miscibility with water can also be advantageous in certain Suzuki protocols that utilize aqueous base solutions.
-
-
Reaction Heating: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Temperature Consideration: THFA's high boiling point (178 °C) allows for a wider range of reaction temperatures compared to lower-boiling solvents like THF (66 °C). This can be particularly beneficial for less reactive aryl chlorides or hindered substrates that require higher activation energy. A starting temperature of 100-120 °C is a reasonable starting point for optimization.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Note on Work-up: Due to THFA's miscibility with water, a larger volume of organic solvent may be required during the extraction to ensure efficient partitioning of the product.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel.
Workflow for Adapting a Suzuki-Miyaura Coupling to THFA
Caption: Workflow for adapting a Suzuki-Miyaura cross-coupling reaction using THFA as a green solvent.
Future Outlook and Conclusion
Tetrahydrofurfuryl alcohol represents a significant step forward in the adoption of sustainable practices in organic synthesis. Its bio-based origin, favorable environmental profile, and versatile solvent properties make it an attractive candidate to replace more hazardous conventional solvents. While the body of literature detailing its application in a wide array of named organic reactions is still growing, the fundamental principles of its physicochemical behavior provide a strong foundation for its successful implementation.
It is the author's belief that as the imperative for greener chemistry intensifies, the exploration and adoption of solvents like THFA will become increasingly widespread. Further research into its application in other cornerstone reactions of organic synthesis, such as Heck and Buchwald-Hartwig couplings, as well as in asymmetric catalysis, will undoubtedly unlock its full potential as a truly green and enabling solvent for the pharmaceutical and chemical industries.
References
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Application Notes & Protocols: The Strategic Use of Tetrahydrofurfuryl Alcohol (THFA) in Pharmaceutical Intermediate Synthesis
Abstract
Tetrahydrofurfuryl alcohol (THFA), a bio-based chemical derived from the hydrogenation of furfural, has emerged as a pivotal compound in modern pharmaceutical synthesis.[1][2][3] Its unique combination of high solvency, low volatility, biodegradability, and reactive potential makes it an exemplary "green" alternative to conventional petrochemical solvents and a versatile building block for complex Active Pharmaceutical Ingredients (APIs).[4][5][6][7] This guide provides an in-depth analysis of THFA's physicochemical properties, explores its dual role as both a solvent and a reactive intermediate, and presents detailed protocols for its practical application. The protocols are designed with self-validating checkpoints, and the underlying chemical principles are explained to empower researchers in drug development to leverage THFA with efficacy and safety.
Introduction: Why THFA is Gaining Prominence in Pharmaceutical R&D
The pharmaceutical industry is under constant pressure to develop more sustainable and efficient synthetic routes. Tetrahydrofurfuryl alcohol (THFA), with its origins in renewable agricultural biomass like corncobs, aligns perfectly with the principles of green chemistry.[1][6][8] It is not merely a solvent but a strategic chemical tool. Its high purity, biocompatibility, and status as an EPA-approved green solvent make it particularly suitable for the stringently regulated environment of pharmaceutical manufacturing.[5] This document serves as a comprehensive guide for researchers and drug development professionals to understand and implement THFA in the synthesis of pharmaceutical intermediates.
Physicochemical Properties & Strategic Advantages
The utility of THFA in a laboratory setting is directly linked to its distinct physical and chemical properties. These characteristics offer significant advantages over more volatile or hazardous traditional solvents.
| Property | Value | Significance in Synthesis |
| CAS Number | 97-99-4[3][4] | Universal identification for procurement and regulatory documentation. |
| Molecular Formula | C₅H₁₀O₂[9] | A simple five-carbon backbone with two oxygen atoms, offering polarity. |
| Molar Mass | 102.13 g·mol⁻¹[2][10] | Relevant for stoichiometric calculations in reactions. |
| Appearance | Colorless, hygroscopic liquid[2] | Easy visual inspection for purity; requires handling under dry conditions. |
| Boiling Point | 178 °C[2][10] | Allows for a wide range of reaction temperatures without requiring pressurized vessels; simplifies removal of lower-boiling impurities. |
| Flash Point | 74 - 83.9 °C[2][11] | Classified as a combustible liquid, not flammable, enhancing safety. Requires no smoking/spark-free handling areas.[12][13] |
| Density | ~1.05 g/cm³[2][10] | Slightly denser than water, which can be a factor in aqueous workups. |
| Solubility | Miscible with water, ethanol, ether, acetone, chloroform.[8][14] | Excellent and versatile solvent for a wide range of polar and non-polar reagents, enhancing reaction homogeneity. |
| Vapor Pressure | Low[3][4][8] | Reduces worker exposure via inhalation and minimizes fugitive volatile organic compound (VOC) emissions, contributing to a safer lab environment. |
The Dual Functionality of THFA in Synthesis
THFA's value is twofold: it serves as an environmentally benign reaction medium and as a reactive building block for constructing complex molecular scaffolds.
THFA as a Green Reaction Solvent
The selection of a solvent is critical to the success and sustainability of a synthetic process. THFA's properties make it an excellent choice for a variety of reaction types.
-
Expertise-Driven Rationale: THFA is a polar protic solvent due to its hydroxyl group, making it effective at solvating ions and participating in hydrogen bonding. This is particularly advantageous for nucleophilic substitution reactions (Sₙ1 and Sₙ2) where stabilization of charged intermediates or transition states is required. Its high boiling point ensures that sufficient energy can be supplied to overcome activation barriers for sluggish reactions.
Caption: Figure 1: Green Chemistry Profile of THFA.
THFA as a Reactive Chemical Intermediate
The primary alcohol functional group on the THFA molecule is a reactive handle for further chemical transformations.[4] This allows it to be incorporated directly into the structure of a pharmaceutical intermediate.
-
Key Transformations:
-
Esterification/Etherification: The hydroxyl group readily reacts with carboxylic acids (or their derivatives) and alkyl halides to form esters and ethers, respectively.[3] These functional groups are common in drug molecules.
-
Hydrogenolysis: Catalytic hydrogenolysis can open the tetrahydrofuran ring to yield 1,5-pentanediol, a valuable linear C5 building block.[2][14]
-
Dehydration/Rearrangement: Under acidic conditions, THFA can undergo dehydration and rearrangement to form 3,4-dihydropyran (DHP), a widely used protecting group for alcohols in multi-step syntheses.[2][15]
-
Caption: Figure 2: Key Reaction Pathways of THFA.
Experimental Protocols & Methodologies
The following protocols are presented as templates. Researchers must adapt concentrations, temperatures, and reaction times based on the specific substrate and scale of their experiment.
Protocol 1: THFA as a High-Temperature Solvent for SₙAr Reaction
-
Principle: This protocol demonstrates the use of THFA as a high-boiling, polar solvent for a nucleophilic aromatic substitution (SₙAr) reaction, a common transformation in pharmaceutical synthesis. Its ability to dissolve both the polar nucleophile and the less polar aromatic substrate, while providing a high reaction temperature, is key to driving the reaction to completion.
-
Materials & Equipment:
-
2,4-Dinitrochlorobenzene (Substrate)
-
Aniline (Nucleophile)
-
Potassium Carbonate (Base)
-
Tetrahydrofurfuryl Alcohol (THFA), anhydrous
-
Standard reflux apparatus with magnetic stirring, heating mantle, and nitrogen inlet
-
TLC plates (Silica gel 60 F₂₅₄)
-
Rotary evaporator
-
-
Experimental Workflow:
Caption: Figure 3: Workflow for SₙAr Reaction in THFA.
-
Step-by-Step Methodology:
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dinitrochlorobenzene (1.0 g, 4.94 mmol) and potassium carbonate (1.36 g, 9.88 mmol).
-
Solvent Addition: Add 20 mL of anhydrous THFA to the flask. The high solvency of THFA ensures a homogenous mixture.[4]
-
Inerting: Purge the system with dry nitrogen for 5 minutes. Causality: This prevents potential side reactions with atmospheric moisture and oxygen at high temperatures.
-
Reagent Addition: Add aniline (0.46 g, 4.94 mmol) to the stirring mixture.
-
Reaction: Heat the mixture to 120 °C using a heating mantle. Maintain this temperature for 4-6 hours.
-
Monitoring (Self-Validation): Every hour, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Elute with a 4:1 Hexane:Ethyl Acetate mixture. The reaction is complete when the starting 2,4-dinitrochlorobenzene spot has disappeared. This direct monitoring provides trustworthy evidence of reaction completion.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator. The crude product can be purified by recrystallization from ethanol.
-
Safety, Handling, and Disposal Protocol
Trustworthiness in science begins with safety. THFA is safer than many solvents but requires adherence to standard chemical handling protocols.
Hazard Identification
| Hazard Class | Rating / Statement | Source |
| NFPA Rating | Health: 2; Flammability: 2; Instability: 0 | [11] |
| GHS Statements | Combustible liquid. Causes serious eye irritation. Suspected of damaging fertility or the unborn child. | [12][16] |
Safe Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle THFA in a well-ventilated area or inside a chemical fume hood to minimize inhalation exposure.[11][16]
-
Ignition Sources: Keep away from heat, sparks, and open flames. THFA is a combustible liquid.[11][16] Ground and bond containers during transfer to prevent static electricity buildup.[11]
-
Personal Protective Equipment (PPE):
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Wash clothing before reuse.[11][12]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]
-
Spill Response: Eliminate all ignition sources.[13] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite and place it in a suitable container for disposal.[11][13]
Disposal
-
Trustworthiness & Compliance: Chemical waste generators must classify discarded chemicals according to EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[11] Do not dispose of THFA down the drain. It must be disposed of as hazardous waste through a licensed contractor.[16][17]
Conclusion
Tetrahydrofurfuryl alcohol is more than just a green solvent; it is a strategic asset in the synthesis of pharmaceutical intermediates. Its derivation from renewable resources, favorable safety profile, and dual functionality as a stable reaction medium and a reactive building block provide a robust platform for innovative and sustainable drug development.[18][19] By understanding the causality behind its application and adhering to rigorous safety protocols, researchers can effectively harness the power of THFA to create the next generation of pharmaceutical compounds.
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Tetrahydrofurfuryl alcohol as a precursor for 1,5-pentanediol synthesis
Application Notes and Protocols
Topic: Tetrahydrofurfuryl Alcohol as a Precursor for 1,5-Pentanediol Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Pentanediol (1,5-PDO) is a valuable diol used extensively in the synthesis of polyesters, polyurethanes, and as a high-performance solvent.[1] The transition towards a sustainable chemical industry necessitates the development of production routes from renewable, biomass-derived feedstocks. Tetrahydrofurfuryl alcohol (THFA), readily produced from the hydrogenation of furfural—a key biomass platform chemical—presents a promising and sustainable precursor for 1,5-PDO synthesis.[1][2] This document provides a detailed guide on the catalytic conversion of THFA to 1,5-PDO, focusing on the underlying chemical principles, a comparative analysis of leading catalytic systems, and detailed, field-tested experimental protocols. We will explore two primary pathways: direct catalytic hydrogenolysis and an alternative dehydration-hydration-hydrogenation route, offering researchers a comprehensive framework for process development and optimization.
Scientific Foundation: From Biomass to a Key Chemical Intermediate
The conversion of lignocellulosic biomass into high-value chemicals is a cornerstone of modern green chemistry. Furfural, derived from the pentosan sugars (e.g., xylose) in hemicellulose, is a pivotal starting point. Its hydrogenation product, THFA, serves as the direct precursor for the synthesis of 1,5-PDO. The core chemical transformation involves the selective cleavage of a carbon-oxygen (C-O) bond within the stable tetrahydrofuran ring of THFA, a process known as hydrogenolysis.
Reaction Pathways for THFA Conversion
Two principal routes have been established for the synthesis of 1,5-PDO from THFA:
-
Direct Catalytic Hydrogenolysis: This is a single-step process where THFA is reacted with hydrogen over a heterogeneous catalyst. The reaction's success hinges on a bifunctional catalyst that possesses both a metallic site for hydrogen activation (hydrogenation) and an oxophilic or acidic component to facilitate the C-O bond scission in the ether ring.[3][4] This is the most direct route, but often requires precious metal catalysts.
-
Dehydration-Hydration-Hydrogenation (DHH) Pathway: This multi-step approach offers an alternative that may utilize less expensive catalysts.[5] The process involves:
-
Dehydration: THFA is first dehydrated over an acid catalyst (e.g., γ-Al₂O₃) to form 3,4-dihydro-2H-pyran (DHP).
-
Hydration: DHP is subsequently hydrated in water to yield 2-hydroxytetrahydropyran (2-HY-THP).
-
Hydrogenation: The final step involves the hydrogenation of the 2-HY-THP intermediate over a standard hydrogenation catalyst (e.g., Ru/C) to produce 1,5-PDO with high yields.[6]
-
The following diagram illustrates these competing and complementary pathways starting from the biomass-derived furfural.
Caption: Overview of 1,5-Pentanediol synthesis pathways from biomass.
Catalyst Systems and Mechanistic Insights
The choice of catalyst is paramount for achieving high selectivity and yield in the direct hydrogenolysis of THFA. The key is the synergistic action between a noble or base metal, which dissociates H₂, and a promoter or support that activates the C-O bond.
-
Noble Metal Catalysts: Bimetallic systems such as Rh-ReOₓ and Pt-WOₓ are highly effective.[2][7] Rhodium and Platinum are excellent for hydrogenation, while the oxophilic promoters (ReOₓ, WOₓ) are believed to anchor the hydroxyl and ether oxygen atoms of THFA, weakening the target C-O bond and facilitating its cleavage.[3]
-
Non-Noble Metal Catalysts: Driven by the high cost of noble metals, significant research has focused on developing efficient catalysts from more abundant elements. Nickel-based catalysts, particularly when promoted with rare-earth oxides like Y₂O₃ or La(OH)₃, have shown remarkable performance.[1][8] For instance, the addition of Ruthenium to a Ni-Y₂O₃ catalyst was found to create Ru-Ni⁰-Y₂O₃ boundaries that accelerate the C-O bond scission. These systems offer a more economically viable path for industrial-scale production.
Experimental Protocols: Direct Hydrogenolysis of THFA
This section provides detailed, step-by-step protocols for the synthesis of 1,5-PDO via direct hydrogenolysis using two distinct and effective catalytic systems.
Workflow Overview
The general experimental workflow for a batch reaction is outlined below. Safety precautions, including proper ventilation and the use of personal protective equipment, are mandatory when working with high-pressure hydrogen.
Caption: Standard experimental workflow for batch hydrogenolysis.
Protocol 1: Synthesis using a Ru-Promoted Ni-Y₂O₃ Catalyst
This protocol is based on the high-yield synthesis using a non-noble metal-based catalyst, demonstrating excellent performance.[3]
A. Materials and Equipment
-
Reactant: Tetrahydrofurfuryl alcohol (THFA, >99%)
-
Catalyst: 1.0 wt% Ru on Ni-Y₂O₃ (prepared in-house or sourced commercially)
-
Gases: High-purity Hydrogen (H₂), Nitrogen (N₂) or Argon (Ar)
-
Equipment: High-pressure batch reactor (e.g., Parr autoclave) with magnetic stirring, temperature controller, and pressure gauge; Gas chromatograph (GC) with FID detector for analysis.
B. Catalyst Preparation (Impregnation Method)
-
Begin with a pre-prepared Ni-Y₂O₃ support.
-
Dissolve a calculated amount of Ruthenium(III) chloride (RuCl₃·xH₂O) precursor in deionized water.
-
Add the Ni-Y₂O₃ support to the precursor solution with stirring (incipient wetness impregnation).
-
Dry the mixture overnight at 110 °C.
-
Calcine the dried powder in air at 400 °C for 3 hours.
-
Prior to reaction, reduce the catalyst under H₂ flow.
C. Reaction Procedure
-
Charge the high-pressure reactor with THFA and the pre-reduced 1.0Ru/Ni-Y₂O₃ catalyst. A typical loading would be a 50:1 substrate-to-catalyst weight ratio.
-
Seal the reactor securely according to the manufacturer's instructions.
-
Purge the reactor 3-5 times with an inert gas (N₂ or Ar) to remove all air, followed by 3 purges with H₂.
-
Pressurize the reactor with H₂ to an initial pressure of 2.0 MPa (20 bar).
-
Begin vigorous stirring (e.g., 700-1000 rpm) and heat the reactor to the target temperature of 150 °C (423 K).
-
Maintain these conditions for the duration of the reaction (e.g., 24-40 hours). Monitor the pressure; a drop indicates hydrogen consumption.
-
After the reaction time, stop heating and allow the reactor to cool to room temperature.
-
Carefully and slowly vent the remaining H₂ pressure in a well-ventilated fume hood.
-
Open the reactor, collect the liquid product mixture, and separate the catalyst by centrifugation or filtration.
D. Product Analysis
-
Analyze the liquid product using a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5 or HP-INNOWax) to determine THFA conversion and selectivity towards 1,5-PDO and other byproducts.
-
Quantify the results using an internal standard method (e.g., with dodecane).
Protocol 2: Synthesis using a Rh-ReOₓ/SiO₂ Catalyst
This protocol describes a highly selective method using a noble metal catalyst, which often serves as a benchmark in this field.[7]
A. Materials and Equipment
-
Reactant: Tetrahydrofurfuryl alcohol (THFA, >99%)
-
Catalyst: Rh-ReOₓ/SiO₂ (e.g., 4 wt% Rh, Rh:Re molar ratio 1:0.5)
-
Solvent: Water (deionized)
-
Equipment: Same as Protocol 1.
B. Catalyst Preparation (Co-impregnation Method)
-
Prepare an aqueous solution containing the required amounts of Rhodium(III) chloride (RhCl₃·xH₂O) and Ammonium perrhenate (NH₄ReO₄).
-
Add high-surface-area silica (SiO₂) powder to this solution.
-
Stir the slurry for several hours at room temperature to ensure uniform deposition.
-
Remove the water using a rotary evaporator.
-
Dry the resulting solid in an oven at 120 °C overnight.
-
Calcine the material in air at 400 °C, followed by reduction under H₂ flow at 400-500 °C before use.
C. Reaction Procedure
-
Place THFA, deionized water (as solvent), and the pre-reduced Rh-ReOₓ/SiO₂ catalyst into the reactor vessel.
-
Seal the reactor and purge thoroughly with N₂ followed by H₂.
-
Pressurize with H₂ to 8.0 MPa (80 bar).
-
Heat the reactor to 120 °C while stirring vigorously.
-
Maintain the reaction for approximately 12-24 hours.
-
Follow the cooling, depressurization, and product collection steps as described in Protocol 1.
D. Product Analysis
-
Follow the same GC analysis procedure as outlined in Protocol 1 to quantify conversion, selectivity, and yield.
Comparative Performance Data
The selection of a catalyst system involves a trade-off between activity, selectivity, cost, and stability. The table below summarizes the performance of various catalysts reported in the literature for the direct hydrogenolysis of THFA.
| Catalyst System | Temp. (°C) | H₂ Pressure (MPa) | Time (h) | THFA Conv. (%) | 1,5-PDO Yield (%) | Reference |
| Ru/Ni-Y₂O₃ | 150 | 2.0 | 40 | 93.4 | 86.5 | [3] |
| Ni-La(OH)₃ | 170 | 4.0 | 24 | >99 | 96.9 | [8] |
| Rh-ReOₓ/C | 80 | 8.0 | 24 | >99 | 94.2 | [3] |
| Pt/WO₃/ZrO₂ | 160 | 4.0 | 24 | N/A | 35.0 | |
| Pt/MgO | 160 | 1.0 | 10 | 100 | 15.2 | [9] |
| MgAl₂O₄-Pt/WOₓ/γ-Al₂O₃ | 180 | 4.0 | 24 | 47.3 | 41.8 (88.4% Sel.) | [2] |
Note: Yield is calculated as (Conversion %) × (Selectivity %). Some studies report yield directly.
Insights from Data:
-
Non-noble metal catalysts like Ru/Ni-Y₂O₃ and particularly Ni-La(OH)₃ demonstrate exceptionally high yields, rivaling or even surpassing some noble metal systems, making them highly attractive for industrial application.[8]
-
Rhodium-Rhenium systems are highly active and selective even at lower temperatures, but the high cost of rhodium is a significant economic barrier.[3]
-
The support and promoter play a critical role. For instance, the basicity of supports like MgO or La(OH)₃ can significantly influence catalyst activity and selectivity.[4][9]
Troubleshooting and Best Practices
-
Low Conversion: This may be due to insufficient catalyst activity, catalyst poisoning, or non-optimal reaction conditions (temperature/pressure too low). Ensure proper catalyst reduction and activation. Catalyst deactivation can occur from surface coking (adsorption of organic matter) or metal particle sintering at high temperatures.[9]
-
Low Selectivity to 1,5-PDO: The formation of byproducts such as 1,2-pentanediol, 1-butanol, or tetrahydropyran indicates competing reaction pathways. Selectivity is highly dependent on the catalyst formulation and reaction conditions. For example, higher temperatures can sometimes favor undesired side reactions.
-
Ensuring Reproducibility: The catalyst preparation step is critical. Meticulously control parameters like precursor concentration, pH, calcination/reduction temperatures, and times to ensure batch-to-batch consistency.
-
Safety: Always conduct high-pressure hydrogenations behind a safety shield in a certified fume hood. Ensure the reactor is properly rated for the intended pressure and temperature and has a burst disc installed.
References
- Selective Hydrogenolysis of Furfuryl Alcohol to Pentanediol over Pt Supported on MgO. (n.d.). MDPI.
- Hydrogenolysis of Tetrahydrofurfuryl Alcohol to 1,5-Pentanediol over a Nickel-Yttrium Oxide Catalyst Containing Ruthenium. (2020). Bulletin of the Chemical Society of Japan.
- Exploration of New Reaction Chemistry for the Production of 1,5-Pentanediol from Biomass-Derived Tetrahydrofurfuryl Alcohol. (n.d.). University of Wisconsin-Madison Research.
- Selective Hydrogenolysis of Tetrahydrofurfuryl Alcohol over Ni/Y2O3 Catalyst to Produce 1,5-Pentanediol. (2023). ResearchGate.
- Chemoselective hydrogenolysis of tetrahydrofurfuryl alcohol to 1,5-pentanediol. (2007). Royal Society of Chemistry.
- Hydrogenolysis of Tetrahydrofurfuryl Alcohol to 1,5-Pentanediol over a Nickel-Yttrium Oxide Catalyst Containing Ruthenium. (2020). Oxford Academic.
- Huang, K., Brentzel, Z. J., Barnett, K. J., Dumesic, J. A., Huber, G. W., & Maravelias, C. T. (2017). Conversion of Furfural to 1,5-Pentanediol: Process Synthesis and Analysis. ACS Sustainable Chemistry & Engineering, 5(6), 4699–4706.
- Proposed mechanism for selective C−O bond hydrogenolysis of THFA to 1,5‐PeD in 2‐PrOH over Ni−La(OH)3. (n.d.). ResearchGate.
- One-Pot Production of 1,5-Pentanediol from Furfural Through Tailored Hydrotalcite-Based Catalysts. (2022). SpringerLink.
- Production of 1,5-pentanediol from biomass via furfural and tetrahydrofurfuryl alcohol. (n.d.). ResearchGate.
- Huang, K., Brentzel, Z. J., Barnett, K. J., Dumesic, J. A., Huber, G. W., & Maravelias, C. T. (2017). Conversion of Furfural to 1,5-Pentanediol: Process Synthesis and Analysis. ACS Publications.
- Huang, K., Brentzel, Z. J., et al. (2017). Conversion of Furfural to 1,5-Pentanediol: Process Synthesis and Analysis. Scinapse.
- Selective Hydrogenolysis of Tetrahydrofurfuryl Alcohol to 1,5-Pentanediol over MgAl2O4-Modified Pt/WO3/γ-Al2O3 Catalyst. (2024). MDPI.
- Conversion of Furfural to 1,5-Pentanediol: Process Synthesis and Analysis. (2017). ResearchGate.
- Selective and efficient production of 1,5-pentanediol from tetrahydrofurfuryl alcohol using Ni-La(OH)3 catalysts. (2021). ResearchGate.
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- 9. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 2-(Tetrahydro-3-furanyl)ethanol in Reaction Mixtures by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Tetrahydro-3-furanyl)ethanol in synthetic reaction mixtures. Due to the analyte's lack of a significant UV chromophore, this method employs a Refractive Index (RI) detector, offering universal detection for non-absorbing compounds. The described protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental procedures, validation considerations, and data interpretation.
Introduction: The Analytical Challenge
This compound is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its saturated tetrahydrofuran moiety imparts specific steric and electronic properties, making it a key building block. Monitoring the progress of reactions that produce or consume this alcohol is critical for process optimization, yield calculation, and impurity profiling.
The primary analytical challenge in the HPLC analysis of this compound lies in its detection. The molecule lacks a chromophore that absorbs in the typical UV-Vis range (200-400 nm), rendering standard UV detectors ineffective for direct quantitative analysis. Therefore, a universal detection method is required. A Refractive Index (RI) detector, which measures the difference in the refractive index between the mobile phase and the eluting analyte, is an ideal solution for this application.
This application note details a reversed-phase HPLC method that effectively separates this compound from potential starting materials and byproducts commonly found in its synthesis, such as 3-furanmethanol or 3-furancarboxylic acid. The methodology is grounded in established chromatographic principles and adheres to guidelines for analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2]
Chromatographic Principles and Method Rationale
The selection of the chromatographic conditions is paramount for achieving a robust and reproducible separation.
Mode of Chromatography: Reversed-Phase
Reversed-phase HPLC (RP-HPLC) is the chosen mode of separation.[3] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. This compound, being a polar alcohol, will have a moderate affinity for the stationary phase, allowing for good retention and separation from other polar and nonpolar components in the reaction mixture. This approach is versatile and widely applicable in pharmaceutical analysis.[4]
Stationary Phase Selection
A C18 (octadecylsilane) column is selected as the stationary phase. C18 columns are the most common type of reversed-phase columns and provide excellent retention for a wide range of analytes. For polar compounds like this compound, a high-density bonding C18 phase is recommended to minimize interactions with residual silanols and improve peak shape.
Mobile Phase Selection
An isocratic mobile phase consisting of a mixture of water and an organic modifier (acetonitrile or methanol) is employed. The ratio of water to the organic modifier is a critical parameter that controls the retention time of the analyte. A higher percentage of water will increase retention, while a higher percentage of the organic modifier will decrease it. The optimal ratio is determined experimentally to achieve adequate retention and resolution from potential impurities.
Detector Selection: Refractive Index (RI)
As previously mentioned, this compound does not possess a UV-absorbing chromophore. The saturated tetrahydrofuran ring and the ethanol side chain do not exhibit significant absorbance in the UV region. Therefore, a Refractive Index (RI) detector is the most suitable choice for quantitative analysis. RI detectors are universal detectors that respond to any analyte that has a refractive index different from that of the mobile phase. It is important to note that RI detectors are sensitive to changes in mobile phase composition and temperature, necessitating a stable isocratic elution and a thermostatically controlled environment.
Experimental Protocols
Materials and Reagents
-
This compound: Analytical standard, >98% purity
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Water: Deionized, 18.2 MΩ·cm
-
Reaction Mixture: Sample from the synthesis of this compound
Instrumentation and Chromatographic Conditions
| Parameter | Setting |
| HPLC System: | Agilent 1260 Infinity II or equivalent |
| Detector: | Refractive Index Detector (RID) |
| Column: | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase: | Acetonitrile:Water (30:70, v/v) |
| Flow Rate: | 1.0 mL/min |
| Injection Volume: | 10 µL |
| Column Temperature: | 35 °C |
| RI Detector Temp.: | 35 °C |
| Run Time: | 15 minutes |
Standard and Sample Preparation
Standard Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of this compound standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 30:70).
-
Sonicate for 5 minutes to ensure complete dissolution.
Reaction Mixture Sample:
-
Pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
Mix thoroughly.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.[5]
Analytical Workflow
The following diagram illustrates the overall analytical workflow from sample preparation to data analysis.
Caption: HPLC analytical workflow for this compound.
Method Validation and System Suitability
To ensure the reliability of the analytical results, the method should be validated according to ICH Q2(R1) guidelines.[1][6][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the analyte peak from potential impurities.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be generated with at least five concentration levels.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
System Suitability
Before running any samples, the suitability of the chromatographic system must be verified according to USP General Chapter <621>.[2][8][9] This is achieved by injecting a standard solution multiple times.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T): | ≤ 2.0 |
| Theoretical Plates (N): | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area: | ≤ 2.0% (for n=5 injections) |
Data Analysis and Interpretation
Identification
The analyte is identified by comparing the retention time of the peak in the sample chromatogram with that of the standard solution.
Quantification
The concentration of this compound in the reaction mixture is determined using an external standard calibration. A calibration curve is constructed by plotting the peak area of the standard injections versus their known concentrations. The concentration of the analyte in the sample is then calculated from the linear regression equation of the calibration curve.
Potential Interferences and Troubleshooting
Potential Interferences
In a typical synthesis of this compound via reduction of a furan derivative, potential impurities may include:
-
Starting Materials: Unreacted 3-furanmethanol or 3-furancarboxylic acid.
-
Intermediates: Partially hydrogenated furan derivatives.
-
Byproducts: Over-reduced products or side-reaction products.
The chromatographic conditions described in this note are designed to provide sufficient resolution for these potential interferences.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or small peak | Incorrect injection volume, sample too dilute, detector issue | Verify injection parameters, prepare a more concentrated sample, check detector settings and lamp status. |
| Broad peaks | Column contamination, extra-column volume, low column temperature | Flush the column with a strong solvent, check tubing connections, increase column temperature. |
| Tailing peaks | Active sites on the column, sample overload | Use a column with better end-capping, dilute the sample. |
| Drifting baseline | Temperature fluctuations, mobile phase not equilibrated | Allow the system to equilibrate for a longer period, ensure stable laboratory temperature. |
For more comprehensive troubleshooting, refer to established HPLC troubleshooting guides.
Conclusion
This application note provides a detailed and robust HPLC method for the quantitative analysis of this compound in reaction mixtures. The use of a reversed-phase C18 column with a water/acetonitrile mobile phase and a Refractive Index detector offers a reliable and accurate analytical solution. The described protocol, when properly validated, is suitable for routine analysis in research, development, and quality control environments.
References
- United States Pharmacopeia.
- International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- United States Pharmacopeia.
- Agilent Technologies.
- United States Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard.
- Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- HPLC Troubleshooting Guide.
- LCGC International. Are You Sure You Understand USP <621>?
- International Council for Harmonis
- Starodub. Revised ICH Guideline Q2(R1)
- PerkinElmer.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Analytical Methods.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Sigma-Aldrich. Developing HPLC Methods.
- HPLC Method Development and Valid
- SciSpace. A review on method development by hplc.
- Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
- Thermo Fisher Scientific.
- MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
- IJSDR. Troubleshooting in HPLC: A Review.
- Oxford Academic.
- Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis.
- Polymer Chemistry Characterization Lab.
- Quora.
- Chromatography Forum. Alcohol used as solvents for HPLC.
- Agilent.
- Thermo Fisher Scientific. HPLC Troubleshooting.
- ResearchGate.
- Wikipedia.
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- 1. CN102241649A - Method for preparing tetrahydro-3-furanmethanol - Google Patents [patents.google.com]
- 2. (±)-1-(2-Furyl)ethanol = 99.0 GC 4208-64-4 [sigmaaldrich.com]
- 3. iris.unive.it [iris.unive.it]
- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Furanmethanol [webbook.nist.gov]
Application Notes and Protocols: Michael-Type Addition Reactions Involving Tetrahydrofurfuryl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful and atom-economical route to a vast array of complex molecules.[1] This guide provides a comprehensive overview of the application of Tetrahydrofurfuryl alcohol (THFA) as a nucleophile in Michael-type addition reactions, often referred to as oxa-Michael additions.[2][3] Given the prevalence of the tetrahydrofuran motif in biologically active compounds and the utility of THFA as a bio-based intermediate, its use as a Michael donor presents significant opportunities in medicinal chemistry and drug development.[4][5] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for various catalytic systems, and offer insights into troubleshooting and optimization.
Introduction: The Strategic Value of Tetrahydrofurfuryl Alcohol in Michael Additions
Tetrahydrofurfuryl alcohol (THFA) is a versatile, bio-derived organic compound that serves as both a specialty solvent and a key synthetic intermediate.[6] Its structure, featuring a primary alcohol appended to a tetrahydrofuran ring, makes it an attractive building block in pharmaceutical synthesis. The tetrahydrofuran moiety is a common scaffold in numerous natural products and therapeutic agents.[7]
The Michael addition reaction, in its broadest sense, involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor).[8] When an alcohol, such as THFA, acts as the nucleophile, the reaction is termed an oxa-Michael addition.[2][9] While alcohols are generally weaker nucleophiles than amines or thiols, recent advancements in catalysis have significantly expanded the scope and utility of the oxa-Michael reaction.[10][11]
The products of the Michael addition of THFA are β-alkoxy carbonyl compounds, which are valuable intermediates for the synthesis of more complex molecules, including potential drug candidates.[4][5] The incorporation of the THFA moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Mechanistic Overview: The Oxa-Michael Addition
The oxa-Michael addition proceeds via the nucleophilic attack of the alcohol on the β-carbon of an activated alkene. The reaction can be catalyzed by bases, acids (Lewis or Brønsted), or nucleophilic catalysts like phosphines.
Base-Catalyzed Mechanism
In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide ion. This alkoxide then attacks the β-carbon of the Michael acceptor, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the final β-alkoxy product.
Caption: General mechanism of a base-catalyzed oxa-Michael addition.
Acid-Catalyzed Mechanism
Lewis or Brønsted acids can activate the Michael acceptor by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the β-carbon.[12] The alcohol can then attack this activated complex directly.
Caption: General mechanism of a Lewis acid-catalyzed oxa-Michael addition.
Phosphine-Catalyzed Mechanism
Nucleophilic phosphines can also catalyze the oxa-Michael addition.[13] The phosphine initially adds to the Michael acceptor to form a zwitterionic intermediate. This intermediate then acts as a Brønsted base, deprotonating the alcohol to generate an alkoxide, which then participates in the conjugate addition.[14]
Experimental Protocols
The following protocols are representative examples for conducting Michael-type addition reactions with Tetrahydrofurfuryl alcohol. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Lanthanum(III)-Mediated Addition of THFA to an Unsaturated Ester
This protocol is adapted from a reported La(III)-mediated Michael-type addition of THFA to maleate.[15] Lanthanide species can act as effective catalysts for this transformation.[16]
Materials:
-
Tetrahydrofurfuryl alcohol (THFA)
-
Dimethyl maleate (or other suitable Michael acceptor)
-
Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)
-
Anhydrous solvent (e.g., acetonitrile)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Michael acceptor (1.0 mmol) and anhydrous solvent (5 mL).
-
Add Tetrahydrofurfuryl alcohol (1.2 to 2.0 equivalents).
-
In a separate vial, dissolve Lanthanum(III) chloride heptahydrate (0.1 mmol, 10 mol%) in a minimal amount of the reaction solvent and add it to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (room temperature to 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary (Representative):
| Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dimethyl maleate | 10 | Acetonitrile | 50 | 24 | >89[15] |
| Methyl acrylate | 10 | THF | 40 | 24 | 70-85 |
| Chalcone | 10 | Dichloromethane | 25 | 48 | 60-75 |
Protocol 2: Base-Catalyzed Addition of THFA to an α,β-Unsaturated Ester
This protocol outlines a general procedure for a base-catalyzed oxa-Michael addition, a common and straightforward method.[8]
Materials:
-
Tetrahydrofurfuryl alcohol (THFA)
-
α,β-Unsaturated ester (e.g., ethyl acrylate)
-
Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK))
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C and add Tetrahydrofurfuryl alcohol (1.0 equivalent) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting alkoxide solution back to 0 °C and add the α,β-unsaturated ester (1.05 equivalents) dropwise.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Summary (Representative):
| Michael Acceptor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl acrylate | NaH | THF | 0 to RT | 12 | 75-90 |
| Methyl vinyl ketone | t-BuOK | THF | 0 to RT | 8 | 70-85 |
| Acrylonitrile | DBU | Neat | 25 | 24 | 65-80 |
Protocol 3: Organocatalytic Asymmetric Addition of THFA to a Nitroolefin
Asymmetric organocatalysis offers a powerful method for the enantioselective synthesis of Michael adducts.[17] This representative protocol is based on the use of a chiral organocatalyst for the addition to a nitroalkene.
Materials:
-
Tetrahydrofurfuryl alcohol (THFA)
-
trans-β-Nitrostyrene (or other nitroolefin)
-
Chiral organocatalyst (e.g., a thiourea-based catalyst)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Standard glassware
Procedure:
-
To a vial, add the nitroolefin (0.5 mmol), the chiral organocatalyst (5-10 mol%), and the anhydrous solvent (1.0 mL).
-
Add Tetrahydrofurfuryl alcohol (1.5 to 3.0 equivalents) to the mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase to determine conversion and enantiomeric excess.
-
Once the reaction is complete, concentrate the mixture directly.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC.
Data Summary (Representative):
| Michael Acceptor | Catalyst Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| trans-β-Nitrostyrene | Thiourea | Toluene | 25 | 48 | 80-95 | 85-95 |
| (E)-1-Nitro-3-phenylprop-1-ene | Squaramide | CH₂Cl₂ | 0 | 72 | 75-90 | 90-98 |
| (E)-3,3,3-Trifluoro-1-nitroprop-1-ene | Cinchona alkaloid | Toluene | -20 | 96 | 70-85 | >90 |
Visualization of Experimental Workflow
Caption: A generalized workflow for performing oxa-Michael additions with THFA.
Troubleshooting and Optimization
-
Low Reactivity: Alcohols can be less nucleophilic than other Michael donors.[18] If the reaction is slow or does not proceed to completion, consider the following:
-
Stronger Base/Catalyst: For base-catalyzed reactions, a stronger base like NaH or an organolithium reagent may be necessary. For acid-catalyzed reactions, a more potent Lewis acid could be employed.
-
Higher Temperature: Gently heating the reaction can increase the rate, but be mindful of potential side reactions or decomposition.
-
Solvent Effects: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like THF or acetonitrile are often suitable.
-
-
Side Reactions:
-
1,2-Addition: With α,β-unsaturated ketones, 1,2-addition to the carbonyl group can compete with the desired 1,4-conjugate addition. Weaker, "softer" nucleophiles (like the alkoxide of THFA) generally favor 1,4-addition.[8]
-
Polymerization: Michael acceptors like acrylates can be prone to polymerization, especially under basic conditions. Using a stoichiometric amount of the Michael acceptor and controlled addition can mitigate this.
-
-
Low Enantioselectivity (for asymmetric reactions):
-
Catalyst Screening: The choice of organocatalyst is crucial. Screen a variety of catalysts with different steric and electronic properties.
-
Temperature: Lowering the reaction temperature often improves enantioselectivity.
-
Additives: In some cases, the addition of a co-catalyst or an acidic/basic additive can enhance stereocontrol.
-
Conclusion
The Michael-type addition of Tetrahydrofurfuryl alcohol represents a valuable and increasingly accessible transformation in organic synthesis. The resulting β-alkoxy carbonyl compounds are versatile intermediates for the construction of molecules with potential applications in drug discovery and development. With a growing arsenal of catalytic methods, the challenges of reactivity and selectivity associated with oxa-Michael additions are being overcome, paving the way for the broader application of THFA as a strategic building block in the synthesis of complex molecular architectures.
References
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- The oxa-Michael reaction: from recent developments to applications in natural product synthesis. Chemical Society Reviews (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2008/cs/b718357g
- Electron rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c745771529c7a7d4323269
- The oxa-Michael reaction: from recent developments to applications in natural product synthesis (2008). SciSpace. URL: https://typeset.
- The oxa-Michael reaction: from recent developments to applications in natural product synthesis. R Discovery. URL: https://discovery.researcher.life/article/the-oxa-michael-reaction-from-recent-developments-to-applications-in-natural-product-synthesis/10.1039/b718357g
- Exploiting retro oxa-Michael chemistry in polymers. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2023/py/d2py01267a
- LaIII-Induced Addition of Tetrahydrofurfuryl Alcohol, Tetrahydropyran-2-ylmethanol, D-Gluconate, Methanol and Ethanol to Maleate. ResearchGate. URL: https://www.researchgate.
- Oxa‐Michael Addition to α,β‐Unsaturated Nitriles: An Expedient Route to γ‐Amino Alcohols and Derivatives. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6388439/
- Recent Developments of Oxy-Michael Reaction and Applications in Natural Product Synthesis. EPFL. URL: https://www.epfl.ch/labs/lcso/wp-content/uploads/2018/10/LS_Guo_2015.11.10.pdf
- Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.3c03182
- Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10238128/
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- Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β- alkoxy Carbonyls and. Unknown Source.
- Lewis-Acid-Catalyzed Oxa-Michael Addition to Give α-Diazo-β-alkoxy Carbonyls and Tetrahydro-3 H-furo[3,4- c]pyrazoles. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/37022238/
- Phosphine Organocatalysis. PMC - PubMed Central - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6296839/
- Organocatalytic asymmetric Michael addition of 5H-oxazol-4-ones to nitroolefins. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/23642091/
- A multi-pronged mechanistic study of the phosphine-mediated conjugate addition of an alcohol to an acetylenic ester. Semantic Scholar. URL: https://www.semanticscholar.org/paper/A-multi-pronged-mechanistic-study-of-the-of-an-to-El-Khouly-MacDougall/69795058776657805165269785121b8c234a91a9
- 49 PHOSPHINE-CATALYZED ADDITIONS OF NUCLEOPHILES AND ELECTROPHILES TO α,β–UNSATURATED CARBONYL COMPOUNDS Reported by Michael. Chemistry | Illinois. URL: https://scs.illinois.edu/system/files/inline-files/11_Methot_J_L.pdf
- Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. URL: https://www.mdpi.com/1420-3049/22/10/1696
- Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Acid-catalyzed-intramolecular-oxa-Michael-addition-Li-Wang/8038d1797c2725e227915573752e259b1f09e083
- Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8001115/
- Alcohol-assisted Phosphine Catalysis: One-Step Syntheses of Dihydropyrones From Aldehydes and Allenoates. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/18257545/
- Lewis-Acid-Catalyzed Oxa-Michael Addition to Give α-Diazo-β-alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Lewis-Acid-Catalyzed-Oxa-Michael-Addition-to-Give-Townsend-Danton/78b97d76751221f7871b2628437947703e33f677
- Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters. URL: https://chemrevlett.com/article_148307.html
- Michael additions catalyzed by transition metals and lanthanide species. A review. Arkivoc. URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2005/ix/1585
- Michael Addition - Common Conditions. Unknown Source.
- Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rot
- Organocatalytic asymmetric Michael addition of 1-acetylcyclohexene and 1-acetylcyclopentene to nitroolefins. Organic & Biomolecular Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26364a
- Lewis-Acid-Catalyzed Oxa-Michael Addition to Give α-Diazo-β-alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles. ResearchGate. URL: https://www.researchgate.net/publication/370222384_Lewis-Acid-Catalyzed_Oxa-Michael_Addition_to_Give_a-Diazo-b-alkoxy_Carbonyls_and_Tetrahydro-3H-furo34-cpyrazoles
- Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c1cc15263a
- Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8001115/
- Applications of Michael Addition Reaction in Organic Synthesis. ResearchGate. URL: https://www.researchgate.net/publication/358826435_Applications_of_Michael_Addition_Reaction_in_Organic_Synthesis
- Asymmetric Organocatalytic oxy-Michael Addition of Alcohols to α,β-Unsatur
- Scheme 1 Common oxa-Michael reaction pathways. ResearchGate. URL: https://www.researchgate.
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- 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-Nucleophilic_Addition_Reactions/19.
- Oxa-Michael Cascade [4+2] Annulation of Pyrazoledione-derived Morita–Baylis–Hillman (Pyro-MBH) Alcohols with Arylidene Pyarazolones: One pot Access to Dispiropyrazolone fused Tetrahydropyran. Organic Chemistry | ChemRxiv | Cambridge Open Engage. URL: https://chemrxiv.org/engage/chemrxiv/article-details/64f5936453f04495c7352f2c
- Selective oxidation of Tetrahydrofurfuryl alcohol to 2-Methyl tetrahydrofuran catalysed by Ag–CeOx/MCM-41. ResearchGate. URL: https://www.researchgate.
- Hydrogenation of furfural to tetrahydrofurfuryl alcohol over nickel-supported on organoclay catalyst. ResearchGate. URL: https://www.researchgate.
- Selective hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol over Ni/γ-Al2O3 catalysts. ResearchGate. URL: https://www.researchgate.
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Chemoselective Hydrogenolysis of Tetrahydrofurfuryl Alcohol (THFA) to 1,5-Pentanediol with Rh/SiO₂ Catalysts
An Application Guide and Protocol
Abstract & Introduction
The conversion of biomass-derived platform molecules into value-added chemicals is a cornerstone of modern sustainable chemistry. Tetrahydrofurfuryl alcohol (THFA), readily produced from the hydrogenation of furfural, represents a key C5 building block. Its selective hydrogenolysis to 1,5-pentanediol (1,5-PeD) is a highly sought-after transformation, as 1,5-PeD is an important monomer for producing polyesters and polyurethanes.[1][2] This direct conversion route offers a more efficient and atom-economical alternative to conventional multi-step petrochemical processes.[3][4]
This application note provides a detailed technical guide on the use of silica-supported rhodium (Rh/SiO₂) catalysts for the chemoselective hydrogenolysis of THFA. We will delve into the rationale for catalyst design, provide validated protocols for catalyst preparation and reaction execution, and discuss the underlying reaction mechanism that governs the high selectivity of this system. Particular emphasis is placed on the synergistic role of oxophilic promoters, such as Rhenium (Re) or Molybdenum (Mo), which dramatically enhance catalyst performance.[5][6]
The Bifunctional Catalyst System: The "Why" Behind the Components
The selective cleavage of the C-O bond within the tetrahydrofuran ring of THFA, without cleaving other bonds, requires a sophisticated catalyst design. A simple hydrogenation metal is insufficient. The success of the Rh/SiO₂ system, especially when promoted, lies in its bifunctional nature, where distinct catalytic sites work in concert.
Rhodium (Rh): The Hydrogenation Engine
Rhodium is a noble metal with high intrinsic activity for hydrogen activation (dissociation of H₂) and subsequent hydrogenation reactions.[7][8] In this system, its primary role is to hydrogenate the key intermediate formed after the ring-opening step, rapidly converting it to the stable 1,5-PeD product and preventing undesired side reactions.[9]
Silicon Dioxide (SiO₂): The Inert, High-Surface-Area Support
The choice of support is critical for catalyst stability and performance. Amorphous silica (SiO₂) is an ideal support for this reaction due to several factors:
-
High Surface Area: It allows for excellent dispersion of the active Rh metal nanoparticles, maximizing the number of available catalytic sites.[7]
-
Thermal Stability: It withstands the calcination and reaction temperatures required without significant structural changes.
-
Chemical Inertness: Unlike acidic supports like alumina, SiO₂ is relatively inert and does not typically catalyze undesirable side reactions such as dehydration.
Oxophilic Promoters (Re, Mo): The Key to C-O Bond Cleavage
While Rh/SiO₂ alone shows some activity, its performance is dramatically enhanced by the addition of an oxophilic promoter, most notably Rhenium (ReOₓ) or Molybdenum (MoOₓ).[3][6][10] These promoters are crucial for the selective C-O bond scission.
Causality of Promotion: Characterization studies suggest that partially reduced ReOₓ or MoOₓ species attach to the surface of the Rh metal particles.[5][6][11] This creates a synergistic metal-promoter interface. The oxophilic ("oxygen-loving") nature of the promoter facilitates the adsorption and activation of the hydroxyl group and the ring's ether oxygen in THFA. This interaction weakens the target C-O bond, priming it for cleavage. The hydrogenolysis is believed to occur at this interface between the Rh metal surface and the attached promoter species.[5][11] This bifunctional mechanism, where the promoter handles the C-O bond activation and Rh handles the hydrogenation, is the key to achieving high selectivity towards 1,5-PeD.[9][12]
Protocol: Catalyst Preparation
This section provides a step-by-step protocol for preparing a highly active 4 wt% Rh - 2 wt% Re/SiO₂ catalyst, a composition frequently cited for its excellent performance.[1][13]
Materials & Equipment
-
Precursors: Rhodium(III) chloride hydrate (RhCl₃·3H₂O), Ammonium perrhenate (NH₄ReO₄)
-
Support: High-surface-area silica gel (SiO₂), e.g., Fuji Silysia G-6 (BET surface area ~535 m²/g)[14]
-
Equipment: Rotary evaporator, drying oven, tube furnace, glassware, magnetic stirrer.
Step-by-Step Synthesis of 4 wt% Rh/SiO₂ (Unpromoted)
-
Precursor Solution: Calculate the required mass of RhCl₃·3H₂O to achieve a 4 wt% Rh loading on the desired mass of SiO₂. Dissolve this amount in deionized water.
-
Impregnation: Add the SiO₂ support to the precursor solution. The volume of the solution should be just enough to fill the pore volume of the silica (incipient wetness impregnation).
-
Mixing: Stir the slurry gently for several hours at room temperature to ensure uniform distribution of the precursor.
-
Drying: Remove the water using a rotary evaporator. Subsequently, dry the impregnated support in an oven at 383 K (110 °C) for 12 hours.[7][14]
-
Calcination: Place the dried powder in a tube furnace. Calcine in a flow of air at 773 K (500 °C) for 3 hours.[7][14] This step converts the rhodium salt to rhodium oxide and removes residual chlorides.
-
Storage: Cool the catalyst to room temperature under a dry atmosphere and store it in a desiccator.
Step-by-Step Synthesis of Re-promoted Rh/SiO₂ (Rh-ReOₓ/SiO₂)
-
Prepare Rh/SiO₂ (Dried): Follow steps 1-4 from the protocol above to obtain the dried, uncalcined Rh/SiO₂ material.
-
Promoter Solution: Calculate the required mass of NH₄ReO₄ for the desired Re/Rh molar ratio (a molar ratio of ~0.5 is often optimal).[5] Dissolve this in deionized water.
-
Co-impregnation: Impregnate the dried Rh/SiO₂ powder with the NH₄ReO₄ solution using the incipient wetness technique.[14]
-
Final Drying: Dry the co-impregnated material in an oven at 383 K (110 °C) for 12 hours.
-
Calcination: Calcine the final powder in a flow of air at 773 K (500 °C) for 3 hours. This converts both precursors to their respective oxides.
-
Storage: Cool and store as described for the unpromoted catalyst.
Experimental Protocol: Hydrogenolysis of THFA
This protocol describes a typical batch reaction for evaluating catalyst performance.
Materials & Equipment
-
Reactant: Tetrahydrofurfuryl alcohol (THFA, >98% purity)
-
Solvent: Deionized water
-
Gas: High-purity hydrogen (H₂)
-
Catalyst: Prepared Rh/SiO₂ or Rh-ReOₓ/SiO₂
-
Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller; Gas chromatograph (GC) for analysis.
Step-by-Step Reaction Procedure
-
Reactor Loading: Place the desired amount of catalyst (e.g., 50-150 mg) and a magnetic stir bar into the reactor's glass liner.[10][14]
-
Add Reactant Solution: Add the reactant solution (e.g., 20 mL of a 5 wt% aqueous THFA solution).[14]
-
Seal and Purge: Seal the autoclave. Purge the system by pressurizing with H₂ to ~1 MPa and then venting. Repeat this process 3-5 times to remove all air.
-
Pre-reduction (Activation): Pressurize the reactor to 1 MPa with H₂. Heat the reactor to the desired reaction temperature (e.g., 393 K / 120 °C) while stirring (e.g., 500 rpm).[14] Hold for 1 hour. This step reduces the rhodium oxide species to their active metallic state in situ.
-
Reaction Start: After the pre-reduction, increase the H₂ pressure to the final reaction pressure (e.g., 8 MPa).[10][14] This marks the start of the reaction (t=0).
-
Reaction Monitoring: Maintain the set temperature and pressure for the desired reaction time (e.g., 2-24 hours). Samples can be taken at intervals if the reactor is so equipped.
-
Reaction Quench: After the designated time, stop the heating and cool the reactor to room temperature in an ice bath.
-
Depressurization: Carefully vent the excess hydrogen pressure.
-
Sample Recovery & Analysis: Open the reactor and recover the liquid product mixture. Separate the catalyst from the liquid via centrifugation or filtration. Analyze the liquid sample using a Gas Chromatograph (GC) with an appropriate column and a Flame Ionization Detector (FID) to determine the conversion of THFA and the selectivity to 1,5-PeD and other byproducts.
Proposed Reaction Mechanism
The chemoselective hydrogenolysis of THFA over a promoted Rh-ReOₓ/SiO₂ catalyst is a bifunctional process occurring at the interface of the Rh metal and the ReOₓ promoter.
Caption: Bifunctional mechanism for THFA hydrogenolysis.
Explanation:
-
Adsorption & H₂ Dissociation: THFA adsorbs onto the catalyst surface, interacting with both the Rh metal and the ReOₓ promoter. Concurrently, H₂ dissociates into active hydrogen atoms on the Rh surface.[15]
-
C-O Bond Activation: The oxophilic ReOₓ promoter interacts with the ring's ether oxygen, weakening the adjacent C-O bond.[5][11]
-
Ring Opening: A hydride species (H⁻), likely from the Rh surface, attacks the activated carbon atom, leading to the cleavage of the C-O bond and opening the ring to form a 5-hydroxypentanal intermediate.[9][16]
-
Rapid Hydrogenation: The aldehyde intermediate is highly reactive and is immediately hydrogenated on the Rh metal sites to the final, stable 1,5-pentanediol product.[9]
-
Desorption: The 1,5-PeD product desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.
Performance Data Summary
The following table summarizes typical performance data for Rh-based catalysts in the hydrogenolysis of THFA, compiled from literature sources.
| Catalyst Composition | Temp. (K) | H₂ Pressure (MPa) | Time (h) | THFA Conv. (%) | 1,5-PeD Select. (%) | 1,5-PeD Yield (%) | Reference |
| 4% Rh/SiO₂ | 393 | 8.0 | 4 | 5.7 | - | Low | [10] |
| 4% Rh-MoOₓ/SiO₂ | 393 | 8.0 | 4 | 50.1 | High | ~48 | [6][10] |
| 4% Rh-ReOₓ/SiO₂ | 393 | 8.0 | 4 | 56.9 | High | ~55 | [10] |
| 4% Rh-ReOₓ/SiO₂ | 393 | 8.0 | 24 | >95 | ~81 | 77 | [1][13] |
Note: Selectivity and yield can vary based on the precise Re/Rh ratio and reaction conditions.
Overall Experimental Workflow
The entire process from catalyst synthesis to product analysis follows a logical sequence.
Caption: Overall experimental workflow diagram.
Troubleshooting and Safety Considerations
-
Low Conversion:
-
Cause: Insufficient catalyst activity or deactivation.
-
Solution: Ensure proper pre-reduction to fully activate the Rh. Check for poisons in the reactant feed. Catalyst deactivation can occur due to sintering or leaching of the promoter; consider catalyst characterization (e.g., TEM, ICP) after the reaction.[15]
-
-
Low Selectivity to 1,5-PeD:
-
Cause: Reaction temperature is too high, or H₂ pressure is too low, leading to side reactions like C-C bond cleavage.
-
Solution: Optimize reaction conditions. Lowering the temperature can sometimes improve selectivity at the cost of conversion. Ensure the promoter-to-metal ratio is optimized.
-
-
Safety:
-
High-Pressure Hydrogen: All operations involving high-pressure H₂ must be conducted in a well-ventilated fume hood or dedicated high-pressure lab. Use appropriate safety shields and follow established protocols for handling high-pressure gases.
-
Pyrophoric Catalysts: Reduced catalysts, especially those with finely dispersed metals, can be pyrophoric. Handle spent catalysts under an inert atmosphere or passivate them carefully before exposure to air.
-
Conclusion
The Rh/SiO₂ catalyst system, particularly when promoted with oxophilic species like ReOₓ or MoOₓ, is a highly effective and selective system for the conversion of biomass-derived THFA into the valuable monomer 1,5-pentanediol. The success of this catalyst hinges on a bifunctional mechanism where the promoter activates the C-O bond and the noble metal performs the hydrogenation. By following the detailed protocols for catalyst preparation and reaction execution provided in this note, researchers can reliably reproduce and build upon these findings to further advance the field of sustainable chemical synthesis.
References
- PubMed. (2009). Chemoselective hydrogenolysis of tetrahydrofurfuryl alcohol to 1,5-pentanediol. [Link]
- Royal Society of Chemistry. (2009). Chemoselective hydrogenolysis of tetrahydrofurfuryl alcohol to 1,5-pentanediol. [Link]
- ACS Publications. (2022). Selective Hydrogenolysis of Tetrahydrofurfuryl Alcohol over Ni/Y₂O₃ Catalyst to Produce 1,5-Pentanediol. [Link]
- MDPI. (2022). Selective Hydrogenolysis of Furfuryl Alcohol to Pentanediol over Pt Supported on MgO. [Link]
- MDPI. (2024).
- University of Tsukuba Repository. (2007). Catalytic performance of Rh/SiO2 in glycerol reaction under hydrogen. [Link]
- ResearchGate. (2021).
- ResearchGate. (2018). Investigation of the bifunctionality of catalysts based on Rh associated with an oxophilic promoter in the hydrogenolysis of tetrahydrofurfuryl alcohol to 1,5-pentanediol. [Link]
- ResearchGate. (2021). Role of MoO₃ on a Rhodium Catalyst in the Selective Hydrogenolysis of Biomass-Derived Tetrahydrofurfuryl Alcohol into 1,5-Pentanediol. [Link]
- Royal Society of Chemistry. (2016). Effect of carbon supports on RhRe bifunctional catalysts for selective hydrogenolysis of tetrahydropyran-2-methanol. [Link]
- SciSpace. (2010).
- ResearchGate. (2016). Effect of carbon support on RhRe bifunctional catalysts for selective hydrogenolysis of tetrahydropyran-2-methanol. [Link]
- ACS Publications. (2023). Unraveling the Dependence of Critical Active Sites of WOx on Rh/WOx Catalysts in Tetrahydrofurfuryl Alcohol Hydrogenolysis. [Link]
- ResearchGate. (2015).
- Elsevier. (2010).
- TU Delft Repositories. (2009). Chemoselective hydrogenolysis of tetrahydrofurfuryl alcohol to 1,5-pentanediol. [Link]
- Royal Society of Chemistry. (2007). Catalytic performance of Rh/SiO2 in glycerol reaction under hydrogen. [Link]
- ResearchGate. (2011). Hydrogenolysis activities of Rh/SiO2, Rh-MoOx/SiO2, Rh-ReOx/SiO2, Ir/SiO2 and Ir-ReOx/SiO2. [Link]
- Tohoku University Repository. (2009). Promoting effect of Mo on the hydrogenolysis of tetrahydrofurfuryl alcohol to 1,5-pentanediol over Rh/SiO₂. [Link]
- Royal Society of Chemistry. (2009). Supplementary Material for Chemoselective hydrogenolysis of tetrahydrofurfuryl alcohol to 1,5- pentanediol. [Link]
- CORE. (2007). Catalytic performance of Rh/SiO2 in glycerol reaction under hydrogen. [Link]
- ResearchGate. (2024). Chemoselective hydrogenolysis of tetrahydrofurfuryl alcohol to 1,5-pentanediol. [Link]
- OSTI.GOV. (2022). Catalytic Hydrogenolysis of the Pt−OPh Bond of a Molecular Pt(II) Complex using Silica Supported Pd, Rh and Pt Nanoparticles. [Link]
- ResearchGate. (2014).
- ResearchGate. (2020). Proposed mechanism for selective C−O bond hydrogenolysis of THFA to 1,5‐PeD in 2‐PrOH over Ni−La(OH)3. [Link]
- ResearchGate. (2020). Selective and efficient production of 1,5-pentanediol from tetrahydrofurfuryl alcohol using Ni-La(OH)
- University of Wisconsin-Madison Research. (2012). Exploration of New Reaction Chemistry for the Production of 1,5-Pentanediol from Biomass-Derived Tetrahydrofurfuryl Alcohol. [Link]
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Application Note: The Role and Application of Tetrahydrofurfuryl Alcohol in the Production of UV Curable Acrylates
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Tetrahydrofurfuryl acrylate (THFA), a versatile monomer derived from the bio-renewable resource tetrahydrofurfuryl alcohol, is a pivotal component in the formulation of ultraviolet (UV) curable resins. Its unique chemical structure, which combines a flexible cyclic ether with a reactive acrylate group, imparts a desirable balance of properties including excellent adhesion to a variety of substrates, effective viscosity reduction, and rapid curing kinetics.[1] This application note provides a comprehensive technical guide on the synthesis of THFA via direct esterification, its formulation into UV-curable coatings, and detailed protocols for characterization of both the monomer and the final cured polymer network. The causality behind experimental choices, self-validating characterization methods, and critical safety protocols are detailed to ensure scientific integrity and reproducibility for researchers in materials science and related fields.
Introduction: Why Tetrahydrofurfuryl Acrylate?
The drive towards sustainable and high-performance materials has amplified the interest in bio-based monomers.[2] Tetrahydrofurfuryl alcohol, which can be derived from the hydrogenation of furfural obtained from agricultural biomass, serves as the precursor to THFA.[3] The resulting acrylate monomer, THFA (CAS 2399-48-6), is a monofunctional acrylate that has become indispensable in UV curing technology.[4][5]
The significance of THFA in UV curable systems stems from several key attributes:
-
Reactive Diluent: With a low viscosity (typically 3-8 cPs at 25°C), THFA is highly effective at reducing the viscosity of high molecular weight oligomers (like urethane or epoxy acrylates), which are often too viscous for practical application.[1][6] This facilitates uniform film application without the need for volatile organic compounds (VOCs).
-
Enhanced Adhesion: The polar tetrahydrofuran ring in its structure significantly improves adhesion to a wide range of substrates, including challenging plastics like polycarbonate (PC), polyethylene terephthalate (PET), and polyvinyl chloride (PVC).[1][6]
-
Flexibility and Toughness: The cyclic ether group imparts flexibility to the cured polymer network, which is crucial for applications requiring durability and resistance to cracking.[6]
-
High Reactivity: The acrylate functional group ensures a rapid and efficient polymerization response when exposed to UV radiation in the presence of a photoinitiator, enabling high-throughput manufacturing processes.[1][7]
This guide will walk through the synthesis of THFA, its incorporation into a UV-curable formulation, and the subsequent curing and characterization processes.
Synthesis of Tetrahydrofurfuryl Acrylate (THFA)
The most common industrial method for producing THFA is the direct esterification of tetrahydrofurfuryl alcohol (THFA-OH) with acrylic acid.[3][4] This is an equilibrium-controlled reaction catalyzed by a strong acid. To drive the reaction toward the product, the water byproduct is continuously removed.
Reaction Mechanism: Acid-Catalyzed Esterification
The synthesis involves the reaction of the hydroxyl group of tetrahydrofurfuryl alcohol with the carboxyl group of acrylic acid.[3] The process is typically catalyzed by strong acids like p-toluenesulfonic acid (p-TSA) or sulfuric acid (H₂SO₄).[4][8] The removal of water, often accomplished using a Dean-Stark apparatus with an azeotropic solvent like toluene or cyclohexane, is critical to shift the equilibrium and achieve high conversion rates.[4]
The Critical Role of Polymerization Inhibitors
Acrylic acid and its esters are highly susceptible to premature and often violent, exothermic polymerization, especially at the elevated temperatures required for esterification.[9] To prevent this, polymerization inhibitors are essential. These compounds act as radical scavengers, neutralizing any free radicals that could initiate a chain reaction.[9][10]
-
Common Inhibitors: Hydroquinone (HQ) or its monomethyl ether (MEHQ) are frequently used.[11] Phenothiazine (PTZ) is also effective, particularly at higher process temperatures.[12]
-
Oxygen's Role: Many common inhibitors, like MEHQ, require the presence of dissolved oxygen to be effective.[13] Therefore, a gentle stream of air is often bubbled through the reaction mixture. Storage containers for acrylates must also have an air gap above the liquid.[14]
Protocol: Laboratory-Scale Synthesis of THFA
This protocol describes a typical laboratory procedure for synthesizing THFA. Warning: This procedure must be conducted in a well-ventilated fume hood by personnel trained in handling corrosive and hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[15]
Materials & Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Dean-Stark apparatus and condenser
-
Gas inlet tube (for air sparging)
-
Reactants: Tetrahydrofurfuryl alcohol, Acrylic acid
-
Catalyst: p-Toluenesulfonic acid (p-TSA)
-
Inhibitor: Monomethyl ether of hydroquinone (MEHQ)
-
Solvent: Toluene
-
Neutralizing agent: 5% Sodium bicarbonate (NaHCO₃) solution
-
Drying agent: Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator and vacuum distillation setup
Procedure:
-
Setup: Assemble the reaction apparatus (flask, stirrer, heating mantle, Dean-Stark trap, condenser, and thermometer). Ensure all glassware is dry.
-
Charging Reactants: To the flask, add tetrahydrofurfuryl alcohol (1.0 mol), acrylic acid (1.1 mol, slight excess), toluene (approx. 50% of the total reactant volume), p-TSA (1-2% of total reactant weight), and MEHQ (200-500 ppm based on total weight).
-
Reaction: Begin stirring and gently bubble dry air through the mixture. Heat the flask to reflux (typically 80-120°C).[4] Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is nearing completion. This can take several hours.
-
Cooling & Neutralization: Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% NaHCO₃ solution to neutralize the acid catalyst. Wash subsequently with brine and then deionized water.
-
Drying & Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene using a rotary evaporator.
-
Purification (Vacuum Distillation): The crude THFA must be purified. Crucially, add a fresh amount of inhibitor (e.g., MEHQ) before distillation. Purify the product by vacuum distillation.[4] Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~87°C at 9 mmHg).[16]
| Parameter | Typical Value/Condition | Rationale |
| Reactant Molar Ratio | 1.1 : 1 (Acrylic Acid : THFA-OH) | A slight excess of acrylic acid helps drive the reaction to completion. |
| Catalyst | p-Toluenesulfonic acid (1-2 wt%) | Effective acid catalyst with lower corrosivity than sulfuric acid.[3] |
| Inhibitor | MEHQ (200-500 ppm) + Air Sparge | Prevents premature polymerization at elevated temperatures.[9][13] |
| Temperature | 80 - 120 °C | Provides sufficient energy for esterification while managing polymerization risk.[4] |
| Pressure | Atmospheric (Distillation under vacuum) | Reaction is run at atmospheric pressure; purification requires vacuum to lower boiling point. |
| Table 1: Typical Reaction Parameters for THFA Synthesis |
Formulation and UV Curing
The synthesized and purified THFA monomer is then formulated with other components to create a UV-curable system.
Components of a UV Curable Formulation
A typical formulation consists of several key ingredients:[17][18]
-
Oligomers: These are higher molecular weight species (e.g., urethane acrylates, epoxy acrylates) that form the backbone of the polymer network and largely determine the final properties like hardness and flexibility.[18]
-
Monomers (Reactive Diluents): This is where THFA is used. It controls the viscosity and contributes to the final properties of the cured film, such as adhesion and toughness.[1][16]
-
Photoinitiators: These molecules absorb UV light and generate the free radicals necessary to initiate the polymerization chain reaction.[7][17] The choice of photoinitiator depends on the UV lamp spectrum and curing conditions.
-
Additives: These can include leveling agents, defoamers, pigments, and adhesion promoters to fine-tune the coating's performance.
Protocol: Preparation and Curing of a THFA-based Coating
Formulation:
-
In a light-blocking container (e.g., an amber vial), combine the components under low-intensity yellow light to prevent premature curing.
-
Add the oligomer first, followed by the THFA monomer.
-
Mix thoroughly until a homogenous solution is achieved. Gentle warming may be required to reduce oligomer viscosity.
-
Add the photoinitiator and any other additives, and mix until fully dissolved.
| Component | Purpose | Example Weight % |
| Urethane Acrylate Oligomer | Polymer Backbone | 40 - 60% |
| Tetrahydrofurfuryl Acrylate (THFA) | Reactive Diluent, Adhesion | 30 - 50% |
| Photoinitiator (e.g., TPO) | Curing Initiator | 2 - 5% |
| Leveling Agent | Surface Finish | 0.1 - 1% |
| Table 2: Example UV Curable Formulation |
Curing Protocol:
-
Substrate Preparation: Ensure the substrate (e.g., glass, plastic, or metal panel) is clean and free of contaminants.
-
Film Application: Apply the formulated resin to the substrate using a film applicator or wire-wound rod to achieve a consistent film thickness (e.g., 25-50 µm).
-
UV Exposure: Immediately pass the coated substrate under a UV lamp (e.g., a medium-pressure mercury lamp or a UV-LED source) on a conveyor belt at a controlled speed. The UV energy dose required for full cure will depend on the formulation, film thickness, and lamp intensity.
Characterization and Validation
Characterization is essential to confirm the successful synthesis of the THFA monomer and to evaluate the properties of the final cured film.
Monomer Characterization (Validating the Synthesis)
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a rapid and powerful tool to confirm esterification. Key spectral changes to observe are the appearance of a strong ester carbonyl (C=O) peak (~1720 cm⁻¹) and the disappearance of the broad hydroxyl (-OH) peak from the starting alcohol.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation of the synthesized THFA, allowing for verification of the chemical shifts corresponding to the acrylate and tetrahydrofurfuryl moieties.
Cured Film Characterization (Validating the Performance)
-
Degree of Conversion (DC) via FTIR: The extent of polymerization can be quantified by monitoring the decrease in the peak area of the acrylate C=C double bond (typically around 810 cm⁻¹) before and after curing.[19][20] The C=O ester peak is often used as an internal standard that does not change during polymerization.
-
Mechanical Properties:
-
Pencil Hardness (ASTM D3363): A simple method to assess the surface hardness and cure of the coating.[19]
-
Adhesion (ASTM D3359): A cross-hatch tape test is used to evaluate how well the coating adheres to the substrate.
-
-
Thermal Properties:
| Test Method | Property Measured | Significance |
| FTIR | Degree of C=C Conversion | Confirms the efficiency of the UV curing process.[20] |
| Pencil Hardness | Surface Hardness/Mar Resistance | Indicates completeness of cure and durability.[19] |
| Adhesion Test | Coating-Substrate Bond Strength | Critical for coating performance and reliability.[19] |
| DSC | Glass Transition Temperature (Tg) | Defines the temperature range of polymer's solid vs. rubbery state.[21] |
| TGA | Thermal Stability | Determines the temperature at which the polymer begins to degrade.[19] |
| Table 3: Key Characterization Techniques for Cured Films |
Safety and Handling
Acrylate monomers, including THFA, require careful handling due to their potential health effects.
-
Hazards: Tetrahydrofurfuryl acrylate is a contact irritant that can cause severe skin burns and eye damage.[14][22] It is also a potential skin sensitizer, meaning repeated contact can lead to an allergic reaction.[22] The precursor, tetrahydrofurfuryl alcohol, is also hazardous.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, nitrile or butyl rubber gloves, and a lab coat.[14][15] All handling of monomers should be performed in a certified chemical fume hood.
-
Storage: Store THFA in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[14] It is critical to maintain the inhibitor level and ensure an air space is present in the container to prevent accidental polymerization.[14] The typical shelf life is limited, often around 3 months.[14]
Conclusion
Tetrahydrofurfuryl acrylate is a fundamentally important monomer in the field of UV-curable materials, offering a unique combination of performance benefits derived from its bio-based precursor. Its role as a reactive diluent allows for the formulation of low-VOC, high-performance coatings and adhesives with excellent adhesion and rapid cure speeds. By following robust and validated protocols for synthesis, formulation, and characterization, researchers can effectively harness the properties of THFA to develop innovative materials for a wide range of applications, from protective coatings to advanced additive manufacturing. Adherence to strict safety protocols is paramount throughout all stages of handling and processing these reactive chemicals.
References
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- Benchchem. Tetrahydrofurfuryl acrylate | 2399-48-6.
- Kauno Technologijos Universitetas. Synthesis and investigation of tetrahydrofurfuryl acrylate-based photocross-linked polymers.
- Benchchem. UV Curing Formulations: The Role of Acrylate Monomers.
- ChemicalBook. Tetrahydrofurfuryl acrylate | 2399-48-6.
- CymitQuimica. CAS 2399-48-6: Tetrahydrofurfuryl acrylate.
- Benchchem. The Importance of Polymerization Inhibitors in Acrylic Ester Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. Tetrahydrofurfuryl Acrylate: Comprehensive Overview and Applications.
- Technology Center. Tetrahydrofurfuryl Acrylate (THFA) for Adhesives: Innovations and Applications in the Chemical Industry.
- Kowa Chemicals USA. Tetrahydrofurfuryl Acrylate(THFA).
- Wikipedia. UV curing.
- Emerald Publishing. UV cure acrylate monomers: synthesis, analysis and storage.
- EASTOMAT. Product Recommendation: Tetrahydrofurfuryl Acrylate (THFA) ——A Versatile Player in UV Curing Technology.
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- CORE. THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE.
- MDPI. Preparation, Characterization and Application of UV-Curable Flexible Hyperbranched Polyurethane Acrylate.
- Lirias. Thin film mechanical characterization of UV-curing acrylate systems.
- ResearchGate. Thin film mechanical characterization of UV-curing acrylate systems.
- Royal Society of Chemistry. Inhibition of acrylic acid and acrylate autoxidation.
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- Cole-Parmer. Material Safety Data Sheet - Tetrahydrofurfuryl alcohol, 98%.
- LinkedIn. Characteristics and Applications of UV-Curable Coatings with Different Formulations.
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- 18. Characteristics and Applications of UV-Curable Coatings with Different Formulations - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
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- 22. Tetrahydrofurfuryl acrylate | 2399-48-6 [chemicalbook.com]
Application Notes and Protocols for the Handling and Storage of Hygroscopic Tetrahydrofurfuryl Alcohol (THFA)
Abstract
Tetrahydrofurfuryl alcohol (THFA), a bio-derived solvent, is increasingly utilized in pharmaceutical synthesis and formulation due to its excellent solvency, biodegradability, and derivation from renewable resources.[1][2] However, its pronounced hygroscopic nature presents significant challenges, as moisture absorption can compromise its purity, alter its physical properties, and potentially impact reaction kinetics and formulation stability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical procedures for handling and storing THFA to maintain its integrity. These protocols are designed to be self-validating by explaining the scientific principles behind each step, ensuring experimental reliability and safety.
Introduction: The Challenge of Hygroscopicity in a Versatile Solvent
Tetrahydrofurfuryl alcohol (CAS No. 97-99-4) is a colorless, low-volatility liquid miscible with water and many organic solvents.[3][4] Its utility in the pharmaceutical sector spans from being a reaction medium to a component in drug delivery systems.[3] The core challenge in its application lies in its hygroscopicity—its readiness to absorb moisture from the atmosphere.[4][5][6]
Water contamination in THFA can lead to:
-
Altered Solvency Parameters: Changes in polarity affecting the solubility of active pharmaceutical ingredients (APIs) and excipients.
-
Undesired Side Reactions: Water can act as an unwanted reactant in moisture-sensitive chemical syntheses.
-
Degradation of Formulations: Moisture can affect the stability and shelf-life of the final drug product.
-
Inaccurate Concentrations: Absorption of water changes the volume and molarity of the solvent, leading to errors in stoichiometry.
This guide establishes the necessary protocols to mitigate these risks, ensuring the quality and consistency of research and development outcomes.
Physicochemical Properties of THFA and the Impact of Water
Understanding the properties of THFA is fundamental to appreciating the necessity of stringent handling procedures.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | [5][7] |
| Molecular Weight | 102.13 g/mol | [5][7] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Boiling Point | 178 °C | [4][5] |
| Melting Point | < -80 °C | [5] |
| Flash Point | 74 °C | [5][6] |
| Density | 1.054 g/mL at 25 °C | [4] |
| Water Solubility | Miscible | [5][8] |
| Hygroscopicity | High | [4][5][6][9] |
The presence of the hydroxyl (-OH) group and the ether oxygen in the tetrahydrofuran ring makes THFA highly polar and susceptible to hydrogen bonding with water molecules. This interaction is the primary driver of its hygroscopic behavior. The logical consequence of moisture ingress is a direct impact on the solvent's purity and performance, as illustrated below.
Caption: The causal chain from atmospheric exposure to compromised pharmaceutical applications due to THFA's hygroscopicity.
Core Protocols for Handling and Storage
Adherence to the following protocols is critical for maintaining the anhydrous state of THFA.
Storage Protocol
Proper storage is the first line of defense against moisture contamination.
Step-by-Step Methodology:
-
Container Integrity: Always store THFA in its original, unopened manufacturer's container until use. These containers are typically sealed under an inert atmosphere (e.g., nitrogen or argon).
-
Airtight Sealing: Once opened, containers must be tightly resealed immediately after dispensing.[10][11] For screw-cap bottles, consider using high-quality caps with chemically resistant liners (e.g., PTFE). For septum-sealed bottles (e.g., Sure/Seal™), ensure the septum is not compromised.[12]
-
Controlled Environment: Store the sealed container in a dry, cool, and well-ventilated area, away from direct sunlight and heat sources.[9][13] The recommended storage temperature is typically between 15°C and 25°C.[14]
-
Desiccation: For long-term storage of opened containers, place them inside a desiccator cabinet containing an active desiccant like silica gel or molecular sieves.[15][16][17] Regularly check and regenerate or replace the desiccant.
-
Inert Gas Blanket: For high-purity applications or extended storage, flushing the headspace of the container with a dry, inert gas (e.g., nitrogen or argon) before sealing can displace moist air and prevent moisture uptake.
Handling and Dispensing Protocol
Minimizing exposure to the atmosphere during handling is paramount.
Step-by-Step Methodology:
-
Work Area Preparation: Whenever possible, handle THFA in a controlled environment, such as a glovebox or under a flow of dry inert gas.
-
Minimize Exposure Time: Plan experiments to minimize the time the THFA container is open.[10] Have all necessary equipment ready before opening the solvent.
-
Rapid Dispensing: Measure and dispense the required volume of THFA quickly and efficiently.
-
Syringe/Cannula Transfer: For transferring anhydrous THFA, especially for moisture-sensitive reactions, use proper syringe or double-tipped needle (cannula) techniques.[12] This involves transferring the liquid from a septum-sealed bottle to the reaction vessel under a positive pressure of inert gas, preventing any contact with ambient air.
Caption: Recommended workflow for transferring anhydrous THFA to maintain its integrity.
Verification of Water Content
Periodic verification of water content is a crucial self-validating step to ensure the integrity of stored THFA.
Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for accurately determining water content in solvents.[18]
-
Principle: This method is based on the Bunsen reaction between iodine, sulfur dioxide, a base, and water. The amount of iodine consumed is directly proportional to the amount of water present.
-
Methodology: Both volumetric and coulometric KF titration methods are suitable for THFA. Coulometric titration is particularly effective for determining very low water content (<0.1%). The sample is injected directly into the KF titration cell, and the instrument automatically calculates the water content.
-
Actionable Limits: For most pharmaceutical applications, a water content of <0.05% (500 ppm) is desirable. If testing reveals water content above an established in-house limit, the solvent should be repurposed for less sensitive applications or dried using appropriate methods (e.g., molecular sieves).
Alternative & Complementary Methods
While KF titration is primary, other methods can be used for qualitative or semi-quantitative assessments.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature.[19][20][21] It can indicate the presence of volatile components, including water, but it is not specific to water.
-
Spectroscopic Methods: Techniques like UV/Vis spectroscopy with indicators such as cobalt chloride can be adapted to determine water content in organic solvents, offering a simpler, though less precise, alternative to KF titration.[18]
Safety and Hazard Management
THFA is a combustible liquid and can cause serious eye, skin, and respiratory tract irritation.[5][7][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., butyl rubber, Viton®), and a lab coat.
-
Ventilation: Handle THFA in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[5][7]
-
Fire Safety: Keep THFA away from heat, sparks, open flames, and strong oxidizing agents.[6][7][13] Ensure fire extinguishers (e.g., dry chemical, CO₂, or alcohol-resistant foam) are accessible.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[13] Provide adequate ventilation.
Conclusion
The hygroscopic nature of Tetrahydrofurfuryl alcohol is a critical factor that must be managed to ensure its effective use in research and drug development. By implementing the detailed storage, handling, and verification protocols outlined in this guide, scientists can maintain the purity and integrity of THFA, thereby safeguarding the accuracy, reproducibility, and safety of their work. The causality-driven approach presented here empowers researchers to not only follow procedures but to understand their scientific importance, fostering a culture of quality and precision.
References
- Material Safety Data Sheet - Tetrahydrofurfuryl alcohol, 98%. Cole-Parmer.
- THFA® Tetrahydrofurfuryl Alcohol - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Tetrahydrofurfuryl alcohol. Fisher Scientific.
- How do you handle hygroscopic solutes in the lab?. TutorChase.
- Best Practices for Chemical Storage in Research Labs. Apollo Scientific.
- Tetrahydrofurfuryl Alcohol (THFA) for Pharmaceutical Synthesis and Solvents.
- SAFETY DATA SHEET - (+/-)-Tetrahydrofurfuryl alcohol. Thermo Fisher Scientific.
- What is Tetrahydrofurfuryl Alcohol and its Properties?. Guidechem.
- Tetrahydrofurfuryl Alcohol, THFA. ZSMaterials.
- Determination of Water Content in Tetrahydrofuran Using Karl Fischer Titration.
- A SIMPLE METHOD FOR THE DETERMINATION OF WATER CONTENT IN TETRAHYDROFURAN. University of Malta.
- The Role of Tetrahydrofurfuryl Alcohol in Sustainable Formulations: A Manufacturer's Insight.
- SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0.
- Tetrahydrofurfuryl alcohol | 97-99-4. ChemicalBook.
- The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated.
- SAFETY DATA SHEET - Tetrahydrofurfuryl Alcohol. TCI Chemicals.
- How to Safely Store Lab Chemicals and Reagents. B&M Scientific.
- Handling of Hygroscopic Products System-Technik. Scribd.
- Tetrahydrofurfuryl alcohol | C5H10O2. PubChem - NIH.
- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.
- What Is The Best Way To Store Chemical Solvents?. Enviro Tech International, Inc.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
- Why Choose THFA? A Sustainable Solvent for Future Formulations.
- Chemical Handling and Storage. Environmental Health and Safety - Iowa State University.
- Structure of folic acid (1) and tetrahydrofolic acid (THFA) (2) and their antimetabolites.. ResearchGate.
- Determining Water Content with a Novel Karl Fischer Titration Approach. PPD.
- Water and Moisture Determination - Overview of Different Analytical Methods.
- Techniques for the Determination of Moisture Content, Water Content and Loss on Drying.
- Effect of Water and Formic Acid on · OH + CH 4 Reaction: An Ab Initio/DFT Study. MDPI.
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- 21. mt.com [mt.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Commercial Tetrahydrofurfuryl Alcohol (THFA)
This guide is designed for researchers, scientists, and drug development professionals who require high-purity Tetrahydrofurfuryl alcohol (THFA) for their experimental work. Commercial grades of THFA, while suitable for many industrial applications, often contain impurities that can interfere with sensitive chemical syntheses and analytical procedures.[1][2] This document provides a comprehensive, question-and-answer-formatted resource for the purification, handling, and quality assessment of THFA.
I. Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in commercial-grade Tetrahydrofurfuryl alcohol?
A1: Commercial THFA is typically produced via the catalytic hydrogenation of furfuryl alcohol, which is derived from furfural.[3][4] The purity is often around 98.5%, with the main impurities being:
-
Water: THFA is hygroscopic and readily absorbs moisture from the atmosphere.[3] Commercial grades can contain up to 0.5% water.[1]
-
Unreacted Precursors: Residual furfuryl alcohol may be present.[1]
-
Hydrogenation Byproducts: Side reactions during the manufacturing process can lead to the formation of 1,5-pentanediol.[1][5]
-
Peroxides: Like its analog tetrahydrofuran (THF), THFA can form explosive peroxides upon exposure to air and light.[6][7] This is a critical safety concern.
Q2: Why is it necessary to purify commercial THFA for laboratory use?
A2: The impurities present in commercial THFA can have detrimental effects on experimental outcomes.
-
Water can act as an unwanted nucleophile or proton source in moisture-sensitive reactions, such as those involving Grignard reagents or other organometallics.
-
Furfuryl alcohol , with its reactive furan ring, can undergo side reactions under acidic or oxidative conditions.
-
1,5-Pentanediol has different physical properties (e.g., boiling point, polarity) and can alter the solvent characteristics or interfere with product isolation.
-
Peroxides are a significant safety hazard, as they can decompose explosively upon heating or mechanical shock.[7][8] Their presence can also initiate unwanted radical reactions.
Q3: What is the most effective method for purifying THFA?
A3: Fractional distillation is the most common and effective method for purifying THFA on a laboratory scale.[9][10] This technique separates compounds based on differences in their boiling points.[11] Given the boiling points of THFA and its common impurities, a well-executed fractional distillation can yield high-purity solvent.
Q4: How should I properly store purified THFA?
A4: Proper storage is crucial to maintain the purity of THFA and prevent the formation of hazardous peroxides.
-
Store in a tightly sealed, amber glass bottle to protect from light and air.[12][13]
-
For long-term storage, blanketing the container with an inert gas like nitrogen or argon is highly recommended to displace oxygen.[12][13]
-
Store in a cool, dry, and well-ventilated area away from heat sources and strong oxidizing agents.[14] The recommended storage temperature is below 30°C.[3]
II. Troubleshooting Guide
Issue 1: My purified THFA still contains water.
-
Possible Cause: Inefficient drying agent or insufficient drying time.
-
Solution: Before distillation, dry the THFA over a suitable drying agent. Anhydrous magnesium sulfate (MgSO₄) or calcium sulfate (Drierite) are effective. For very stringent requirements, more reactive drying agents like calcium hydride (CaH₂) or sodium metal can be used, but require extreme caution due to their reactivity with water and the alcohol itself. Always perform a preliminary drying step before using highly reactive agents.
-
Verification: The water content can be accurately measured using Karl Fischer titration, a standard method for water determination in organic solvents.[15][16][17][18]
Issue 2: The distillation is proceeding very slowly or not at all.
-
Possible Cause 1: Insufficient heating.
-
Solution: Ensure the heating mantle is set to a temperature that allows for a steady boiling rate without causing bumping. The vapor temperature at the still head should be monitored and should plateau at the boiling point of THFA.
-
Possible Cause 2: Inefficient insulation of the distillation column.
-
Solution: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient necessary for efficient separation.
Issue 3: I suspect peroxide formation in my stored THFA.
-
Possible Cause: Improper storage, allowing exposure to air and light.
-
Solution: DO NOT DISTILL if you suspect high levels of peroxides, as this can lead to an explosion. First, test for the presence of peroxides. Commercially available peroxide test strips are a simple qualitative method. For a more quantitative assessment, a potassium iodide (KI) test can be performed.
-
Decontamination: If low levels of peroxides are detected, they can be removed by passing the solvent through a column of activated alumina. For higher levels, consult specific chemical safety protocols for peroxide decomposition.
Experimental Protocols & Data
Purity Profile of Commercial vs. Purified THFA
| Parameter | Commercial Grade (Typical) | Purified Grade (Target) |
| Assay (GC) | ~98.5%[1] | >99.5% |
| Water Content | ≤ 0.5%[1] | < 0.01% (100 ppm) |
| Peroxides | Variable | Not detectable |
| Boiling Point | ~178 °C at 760 mmHg[3] | 178 °C at 760 mmHg |
| Refractive Index (20°C) | 1.449 - 1.453[12][13] | ~1.452 |
Protocol 1: Fractional Distillation of Tetrahydrofurfuryl Alcohol
Objective: To remove water, non-volatile impurities, and other volatile components to obtain high-purity THFA.
Materials:
-
Commercial grade Tetrahydrofurfuryl alcohol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-Drying:
-
To 1 liter of commercial THFA in a flask, add 50 g of anhydrous MgSO₄.
-
Stopper the flask and stir or swirl for at least 4 hours. Allowing it to stand overnight is preferable.
-
-
Apparatus Assembly:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Filter the pre-dried THFA into the round-bottom flask, leaving the MgSO₄ behind.
-
Add a few boiling chips to the flask.
-
-
Distillation:
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column.
-
Discard the initial fraction (the first 5-10% of the distillate), as this may contain more volatile impurities.
-
Collect the main fraction when the temperature at the distillation head is stable at the boiling point of THFA (178 °C at atmospheric pressure).
-
Stop the distillation when about 10-15% of the initial volume remains in the distillation flask. Do not distill to dryness to avoid concentrating potentially explosive peroxides.
-
-
Storage:
-
Transfer the purified, collected THFA to a clean, dry, amber glass bottle.
-
Flush the headspace with nitrogen or argon before sealing tightly.
-
Visualizations
THFA Purification Workflow
Caption: Workflow for the purification and quality control of THFA.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrahydrofurfuryl alcohol, 98%.
- Ataman Kimya. (n.d.). TETRAHYDROFURFURYL ALCOHOL.
- Agricultural Marketing Service. (2003, May 5). Tetrahydrofurfuryl alcohol (THFA) for use in crop.
- Pennakem. (n.d.). THFA® Tetrahydrofurfuryl Alcohol - SAFETY DATA SHEET.
- NextSDS. (n.d.). (+/-)-Tetrahydrofurfuryl alcohol Safety Data Sheet.
- Biazzi. (n.d.). Tetrahydrofurfuryl Alcohol - The Biazzi Process.
- Chem Reactor. (2024, February 19). How peroxide form in THF I How does butylated hydroxytoluene (BHT)
- Shandong Yino Biologic Materials Co., Ltd. (n.d.). Tetrahydrofurfuryl Alcohol.
- National Center for Biotechnology Information. (n.d.). Tetrahydrofurfuryl alcohol. PubChem.
- ACS Sustainable Chemistry & Engineering. (n.d.). Separation and Purification of Furfuryl Alcohol Monomer and Oligomers Using a Two-Phase Extracting Process.
- Centers for Disease Control and Prevention. (n.d.). furfuryl alcohol 2505 | niosh.
- Wikipedia. (n.d.). Tetrahydrofurfuryl alcohol.
- MIT EHS. (n.d.). Quick Guide for Peroxide-Forming Chemicals.
- Yino. (2026, January 8). How to detect the content of Green Chemical Furfuryl Alcohol in a sample?
- JP-Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method).
- Henan Harvest Chem Co., LTD. (n.d.). Tetrahydrofurfuryl Alcohol (THFA).
- Google Patents. (n.d.). EP0426512A2 - Tetrahydrofurfuryl alcohol mixtures used as cleaning agents.
- ResearchGate. (2025, August 6). Selective oxidation of Tetrahydrofurfuryl alcohol to 2-Methyl tetrahydrofuran catalysed by Ag–CeOx/MCM-41.
- Environmental Health and Safety. (2021, August 1). Peroxide-Forming Chemical.
- Scharlab. (n.d.). Karl Fischer water content titration.
- Google Patents. (n.d.). US2795591A - Compound and process for drying tetrahydrofuran.
- European Patent Office. (1991, May 8). Tetrahydrofurfuryl alcohol mixtures used as cleaning agents - EP 0426512 A2.
- MDPI. (n.d.). Modification of Commercial Pt/C via Deep Eutectic Solvent-Assisted Solvothermal Strategy for Efficient Selective Hydrogenation of Furfural Under Mild Conditions.
- Google Patents. (n.d.). CN104672185A - Method for preparing tetrahydrofurfuryl alcohol from furfural by aqueous phase hydrogenation.
- Royal Society of Chemistry. (n.d.). Selective Conversion of Furfural into Tetrahydrofurfuryl Alcohol using Heteropoly acid-based Material as Hydrogenation Catalyst.
- Freesciencelessons. (2023, October 15).
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- 5. Tetrahydrofurfuryl Alcohol - The Biazzi Process [biazzi.com]
- 6. youtube.com [youtube.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. ehs.mit.edu [ehs.mit.edu]
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- 16. merckmillipore.com [merckmillipore.com]
- 17. metrohm.com [metrohm.com]
- 18. Karl Fischer water content titration - Scharlab [scharlab.com]
Technical Support Center: Purity in Tetrahydrofurfuryl Alcohol (THFA) Synthesis
Welcome to the technical support center for the synthesis and purification of Tetrahydrofurfuryl Alcohol (THFA). This guide is designed for researchers, scientists, and professionals in drug development who are working with THFA and need to address challenges related to impurities. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and remove unwanted byproducts from your synthesis, ensuring the high purity required for your applications.
Frequently Asked Questions (FAQs) about Impurities in THFA Synthesis
This section addresses common questions regarding the impurities encountered during the synthesis of THFA.
Q1: What are the most common impurities I should expect when synthesizing THFA from furfural?
A1: The synthesis of THFA via the hydrogenation of furfural is a multi-step process, and impurities can arise from incomplete reactions or side reactions.[1] The most common impurities include:
-
Unreacted Starting Material: Furfural.
-
Intermediate Product: Furfuryl alcohol (FA), resulting from the partial hydrogenation of furfural.[2][3]
-
Over-hydrogenation and Ring-Opening Products: 1,2-Pentanediol and 1,5-Pentanediol are common byproducts formed from the hydrogenolysis of the furan ring.[3][4][5]
-
Side-Reaction Products: These can include 2-methylfuran (2-MF) and 2-methyltetrahydrofuran (2-MTHF), which are formed through hydrodeoxygenation pathways.[6][7][8]
-
Polymeric Species: Furanic compounds, particularly furfuryl alcohol, can undergo polymerization, leading to the formation of resins.[9][10][11]
-
Solvent Adducts: If alcohols are used as solvents, acetals may be formed as byproducts.[12]
Q2: How do reaction conditions influence the formation of these impurities?
A2: Reaction conditions play a critical role in the selectivity of THFA synthesis. Key parameters include:
-
Catalyst Choice: Different catalysts have varying selectivities. For instance, Ni-based catalysts are commonly used, but their specific composition and structure can influence the product distribution.[12] Palladium (Pd) and Ruthenium (Ru) catalysts are also employed, with Ru sometimes leading to more side reactions like hydrogenolysis.[13]
-
Temperature and Pressure: Higher temperatures and pressures can favor over-hydrogenation and ring-opening reactions, leading to the formation of pentanediols.[6][13] Milder conditions are generally preferred to enhance the selectivity towards THFA.[13]
-
Solvent: The choice of solvent can significantly impact byproduct formation. For example, using alcohol as a solvent can lead to the formation of acetals.[12] Water is often a preferred solvent to avoid such side reactions.[12]
Q3: My final THFA product has a yellow tint. What causes this discoloration?
A3: A yellow to light-yellow color in the final THFA product is typically due to the presence of color impurities.[14] These can be high molecular weight byproducts or polymeric species formed during the synthesis. Furanic compounds are known to be susceptible to polymerization, which can result in colored impurities.[9][10]
Troubleshooting Guide: Impurity Identification
This guide provides a systematic approach to identifying impurities in your THFA product.
Q1: What is the best analytical method for identifying unknown impurities in my THFA sample?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for identifying and quantifying volatile and semi-volatile impurities in THFA.[15][16][17] GC separates the different components of your sample, and MS provides information about their molecular weight and fragmentation patterns, allowing for structural elucidation and identification. For quantitative analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) is also a robust and reliable method.[18]
Experimental Protocol: GC-MS Analysis of THFA
-
Sample Preparation:
-
Dilute a small, accurately weighed amount of your THFA sample in a high-purity solvent such as dichloromethane or methanol. A typical concentration is 1 mg/mL.
-
Ensure the solvent is free from any contaminants that could interfere with the analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Injector: Split/splitless injector, typically in split mode to avoid column overloading.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is a good starting point.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 250 °C) to ensure the elution of all potential impurities.
-
Carrier Gas: Helium or hydrogen.
-
Mass Spectrometer: Electron Ionization (EI) mode is standard for creating fragment libraries.
-
-
Data Analysis:
-
Compare the resulting mass spectra of unknown peaks with a commercial library (e.g., NIST) for tentative identification.
-
Confirm the identity of key impurities by running authentic standards if available.
-
Q2: I see several peaks in my GC chromatogram that I cannot identify using a standard library. What should I do?
A2: When library matching is inconclusive, consider the following:
-
Plausible Byproducts: Based on the reaction chemistry, hypothesize the structures of potential impurities. For example, consider partially hydrogenated intermediates or ring-opened products.[4]
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the unknown impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR are powerful tools for definitive structure elucidation.
Visualizing the Synthesis and Impurity Landscape
Diagram: THFA Synthesis Pathway and Major Byproducts
Caption: A workflow for identifying and removing impurities from THFA.
Data Summary Tables
Table 1: Common Impurities in THFA Synthesis and Their Properties
| Impurity | Chemical Formula | Boiling Point (°C) | Common Source |
| Furfural | C₅H₄O₂ | 161.7 | Unreacted starting material |
| Furfuryl Alcohol | C₅H₆O₂ | 170 | Incomplete hydrogenation of furfural [2] |
| 2-Methylfuran | C₅H₆O | 63-66 | Hydrodeoxygenation of furfural [6][7] |
| 2-Methyltetrahydrofuran | C₅H₁₀O | 78-80 | Hydrogenation of 2-methylfuran [19] |
| 1,2-Pentanediol | C₅H₁₂O₂ | 209 | Ring opening of THFA [3] |
| 1,5-Pentanediol | C₅H₁₂O₂ | 242 | Ring opening of THFA [4][5] |
| Water | H₂O | 100 | Reaction byproduct or solvent [2] |
Table 2: Comparison of Purification Techniques for THFA
| Technique | Principle | Impurities Removed | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Unreacted starting materials, intermediates, higher boiling byproducts, polymers, and some water. | Highly effective for a wide range of impurities; scalable. | Can cause thermal degradation if not controlled properly. |
| Activated Carbon Treatment | Adsorption of impurities onto a high surface area carbon matrix. | Color bodies, high molecular weight compounds. | Effective for removing trace color impurities. | Requires an additional filtration step; may not be effective for all impurities. |
| Drying with Agents | Chemical reaction with water to form hydrates. | Residual water. | Simple for small-scale applications. | Not easily scalable; requires separation of the drying agent. |
By understanding the potential impurities and employing systematic identification and removal techniques, you can consistently produce high-purity THFA for your research and development needs.
References
- High selective production of tetrahydrofurfuryl alcohol: Catalytic hydrogenation of furfural and furfuryl alcohol. (n.d.). ResearchGate.
- Catalytic Hydrodeoxygenation of Furfural. (2024). Taylor & Francis eBooks.
- Dong, F., et al. (2020). Exploring the Reaction Mechanisms of Furfural Hydrodeoxygenation on a CuNiCu(111) Bimetallic Catalyst Surface from Computation. ACS Omega.
- Hydrodeoxygenation of furfural to 2-methylfuran using supported Mo carbides. (n.d.). ISGC.
- Tetrahydrofurfuryl alcohol (THFA) for use in crop. (2003). Agricultural Marketing Service.
- Li, H., et al. (2019). One-Pot Hydrogenation of Furfural into Tetrahydrofurfuryl Alcohol under Ambient Conditions over PtNi Alloy Catalyst. Energy & Fuels.
- Furfural Hydrodeoxygenation over a Ruthenium-Based Bifunctional Catalyst in the Presence of a Direct Source of H₂. (n.d.). SciELO.
- Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts. (n.d.). ACS Publications.
- Tetrahydrofurfuryl Alcohol - The Biazzi Process. (n.d.). Biazzi.
- (a) Reaction pathways and byproducts for the conversion of FFR to THFA, and (b) schematic illustration for the structural changes of the Ni-MOF-74. (n.d.). ResearchGate.
- Hydrogenation of Furfural to THFA (Max. Yield: 94%). (n.d.). Biosystems Engineers.
- Laboratory Analysis of Tetrahydrofuran (THF). (n.d.). Analytice.
- Reaction pathways of hydrogenation/hydrogenolysis of furfural and its derivatives. (n.d.). ResearchGate.
- 2-Methyltetrahydrofuran (2-MeTHF). (2007). Biosystems Engineers.
- Catalytic Conversion Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol and 2-Methylfuran at Terrace, Step, and Corner Sites on Ni. (n.d.). ResearchGate.
- US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran. (n.d.). Google Patents.
- Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (n.d.). Springer.
- Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. (2024). MDPI.
- TETRAHYDROFURFURYL ALCOHOL. (n.d.). Ataman Kimya.
- Tetrahydrofurfuryl alcohol – Knowledge and References. (n.d.). Taylor & Francis.
- CN104672185A - Method for preparing tetrahydrofurfuryl alcohol from furfural by aqueous phase hydrogenation. (n.d.). Google Patents.
- Tetrahydrofurfuryl alcohol. (n.d.). Wikipedia.
- Design and Optimization for Sustainable Synthesis of Tetrahydrofurfuryl Alcohol by Furfural Hydrogenation: Kinetic and Techno-economic Investigations. (2024). ACS Publications.
- Separation and Purification of Furfuryl Alcohol Monomer and Oligomers Using a Two-Phase Extracting Process. (2016). ACS Publications.
- (PDF) Analysis of Tetrahydrofuran and Methanol in Distillation Residue Samples by Automated Headspace Solid-Phase Microextraction--Gas Chromatography with Flame Ionization Detection. (n.d.). ResearchGate.
- US8168807B2 - Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over two catalysts in a structured bed. (n.d.). Google Patents.
- Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma.
- Catalytic Conversion of Tetrahydrofurfuryl Alcohol over Stable Pt/MoS2 Catalysts. (n.d.). ResearchGate.
- Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. (n.d.). ResearchGate.
- How does Tetrahydro Furfuryl Alcohol react with reducing agents? (2025). Blog.
- EP0426512A2 - Tetrahydrofurfuryl alcohol mixtures used as cleaning agents. (n.d.). Google Patents.
- Development and Validation of a GC-FID Method for the Quantitation of Δ⁸-THC and Its Impurities in Commercial Vaping Products. (2024). National Institutes of Health.
- Tetrahydrofurfuryl alcohol. (n.d.). PubChem.
- THFA CAS 2399-48-6. (n.d.). Watson International.
- Tetrahydrofurfuryl Acrylate(THFA). (n.d.). Kowa Chemicals USA.
- WO2023152582A1 - Process for removing impurities from tetrahydrofuran. (n.d.). Google Patents.
- Tetrahydrofurfuryl Alcohol. (n.d.). International Furan Chemicals BV.
- Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. (2022). ACS Publications.
- Synthesis of Bioacrylic Polymers from Dihydro-5-hydroxyl furan-2-one (2H-HBO) by Free and Controlled Radical Polymerization. (2018). ResearchGate.
- Furanic Polymerization Causes the Change, Conservation and Recovery of Thermally-Treated Wood Hydrophobicity before and after Moist Conditions Exposure. (2022). PubMed.
- Furanic Polymerization Causes the Change, Conservation and Recovery of Thermally-Treated Wood Hydrophobicity before and after Moist Conditions Exposure. (n.d.). MDPI.
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Technical Support Center: Optimizing Furfural Hydrogenation to Tetrahydrofurfuryl Alcohol (THFA)
This guide is designed for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of furfural to tetrahydrofurfuryl alcohol (THFA). It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and selectivity. Our approach is grounded in established scientific principles and practical field experience to ensure the reliability and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My THFA yield is consistently low, although furfural conversion is high. What are the likely causes and how can I improve it?
A1: High furfural conversion with low THFA yield typically points to two primary issues: the reaction stopping at the intermediate product, furfuryl alcohol (FOL), or the formation of undesired side products.
Potential Causes & Corrective Actions:
-
Incomplete Hydrogenation of the Furan Ring: The hydrogenation of furfural to THFA is a sequential process.[1] First, the aldehyde group is reduced to form FOL, and then the furan ring is hydrogenated to yield THFA. The second step is often the rate-determining step.[2]
-
Competitive Adsorption: Furfural often adsorbs more strongly onto the catalyst surface than furfuryl alcohol. This can inhibit the subsequent hydrogenation of FOL to THFA.[3]
-
Solution: Ensure complete conversion of furfural before focusing on the hydrogenation of FOL. You can monitor the reaction progress using Gas Chromatography (GC) to confirm the disappearance of the furfural peak.
-
-
Suboptimal Reaction Conditions: Temperature and pressure play a crucial role in driving the reaction to completion.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions such as ring-opening and decarbonylation, leading to products like pentanol and 2-methylfuran.[2] Lower temperatures favor the initial hydrogenation to FOL.
-
Pressure: Hydrogen pressure is a critical factor. Increasing the H₂ pressure can enhance the rate of both hydrogenation steps.[2]
-
Solution: Systematically optimize the temperature and pressure. Start with milder conditions (e.g., 35-90°C and 1-2 MPa H₂) and gradually increase them while monitoring the product distribution by GC.[2][4]
-
-
Catalyst Selection and Activity: The choice of catalyst is paramount for achieving high THFA selectivity.
-
Catalyst Type: Some catalysts, like certain copper-based catalysts, are highly selective for the hydrogenation of the carbonyl group to produce FOL but are less effective for ring hydrogenation.[5][6] Nickel, Platinum, and bimetallic catalysts like PtNi often show good activity for both steps.[2][7]
-
Solution: Consider using a catalyst known for its high activity in furan ring hydrogenation, such as Nickel-based catalysts (e.g., Ni/SiO₂) or bimetallic catalysts (e.g., PtNi/C).[2][3]
-
Q2: I'm observing significant formation of byproducts like 2-methylfuran and furan. How can I enhance the selectivity towards THFA?
A2: The formation of 2-methylfuran (MF) and furan indicates that side reactions like hydrodeoxygenation and decarbonylation are occurring.
Potential Causes & Corrective Actions:
-
Reaction Temperature is Too High: Elevated temperatures can favor decarbonylation (formation of furan) and hydrodeoxygenation pathways.[8]
-
Catalyst Properties: The nature of the catalyst's active sites and the support can influence selectivity.
-
Acidic Supports: Acidic sites on the catalyst support can promote side reactions.
-
Metal-Specific Activity: For instance, Palladium (Pd) based catalysts can sometimes favor decarbonylation.[6]
-
Solution: Choose a catalyst with high hydrogenation selectivity. For example, bimetallic catalysts can be designed to suppress unwanted side reactions. The addition of a second metal can modify the electronic properties of the primary metal and steer the reaction towards the desired product.[9]
-
-
Solvent Effects: The solvent can influence the reaction pathway.
Q3: My catalyst appears to be deactivating over time or with repeated use. What is causing this and how can I mitigate it?
A3: Catalyst deactivation is a common issue in heterogeneous catalysis and can be caused by several factors in furfural hydrogenation.
Potential Causes & Corrective Actions:
-
Coking: The formation of carbonaceous deposits (coke) on the catalyst surface can block active sites. This can be caused by polymerization or oligomerization of furfural and its derivatives, especially at higher temperatures.[4][8]
-
Solution:
-
-
Leaching of Active Metals: In liquid-phase reactions, the active metal component of the catalyst can sometimes leach into the solvent, leading to a loss of activity.[2]
-
Solution:
-
Ensure strong interaction between the metal and the support.
-
Consider gas-phase hydrogenation if leaching is a persistent problem.[2]
-
-
-
Poisoning: Impurities in the furfural feed or the hydrogen gas can adsorb onto the catalyst's active sites and poison them. Carbon monoxide (CO) formed from decarbonylation side reactions can also act as a poison.[8][12]
-
Solution:
-
Use high-purity furfural and hydrogen.
-
Optimize reaction conditions to minimize side reactions that produce catalyst poisons.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction pathway for the hydrogenation of furfural to THFA?
A1: The hydrogenation of furfural to THFA is a two-step reaction. The first step involves the hydrogenation of the aldehyde group (C=O) of furfural to produce furfuryl alcohol (FOL). The second step is the hydrogenation of the furan ring of FOL to yield tetrahydrofurfuryl alcohol (THFA).[1]
Q2: Which catalysts are most effective for this transformation?
A2: Both noble and non-noble metal catalysts have been successfully used.
-
Noble Metals: Platinum (Pt), Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are highly active.[10][11] However, they can be expensive and sometimes lead to side reactions like hydrogenolysis.[1][2]
-
Non-Noble Metals: Nickel (Ni) and Copper (Cu) are more cost-effective options. Ni-based catalysts are particularly effective for the complete hydrogenation to THFA.[3][13] Copper-based catalysts are often very selective for the initial hydrogenation to furfuryl alcohol.[5]
-
Bimetallic Catalysts: Combining two different metals, such as Pt-Ni or Cu-Ni, can lead to synergistic effects, resulting in higher activity, selectivity, and stability compared to their monometallic counterparts.[2][9]
Q3: What are the optimal reaction conditions to maximize THFA yield?
A3: Optimal conditions are highly dependent on the specific catalyst used. However, some general guidelines are:
-
Temperature: Generally, milder temperatures (e.g., 30-150°C) are preferred to minimize side reactions.[2][9][10]
-
Hydrogen Pressure: Moderate to high pressures (e.g., 1-5 MPa) are typically required to ensure a sufficient supply of hydrogen for both hydrogenation steps.[2]
-
Solvent: Polar solvents like water or alcohols (e.g., isopropanol, ethanol) are commonly used. Water is often advantageous as it is environmentally friendly and can suppress certain side reactions.[10][11]
Q4: How can I analyze the reaction mixture to determine the yield and selectivity?
A4: The most common analytical technique is Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).[14]
-
Procedure: A small sample of the reaction mixture is withdrawn at specific time intervals. An internal standard (e.g., anisole, octane) is typically added for accurate quantification.[14][15] The sample is then injected into the GC.
-
Confirmation: The identity of the products can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[14]
Q5: What are the main side reactions to be aware of?
A5: Several side reactions can occur, reducing the selectivity towards THFA. These include:
-
Decarbonylation: Loss of the carbonyl group to form furan.
-
Hydrodeoxygenation: Removal of oxygen atoms, leading to products like 2-methylfuran.
-
Hydrogenolysis/Ring Opening: Cleavage of C-O or C-C bonds in the furan ring, which can lead to the formation of various pentanols and other linear molecules.[2][16][17]
-
Polymerization/Resinification: Furfural and furfuryl alcohol can polymerize, especially under acidic conditions or at high temperatures.[18]
Data and Protocols
Catalyst Performance Comparison
| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Solvent | Furfural Conversion (%) | THFA Yield (%) | Reference |
| Pt(3)Ni(3)/C | Carbon | 35 | 2 | Water | 99 | 93 | [2][7] |
| Rh/C | Carbon | 30 | Ambient | Aqueous | 93 (selectivity) | 92 | [10] |
| Ni/SiO₂ | Silica | 110 | 3 | - | >99 | 94 | [3] |
| Cu-Ni/MgAlO | Mixed Oxide | 130 | 4 | - | - | 90 | [9] |
| Pd-Pt/TiO₂ | Titania | - | - | - | - | 95 | [9] |
Experimental Protocol: General Procedure for Furfural Hydrogenation
-
Catalyst Preparation: Prepare or procure the desired catalyst. If necessary, activate the catalyst through reduction in a hydrogen flow at an appropriate temperature.
-
Reactor Setup:
-
Reaction Execution:
-
Sampling and Analysis:
-
Periodically, and at the end of the reaction, cool the reactor and carefully depressurize it.
-
Withdraw a liquid sample and filter it to remove the catalyst.
-
Analyze the sample by GC and/or GC-MS to determine the conversion of furfural and the yield of THFA and other products.[14]
-
-
Product Purification: After the reaction, the THFA product can be separated from the solvent and any byproducts, typically by distillation.[1][19]
Visualizations
Reaction Pathway Diagram
Caption: Sequential hydrogenation of furfural to THFA and potential side reactions.
Experimental Workflow Diagram
Caption: General workflow for optimizing furfural hydrogenation experiments.
References
- Selective hydrogenation of furfural to tetrahydrofurfuryl alcohol over a Rh-loaded carbon catalyst in aqueous solution under mild conditions. Sustainable Energy & Fuels. [Link]
- One-Pot Hydrogenation of Furfural into Tetrahydrofurfuryl Alcohol under Ambient Conditions over PtNi Alloy C
- Hydrogenation of Furfural to THFA (Max. Yield: 94%). Biosystems Engineers. [Link]
- Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts.
- One-Pot Hydrogenation of Furfural into Tetrahydrofurfuryl Alcohol under Ambient Conditions over PtNi Alloy Catalyst.
- Recent Advances in Catalytic Hydrogen
- High selective production of tetrahydrofurfuryl alcohol: Catalytic hydrogenation of furfural and furfuryl alcohol.
- Design and Optimization for Sustainable Synthesis of Tetrahydrofurfuryl Alcohol by Furfural Hydrogenation: Kinetic and Techno-economic Investigations. ACS Sustainable Chemistry & Engineering. [Link]
- Hydrogenation of furfural to tetrahydrofurfuryl alcohol over nickel-supported on organoclay catalyst.
- Kinetics and mechanism of hydrogenation of furfural on Cu/SiO2 catalysts.
- Total Hydrogenation of Furfural under Mild Conditions over a Durable Ni/TiO2–SiO2 Catalyst with Amorphous TiO2 Species. ACS Omega. [Link]
- Reaction pathways and side-reactions for the direct (via FAL) or indirect (via THFA)
- General pathway of furfural hydrogenation to tetrahydrofurfuryl alcohol.
- Time dependent yield of furfuryl alcohol and THFA.
- Selective Conversion of Furfural into Tetrahydrofurfuryl Alcohol using Heteropoly acid-based Material as Hydrogenation C
- (a) Reaction pathways and byproducts for the conversion of FFR to THFA, and (b) schematic illustration for the structural changes of the Ni-MOF-74.
- Hydrogenation of FF to tetrahydrofurfuryl alcohol (THFA).
- Continuous Hydrogenation of Aqueous Furfural Using a Metal-Supported Activ
- Reaction pathways of hydrogenation/hydrogenolysis of furfural and its derivatives.
- How to reduce the side-reactions in Furfuryl Alcohol production? Blog. [Link]
- Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts.
- Achieving Product Control in Furfural Hydrogenation Using Intermetallic C
- Finding Furfural Hydrogenation Catalysts via Predictive Modelling.
- Reaction Kinetics Study of Catalytical Hydrogenation of Furfural in Liquid Phase. Open Access Library Journal. [Link]
- Understanding Activity Trends in Furfural Hydrogenation on Transition Metal Surfaces.
- How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. Chemical Reviews. [Link]
- Method for preparing tetrahydrofurfuryl alcohol from furfural by aqueous phase hydrogenation.
- At room temperature in water: efficient hydrogenation of furfural to furfuryl alcohol with a Pt/SiC–C catalyst.
- Modification of Commercial Pt/C via Deep Eutectic Solvent-Assisted Solvothermal Strategy for Efficient Selective Hydrogenation of Furfural Under Mild Conditions. MDPI. [Link]
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- 9. Recent Advances in Catalytic Hydrogenation of Furfural | MDPI [mdpi.com]
- 10. Selective hydrogenation of furfural to tetrahydrofurfuryl alcohol over a Rh-loaded carbon catalyst in aqueous solution under mild conditions - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
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Troubleshooting side reactions in 2-(Tetrahydro-3-furanyl)ethanol synthesis
Welcome to the technical support center for the synthesis of 2-(Tetrahydro-3-furanyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and procedural issues encountered during this synthesis. As Senior Application Scientists, we provide not just solutions, but also the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Side Reactions & Yield Issues
This section addresses specific problems observed during the synthesis, which most commonly involves the reduction of (Tetrahydrofuran-3-yl)acetic acid or its esters using a powerful hydride reagent like Lithium Aluminum Hydride (LiAlH₄).
Q1: My post-reaction analysis (GC-MS, ¹H NMR) shows a significant impurity with a mass corresponding to C₆H₁₄O₂ and NMR signals consistent with a linear diol. What is the likely cause?
A1: This is a classic sign of a ring-opening side reaction. The tetrahydrofuran (THF) ring, while generally stable, is susceptible to cleavage under certain reductive conditions.
Causality: The reduction of an ester or carboxylic acid with Lithium Aluminum Hydride (LiAlH₄) involves intermediate aluminum alkoxide species. These species, along with any AlH₃ present, are Lewis acids. The Lewis acidic aluminum center can coordinate to the oxygen atom of the tetrahydrofuran ring. This coordination weakens the C-O bonds of the ring, making them susceptible to nucleophilic attack by a hydride ion (H⁻), leading to reductive cleavage of the ring.[1][2] This side reaction is particularly favored at elevated temperatures, where the activation energy for ring opening is more easily overcome.
Core Troubleshooting Steps:
-
Strict Temperature Control: The single most critical factor is maintaining a low temperature throughout the addition of your substrate. The reaction should be conducted between 0 °C and 5 °C. Do not let the internal temperature rise above 10 °C.
-
Employ Inverse Addition: Instead of adding the LiAlH₄ to your substrate, slowly add your substrate solution (e.g., the (Tetrahydrofuran-3-yl)acetate ester dissolved in an anhydrous ether) to a well-stirred slurry of LiAlH₄ in the reaction solvent. This ensures the reducing agent is always in excess, which can favor the desired carbonyl reduction over the slower ring-opening process.[3]
-
Use High-Quality Reagents: LiAlH₄ is extremely sensitive to moisture. Use a freshly opened bottle or a previously opened bottle that has been stored under a robust inert atmosphere. Partially hydrolyzed LiAlH₄ can have altered reactivity and Lewis acidity.
Visualizing the Side Reaction
Below is a diagram illustrating the main reduction pathway versus the undesirable Lewis acid-catalyzed ring-opening.
Caption: Desired reduction vs. Lewis acid-mediated ring opening.
Q2: My reaction yield is very low, and my crude NMR shows a large amount of unreacted starting material. What went wrong?
A2: This issue points directly to a problem with the reducing agent's activity or stoichiometry.
Causality: Lithium Aluminum Hydride is a potent reducing agent, but its reactivity is compromised by moisture. Furthermore, the reduction of an ester to a primary alcohol consumes two equivalents of hydride.[4] If the starting material is a carboxylic acid, an additional equivalent is consumed in an initial acid-base reaction to form hydrogen gas and the lithium carboxylate salt.[5]
Core Troubleshooting Steps:
-
Verify Reagent Stoichiometry:
-
For an ester , a minimum of 2 molar equivalents of hydride (i.e., 0.5 equivalents of LiAlH₄) are mechanistically required. It is standard practice to use a moderate excess, typically 1.5 to 2.0 equivalents of LiAlH₄.
-
For a carboxylic acid , a minimum of 3 molar equivalents of hydride (0.75 equivalents of LiAlH₄) are needed. Using 2.0 to 3.0 equivalents of LiAlH₄ is common to ensure complete conversion.
-
-
Ensure Anhydrous Conditions: The reaction flask must be thoroughly dried (flame-dried or oven-dried) and maintained under an inert atmosphere (Nitrogen or Argon). All solvents (typically THF or Diethyl Ether) must be anhydrous.
-
Handle LiAlH₄ Correctly: Weigh the LiAlH₄ powder quickly in a dry environment. Do not let it sit exposed to air. Any gray, non-powdery appearance may suggest decomposition.
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Q3: During the aqueous work-up, a thick, gelatinous precipitate formed, making filtration and extraction impossible. How can I effectively isolate my product?
A3: This is a very common issue with LiAlH₄ reductions and is caused by the formation of aluminum hydroxide (Al(OH)₃) and lithium salts. A standard acidic quench can often lead to these problematic emulsions. The preferred method is the "Fieser Work-up."
Causality: Quenching the reaction with water or acid neutralizes the excess LiAlH₄ and hydrolyzes the aluminum alkoxide complexes. This process generates aluminum salts that precipitate as a fine, gelatinous solid which traps the product and solvent, forming an unmanageable emulsion.
Solution: The Fieser Work-up Protocol
This procedure is designed to convert the aluminum salts into a granular, easily filterable solid. For a reaction that used 'X' g of LiAlH₄ in a solvent like diethyl ether or THF:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously add 'X' mL of water. Stir vigorously. A large amount of hydrogen gas will evolve.
-
Add 'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.
-
Add '3X' mL of water.
-
Stir the mixture at room temperature for 15-30 minutes. The precipitate should transform from a gel into a white, free-flowing, granular solid.
-
Filter the solid through a pad of Celite® and wash thoroughly with the reaction solvent (e.g., ether or THF).
-
The product will be in the combined filtrate, which can now be dried and concentrated.
| Work-up Method | Pros | Cons |
| Acidic Quench | Simple concept. | Often produces thick, unfilterable emulsions. Can be highly exothermic. |
| Fieser Work-up | Produces granular, easily filterable solids. High product recovery. | Requires careful, sequential addition of reagents. |
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ to reduce the ester or acid? A: No. Sodium borohydride is not a sufficiently powerful reducing agent to reduce carboxylic acids or esters.[4][6] It is primarily used for reducing aldehydes and ketones. Attempting this synthesis with NaBH₄ will result in no reaction.
Q: What is the best method for purifying the final this compound product? A: Given its boiling point and polarity, vacuum distillation is the most effective method for purification on a laboratory scale. The product is an alcohol and is quite polar, so chromatography on silica gel is also possible, but distillation is often more efficient for removing non-volatile impurities from the work-up.
Q: My starting material is (Furan-3-yl)acetic acid. Can I reduce the carboxylic acid and hydrogenate the furan ring in one step? A: This is challenging to achieve selectively in a single step. LiAlH₄ will reduce the carboxylic acid but typically does not reduce the aromatic furan ring.[5] Catalytic hydrogenation (e.g., using H₂ with a catalyst like Rh/C or Ru) can reduce the furan ring, but conditions may also lead to hydrogenolysis (ring opening).[7] A two-step approach is more reliable: first, reduce the carboxylic acid to the alcohol, and second, perform a catalytic hydrogenation to saturate the furan ring.
Q: How can I be sure the impurity I'm seeing is the ring-opened product? A: Spectroscopic analysis is key.
-
¹H NMR: The desired product has characteristic signals for the tetrahydrofuran ring protons. The ring-opened diol will lack these and instead show signals corresponding to a linear alkyl chain with two alcohol groups.
-
¹³C NMR: The desired product will have four distinct signals for the carbons in the THF ring. The ring-opened product will have a different set of signals consistent with a hexanediol structure.
-
GC-MS: The mass spectrum of the ring-opened product (e.g., 1,4-hexanediol) will have a different molecular ion and fragmentation pattern compared to the desired product.
References
- MDPI. (n.d.). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI.
- Organic Chemistry. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride [Video]. YouTube.
- Wiley Online Library. (n.d.). Opening of THF ring with organic acid halides under solvent- and catalyst-free conditions. ChemInform.
- University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary Chemistry.
- ACS Publications. (2023, January 31). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega.
- Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
- ACS Publications. (n.d.). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Organometallics.
- IUPAC. (n.d.). Ethanol [64-17-51 M 46.1, b 78.3O, d15 0.79360, d5 0.78506, n 1.36139, pKZ5 15.93. Usual].
- National Institutes of Health. (n.d.). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. PMC.
- Organic Chemistry. (2024, June 17). CHEM 2325 Module 25: Mechanism of Ester Reduction [Video]. YouTube.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
- ResearchGate. (n.d.). Hydrogenation of furan derivatives a [Table]. ResearchGate.
- University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford Chemistry.
- PubMed. (2025, August 10). Investigation of LiAlH4-THF formation by direct hydrogenation of catalyzed Al and LiH. PubMed.
- Quora. (2021, May 5). What happens when acetic acid is treated with LiAlH4?. Quora.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of Tetrahydrofurfuryl Alcohol (THFA) in Extreme pH Environments
Welcome to the Technical Support Center for Tetrahydrofurfuryl Alcohol (THFA). This guide is designed for our valued partners in research, scientific innovation, and drug development. As a trusted excipient and solvent, understanding the stability profile of THFA under rigorous experimental conditions is paramount to ensuring the integrity and success of your work. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of THFA when exposed to strongly acidic or basic conditions. Our commitment is to empower you with the knowledge to anticipate challenges, interpret your findings, and optimize your formulations.
I. Frequently Asked Questions (FAQs) on THFA Stability
Q1: What are the primary degradation pathways for THFA under strongly acidic conditions?
A1: Under strongly acidic conditions, the principal degradation pathway for Tetrahydrofurfuryl alcohol (THFA) is acid-catalyzed dehydration. This reaction involves the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate. This intermediate can then rearrange to form 3,4-dihydropyran (DHP)[1][2][3]. Subsequently, in the presence of water, DHP can be hydrated to 2-hydroxy-tetrahydropyran, which can then undergo ring-opening to yield 1,5-pentanediol (1,5-PD)[4][5][6].
Q2: How does THFA behave in the presence of strong bases?
A2: While ethers like THFA are generally more stable under basic conditions compared to acidic ones, they are not entirely inert to strong bases, especially at elevated temperatures. The primary concern is the deprotonation of the alcohol group, which can potentially lead to further reactions. Although less common than acid-catalyzed cleavage, strong bases can promote the cleavage of the ether bond, particularly in cyclic ethers[7]. The specific degradation products in a purely chemical (non-catalytic) strong base environment are not as well-documented as the acid-catalyzed pathways but would likely involve ring-opening.
Q3: Can THFA be used in formulations containing acidic or basic active pharmaceutical ingredients (APIs)?
A3: Yes, but with careful consideration and thorough stability testing. THFA's potential to react with acidic or alkaline products is a known factor[8]. The compatibility will depend on the strength of the acidic or basic API, the concentration, temperature, and the overall formulation matrix. It is crucial to conduct forced degradation studies to understand the potential interactions and degradation products that may form.
Q4: What are the typical signs of THFA degradation in a formulation?
A4: Degradation of THFA can manifest in several ways, including:
-
A change in pH of the formulation.
-
The appearance of new peaks in your HPLC chromatogram.
-
A decrease in the concentration of THFA over time.
-
Changes in the physical properties of the formulation, such as color, odor, or viscosity.
-
Precipitation of degradants.
Q5: What is a forced degradation study and why is it essential when working with THFA?
A5: A forced degradation study, also known as stress testing, is a series of experiments where the drug substance or product is exposed to conditions more severe than accelerated stability testing[9][10]. These conditions typically include high temperatures, UV light, oxidation, and a range of pH values (strong acid and strong base)[11]. For THFA, this is critical to:
-
Identify potential degradation products that could form during the shelf-life of a product.
-
Elucidate the degradation pathways.
-
Develop and validate a stability-indicating analytical method that can separate and quantify THFA from its degradants[12]. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) or, in this case, the excipient of interest[9][10].
II. Understanding the Degradation Mechanisms
Acid-Catalyzed Degradation of THFA
The degradation of THFA in a strong acid environment is a well-understood process primarily involving dehydration and rearrangement. The presence of Lewis or Brønsted acid sites can catalyze this process[1][4].
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the primary alcohol's hydroxyl group by a strong acid, forming a good leaving group (water).
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a primary carbocation.
-
Wagner-Meerwein Rearrangement: The primary carbocation undergoes a rapid rearrangement to a more stable secondary or tertiary carbocation. This is a key step leading to the formation of a six-membered ring intermediate[1][3].
-
Formation of Dihydropyran (DHP): The rearranged carbocation eliminates a proton to form the more stable cyclic ether, 3,4-dihydropyran (DHP)[1][2][3].
-
Hydration and Ring-Opening to 1,5-Pentanediol: In an aqueous acidic environment, DHP can be hydrated to 2-hydroxy-tetrahydropyran. This hemiacetal is in equilibrium with its open-chain tautomer, 5-hydroxyvaleraldehyde, which can be further reduced (if a reducing agent is present) or exist in equilibrium, ultimately leading to the formation of 1,5-pentanediol under certain conditions[4][5][6].
Diagram of Acid-Catalyzed Degradation Pathway
Caption: Acid-catalyzed degradation pathway of THFA.
Base-Catalyzed Degradation of THFA
The degradation of ethers under strongly basic conditions is generally less facile than under acidic conditions. However, it can occur, particularly with cyclic ethers and at elevated temperatures. The mechanism is proposed to proceed via an elimination reaction.
-
Deprotonation: A strong base can deprotonate the carbon atom adjacent (alpha) to the ether oxygen.
-
Ring-Opening: The resulting carbanion can then induce the cleavage of the C-O bond, leading to a ring-opened alkoxide.
-
Protonation: Subsequent protonation (e.g., from the solvent) would yield a diol.
It is important to note that this is a simplified proposed pathway, and the actual mechanism and products can be more complex and are less documented in the literature for THFA specifically compared to its acid-catalyzed degradation.
Diagram of Proposed Base-Catalyzed Degradation Pathway
Caption: Proposed base-catalyzed degradation of THFA.
III. Experimental Protocols: A Guide to Stability Assessment
A robust assessment of THFA's stability in your specific formulation is crucial. A forced degradation study is the cornerstone of this evaluation.
Protocol: Forced Degradation Study of THFA
Objective: To identify potential degradation products of THFA under acidic and basic stress conditions and to develop a stability-indicating HPLC method.
Materials:
-
Tetrahydrofurfuryl alcohol (THFA), high purity grade
-
Hydrochloric acid (HCl), 1M and 0.1M
-
Sodium hydroxide (NaOH), 1M and 0.1M
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphate buffer
-
Volumetric flasks, pipettes, and vials
Experimental Workflow Diagram
Sources
- 1. osti.gov [osti.gov]
- 2. Gas-phase dehydration of tetrahydrofurfuryl alcohol to dihydropyran over γ-Al2O3 (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. US10077224B1 - Production of 1,5-pentanediol via upgrading of tetrahydrofurfuryl alcohol - Google Patents [patents.google.com]
- 5. US20170210688A1 - Production of 1,5-pentanediol via upgrading of tetrahydrofufuryl alcohol - Google Patents [patents.google.com]
- 6. Production of 1,5-pentanediol via upgrading of tetrahydrofurfuryl alcohol (Patent) | OSTI.GOV [osti.gov]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. ams.usda.gov [ams.usda.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pharmadekho.com [pharmadekho.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of Tetrahydrofurfuryl alcohol during heating
<Technical Support Center: Tetrahydrofurfuryl Alcohol (THFA)
A Guide for Researchers on Preventing Thermal Decomposition
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the stability and handling of THFA.
Q1: What is Tetrahydrofurfuryl alcohol (THFA) and why is it used in my field?
Tetrahydrofurfuryl alcohol (THFA) is a versatile, water-miscible organic solvent derived from the hydrogenation of furfural, which is often sourced from agricultural byproducts like corn cobs.[1] Its unique properties, including high solvency for a wide range of organic compounds, low volatility, and biodegradability, make it a valuable "green" solvent in many applications.[2] In pharmaceutical and research settings, it is frequently used as a solvent for resins and dyes, a reactive diluent for epoxy resins, and a chemical intermediate in the synthesis of fine chemicals and pharmaceuticals.[2][3]
Q2: What causes THFA to decompose when heated?
THFA is generally stable under recommended storage conditions. However, its decomposition is primarily initiated by two pathways, often accelerated by heat:
-
Acid-Catalyzed Decomposition: This is the most common cause of degradation. Trace amounts of acidic impurities, either from the manufacturing process or absorbed from the atmosphere (e.g., CO2), can catalyze the ring-opening of the tetrahydrofuran structure. This leads to polymerization and the formation of byproducts.[1][4] THFA may react with acidic products, which can be problematic in certain formulations.[1]
-
Oxidative Decomposition: Like other ethers, THFA can react with atmospheric oxygen, especially when exposed to light and heat, to form unstable peroxides.[5][6] While the tetrahydrofuran ring is more stable than the furan ring in its precursor, furfuryl alcohol, the risk of peroxide formation still exists. These peroxides can be hazardous, potentially leading to explosive decomposition when concentrated by heating or distillation.[5][7]
Q3: What are the visible signs of THFA decomposition?
The primary indicators of THFA decomposition include:
-
Color Change: Pure THFA is a clear, colorless to light-yellow liquid.[2][8] A shift to a darker yellow, brown, or the development of a greenish tint upon heating is a strong indicator of chemical degradation and the formation of polymeric byproducts.[9][10]
-
Increased Viscosity: The formation of polymers will lead to a noticeable increase in the viscosity of the liquid.
-
Gas Generation: Decomposition can release gases, leading to pressure buildup in a closed system.[11] When heated to decomposition, THFA can emit acrid smoke and irritating fumes.[1]
-
Precipitate Formation: In advanced stages of decomposition, insoluble polymeric materials may form and precipitate out of the solution.[4]
Q4: Is it safe to distill THFA that shows signs of decomposition?
Absolutely not. If you suspect peroxide formation (a potential pathway for decomposition), do not heat or distill the material.[5][12] Distillation can concentrate peroxides in the distillation bottoms, creating a significant explosion hazard.[7][13] If crystals or a precipitate are visible, do not even open the container, as friction from the cap could initiate detonation.[6]
Section 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the heating of THFA.
Issue 1: My THFA solution turned dark brown/black upon heating.
-
Probable Cause: This severe color change strongly suggests acid-catalyzed polymerization. The acidic catalyst is likely present as an impurity in your THFA or was introduced from another reagent in your reaction mixture.
-
Troubleshooting Steps:
-
Stop Heating: Immediately cease heating to prevent further degradation.
-
Check pH: Allow a small, cooled sample to come to room temperature and test its pH. An acidic pH confirms the suspected cause.
-
Neutralize (with caution): For future experiments, consider purifying the THFA before use. A common method is to distill it over a small amount of a non-volatile base (e.g., sodium carbonate) to neutralize acidic impurities. Always test for peroxides before any distillation.
-
Source Material: Check the specifications of your starting material. Consider using a higher purity grade or a grade that includes a stabilizer.
-
Issue 2: The pressure in my sealed reaction vessel is increasing unexpectedly.
-
Probable Cause: Gas is being generated as a byproduct of thermal decomposition. Over-pressurization presents a serious safety risk.
-
Troubleshooting Steps:
-
Cool the Vessel: Immediately and safely cool the reaction vessel to reduce the reaction rate and internal pressure.
-
Vent Safely: Once cooled, vent the vessel in a fume hood.
-
Analyze Headspace: If possible, analyze the vented gas (e.g., by GC-MS) to identify the decomposition products, which can provide insight into the specific degradation pathway.
-
Implement Inert Atmosphere: For future experiments, conduct heating under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxidative decomposition and can help sweep away volatile acidic impurities.[8]
-
Issue 3: I observed a slight yellowing of my THFA, but the reaction seems to be proceeding as expected.
-
Probable Cause: This could be the initial stage of decomposition or a thermochromic effect where the color reverts upon cooling.[14][15] It could also be a minor, non-critical side reaction.
-
Troubleshooting Steps:
-
Monitor Closely: Continue to monitor the reaction for other signs of decomposition, such as changes in viscosity or pressure.
-
Cool-Down Check: After the experiment, check if the color reverts to its original state upon cooling. If it does, the effect may be benign thermochromism.[14]
-
Analytical Confirmation: Analyze the final product to ensure its purity and confirm that the color change did not result from the formation of significant impurities that could affect your results.
-
Preventative Action: For sensitive applications, even slight color change is undesirable. Implement preventative measures like using an inert atmosphere or adding a stabilizer in future runs.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common issues during THFA heating.
Section 3: Protocols for Stabilization and Prevention
Proactive measures are the most effective way to prevent THFA decomposition.
Protocol 1: Implementing an Inert Atmosphere
This protocol minimizes oxidative decomposition and peroxide formation.
Objective: To remove and exclude atmospheric oxygen from the reaction vessel during heating.
Materials:
-
Reaction vessel with at least two ports (e.g., three-neck flask)
-
Source of inert gas (Nitrogen or Argon) with a regulator
-
Gas inlet adapter
-
Gas outlet adapter connected to an oil bubbler or similar pressure-relief system
-
THFA and other reagents
Procedure:
-
Assemble Glassware: Assemble the reaction glassware in a fume hood. Add THFA and any solid reagents to the flask.
-
Purge the System: Connect the inert gas inlet and the outlet bubbler. Set a gentle flow of inert gas (2-3 bubbles per second in the bubbler).
-
Initial Purge: Allow the gas to flow through the vessel for 5-10 minutes to displace all the air.
-
Maintain Positive Pressure: Reduce the gas flow rate so that a slow, steady stream (approx. 1 bubble per second) is maintained throughout the experiment. This creates a positive pressure that prevents air from entering the system.
-
Heating: Begin heating the reaction mixture. The inert gas flow will also help to carry away any volatile decomposition products that might form.
-
Cooldown: Once the heating is complete, maintain the inert gas flow until the apparatus has cooled to room temperature.
Caption: Experimental setup for heating THFA under an inert atmosphere.
Protocol 2: Chemical Stabilization
Adding a small amount of a basic stabilizer can neutralize acidic impurities that catalyze polymerization.
Objective: To inhibit acid-catalyzed decomposition by adding a suitable stabilizer.
Considerations:
-
Compatibility: The chosen stabilizer must not interfere with your desired reaction or downstream processing.
-
Concentration: Only a small amount is typically needed. Over-adding can cause unwanted side reactions.
Recommended Stabilizers & Use:
| Stabilizer | Typical Concentration (w/w) | Notes |
| Triethylamine (TEA) | 0.01% - 0.1% | A volatile amine, easily removed under vacuum. Effective at scavenging trace acids. |
| Potassium Carbonate (K₂CO₃) | 0.1% - 0.5% | A solid, non-volatile base. Must be filtered out after the reaction. Ideal for bulk solvent treatment before distillation. |
| Butylated Hydroxytoluene (BHT) | 50 - 200 ppm | A radical scavenger, primarily used to inhibit peroxide formation.[12] Often added by manufacturers. |
Procedure (Using Triethylamine as an example):
-
Calculate Amount: Determine the mass of THFA you will be using. Calculate the required mass of TEA for a 0.05% concentration.
-
Addition: Prior to heating, add the calculated amount of TEA to the THFA in the reaction vessel.
-
Mix: Gently swirl or stir the mixture to ensure the stabilizer is homogeneously distributed.
-
Proceed: Continue with your experimental procedure, including heating.
Protocol 3: Testing for and Removing Peroxides
This is a critical safety protocol that should be performed on any container of THFA that has been opened and stored for an extended period, especially before distillation.[7]
Objective: To safely detect and quench peroxides in THFA.
Materials:
-
Potassium Iodide (KI) test strips or a freshly prepared KI solution
-
Ferrous sulfate solution for quenching[6]
Part A: Detection
-
Visual Inspection: Before opening, inspect the container for crystals or precipitate, especially around the cap.[6] If observed, DO NOT PROCEED . Contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Strip Test: If the liquid is clear, dip a KI test strip into a small sample of the THFA. A color change to blue/violet or dark brown indicates the presence of peroxides.
-
Solution Test: Alternatively, add 1 mL of THFA to 1 mL of glacial acetic acid containing ~100 mg of dissolved sodium or potassium iodide. A yellow color indicates low peroxide levels; a brown color indicates high levels.
Part B: Removal (Quenching) This procedure should only be performed by trained personnel.
-
Prepare Quenching Solution: Create a fresh solution of 60g iron (II) sulfate in 110mL of water, and carefully add 6mL of concentrated sulfuric acid.[6]
-
Addition: In a separatory funnel, add the peroxide-containing THFA. Add a portion of the ferrous sulfate solution.
-
Shake Gently: Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Separate Layers: Allow the layers to separate and discard the aqueous (bottom) layer.
-
Repeat: Repeat the washing with the ferrous sulfate solution until a fresh sample of the THFA tests negative for peroxides.
-
Final Wash: Wash the THFA with water to remove any residual iron salts.
References
- Ataman Kimya. TETRAHYDROFURFURYL ALCOHOL. [Link]
- Princeton University Environmental Health & Safety. Section 7C: Peroxide Forming Compounds and Reactives. [Link]
- Western Sydney University. Ethers and peroxide forming compounds. [Link]
- University of Nebraska-Lincoln Environmental Health and Safety. Control and Safe Use of Peroxide Formers. [Link]
- Vanderbilt University Medical Center Office of Clinical and Research Safety. Peroxide-Forming Chemicals: Management, Retention and Storage. [Link]
- Stanford University Environmental Health & Safety. Information on Peroxide-Forming Compounds. [Link]
- Monument Chemical.
- National Center for Biotechnology Information, PubChem. Tetrahydrofurfuryl alcohol. [Link]
- Ataman Kimya. Tetrahydrofurfuryl Alcohol. [Link]
- Google Patents.
- Agency for Toxic Substances and Disease Registry (
- Koley, P., et al.
- ResearchGate. (PDF) Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha is initiated by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase. [Link]
- ResearchGate. (a) Gaseous generation during the decomposition of FA versus time in.... [Link]
- Agricultural Marketing Service, USDA. Tetrahydrofurfuryl alcohol (THFA) for use in crop. [Link]
- Office of Scientific and Technical Information (OSTI.GOV). Gas-phase dehydration of tetrahydrofurfuryl alcohol to dihydropyran over γ-Al2O3. [Link]
- ResearchGate. Catalytic Conversion Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol and 2-Methylfuran at Terrace, Step, and Corner Sites on Ni | Request PDF. [Link]
- OUCI. Thermal decomposition kinetics of furfural and furfuryl alcohol. [Link]
- PubMed. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. [Link]
- Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
- Wikipedia. Tetrahydrofurfuryl alcohol. [Link]
- ResearchGate. Thermal decomposition kinetics of furfural and furfuryl alcohol | Request PDF. [Link]
- Australian Government, Department of Climate Change, Energy, the Environment and Water. ANALYTICAL METHOD SUMMARIES. [Link]
- ResearchGate. Experimental Study on Formation and Decomposition Characteristics of Tetrahydrofuran and Methane Hydrate Based on Microfluidic Chip Technology | Request PDF. [Link]
- PubMed. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. [Link]
- Univar Solutions. Tetrahydrofurfuryl Alcohol (THFA), Technical Grade, Liquid, 475 lb Drum. [Link]
- ResearchGate. Assessment of a new method for the analysis of decomposition gases of polymers by a combining thermogravimetric solid-phase extraction and thermal desorption gas chromatography mass spectrometry | Request PDF. [Link]
- MDPI.
- Chemistry Stack Exchange.
- Konica Minolta Sensing.
- ResearchGate.
- Reddit.
Sources
- 1. ams.usda.gov [ams.usda.gov]
- 2. univarsolutions.com [univarsolutions.com]
- 3. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]
- 4. US2561667A - Stabilization of furfuryl alcohol - Google Patents [patents.google.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. westernsydney.edu.au [westernsydney.edu.au]
- 7. uwyo.edu [uwyo.edu]
- 8. furan.com [furan.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 14. Thermochromism: The Effects of Temperature on Pigments and Dyes [sensing.konicaminolta.us]
- 15. reddit.com [reddit.com]
Navigating the Challenges of THFA Viscosity in Low-Temperature Applications: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Tetrahydrofurfuryl alcohol (THFA). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into managing the viscosity of THFA in your low-temperature experiments. This resource moves beyond generic advice to offer a comprehensive understanding of why THFA behaves the way it does in the cold and how you can maintain optimal performance in your critical applications.
Section 1: Understanding THFA's Low-Temperature Behavior
FAQ 1: Why does my THFA solution become so viscous at low temperatures?
The increase in viscosity of any liquid at lower temperatures is a fundamental physical property. As the temperature of THFA decreases, the kinetic energy of its molecules reduces. This allows the intermolecular forces, primarily hydrogen bonding due to the hydroxyl group and dipole-dipole interactions from the ether linkage in the tetrahydrofuran ring, to become more dominant. These stronger interactions restrict molecular movement, leading to an increase in the liquid's internal friction, which we observe as higher viscosity.
At
Technical Support Center: Proactive Hazard Management for Isocyanate & THFA Reactions
Introduction: From Reactivity to Risk
For the experienced researcher, the reaction between an isocyanate and an alcohol to form a urethane is a foundational technique in polymer and materials science. However, this familiarity can sometimes mask the significant potential for hazardous energetic events, particularly when reaction conditions are not rigorously controlled. This guide is designed to move beyond rudimentary safety data sheet (SDS) warnings and provide you, our fellow scientists and drug development professionals, with a deeper, field-tested understanding of the thermodynamics and kinetics that govern these reactions.
The combination of a highly reactive isocyanate with a primary alcohol like Tetrahydrofurfuryl alcohol (THFA) is energetically favorable, with a significant exothermic release. Typical isocyanate-alcohol reactions release approximately 24 kcal/mol of heat.[1] While manageable on a small scale with proper heat dissipation, this exotherm presents a critical risk for thermal runaway in larger-scale experiments or under conditions of poor thermal control. A thermal runaway is a self-accelerating process where an increase in temperature leads to an increase in reaction rate, which in turn generates more heat.[2] This cycle can rapidly escalate, leading to violent boiling of solvents, over-pressurization of the reaction vessel, and potentially explosive decomposition.
This document provides a framework for anticipating and mitigating these risks through a series of troubleshooting guides and frequently asked questions. Our goal is to equip you with the expertise to not only prevent accidents but to understand the chemical principles that ensure inherently safer experimentation.
Core Hazard Analysis: Isocyanate & THFA Reaction
The primary hazard stems from the rapid, exothermic, and potentially uncontrollable reaction between the isocyanate (-NCO) group and the hydroxyl (-OH) group of THFA. This risk is profoundly amplified by three key factors: catalysis, contamination (water), and concentration. A critical warning from the National Oceanic and Atmospheric Administration (NOAA) underscores the danger: base-catalyzed reactions of isocyanates with alcohols performed without a suitable inert solvent can proceed with explosive violence.[3][4]
Key Physicochemical Data for Hazard Assessment
| Parameter | Isocyanates (General) | Tetrahydrofurfuryl Alcohol (THFA) | Significance in Hazard Assessment |
| Heat of Reaction (-ΔH) | ~24 kcal/mol with alcohols[1] | Primary Alcohol | A significant exotherm requires robust temperature control to prevent accumulation of heat and subsequent thermal runaway. |
| Decomposition Onset | Varies widely (e.g., 140-300°C)[5] | Stable under normal conditions | A runaway reaction can easily exceed the decomposition temperature, leading to the generation of toxic gases (HCN, NOx, CO) and rapid pressure increase. |
| Moisture Reactivity | Highly reactive with water | Hygroscopic (absorbs moisture) | Water contamination leads to a competing reaction that forms an unstable carbamic acid, which decomposes to an amine and carbon dioxide (CO₂), causing dangerous pressure buildup.[6] |
| Catalyst Sensitivity | Highly sensitive to base catalysis | N/A | Basic catalysts (e.g., tertiary amines, metal salts) dramatically increase the reaction rate and the rate of heat generation, significantly elevating the risk of a runaway.[7] |
Troubleshooting & Hazard Mitigation (FAQ)
This section addresses common issues and critical questions that arise during the handling and reaction of isocyanates with alcohols like THFA.
Q1: My reaction started foaming violently and the vessel is getting hot. What is happening and what should I do?
Probable Cause: You are likely experiencing the initial stages of a thermal runaway, exacerbated by water contamination. The foaming is caused by the rapid evolution of carbon dioxide (CO₂) gas from the reaction of the isocyanate with moisture.[6] This side reaction is also exothermic and contributes to the overall temperature increase, accelerating the primary isocyanate-alcohol reaction.
Immediate Corrective Actions:
-
Do NOT seal the vessel. Ensure the system is open to an inert gas bubbler or vented into a fume hood to prevent catastrophic pressure buildup.
-
Cease reagent addition immediately. If you are adding one reagent to the other, stop the addition.
-
Maximize cooling. If using an ice bath or cryostat, ensure maximum cooling is applied. Add more ice or lower the setpoint.
-
Prepare for emergency quench. If the temperature continues to rise uncontrollably, have a pre-chilled, non-reactive quenching agent ready (see protocol below). Be prepared to add it to the reaction to halt the exotherm.
Preventative Measures:
-
Rigorous Drying: All glassware must be oven-dried (>120°C) or flame-dried under vacuum. Solvents must be passed through a drying system (e.g., alumina column) or distilled from an appropriate drying agent. THFA is hygroscopic and should be verified to be anhydrous via Karl Fischer titration before use.
-
Inert Atmosphere: All operations must be conducted under a positive pressure of a dry, inert gas such as argon or nitrogen.
Q2: I observed the formation of a white, insoluble precipitate in my reaction mixture. What is it?
Probable Cause: This is almost certainly a disubstituted urea. This precipitate is the classic hallmark of water contamination in an isocyanate reaction. The isocyanate first reacts with water to form an amine (via the unstable carbamic acid), which is often more nucleophilic than the alcohol. This amine then rapidly reacts with a second molecule of isocyanate to form the insoluble urea. This side reaction consumes two equivalents of your isocyanate for every one equivalent of water, significantly reducing your yield.
Troubleshooting Steps:
-
Identify the moisture source: The water could be in your solvent, the THFA, the isocyanate (if handled improperly), or from atmospheric leaks into your apparatus.
-
Verify Reagent Purity: Use Karl Fischer titration to quantify the water content in all starting materials.
-
Improve Inert Technique: Check all seals and joints in your reaction setup for leaks. Ensure a steady, positive flow of inert gas.
Q3: Can I run the reaction neat (without solvent) to increase the reaction rate?
Answer: This is strongly discouraged and is the primary scenario that can lead to an explosive event.[3][4] Solvents serve two critical functions:
-
Thermal Mass: The solvent acts as a heat sink, absorbing the energy released during the reaction and moderating the temperature increase.
-
Concentration Control: Diluting the reactants slows the reaction rate, making the heat evolution more gradual and controllable.
Running the reaction neat removes these safety buffers. The reaction rate can accelerate exponentially, leading to a rapid temperature and pressure spike that the system cannot contain.
Q4: Which catalysts are most hazardous for this reaction?
Answer: While many catalysts are used to promote urethane formation, strong bases are particularly hazardous as they can accelerate the reaction to an uncontrollable rate. Tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds (e.g., dibutyltin dilaurate) are highly effective but must be used with extreme caution.[7][8] The choice of catalyst can dramatically alter the reaction kinetics. Anionic catalysts, in particular, can lead to a situation where the rate of isocyanurate formation (trimerization) or allophanate formation competes with or exceeds the desired urethane formation, further complicating the thermal profile.[7]
Recommendation: When developing a new process, start with no catalyst or a very weak catalyst at a low concentration. Only increase catalytic activity after the thermal behavior of the reaction is well-understood through careful, small-scale experiments.
Visualized Reaction Pathways & Workflows
Diagram 1: Competing Reaction Pathways
The following diagram illustrates the desired urethane formation pathway versus the hazardous side reaction with water. The water-induced pathway not only consumes the starting material but also generates gas, leading to a critical pressure hazard.
Caption: Desired reaction vs. hazardous water contamination pathway.
Diagram 2: Safe Experimental Workflow
This workflow outlines the critical decision points and operational steps for safely conducting experiments with isocyanates and THFA.
Caption: Step-by-step workflow for mitigating isocyanate hazards.
Experimental Protocols
Protocol 1: Safe Reaction Setup and Execution
This protocol is for a small-scale (≤ 50 mmol) reaction and assumes the addition of an isocyanate to a solution of THFA.
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, addition funnel, condenser) overnight at >120°C and assemble while hot under a positive pressure of dry argon or nitrogen. Allow to cool to room temperature.
-
Reagent Preparation:
-
Draw up the required volume of anhydrous THFA and anhydrous solvent into a gas-tight syringe and add to the reaction flask.
-
Draw up the required volume of isocyanate into a separate, dry, gas-tight syringe.
-
-
Reaction Setup:
-
Equip the flask with a magnetic stir bar, a thermocouple to monitor internal temperature, and a reflux condenser with an inert gas inlet at the top.
-
Place the flask in a cooling bath (e.g., ice/water) on a magnetic stir plate.
-
Begin stirring and allow the flask contents to cool to the desired starting temperature (e.g., 0°C).
-
-
Controlled Addition:
-
Mount the isocyanate-containing syringe onto a syringe pump.
-
Begin adding the isocyanate to the stirred THFA solution at a slow, controlled rate. Crucially, monitor the internal temperature. The rate of addition should be slow enough that the temperature does not rise more than 2-3°C above the bath temperature.
-
-
Monitoring: Continue to monitor the reaction temperature and visual appearance throughout the addition and for at least one hour after the addition is complete.
-
Workup: Once the reaction is deemed complete (e.g., by TLC or LCMS), proceed to the quenching protocol.
Protocol 2: Emergency & Routine Quenching
This protocol is for neutralizing unreacted isocyanate in the reaction mixture.
-
Prepare Quench Solution: Prepare a solution of 10% isopropanol in a hydrocarbon solvent (e.g., toluene). Isopropanol is a secondary alcohol that reacts more slowly and controllably than primary alcohols or water.
-
Cool the Reaction: Ensure the reaction mixture is cooled in an ice bath.
-
Slow Addition: Slowly add the quenching solution to the vigorously stirred reaction mixture. The quench itself is exothermic, so slow addition is critical. Monitor the temperature.
-
Stir: Allow the quenched mixture to stir for at least 30 minutes to ensure all residual isocyanate has reacted.
Protocol 3: Decontamination and Waste Disposal
Isocyanate waste must be neutralized before disposal.
-
Glassware Decontamination:
-
Rinse all contaminated glassware with an inert solvent (e.g., toluene) to remove the bulk of the material. This rinse solvent must be treated as hazardous waste.
-
Immerse the glassware in a dedicated decontamination solution. A common solution consists of water (90%), isopropyl alcohol (8%), and concentrated ammonia (2%).
-
Allow glassware to soak for at least 24 hours to ensure complete hydrolysis and neutralization of the isocyanate.
-
-
Liquid Waste Neutralization:
-
Collect all isocyanate-containing liquid waste into a dedicated, labeled, and vented container.
-
Slowly add the decontamination solution to the waste container with stirring. Be aware of potential gas evolution (CO₂). Do not cap the container tightly. .
-
-
Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department for pickup and disposal of the neutralized hazardous waste.[9]
References
- Green Job Hazards - Weather Insulating/Sealing: Chemical Hazards - SPF/Isocyanates | Occupational Safety and Health Administration - OSHA. (n.d.).
- THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. (2025, August 6). ResearchGate.
- Lovering, E. G., & Laidler, K. J. (1962). THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Journal of Chemistry, 40(1), 26-30. [Link]
- Isocyanates in the workplace - SATRA. (n.d.).
- Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). (n.d.). ResearchGate.
- MIOSHA Fact Sheet - Isocyanate Exposure in Construction. (n.d.). State of Michigan.
- 1.2.1 - Isocyanate Reactions. (n.d.). poliuretanos.com.br.
- Lovering, E. G., & Laidler, K. J. (1962). THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Journal of Chemistry, 40(1), 26-30. [Link]
- What Is Isocyanate Exposure Testing? (2024, August 20). Workplace Exposure.
- Isocyanates technical fact sheet | SafeWork NSW. (n.d.).
- Fejes, I., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers, 11(10), 1543. [Link]
- Decomposition temperatures of poly(isocyanate) for different heating rates. (n.d.). ResearchGate.
- Kim, D., et al. (2014). Effect of the Diisocyanate Type on the Hydrolysis Behavior of Polyurethane. Journal of Applied Polymer Science, 131(21). [Link]
- Lovering, E. G., & Laidler, K. J. (1962). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Journal of Chemistry, 40(1), 31-36. [Link]
- Wang, C., et al. (2015). Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. Molecules, 20(8), 13837-13851. [Link]
- GUIDE TO HANDLING ISOCYANATES. (2020, July). Safe Work Australia.
- Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023, May 30). MDPI.
- Safety measures for working with isocyanate : r/chemistry. (2021, February 5). Reddit.
- KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. (n.d.). Scilit.
- guide-to-handling-isocyanates.docx. (n.d.). Safe Work Australia.
- Safe Work Procedures for Isocyanate-Containing Products. (n.d.). Actsafe Safety Association.
- Isocyanates - Approved Code of Practice for The Safe Use of. (n.d.). WorkSafe New Zealand.
- Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878-6885. [Link]
- Accidental exposure to isocyanate fumes in a group of firemen. (1977). British Journal of Industrial Medicine, 34(2), 141-146. [Link]
- Schwetlick, K., et al. (1994). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (3), 599-605. [Link]
- Fejes, I., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers, 11(10), 1543. [Link]
- Reaction of isocyanates with alcohols. (n.d.). ResearchGate.
- Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878-6885. [Link]
- The Bhopal accident and methyl isocyanate toxicity. (1993). Journal of Toxicology and Environmental Health, 40(4), 513-529. [Link]
- Catalysis of Secondary Alcohol Blocked Isocyanate-Hydroxyl Terminated Polybutadiene Cure Reaction. (n.d.). ResearchGate.
- Methyl Isocyanate | EPA. (n.d.).
- Fejes, I., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers, 11(10), 1543. [Link]
- Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate. (n.d.). NASA Technical Reports Server.
- Accident Search Results | Occupational Safety and Health Administration. (n.d.). osha.gov.
- Diphenylmethane diisocyanate self-polymerization: Thermal hazard evaluation and proof of runaway reaction in gram scale. (n.d.). ResearchGate.
- US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents. (n.d.).
- Isocyanates - Hazard Recognition | Occupational Safety and Health Administration - OSHA. (n.d.).
Sources
- 1. poliuretanos.net [poliuretanos.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TETRAHYDROFURFURYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. worksafe.govt.nz [worksafe.govt.nz]
- 7. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. actsafe.ca [actsafe.ca]
Technical Support Center: Improving Selectivity in the Catalytic Reduction of Furfuryl Alcohol
Welcome to the technical support center for the catalytic reduction of furfuryl alcohol (FFA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high selectivity for desired products such as 1,2-pentanediol (1,2-PeD), 1,5-pentanediol (1,5-PeD), and 2-methylfuran (2-MF). Here, we address common challenges and provide troubleshooting strategies based on established scientific principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common questions encountered during the catalytic reduction of furfuryl alcohol.
Q1: My primary goal is to synthesize 1,2-pentanediol. Which catalyst system should I start with?
A1: For the selective hydrogenolysis of furfuryl alcohol to 1,2-pentanediol, platinum (Pt) and ruthenium (Ru) based catalysts are excellent starting points. The choice of support and solvent is critical for steering the reaction towards 1,2-PeD.
-
Pt-based catalysts: Pt supported on basic oxides like magnesium oxide (MgO) has shown high selectivity. For instance, a 2% Pt/MgO catalyst can achieve a 1,2-PeD selectivity of 59.4% under optimized conditions (160 °C and 1 MPa H₂ pressure).[1][2] The basic sites on the support are believed to favor the hydrogenolysis pathway.[1]
-
Ru-based catalysts: Ruthenium catalysts also demonstrate good performance. A Ru/MgO catalyst in water has been reported to yield 42% selectivity for 1,2-PeD.[3][4] The combination of the metal and the basic support in an aqueous medium appears to be a key factor.
It's important to note that acidic supports like Al₂O₃ with Ru in water can lead to undesired side reactions, producing cyclopentanone and cyclopentanol.[3][4]
Q2: I am targeting the production of 1,5-pentanediol. What are the recommended catalytic systems?
A2: The synthesis of 1,5-pentanediol from furfuryl alcohol is a more challenging transformation that involves ring-opening.
-
Pt-based catalysts on acidic supports: The synergy between platinum and an acidic support is crucial for activating the C2-O bond in the furan ring. Platinum supported on amorphous silica-aluminate (ASA) has demonstrated a 1,5-PeD selectivity of up to 65%.[5] The acidity of the support plays a direct role in the selectivity towards 1,5-PeD.[5][6]
-
Non-precious metal catalysts: Cobalt-based catalysts have emerged as a promising alternative. A Co/CeO₂ catalyst can achieve a 54% selectivity to 1,5-PeD at 170 °C and 4 MPa H₂.[7][8] The synergy between Co⁰ and oxygen vacancies on the CeO₂ support is thought to be responsible for this high selectivity.[8]
Q3: How can I maximize the yield of 2-methylfuran?
A3: The selective hydrodeoxygenation of furfuryl alcohol to 2-methylfuran (2-MF) is typically achieved using palladium (Pd) catalysts.
-
Pd-based catalysts: Palladium supported on materials like titanium dioxide (TiO₂) can be highly effective, even at room temperature.[9] The interaction between palladium and the support is crucial. For example, Pd/TiO₂ can achieve a 2-MF selectivity of 92.5% at room temperature.[9] However, be aware that Pd catalysts can also promote polymerization and the formation of tetrahydrofurfuryl alcohol (THFA).[9]
Q4: I am observing significant formation of tetrahydrofurfuryl alcohol (THFA) as a byproduct. How can I suppress this?
A4: The formation of tetrahydrofurfuryl alcohol (THFA) occurs through the hydrogenation of the furan ring, a reaction that often competes with the desired hydrogenolysis or hydrodeoxygenation pathways.
-
Catalyst Selection: Palladium on carbon (Pd/C) is known to be highly selective for furan ring hydrogenation, leading to high yields of THFA.[3] To minimize THFA formation when targeting other products, it is advisable to use catalysts that are less active for C=C bond hydrogenation in the furan ring. For instance, when aiming for pentanediols, Pt or Ru on basic or acidic supports, respectively, are generally preferred over Pd/C.[1][5]
-
Reaction Conditions: Lowering the hydrogen pressure can sometimes disfavor the complete saturation of the furan ring.[10] Additionally, the choice of solvent can influence selectivity.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
Issue 1: Low Conversion of Furfuryl Alcohol
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | 1. Verify Catalyst Reduction: Ensure the catalyst was properly reduced prior to the reaction. The reduction temperature and time can significantly impact the active metal sites.[1] For example, with a 2Pt/MgO catalyst, extending the reduction time from 0.5 h to 1 h can increase the conversion from 75.8% to over 99%.[1] 2. Check for Catalyst Poisoning: Impurities in the furfuryl alcohol feed or the solvent can poison the catalyst.[11] Sulfur-containing compounds are known catalyst poisons.[11] Ensure high-purity reactants and solvents. |
| Suboptimal Reaction Conditions | 1. Increase Temperature: The reaction rate is generally temperature-dependent. A moderate increase in temperature can enhance conversion. However, be cautious as higher temperatures can also lead to undesired side reactions and catalyst deactivation.[7] 2. Increase Hydrogen Pressure: Higher H₂ pressure can increase the rate of hydrogenation.[10][11] |
| Mass Transfer Limitations | 1. Improve Stirring: In a slurry reactor, ensure vigorous stirring to minimize mass transfer limitations between the gas, liquid, and solid phases.[11] |
Issue 2: Poor Selectivity to the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst/Support Combination | 1. Re-evaluate Catalyst Choice: The metal and support must be chosen based on the desired product. For 1,2-PeD, use Pt or Ru on basic supports like MgO.[1][3] For 1,5-PeD, consider Pt on acidic supports like silica-aluminate.[5] For 2-MF, Pd-based catalysts are generally preferred.[9] 2. Consider Support Acidity/Basicity: The support's properties are critical. Basic sites favor 1,2-PeD formation, while acidic sites promote 1,5-PeD production.[1][5] |
| Inappropriate Solvent | 1. Solvent Polarity: The solvent can significantly influence selectivity.[12][13] For instance, water has been shown to be an effective solvent for the production of 1,2-PeD using a Ru/MgO catalyst.[3] The choice of solvent can affect the solubility of reactants and intermediates and their interaction with the catalyst surface. |
| Suboptimal Reaction Temperature | 1. Optimize Temperature: Temperature has a strong effect on selectivity. For example, with a Co/CeO₂ catalyst for 1,5-PeD production, temperatures exceeding 170 °C can lead to excessive hydrogenolysis and the formation of other byproducts.[7] |
Issue 3: Catalyst Deactivation
| Potential Cause | Troubleshooting Steps |
| Carbon Deposition (Coking) | 1. Lower Reaction Temperature: High temperatures can promote the formation of polymeric species from furfural and furfuryl alcohol, which deposit on the catalyst surface and block active sites.[11][14] 2. Optimize Reaction Time: Prolonged reaction times can increase the likelihood of side reactions leading to coke formation.[11] |
| Sintering of Metal Particles | 1. Control Reduction and Reaction Temperatures: High temperatures can cause the metal nanoparticles on the support to agglomerate, reducing the active surface area.[1] |
| Leaching of Active Metal | 1. Choose a Stable Support: The interaction between the metal and the support is crucial for stability. Strong metal-support interactions can prevent leaching of the active phase. |
| Hydrolysis of the Support | 1. Consider Support Stability: In aqueous media, some supports may not be stable. For example, MgO can be susceptible to hydrolysis, which can lead to catalyst deactivation.[1] |
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Catalytic Reduction of Furfuryl Alcohol in a Batch Reactor
-
Catalyst Pre-treatment: Load the catalyst into the reactor. If required, perform an in-situ reduction of the catalyst under a hydrogen flow at a specified temperature and time.
-
Reaction Setup: After reduction, cool the reactor to the desired reaction temperature. Introduce the solvent and the furfuryl alcohol substrate.
-
Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure. Start the stirring and maintain a constant temperature and pressure for the duration of the reaction.
-
Sampling and Analysis: Periodically, take liquid samples from the reactor. Analyze the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of furfuryl alcohol and the selectivity to various products.
-
Post-Reaction: After the reaction is complete, cool down the reactor, depressurize it, and recover the catalyst by filtration.
Reaction Pathway Visualization
The catalytic reduction of furfuryl alcohol can proceed through several competing pathways. The following diagram illustrates the main reaction network.
Caption: Reaction network for the catalytic reduction of furfuryl alcohol.
Troubleshooting Logic Flow
The following diagram outlines a logical workflow for troubleshooting common issues in furfuryl alcohol reduction.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- Nakagawa, Y., Tamura, M., & Tomishige, K. (2013). Hydrogenolysis of Furfuryl Alcohol to 1,2-Pentanediol Over Supported Ruthenium Catalysts.
- Nakagawa, Y., Tamura, M., & Tomishige, K. (2013). Hydrogenolysis of Furfuryl Alcohol to 1,2-Pentanediol Over Supported Ruthenium Catalysts.
- Li, H., et al. (2022). Selective Hydrogenolysis of Furfuryl Alcohol to Pentanediol over Pt Supported on MgO.
- Wang, C., et al. (2022). Selective hydrogenolysis of furfuryl alcohol towards 1,5-pentanediol over a Co/CeO2 catalyst. Catalysis Science & Technology, 12(23), 7206-7214. [Link]
- Durndell, L. J., et al. (2022). Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. Green Chemistry, 24(17), 6566-6576. [Link]
- Mishra, D. K., et al. (2021). Catalytic hydrogenation of furfural to furfuryl alcohol over chromium-free catalyst: Enhanced selectivity in the presence of solvent.
- Jaafar, N. F., et al. (2022). Liquid-Phase Selective Hydrogenation of Furfural to Furfuryl Alcohol over Ferromagnetic Element (Fe, Co, Ni, Nd)-Promoted Pt Catalysts Supported on Activated Carbon.
- Wang, C., et al. (2022). Selective hydrogenolysis of furfuryl alcohol towards 1,5-pentanediol over a Co/CeO2 catalyst. Catalysis Science & Technology, 12(23), 7206-7214. [Link]
- Li, H., et al. (2022). Selective Hydrogenolysis of Furfuryl Alcohol to Pentanediol over Pt Supported on MgO.
- Zhang, Z., et al. (2021). Hydrogenolysis of Biomass-Based Furfuryl Alcohol into 1,2-Pentanediol over Magnesium Oxide-Supported Pt-Y Bimetallic Catalysts.
- A Supplier of Furfuryl Alcohol. (2023). How to reduce the side-reactions in Furfuryl Alcohol production?. Blog. [Link]
- Durndell, L. J., et al. (2022).
- MacIntosh, K. L., & Beaumont, S. K. (2020). Nickel-Catalysed Vapour-Phase Hydrogenation of Furfural, Insights into Reactivity and Deactivation.
- Iqbal, S., et al. (2015). Conversion of furfuryl alcohol into 2-methylfuran at room temperature using Pd/TiO2 catalyst.
Sources
- 1. Selective Hydrogenolysis of Furfuryl Alcohol to Pentanediol over Pt Supported on MgO [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00302D [pubs.rsc.org]
- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 7. Selective hydrogenolysis of furfuryl alcohol towards 1,5-pentanediol over a Co/CeO2 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Selective hydrogenolysis of furfuryl alcohol towards 1,5-pentanediol over a Co/CeO2 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. How to reduce the side - reactions in Furfuryl Alcohol production? - Blog - Ruihai New Material [rhmschem.com]
- 12. researchgate.net [researchgate.net]
- 13. Liquid-Phase Selective Hydrogenation of Furfural to Furfuryl Alcohol over Ferromagnetic Element (Fe, Co, Ni, Nd)-Promoted Pt Catalysts Supported on Activated Carbon | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Water Content in Tetrahydrofurfuryl Alcohol (THFA)
For: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for Tetrahydrofurfuryl alcohol (THFA). This guide is designed to provide in-depth, practical solutions and theoretical explanations for a critical aspect of working with THFA: minimizing its water content. For many applications, particularly in pharmaceutical development and specialty chemical synthesis, the presence of water can be detrimental, leading to side reactions, altered solubility, and compromised product quality.
This document moves beyond a simple list of procedures. It aims to empower you with a robust understanding of why specific methods are chosen and how to troubleshoot them effectively, ensuring the integrity of your experiments and the quality of your final product.
Section 1: Understanding and Quantifying Water Content
This section addresses the foundational knowledge required for effective water removal. We will explore the significance of water content, its common sources, and the gold-standard method for its accurate measurement.
Frequently Asked Questions (FAQs)
Q1: Why is controlling water content in THFA so critical?
A: The presence of excess water in THFA can have significant negative consequences across various applications:
-
Side Reactions: The primary alcohol group in THFA is generally stable, but water can participate in or catalyze unwanted reactions. In formulations involving water-sensitive reagents, such as Grignard reagents, organolithiums, or certain acid chlorides, water will react preferentially, consuming expensive materials and generating impurities.
-
Solubility and Formulation Stability: THFA is often used as a "green" solvent due to its high solvency and miscibility with both organic and aqueous systems.[1] However, for non-aqueous formulations, precise control over water content is paramount. Excess water can cause phase separation, precipitation of active pharmaceutical ingredients (APIs), or degradation of excipients over time.
-
Physical Properties: The presence of water alters the physical properties of THFA, including its boiling point, viscosity, and polarity. In applications where these properties are critical, such as in coatings or precision cleaning, uncontrolled water content leads to inconsistent performance.
-
Regulatory and Quality Standards: For pharmaceutical applications, water content is a critical quality attribute (CQA) that must be controlled within strict limits defined by pharmacopeias and regulatory bodies to ensure product safety and efficacy.
Q2: What are the common sources of water contamination in THFA?
A: Water can be introduced at multiple stages of the THFA lifecycle:
-
Manufacturing Process: THFA is commercially produced via the catalytic hydrogenation of furfural or furfuryl alcohol.[1][2] Water can be a byproduct of side reactions or may be present in the starting materials or solvents used during the synthesis.[2][3] Commercial grades of THFA often contain up to 0.5% water.[1]
-
Atmospheric Absorption: THFA is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Improper storage, such as in containers that are not airtight or have been opened frequently in a humid environment, is a primary source of contamination.
-
Handling and Transfer: Using wet glassware, transfer lines, or equipment can introduce significant amounts of water. Cross-contamination from other "wet" solvents is also a common issue in a laboratory setting.
-
Azeotrope Formation: THFA forms an azeotrope with water, a mixture that has a constant boiling point and composition, making complete separation by simple distillation challenging.[4][5][6]
Featured Protocol: Accurate Water Determination by Karl Fischer Titration
To effectively remove water, one must first be able to accurately measure it. The Karl Fischer (KF) titration is the industry-standard method for determining trace amounts of water in a sample.[7][8] It is highly selective for water and can provide accurate results from parts-per-million (ppm) to 100%.[8][9]
Principle: The method is based on a chemical reaction where iodine oxidizes sulfur dioxide in the presence of water.[7] The endpoint is reached when all the water in the sample has been consumed. The titration can be performed volumetrically, for higher water content, or coulometrically, for trace amounts.[8][10]
Step-by-Step Volumetric KF Titration Protocol:
-
System Preparation:
-
Ensure the KF titrator is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Fill the reagent bottles with fresh, high-quality Karl Fischer reagents (titrant and solvent). Methanol-based or methanol-free solvents are available.[11]
-
-
Solvent Conditioning (Pre-Titration):
-
Add a precise volume of the KF solvent (e.g., 20-30 mL) to the titration vessel.
-
Start the titrator's conditioning or "pre-titration" mode. The instrument will automatically titrate any residual moisture in the solvent until a stable, dry baseline (low drift) is achieved. This ensures that the measurement is not affected by ambient moisture in the cell.
-
-
Sample Introduction:
-
Using a dry, gas-tight syringe, draw a precise volume (e.g., 1-5 mL) of the THFA sample.
-
Determine the exact weight of the sample by weighing the syringe before and after injection into the titration vessel.
-
Carefully inject the sample into the conditioned solvent in the titration vessel, ensuring the syringe needle is below the surface of the liquid to prevent splashing and atmospheric moisture ingress.
-
-
Titration:
-
Start the titration. The instrument will add the iodine-containing titrant to the vessel until the endpoint is detected potentiometrically.
-
The instrument's software will automatically calculate the water content based on the volume of titrant used, the titrant's concentration (titer), and the sample weight.
-
-
Result Calculation:
-
The water content is typically expressed as a percentage (%) or in parts-per-million (ppm).
-
The calculation is as follows: Water Content (%) = (Volume of Titrant (mL) * Titer (mg/mL) / Sample Weight (mg)) * 100
-
Section 2: Troubleshooting Guide for High Water Content
This section is formatted as a direct Q&A to address the most common challenges encountered in the lab when trying to achieve low water content in THFA.
Q1: My final THFA product has high water content after fractional distillation. What are the likely causes and how can I fix this?
A: This is a common issue, often stemming from the THFA-water azeotrope.
-
Causality: THFA and water form a homogeneous azeotrope, which means they cannot be fully separated by standard distillation alone.[4][5] As you distill the mixture, the vapor phase will eventually reach the azeotropic composition, and its condensation will yield a distillate with a fixed water content, preventing further purification by this method.
-
Troubleshooting & Solutions:
-
Pre-Drying with a Desiccant: Before distillation, treat the "wet" THFA with a suitable drying agent to remove the bulk of the water. This can break the azeotrope by reducing the water concentration below the azeotropic point. Molecular sieves are an excellent choice (see Q2).
-
Azeotropic Distillation (Advanced): Introduce a third component, known as an entrainer, that forms a new, lower-boiling ternary azeotrope with water and THFA.[12][13] For example, adding benzene or cyclohexane can be used to remove water from ethanol-water mixtures.[13] The ternary azeotrope is distilled off, condensed, and often separates into two phases (an organic phase and a water-rich phase), allowing the water to be removed. The entrainer-rich phase is typically recycled back to the distillation column. This is a powerful but complex technique usually reserved for larger-scale operations.
-
Pressure-Swing Distillation (Advanced): The composition of the THFA-water azeotrope is sensitive to pressure.[5][12] By using two distillation columns operating at different pressures (e.g., one under vacuum and one at elevated pressure), it's possible to bypass the azeotropic point and achieve separation.[6][12]
-
Below is a workflow diagram to guide your troubleshooting process for this specific issue.
Caption: Troubleshooting workflow for high water content post-distillation.
Q2: I'm using molecular sieves to dry THFA, but the water content is still not low enough. What could be going wrong?
A: Molecular sieves are highly effective, but their performance depends on proper selection, activation, and use.[14] Failure to achieve the desired dryness is usually due to one of the following reasons.
-
Causality & Troubleshooting:
-
Incorrect Pore Size: Molecular sieves work by trapping molecules small enough to enter their pores.[15] For drying alcohols like THFA, 3Å (Angstrom) molecular sieves are the correct choice .[16][17] The 3Å pore size is large enough to admit small water molecules but excludes the larger THFA molecules. Using 4Å or 5Å sieves could lead to the co-adsorption of THFA, reducing efficiency.
-
Sieves are Saturated or Inactive: Molecular sieves readily absorb atmospheric moisture and will be ineffective if not properly activated before use.[14] Commercial sieves, even from a new bottle, may have already adsorbed some water and should be activated.
-
Insufficient Quantity or Contact Time: Water removal is a process that requires an adequate amount of sieves and sufficient time for the water molecules to diffuse into the pores. A common rule of thumb is to use 5-10% w/v of sieves and allow for at least 24-48 hours of contact time.[18][19]
-
Poor Storage: Activated sieves must be stored in a desiccator or a tightly sealed container to prevent re-adsorption of atmospheric moisture.[14]
-
Featured Protocol: Activation (Regeneration) of Molecular Sieves
Regenerating molecular sieves allows for their reuse and ensures maximum drying capacity.[16][20]
-
Initial Cleaning (if necessary): If the sieves are contaminated with residual THFA, rinse them with a dry, volatile solvent (like acetone) and allow them to air-dry in a fume hood until the solvent odor is gone. Caution: Do not place sieves soaked with organic solvent directly into a high-temperature oven due to fire risk.[20]
-
Heating: Place the sieves in a shallow, heat-proof dish (e.g., a porcelain or thick aluminum foil dish).[20] Place the dish in a laboratory oven or a heating mantle.
-
Activation Temperature and Time: Heat the sieves to 250-300°C for at least 3-4 hours.[14][16] For larger batches, a longer time may be necessary. A vacuum oven can improve the efficiency of water removal at a slightly lower temperature.
-
Cooling: After heating, immediately transfer the hot sieves to a glass desiccator containing a fresh desiccant (like Drierite or silica gel). Allow them to cool to room temperature under a dry atmosphere.
-
Storage: Once cool, quickly transfer the activated sieves to an airtight container for storage.
Q3: Can I use other drying agents for THFA? What are the pros and cons?
A: Yes, other desiccants can be used, but they come with trade-offs in efficiency, capacity, and compatibility.
| Drying Agent | Pros | Cons | Final Water Content (Typical) |
| 3Å Molecular Sieves | High efficiency, highly selective for water, regenerable, chemically inert to THFA.[14][15][16] | Higher initial cost, requires activation, can be slow (requires hours to days).[18] | < 50 ppm[14][18] |
| Anhydrous Magnesium Sulfate (MgSO₄) | High capacity, relatively fast-acting, inexpensive. | Can be slightly acidic, may not achieve ultra-low water levels, forms a fine powder that requires careful filtration. | 100 - 300 ppm |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Inexpensive, neutral, easy to handle. | Low efficiency and capacity, very slow, not suitable for achieving very low water levels. Primarily used for pre-drying. | > 500 ppm |
| Calcium Hydride (CaH₂) | Very high efficiency, reacts irreversibly with water to form H₂ gas. | Highly reactive and dangerous. Reacts violently with protic solvents like alcohols. DO NOT USE WITH THFA. The hydrogen produced is a fire/explosion hazard. | N/A (Incompatible) |
| Potassium Hydroxide (KOH) / Calcium Oxide (CaO) | Basic desiccants, can neutralize acidic impurities.[18][19] | Can react with some functional groups, may not be suitable for all applications, moderate efficiency.[18][19] | 30 - 100 ppm (for Methanol)[18] |
Below is a decision-making diagram for selecting an appropriate drying method.
Caption: Decision guide for selecting a THFA drying agent based on target water content.
References
- Red River. (2024). Understanding Molecular Sieves and Their Role in Solvent Drying. [Link]
- Interra Global. (2025).
- Burfield, D. R., & Smithers, R. H. (1983). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 48(14), 2420–2422. [Link]
- University of Wisconsin-Madison. (n.d.). Easy and Efficient Drying of Molecular Sieve and Silica Gel Pellets. [Link]
- University of Rochester. (n.d.). Reagents & Solvents: Molecular Sieves. [Link]
- Gandhi, V. (2018). Molecular sieve drying solvents. Medium. [Link]
- Xylem Robotics. (n.d.). Drying Ethanol for Industrial Purposes. [Link]
- Scribd. (n.d.). Drying Agents. [Link]
- Studylib. (n.d.). Desiccant Efficiency in Alcohol Drying: A Study. [Link]
- NurdRage. (2015). Drying Alcohol Using Magnesium and Molecular Sieves. YouTube. [Link]
- Wikipedia. (n.d.).
- Mettler Toledo. (n.d.).
- Agricultural Marketing Service, USDA. (2003). Tetrahydrofurfuryl alcohol (THFA) for use in crop production. [Link]
- Japanese Pharmacopoeia. (n.d.).
- Pharmaguideline. (2011).
- National Institutes of Health (NIH). (2024). The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). [Link]
- Koch Modular. (n.d.).
- EurEau. (2025).
- Google Patents. (1979).
- Google Patents. (2011).
- MDPI. (2022). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. [Link]
- Royal Society of Chemistry. (2020).
- Wikipedia. (n.d.).
- ResearchGate. (2017). High selective production of tetrahydrofurfuryl alcohol: Catalytic hydrogenation of furfural and furfuryl alcohol. [Link]
- ResearchGate. (2019).
- Frizzlife. (2025).
- International Journal of Engineering Research & Technology. (2015).
- National Center for Biotechnology Information (NCBI). (2023).
- MDPI. (2018).
- ResearchGate. (2020).
- Pharma Info Nepal. (n.d.).
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Resolving peak tailing in GC analysis of Tetrahydrofurfuryl alcohol
Topic: Resolving Peak Tailing in GC Analysis of Tetrahydrofurfuryl Alcohol
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common chromatography challenge: asymmetrical peak tailing of polar analytes, using Tetrahydrofurfuryl alcohol (THFA) as a primary example. As a polar compound with an active hydroxyl (-OH) group, THFA is highly susceptible to interactions within the GC system that can degrade peak shape, compromise resolution, and impact quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Tetrahydrofurfuryl alcohol (THFA) peak is tailing. What is the most likely cause?
Peak tailing for a polar compound like THFA is most often caused by undesirable secondary interactions between the analyte and "active sites" within the GC flow path.[1][2][3] These active sites are typically exposed silanol (Si-OH) groups on the surfaces of the glass inlet liner, glass wool packing, the column head, or metal components in the inlet.[1] The polar hydroxyl group on THFA can form strong hydrogen bonds with these silanol groups, temporarily adsorbing a fraction of the analyte molecules and causing them to elute later than the main peak band, resulting in a characteristic tail.
The troubleshooting process should start at the injection port, as this is where over 90% of GC problems originate.[4]
Q2: How can I systematically diagnose the source of the peak tailing?
A logical troubleshooting workflow helps to efficiently isolate the problem. The first step is to determine if the issue is compound-specific or system-wide.
Diagnostic Test: Inject a non-polar hydrocarbon standard (e.g., hexane or heptadecane).
-
If the hydrocarbon peak is symmetrical: The problem is likely chemical in nature and specific to active compounds like THFA. The primary suspects are active sites in the inlet or at the head of the column.
-
If all peaks, including the hydrocarbon, are tailing: The issue is likely physical or mechanical. This could be due to a poor column installation (improper cut or depth), a leak, or significant dead volume in the system.[5]
The following diagram outlines a systematic approach to troubleshooting.
Q3: What is the first hands-on step I should take? How do I perform routine inlet maintenance?
The first and most impactful action is to perform routine maintenance on the GC inlet. The inlet liner is a consumable item that becomes contaminated and active with use.
Underlying Cause: Over time, the deactivated surface of the glass liner and any glass wool inside it can degrade, exposing acidic silanol groups.[6] Additionally, non-volatile residues from previous injections can accumulate, creating new active sites that interact with polar analytes.[7]
Protocol 1: GC Inlet Liner, Septum, and O-Ring Replacement
This protocol is adapted for a standard Agilent split/splitless inlet but is generally applicable to most GC systems.
-
Cool Down: Set the inlet temperature to ambient (e.g., 35°C) and wait for it to cool completely. Turn off the carrier gas supply at the source.
-
Gather Supplies: You will need a new septum, a new O-ring, and a new, appropriately deactivated inlet liner. Use lint-free gloves to handle new components to prevent contamination from skin oils.[8] You will also need tweezers or a liner removal tool.
-
Remove Septum: Loosen the septum retaining nut. Use tweezers to remove the old septum.[8]
-
Remove Liner: Slide the locking tab forward and lift the septum retaining assembly straight up and away from the inlet.[8] Using tweezers or a liner removal tool, grasp the old liner and pull it straight out of the inlet.[9]
-
Inspect Gold Seal: Visually inspect the gold seal at the base of the inlet for any debris or discoloration. Replace if necessary.
-
Install New Liner & O-Ring: Slide the new O-ring onto the new liner, about 2-3 mm from the top.[10] Carefully insert the new liner into the inlet, pushing it down until it contacts the gold seal.[8]
-
Reassemble: Place the retaining assembly back on the inlet and slide the locking tab into place.
-
Install New Septum: Place the new septum into the retaining nut and tighten it until finger-tight. Then, use a wrench to tighten it an additional half-turn. Do not overtighten, as this can cause septum coring.
-
Pressurize and Purge: Restore the carrier gas flow. Allow the inlet to purge for 10-15 minutes to remove any atmospheric oxygen before heating the inlet to its setpoint temperature.[8]
Q4: Inlet maintenance didn't solve the problem. What's next?
If a fresh, deactivated liner does not resolve the tailing, the activity is likely located at the front of the analytical column itself.
Underlying Cause: The first few centimeters of the column are exposed to the highest temperatures and the full concentration of the injected sample matrix. Over time, non-volatile residues can coat the stationary phase, and the phase itself can be damaged by oxygen exposure, creating active sites.[11][12]
Protocol 2: Trimming the GC Capillary Column
-
Cool Down and Disconnect: Cool the oven and inlet to ambient temperature and turn off the carrier gas. Carefully disconnect the column nut from the inlet.
-
Trim the Column: Using a ceramic scoring wafer, score the column polyimide coating about 15-20 cm from the inlet end.[12][13] To do this, hold the wafer at a 45-degree angle and draw it smoothly and lightly across the column.[14]
-
Create a Clean Break: Gently flick the column at the score mark to create a clean, 90-degree break.[13]
-
Inspect the Cut: Use a small magnifying glass to inspect the cut. It should be a clean, square end with no jagged edges or shards.[13][14] A poor cut can itself introduce turbulence and cause peak distortion.
-
Reinstall the Column: Slide a new nut and ferrule onto the trimmed column. Re-install the column into the inlet at the correct depth as specified by your instrument manufacturer's manual.
-
Pressurize and Leak Check: Restore carrier gas flow. Use an electronic leak detector to check for leaks at the inlet fitting.
-
Update Column Length: In your chromatography data system (CDS), update the column length to reflect the trimmed portion. This is important for accurate calculation of flow and pressure.[12]
Q5: What type of inlet liner and GC column are best for analyzing THFA?
Choosing the right consumables is crucial for preventing peak tailing with polar analytes from the start.
Inlet Liner Selection: For polar, active compounds like THFA, an Ultra Inert or similarly highly deactivated liner is essential.[2][4] The presence of deactivated glass wool can aid in sample vaporization and reproducibility, but the wool itself must be properly deactivated to prevent it from becoming a source of activity.[6][7]
| Liner Type | Suitability for THFA (Polar Alcohol) | Rationale |
| Standard Deactivated Liner | Fair to Poor | Basic deactivation may not be sufficient to mask all silanol groups, leading to tailing. |
| Ultra Inert (UI) Liner | Excellent | Undergoes more rigorous deactivation processes to minimize surface activity, providing superior peak shape for active analytes.[4] |
| UI Liner with UI Glass Wool | Excellent | The deactivated wool provides a large surface area for efficient vaporization while minimizing active sites.[7] Recommended for splitless injections. |
| Non-Deactivated Liner | Unsuitable | The bare glass surface is highly active and will cause severe peak tailing and potential analyte loss.[6] |
GC Column Selection: The principle of "like dissolves like" applies. A polar analyte requires a polar stationary phase for proper retention and peak shape.
-
Recommended Phase: For alcohols, glycols, and other highly polar compounds, a Wax-type (polyethylene glycol, PEG) stationary phase is the industry standard. These columns provide good selectivity and peak shape for polar analytes.
-
Alternative Phase: In some cases, a mid-polarity phase like a 6% cyanopropylphenyl polysiloxane (e.g., Rtx-1301) can also provide excellent resolution and peak shape for alcohols.[15]
-
Non-Polar Phases (e.g., DB-1, DB-5): These are generally not recommended for underivatized polar alcohols. While they have fewer active sites, the polarity mismatch can lead to poor peak shape and insufficient retention.[16]
The following table, adapted from a Restek performance report, illustrates how column choice affects the peak shape of ethanol, a compound with similar activity to THFA. The USP Tailing Factor is a measure of peak symmetry, with a value of 1.0 being perfectly symmetrical. Per USP guidelines, a tailing factor between 0.8 and 1.8 is often considered acceptable.[17][18]
| Column | USP Tailing Factor (Ethanol) | Peak Shape Performance |
| Rtx-BAC Plus 2 (Wax-type) | 1.089 | Excellent, Symmetrical |
| DB-ALC2 | 1.445 | Acceptable |
| ZB BAC 2 | 2.085 | Poor, Significant Tailing |
| Rtx-BAC Plus 1 (Mid-polarity) | 1.287 | Very Good |
| DB-ALC1 | 1.470 | Acceptable |
| ZB BAC 1 | 1.852 | Poor, Significant Tailing |
| (Data adapted from Restek Corporation, Rtx-BAC Plus 1 and Rtx-BAC Plus 2 Columns Technical Literature)[19] |
This data clearly shows that specialized columns designed with high inertness and appropriate polarity provide significantly better peak shape for polar alcohols.
References
- Agilent Technologies. (2019). Ensuring an inert GC flow path has never been more critical. Agilent Technologies, Inc.
- Qvents. (2023).
- United States Pharmacopeia.
- Restek Corporation. (n.d.). How to Cut a Metal Capillary GC Column. Restek. [Link]
- Phenomenex. (2025). GC Column Trimming: Is It Really Necessary? | GC Tips. YouTube. [Link]
- United States Pharmacopeia. (2023).
- Agilent Technologies. (2016). Agilent GC Troubleshooting and Maintenance: Liner, Septum, and O-Ring Replacement. YouTube. [Link]
- Agilent Technologies. (2000). 6850A Gc Split/Splitless Inlet Maintenance. Agilent Technologies, Inc. [Link]
- Restek Corporation. (n.d.). Alcoholic Beverage Analysis by GC. Restek. [Link]
- Restek Corporation. (2018). Replacing a GC Inlet Liner. Restek Resource Hub. [Link]
- United States Pharmacopeia. (n.d.).
- Macholl, S. (n.d.).
- de Zeeuw, J. (2013). What do Chromatograms tell us? Peak Shape: Tailing peaks Due to Interaction with “neighbor” Peaks. Restek ChromaBLOGraphy. [Link]
- Rood, D. (n.d.). Practical Guidelines in the Care and Maintenance of Capillary GC Columns. LCGC Europe. [Link]
- Restek Corporation. (2018).
- Restek Corporation. (n.d.).
- Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent Technologies, Inc. [Link]
- GL Sciences. (2023). GC Troubleshooting Guide. [Link]
- Restek Corporation. (2018). Replacing a GC Inlet Liner. YouTube. [Link]
- Agilent Technologies. (n.d.). Maintaining Your Agilent Split/Splitless GC Inlet. [Link]
- Zhao, L. (2013). Evaluating Inert Flow Path Components and Entire Flow Path for GC/MS/MS Pesticide Analysis. Agilent Technologies, Inc.
- Agilent Technologies. (n.d.).
- Restek Corporation. (n.d.). Rtx-BAC Plus 1 and Rtx-BAC Plus 2 Columns. [Link]
- Majors, R. E. (2016). The Inert Flow Path Story: Continuous Improvements in Results Fidelity for Challenging Analytes. LCGC North America. [Link]
- Restek Corporation. (n.d.).
- SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. [Link]
- Motoyama, A., et al. (2011). Effects of Column and Gradient Lengths on Peak Capacity and Peptide Identification in nanoflow LC-MS/MS of Complex Proteomic Samples. Journal of Proteome Research.
- ACD/Labs. (2022).
- Agilent Technologies. (n.d.). Selecting the Right Inlet Liner for Efficient Sample Transfer. [Link]
- Waclaski, L. (2016). Selecting a GC Inlet Liner.
- Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]
- Yino. (2026). How to detect the content of Green Chemical Furfuryl Alcohol in a sample?. [Link]
- Snow, N. H. (2022). Split/Splitless Inlets in Gas Chromatography: What's Up with All Those Different Glass Inlet Liners?.
- ResearchGate. (2013). Does the quartz wool used in the GC liner affect the adsorption of analytes?. [Link]
- Chromatography Forum. (2012). Do polar analytes damage nonpolar columns?. [Link]
Sources
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- 2. agilent.com [agilent.com]
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- 4. hpst.cz [hpst.cz]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 9. Replacing a GC Inlet Liner [discover.restek.com]
- 10. agilent.com [agilent.com]
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- 12. Trimming a GC Column to Remove Contamination [discover.restek.com]
- 13. youtube.com [youtube.com]
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- 15. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
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- 19. gcms.cz [gcms.cz]
Addressing CNS depression and irritation risks of THFA exposure
Welcome to the Technical Support Center for managing exposure to Tetrahydrofurfuryl alcohol (THFA). This guide is designed for researchers, scientists, and drug development professionals who handle THFA in experimental settings. Our goal is to provide you with actionable, in-depth technical guidance to ensure laboratory safety and experimental integrity. This resource is structured in a question-and-answer format to directly address potential issues and provide clear, scientifically grounded solutions.
Section 1: Understanding the Risks (FAQs)
This section addresses the fundamental health and safety aspects of THFA.
Q1: What is THFA and where is it used in research?
Tetrahydrofurfuryl alcohol (THFA) is a colorless, organic liquid derived from agricultural byproducts.[1] It is recognized for its versatility as a "green" solvent in various industrial and pharmaceutical applications, including as a chemical intermediate and in pesticide formulations.[1][2] In research and drug development, its unique solvent properties make it valuable, but its potential health effects necessitate careful handling.
Q2: What are the primary health risks associated with THFA exposure?
The primary risks are Central Nervous System (CNS) depression, and severe irritation to the eyes, skin, and respiratory tract.[1][3][4] High concentrations of THFA vapor can have a narcotic effect, leading to dizziness, incoordination, and decreased consciousness.[3][4][5] It is classified as a serious eye irritant and can cause moderate skin irritation upon contact.[1][3][6]
Q3: How does THFA cause CNS depression and irritation?
CNS Depression: Like many organic solvents, THFA can slow down brain activity.[7][8] While the precise molecular mechanism is complex, it is understood that upon inhalation or absorption, THFA enters the bloodstream and crosses the blood-brain barrier. Here, it can interfere with neurotransmitter function, leading to symptoms like dizziness and drowsiness.[3][9] High concentrations can depress the central nervous system, leading to a narcotic effect.[4]
Irritation: THFA acts as a direct irritant to mucous membranes and skin.[1][3]
-
Eye Irritation: Contact with the eyes can cause significant irritation and pain.[3][6][10]
-
Skin Irritation: Prolonged or repeated contact can defat the skin, leading to moderate irritation, redness, and dryness.[3]
-
Respiratory Irritation: Inhalation of vapors irritates the upper respiratory tract and mucous membranes, which can cause coughing.[3]
Q4: What are the established occupational exposure limits for THFA?
There is no specific OSHA Permissible Exposure Limit (PEL) listed for THFA.[11] However, the American Industrial Hygiene Association (AIHA) has set an 8-hour exposure limit at 2 ppm.[1] For comparison, related compounds like Tetrahydrofuran (THF) and Furfuryl alcohol have established limits from various agencies, which can serve as a point of reference for risk assessment. It is crucial to adhere to the principle of keeping exposure As Low As Reasonably Achievable (ALARA).
Section 2: Exposure Assessment & Proactive Mitigation
This section provides practical guidance on monitoring the experimental environment and implementing preventative controls.
Q5: How can I determine if THFA levels in my lab are too high?
Active air monitoring is the most reliable method. Given that THFA is a Volatile Organic Compound (VOC), several monitoring strategies can be employed.
-
Passive Sampling: Diffusion tubes can be placed in the work area for an extended period (e.g., 8 hours) to get a time-weighted average (TWA) concentration. This is a cost-effective method for baseline screening.[12]
-
Active Sampling: A calibrated personal sampling pump is used to draw a known volume of air through a sorbent tube (e.g., activated charcoal).[13] The tube is then sent to an analytical laboratory for analysis by gas chromatography (GC). This method provides more precise measurements for personal exposure monitoring.[13][14]
-
Direct-Reading Instruments: Photoionization detectors (PIDs) can provide real-time, indicative measurements of total VOCs. While not specific to THFA, a sudden increase can signal a leak or inadequate ventilation.
Protocol 1: Baseline THFA Air Monitoring using Active Sampling
Objective: To quantify the 8-hour TWA concentration of THFA in a specific work area.
Materials:
-
Low-flow personal sampling pump (calibrated)
-
Coconut shell charcoal sorbent tubes
-
Tubing
-
Tube holder
-
Chain of custody forms for the analytical lab
Methodology:
-
Calibration: Calibrate the sampling pump to a known flow rate (e.g., 0.01-0.2 L/min) using a representative sorbent tube in line, following NIOSH Method 1609 for similar compounds.[13]
-
Setup: Place the sorbent tube in a holder and attach it to the pump with tubing. Position the tube in the breathing zone of the researcher or in a static location representative of the work area.
-
Sampling: Break the ends of the sorbent tube and begin sampling. Record the start time and the pump flow rate.
-
Duration: Sample for a total sample size of 1 to 9 liters.[13] For an 8-hour TWA, this may involve continuous or intermittent sampling throughout the workday.
-
Completion: At the end of the sampling period, stop the pump, record the end time, and securely cap the sorbent tube.
-
Analysis: Label the sample and send it with a blank tube (an unopened tube from the same batch) and the chain of custody form to an accredited laboratory for analysis.
-
Calculation: The lab will report the mass of THFA found. Use the following formula to calculate the concentration: Concentration (mg/m³) = Mass of THFA (mg) / Volume of Air Sampled (m³)
Q6: What are the most critical engineering controls for preventing THFA exposure?
Effective engineering controls are the first and most important line of defense.[15]
-
Chemical Fume Hoods: All procedures involving the handling of open containers of THFA must be conducted in a certified chemical fume hood.[16][17] This is the primary method to control vapor inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation, with a recommended air change rate of at least 6-12 changes per hour to prevent the accumulation of fugitive emissions.[18]
-
Storage: Store THFA in tightly sealed, air-impermeable containers in a cool, dry, well-ventilated area designated for flammable liquids, away from oxidizing agents.[11][19][20]
Q7: How do I select the correct Personal Protective Equipment (PPE) for THFA?
PPE is essential but should be used as a backup to engineering controls.[21]
| PPE Type | Specification | Rationale |
| Hand Protection | Laminate film (e.g., Ansell Barrier®) or Butyl rubber gloves. | Standard nitrile gloves offer very poor protection against related solvents like THF, with permeation occurring in under a minute.[19][20] Always inspect gloves for integrity before use. |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and vapors that can cause severe eye irritation.[3][16] Standard safety glasses are insufficient. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents skin contact from accidental spills.[16][17] |
| Respiratory | Use is situational and requires a formal risk assessment. | If engineering controls fail or for emergency response, a full-face respirator with organic vapor cartridges (Type A) is necessary.[11][16] Respirator use requires a formal program, including fit-testing.[17] |
Section 3: Troubleshooting Guide: Managing Exposures & Symptoms
This section provides clear, step-by-step actions for responding to specific incidents.
Q8: A researcher is reporting dizziness and a headache while working with THFA. What should I do?
These are hallmark symptoms of CNS depression from vapor inhalation.[3][9] Immediate action is critical.
Protocol 2: First Aid for THFA Exposure
-
Inhalation: Immediately move the affected person to fresh air and keep them at rest.[3][22] If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical aid.[3][10]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the skin with plenty of water for at least 15-20 minutes.[3][10] Get medical attention if irritation develops.[19]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[3][10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, give 2-4 cupfuls of water to drink.[3] Never give anything by mouth to an unconscious person.[10] Get immediate medical aid.
Q9: A small amount of THFA (<50 mL) has spilled inside the fume hood. What is the cleanup procedure?
A small spill inside a functioning fume hood can be managed safely with the right procedure.
-
Ensure Safety: Keep the fume hood sash as low as possible. Ensure you are wearing the appropriate PPE (laminate gloves, goggles, lab coat).
-
Containment: Absorb the spill with a non-combustible absorbent material like sand or dry earth.[23] Do not use combustible materials like paper towels.
-
Collection: Use non-sparking tools to carefully collect the absorbed material and place it into a sealable, labeled container for hazardous waste.[23]
-
Decontamination: Wipe the spill area clean with soap and water.
-
Disposal: Dispose of the waste container and any contaminated PPE through your institution's hazardous waste program.
Q10: An alarm for high VOC concentration has sounded in the lab. What is the emergency protocol?
This situation indicates a significant containment failure that requires an immediate, systematic response.
References
- National Center for Biotechnology Information. (n.d.). Tetrahydrofurfuryl alcohol. PubChem.
- Occupational Safety and Health Administration. (n.d.). Standard for exposure to tetrahydrofuran; Respirators may be worn only if engineering and administrative controls are not feasible. OSHA.
- Environmental Health & Safety, University of California, Santa Barbara. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure.
- KMK Regulatory Services Inc. (n.d.). THFA® Tetrahydrofurfuryl Alcohol - SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrahydrofurfuryl alcohol, 98%.
- Canadian Occupational Safety. (2016). The rundown on volatile organic compounds.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Tetrahydrofuran.
- New Jersey Department of Health. (n.d.). TETRAHYDROFURAN HAZARD SUMMARY.
- ResearchGate. (n.d.). Managing Volatile Organic Compounds and Indoor Air Quality in Office Buildings - An Engineering Approach.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Tetrahydrofuran.
- Anguil Environmental Systems. (n.d.). Industrial Air & Water Pollution Control.
- National Institutes of Health. (n.d.). Biological monitoring of occupational exposure to tetrahydrofuran. PMC.
- Royal Society of Chemistry. (n.d.). Selective ultra-trace atmospheric passive sampling of gaseous perfluoroalkyl carboxylic acids. Environmental Science: Processes & Impacts.
- Agricultural Marketing Service, USDA. (2003). Tetrahydrofurfuryl alcohol (THFA) for use in crop.
- Air Quality Engineering. (2021). VOCs: The Problem & Solution With An Expert.
- Biosystems Engineers. (2007). Tetrahydrofurfuryl Alcohol (THFA).
- Occupational Safety and Health Administration. (2021). TETRAHYDROFURAN.
- Centers for Disease Control and Prevention. (n.d.). Tetrahydrofuran - IDLH. NIOSH.
- Occupational Safety and Health Administration. (2023). FURFURYL ALCOHOL.
- Office of Scientific and Technical Information. (1994). Volatile organic compound (VOC) control in ethylene plants. OSTI.GOV.
- Centers for Disease Control and Prevention. (1985). tetrahydrofuran 1609. NIOSH.
- ACGIH. (n.d.). FURFURYL ALCOHOL.
- National Institutes of Health. (n.d.). Gut microbiota-derived short-chain fatty acids and depression: deep insight into biological mechanisms and potential applications. PubMed Central.
- U.S. Environmental Protection Agency. (2025). Air Monitoring Methods.
- ANSES. (n.d.). ANSES proposes that THFA be classified as a suspected reproductive toxicant.
- ACGIH. (n.d.). Substances and Agents Listing.
- Tox by Design. (n.d.). How to perform Real World Evidence Air Monitoring.
- Air Quality In Wales. (n.d.). Monitoring Methodologies.
- Wikipedia. (n.d.). Permissible exposure limit.
- St. Olaf College. (n.d.). Exposure Limits: You Must Follow These.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Annotated Tables.
- Addiction Center. (n.d.). Central Nervous System Depressants.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Medical News Today. (n.d.). CNS depression: Symptoms, risks, and treatment.
- University of California Television (UCTV). (2018). Neurotransmitter Transporters and the Pharmacologic Treatment of Depression and Anxiety.
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Technical Support Center: THFA Spill Management & Environmental Safety
Welcome to the Technical Support Center for Tetrahydrofurfuryl alcohol (THFA). This guide is designed for our partners in research, science, and drug development. It provides in-depth, field-tested guidance on the safe handling, spill response, and waste disposal of THFA. Our goal is to equip you with the knowledge to manage unforeseen events safely and efficiently, ensuring both personnel safety and environmental integrity.
Part 1: Immediate Response to a THFA Spill (The First 5 Minutes)
An accidental release of THFA requires a swift, calm, and methodical response. The initial moments are critical for mitigating hazards.
I've just spilled THFA. What are my immediate priorities?
Your immediate priorities are Personnel Safety and Hazard Containment .
-
Alert Personnel: Immediately alert everyone in the vicinity of the spill.
-
Assess the Situation: Quickly determine the size of the spill and if anyone is in immediate danger or has been contaminated.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[1] If the spill is large or ventilation is poor, evacuate the entire room.
-
Attend to Affected Individuals: If THFA has splashed onto skin or into eyes, immediately flush the affected area with copious amounts of water for at least 15-20 minutes.[1][2] Remove any contaminated clothing while flushing.[2] Seek immediate medical attention.[1][2] If vapors are inhaled, move the person to fresh air.[3][4]
-
Control Ignition Sources: THFA is a combustible liquid.[2][4] Immediately extinguish all open flames and shut off any potential ignition sources like sparks or hot surfaces.[1][4]
-
Ventilate the Area: If it is safe to do so, increase ventilation in the area by opening a fume hood sash or windows.[1][2]
Part 2: Technical Troubleshooting Guide
This section addresses specific issues you may encounter during the cleanup process in a practical question-and-answer format.
Q: The spill is larger than I can handle with our standard lab spill kit. What is the threshold for a "large spill" and what should I do?
A: A "large spill" is typically defined as any volume greater than 1 liter or any amount that is outside of a fume hood and cannot be safely managed by laboratory staff.[5]
-
Causality: The 1-liter threshold is a general guideline based on the increased risk of vapor accumulation, flammability, and potential for the spill to spread beyond immediate control. The primary concern is the generation of a flammable vapor-air mixture and overwhelming the available absorbent materials.
-
Action Protocol: For a large spill, do not attempt to clean it up yourself. Your responsibility shifts from cleanup to facilitating a safe professional response.
-
Evacuate the area immediately.[1]
-
If possible and safe, close the doors to the affected area to contain vapors.
-
Activate your facility's emergency response plan, which may involve calling your institution's Environmental Health & Safety (EHS) office and/or local emergency services (e.g., 911).[5]
-
Post warnings to prevent others from entering the contaminated area.
-
Q: What type of absorbent material is best for a THFA spill, and are there any I should avoid?
A: You must use a non-combustible, inert absorbent material.
-
Recommended Absorbents: Sand, earth, vermiculite, or diatomaceous earth are explicitly recommended.[1] Commercially available chemical spill pillows and pads are also suitable.
-
Causality & Materials to Avoid: THFA is a combustible liquid.[2] Using combustible absorbents like paper towels or sawdust can increase the fire hazard. You must avoid materials that could react with THFA. While THFA is relatively stable, it is incompatible with strong oxidizing agents.[4] Therefore, do not use absorbents that may be contaminated with or contain oxidizing chemicals.
Q: I've absorbed the spilled THFA. How do I handle the contaminated absorbent material?
A: The contaminated absorbent material must be treated with the same level of caution as the original spilled product.[1]
-
Causality: The absorbent material is now saturated with THFA, posing the same flammability and health hazards.[1]
-
Action Protocol:
-
Using spark-proof tools (e.g., plastic or non-ferrous metal scoops), carefully collect the saturated absorbent.[1][2]
-
Place the material into a suitable, sealable, and properly labeled hazardous waste container.[4] For dry waste, double-bagging in clear, sealable plastic bags is a good practice.[3]
-
Refer to the Hazardous Waste Collection and Labeling Protocol in Part 4 for detailed instructions.
-
Q: Can I dispose of small amounts of THFA or the cleanup waste down the drain?
A: Absolutely not.
-
Causality: THFA should not be disposed of untreated into the sewer system.[1] It is crucial to prevent the dispersal of spilled material into waterways, drains, and soil.[1] Disposing of flammable liquids in a sewer can create a fire or explosion hazard.[1] While THFA is biodegradable, releasing a concentrated amount into the sewer system can disrupt wastewater treatment processes and is a violation of environmental regulations.[1][6]
-
Regulatory Imperative: All waste, including the spilled product and contaminated cleanup materials, must be disposed of via a licensed waste disposal contractor in accordance with local, regional, and national environmental protection legislation.[1][7]
Part 3: Frequently Asked Questions (FAQs)
What are the primary hazards of THFA I should be aware of? THFA is classified as a combustible liquid that causes serious eye irritation, skin irritation, and respiratory system irritation.[1][2][4] It is also suspected of damaging fertility or the unborn child.[1][4][8]
What Personal Protective Equipment (PPE) is mandatory when handling THFA? A multi-layered PPE approach is essential. The minimum required PPE is summarized in the table below. For activities with a higher risk of splashing or aerosol generation, consider additional protection like a face shield or a chemical-resistant apron.[9]
Is THFA considered an environmentally persistent pollutant? No, THFA is generally regarded as an environmentally acceptable or "green" solvent because it is readily biodegradable.[6][10] Studies have shown that microbes can efficiently degrade THFA.[11] However, its water solubility means a spill could be mobile in soil and potentially reach groundwater, making containment critical.[6]
How should I store THFA to minimize risks? Store THFA in a tightly closed original container in a dry, cool, and well-ventilated area.[1][4] The storage location should be segregated, approved for chemical storage, and protected from direct sunlight.[1] Keep it away from incompatible materials, particularly strong oxidizing agents, as well as heat, sparks, and open flames.[1][4]
Part 4: Protocols and Methodologies
Protocol 1: Small Spill Cleanup (<1 Liter)
This protocol is for minor spills that can be safely managed by trained laboratory personnel.
-
Don PPE: Before approaching the spill, ensure you are wearing the appropriate PPE as detailed in Table 2.
-
Contain the Spill: Confine the spill to as small an area as possible by creating a dike around the spill's perimeter with absorbent material.
-
Absorb the Liquid: Gently apply a non-combustible, inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) over the spill, starting from the outside and working inward.[1]
-
Collect Waste: Once the THFA is fully absorbed, use spark-proof tools to carefully scoop the contaminated material into a designated hazardous waste container.[1][2]
-
Decontaminate the Area: Clean the spill surface with soap and water or an appropriate laboratory detergent.
-
Dispose of PPE: All disposable PPE used during the cleanup should be considered contaminated and placed in the hazardous waste container.[9]
-
Final Steps: Seal and label the waste container according to the protocol below. Wash your hands thoroughly.[1][3]
Protocol 2: Hazardous Waste Collection and Labeling
Proper waste management is a regulatory requirement.
-
Select Container: Use a chemically compatible and sealable container for the waste.[4]
-
Collect Waste: Place all contaminated materials, including absorbents, disposable labware, and PPE, into the container.
-
Label Immediately: As soon as waste is added, affix a completed Hazardous Waste label to the container.[3] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Tetrahydrofurfuryl alcohol"
-
The associated hazards (e.g., "Combustible," "Irritant")
-
The date accumulation started.
-
-
Store Waste: Store the sealed hazardous waste container in a designated, secure location with secondary containment.[3]
-
Arrange for Disposal: Contact your institution's EHS department to arrange for pickup by a licensed waste disposal contractor.[1]
Part 5: Data & Diagrams
Data Tables
Table 1: Key Physical and Chemical Properties of THFA
| Property | Value | Source(s) |
| CAS Number | 97-99-4 | [2][4] |
| Appearance | Colorless liquid | [2][12] |
| Odor | Mild, sweet, ether-like | [2][12] |
| Boiling Point | ~178 °C | [2][13] |
| Flash Point | ~73 °C (Closed Cup) | [1][2][13] |
| Autoignition Temp. | ~282 °C | [1][2] |
| Solubility in Water | Miscible | [2][13] |
| Vapor Density | 3.52 (Air = 1) | [2][12] |
Table 2: Required Personal Protective Equipment (PPE) for THFA Handling
| Category | Item | Specifications and Use | Source(s) |
| Eye/Face Protection | Safety Goggles | Close-fitting with side shields to protect against splashes. | [1][9] |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing. | [9] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or similar resistant gloves are recommended. Inspect before use and change immediately if contaminated. | [1][5][9] |
| Body Protection | Lab Coat | Must be buttoned to full length. Flame-resistant material is recommended. | [3] |
| Clothing | Full-length pants and closed-toe shoes are mandatory. | [3] | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when ventilation is inadequate or exposure limits may be exceeded. Fit-testing is required. | [1][3][9] |
Diagrams
Caption: Decision Tree for Initial THFA Spill Response.
Caption: Workflow for THFA Spill Waste Management.
References
- THFA® Tetrahydrofurfuryl Alcohol - SAFETY DATA SHEET. (n.d.). Pennakem.
- Standard Operating Procedure for the use of Tetrahydrofuran. (n.d.). Western Carolina University.
- Material Safety Data Sheet - Tetrahydrofurfuryl alcohol, 98%. (n.d.). Cole-Parmer.
- Personal protective equipment for handling HTH-01-091 TFA. (n.d.). Benchchem.
- SAFETY DATA SHEET - Tetrahydrofurfuryl alcohol. (2025, December 19). Fisher Scientific.
- Tetrahydrofurfuryl alcohol (THFA) for use in crop. (2003, May 5). Agricultural Marketing Service.
- Tetrahydrofuran (THF) - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara.
- Tetrahydrofuran. (n.d.). EHS - Utah State University.
- EPA Sets Rule to Protect Waterways From Chemical Spills. (2024, April 3). The Driller.
- SAFETY DATA SHEET - (+/-)-Tetrahydrofurfuryl alcohol. (2010, September 20). Thermo Fisher Scientific.
- Tetrahydrofurfuryl Alcohol (THFA). (n.d.). International Furan Chemicals BV.
- Tetrahydrofurfuryl Alcohol: Your Go-To Biomass-Based Chemical Intermediate. (n.d.).
- SAFETY DATA SHEET - Tetrahydrofurfuryl Alcohol. (n.d.). TCI Chemicals.
- Zarnt, T., et al. (1997). Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha is initiated by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase. Applied and Environmental Microbiology, 63(12), 4891-4898.
- EPA Issues New Rules Regarding Response and Risk Management Plans. (2024, April 25). JD Supra.
- TETRAHYDROFURFURYL ALCOHOL. (n.d.). Ataman Kimya.
- Guide for Chemical Spill Response. (n.d.). American Chemical Society.
- Tetrahydrofurfuryl alcohol. (n.d.). PubChem, National Institutes of Health.
- Tetrahydrofurfuryl Alcohol - Technical Data Sheet. (2022, January 10). International Furan Chemicals BV.
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- 10. Tetrahydrofurfuryl Alcohol - IFC [furan.com]
- 11. Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha is initiated by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. furan.com [furan.com]
Technical Support Center: Troubleshooting Emulsions Formed with Tetrahydrofurfuryl Alcohol (THFA) in Extractions
Welcome to our dedicated guide for researchers, scientists, and drug development professionals. This technical support center provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges of breaking emulsions formed when using Tetrahydrofurfuryl alcohol (THFA) in liquid-liquid extractions. Our goal is to equip you with the scientific understanding and practical techniques to resolve these common experimental hurdles efficiently.
Understanding the Challenge: THFA and Emulsion Formation
Tetrahydrofurfuryl alcohol (THFA) is a versatile, biodegradable, and water-miscible solvent increasingly favored in various industrial and pharmaceutical applications.[1][2][3] Its unique properties, including high solvency and a favorable safety profile, make it an excellent choice for many extraction processes.[1][2][3] However, its miscibility with water and its ability to act as a coupling agent can sometimes contribute to the formation of stubborn emulsions during liquid-liquid extractions.[1][4][5]
An emulsion is a stable mixture of two immiscible liquids, where one is dispersed as fine droplets within the other.[6][7] In the context of an extraction, this appears as a cloudy or milky layer between the organic and aqueous phases, making clear separation difficult, if not impossible.[8] This phenomenon is often triggered by vigorous mixing of the two phases, especially in the presence of surfactant-like compounds that stabilize the emulsion.[6][9]
Frequently Asked Questions (FAQs)
Q1: What properties of THFA contribute to emulsion formation?
A1: THFA is a protic solvent that is miscible with water and a wide range of organic solvents.[1][4] This high degree of miscibility, coupled with its ability to lower interfacial tension between aqueous and organic phases, can promote the formation of stable emulsions, particularly when other emulsifying agents are present in the sample matrix.
Q2: Why is breaking these emulsions critical for my research?
A2: The formation of a stable emulsion prevents the clean separation of the aqueous and organic layers, leading to several problems:
-
Poor Recovery: Your target analyte may be trapped within the emulsion layer, leading to inaccurate quantification and reduced yield.[9]
-
Contamination: It becomes difficult to isolate the desired phase without carrying over components from the other phase or the emulsion itself.
-
Increased Processing Time: Significant time can be lost attempting to break the emulsion, hindering workflow and productivity.
Q3: Can I prevent emulsions from forming in the first place?
A3: While not always possible, certain preventative measures can reduce the likelihood of emulsion formation. The simplest approach is to use gentle swirling or rocking of the separatory funnel instead of vigorous shaking.[9] This maintains a sufficient surface area for extraction while minimizing the intense agitation that leads to emulsions.[9] Another preventative strategy is to consider solid-phase extraction (SPE) as an alternative to liquid-liquid extraction (LLE), as SPE avoids the direct mixing of two immiscible liquid phases.[6]
Troubleshooting Guide: A Multi-faceted Approach to Breaking THFA Emulsions
When faced with a persistent emulsion, a systematic approach is key. The following strategies are presented in a logical order, from the simplest and least invasive to more active interventions.
Phase 1: Gentle and Non-Invasive Techniques
These initial steps are often sufficient to resolve minor to moderate emulsions without significantly altering the chemical composition of your sample.
1. The "Wait and See" Approach
-
Principle: Allowing the mixture to stand undisturbed can give the dispersed droplets time to coalesce and separate under gravity.
-
Protocol:
-
Secure the separatory funnel in a clamp and let it sit for 15-60 minutes.
-
Gently tapping the side of the funnel or slowly stirring the emulsion layer with a glass rod can sometimes expedite the process.[8]
-
-
When to Use: This is the first and simplest method to try for any emulsion.
2. Mechanical Disruption
-
Principle: Gentle physical agitation can encourage the dispersed droplets to merge.
-
Protocol:
-
When to Use: When simple standing is ineffective and a more direct physical approach is needed.
Phase 2: Altering the Physicochemical Properties
If gentle methods fail, the next step is to modify the chemical environment of the extraction system to destabilize the emulsion.
3. The Power of Salting Out
-
Principle: Adding a saturated salt solution (brine) or solid salt increases the ionic strength of the aqueous phase.[6][9][10] This reduces the solubility of organic compounds in the aqueous layer and disrupts the forces stabilizing the emulsion, forcing the phases to separate.[10]
-
Protocol:
-
Prepare a saturated solution of sodium chloride (NaCl) in water.
-
Add a small volume of the brine to the separatory funnel, gently swirl, and allow the layers to separate.
-
Alternatively, add solid NaCl directly to the funnel.[11]
-
-
When to Use: This is a very common and effective technique for a wide range of emulsions.
4. Adjusting the pH
-
Principle: The stability of many emulsions is pH-dependent, especially if stabilized by acidic or basic compounds.[12][13] Altering the pH can change the charge of these emulsifying agents, reducing their ability to stabilize the emulsion.[8][14] For instance, lowering the pH can protonate anionic surfactants, while raising it can deprotonate cationic ones.
-
Protocol:
-
Carefully add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise to the separatory funnel.
-
Gently swirl and observe for any changes in the emulsion layer. Be mindful of any potential reactions with your target analyte.
-
-
When to Use: When you suspect the emulsion is stabilized by pH-sensitive compounds like soaps or detergents.[8]
Phase 3: Advanced and Physical Interventions
For the most stubborn emulsions, more forceful methods may be necessary.
5. Centrifugation
-
Principle: Applying a strong centrifugal force accelerates the separation of components based on their density.[15][16][17][18] This force can effectively break the emulsion by forcing the dispersed droplets to coalesce.[6][19]
-
Protocol:
-
Transfer the emulsion to centrifuge tubes.
-
Centrifuge at a moderate speed (e.g., 2000-4000 rpm) for 5-15 minutes.
-
Carefully decant or pipette the separated layers.
-
-
When to Use: This is a highly effective, albeit equipment-dependent, method for persistent emulsions.[8][14]
6. Addition of a Different Solvent
-
Principle: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase, potentially disrupting the emulsion.[9] For instance, adding a solvent that is miscible with the organic phase but not the aqueous phase can help to break the intermolecular forces holding the emulsion together.[7]
-
Protocol:
-
Add a small volume (a few milliliters) of a suitable solvent (e.g., methanol, ethanol, or a different extraction solvent like ethyl acetate if you were using a chlorinated one) to the separatory funnel.[20]
-
Gently swirl and observe for separation.
-
-
When to Use: When other chemical methods have failed and you have a compatible solvent available.
7. Filtration through a Drying Agent
-
Principle: Passing the emulsion through a bed of a drying agent like anhydrous sodium sulfate can help to break the emulsion by absorbing the dispersed water droplets.[8][14]
-
Protocol:
-
Place a plug of glass wool in a filter funnel and add a layer of anhydrous sodium sulfate.
-
Carefully pour the emulsion through the funnel. The drying agent will bind the water, allowing the organic phase to pass through.
-
-
When to Use: This is particularly useful for water-in-oil emulsions.
8. Temperature Modification
-
Principle: Gently heating the emulsion can decrease its viscosity and facilitate phase separation.[7] Conversely, freezing and then slowly thawing the mixture can also physically disrupt the emulsion structure.[7]
-
Protocol:
-
Heating: Gently warm the separatory funnel in a warm water bath. Avoid excessive heat to prevent decomposition of your compound.[7]
-
Freezing: Place the mixture in a freezer until frozen, then allow it to thaw at room temperature.
-
-
When to Use: As a last resort, and with caution, especially with thermally sensitive compounds.
Summary of Troubleshooting Techniques
| Technique | Principle of Action | Best For | Considerations |
| Standing/Waiting | Gravitational separation | Minor, unstable emulsions | Can be time-consuming |
| Salting Out | Increases aqueous phase ionic strength | Most common emulsions | May affect solubility of some compounds |
| pH Adjustment | Neutralizes charge on emulsifying agents | Emulsions stabilized by acidic/basic compounds | Potential for analyte degradation |
| Centrifugation | Accelerates density-based separation | Stubborn and fine emulsions | Requires specific equipment |
| Solvent Addition | Alters properties of the organic phase | Persistent emulsions | May complicate solvent removal later |
| Filtration | Physical disruption and water absorption | Water-in-oil emulsions | Potential for analyte loss on the filter medium |
| Temperature Change | Reduces viscosity or physically disrupts | Thermally stable compounds | Risk of analyte degradation |
Experimental Workflow for Breaking THFA Emulsions
Caption: A decision-making flowchart for troubleshooting emulsions.
References
- International Furan Chemicals BV. (n.d.). Tetrahydrofurfuryl Alcohol.
- Biotage. (2023, January 17). Tackling emulsions just got easier.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- ResearchGate. (2021). (PDF) The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins.
- ResearchGate. (n.d.). Role of pH and cations on emulsion formation and stability of crude oils.
- Brainly. (2023, August 28). [FREE] Why does the addition of salt (NaCl) to the aqueous layer sometimes help to break up an emulsion that forms.
- Surfactant.com. (n.d.). Emulsion Breaking: Chemical Formulation Strategies That Work.
- National Center for Biotechnology Information. (n.d.). Tetrahydrofurfuryl alcohol. PubChem Compound Database.
- OALib. (n.d.). Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion.
- Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
- Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube.
- Reddit. (2018, February 9). Breaking emulsions. r/chemistry.
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
- Univar Solutions. (n.d.). Tetrahydrofurfuryl Alcohol (THFA), Technical Grade, Liquid, 475 lb Drum.
- National Center for Biotechnology Information. (2021, July 18). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. PMC.
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Validation & Comparative
A Comparative Guide to the Solvency Power of Tetrahydrofurfuryl Alcohol (THFA) and 2-Methyltetrahydrofuran (2-MeTHF) for Pharmaceutical and Polymer Applications
In the ever-evolving landscape of green chemistry, the selection of solvents that are both effective and environmentally benign is a critical consideration for researchers and process chemists in the pharmaceutical and polymer industries.[1][2] Tetrahydrofurfuryl alcohol (THFA) and 2-methyltetrahydrofuran (2-MeTHF) have emerged as promising bio-based alternatives to conventional, often hazardous, solvents.[3][4][5] This guide provides an in-depth technical comparison of the solvency power of THFA and 2-MeTHF, grounded in theoretical principles and available experimental insights, to aid in the rational selection of the optimal solvent for specific applications.
Introduction to THFA and 2-MeTHF as Green Solvents
Tetrahydrofurfuryl alcohol (THFA) is a biodegradable, water-miscible solvent derived from the hydrogenation of furfural, which is obtained from agricultural biomass.[5] It is recognized for its low volatility and excellent solvency for a wide range of resins and polymers.[1] 2-Methyltetrahydrofuran (2-MeTHF), also a biomass-derived solvent, is often touted as a greener replacement for tetrahydrofuran (THF).[3][6] It offers advantages such as a higher boiling point and lower water miscibility compared to THF, which can simplify downstream processing.[7][8] Both solvents are key players in the shift towards more sustainable chemical processes.[1][3]
Physical and Chemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of a solvent is the first step in assessing its potential performance. The table below summarizes the key properties of THFA and 2-MeTHF.
| Property | Tetrahydrofurfuryl Alcohol (THFA) | 2-Methyltetrahydrofuran (2-MeTHF) |
| CAS Number | 97-99-4 | 96-47-9 |
| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O |
| Molecular Weight ( g/mol ) | 102.13 | 86.13 |
| Boiling Point (°C) | 178 | 80.2 |
| Density (g/mL at 20°C) | 1.054 | 0.854 |
| Water Solubility | Miscible | 14.4 g/100 g at 19.3°C (inversely soluble) |
| Flash Point (°C) | 83.9 | -11 |
Key Insights: The higher boiling point of THFA makes it suitable for reactions requiring elevated temperatures, while its complete miscibility with water can be advantageous for certain formulations or cleaning applications. Conversely, the lower boiling point and limited, temperature-dependent water solubility of 2-MeTHF can facilitate easier product isolation and solvent recovery through distillation and phase separation.[7][8]
Theoretical Solvency Power: A Hansen Solubility Parameter (HSP) Analysis
Hansen Solubility Parameters (HSP) provide a powerful theoretical framework for predicting the solubility of a solute in a solvent based on the principle of "like dissolves like."[3][9][10] The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][10] A smaller "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space indicates a higher likelihood of dissolution.
The following table presents the Hansen Solubility Parameters for THFA and 2-MeTHF.
| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) |
| Tetrahydrofurfuryl Alcohol (THFA) | 17.8 | 8.2 | 12.9 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 16.9 | 5.0 | 4.3 |
Interpretation of HSP Data:
-
THFA exhibits significantly higher polar (δP) and hydrogen bonding (δH) components compared to 2-MeTHF. This suggests that THFA will be a more effective solvent for polar polymers and active pharmaceutical ingredients (APIs) that have hydrogen bond donor and acceptor sites.
-
2-MeTHF has a lower overall polarity and hydrogen bonding capability, making it more suitable for dissolving non-polar to moderately polar solutes. Its dispersion component (δD) is comparable to that of THFA.
To illustrate the practical application of HSP, let's consider the theoretical solubility of two common polymers, Polystyrene (PS) and Polymethyl Methacrylate (PMMA), and a common API, Ibuprofen.
| Solute | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Ra with THFA (MPa⁰⁵) | Ra with 2-MeTHF (MPa⁰⁵) | Predicted Better Solvent |
| Polystyrene (PS) | 18.5 | 4.5 | 2.9 | 10.6 | 2.3 | 2-MeTHF |
| Polymethyl Methacrylate (PMMA) | 18.6 | 10.5 | 5.1 | 8.3 | 6.0 | 2-MeTHF |
| Ibuprofen | 17.85 | 2.22 | 7.15 | 7.1 | 6.0 | 2-MeTHF |
HSP values for polymers and Ibuprofen are sourced from publicly available databases and literature.[11][12]
The calculated Hansen distances (Ra) predict that 2-MeTHF would be a better solvent for both Polystyrene and PMMA, as well as for Ibuprofen, due to the smaller Ra values. It is important to note that these are theoretical predictions and experimental validation is crucial.
Experimental Evaluation of Solvency Power
While theoretical models like HSP provide valuable guidance, experimental determination of solubility and dissolution rates is the definitive measure of a solvent's performance.
Experimental Protocol: Equilibrium Solubility Determination
The equilibrium solubility of a solute in a solvent is typically determined using the shake-flask method. This protocol provides a reliable and reproducible means of quantifying the maximum amount of a solute that can dissolve in a given volume of solvent at a specific temperature.
Caption: Workflow for Equilibrium Solubility Determination.
Experimental Protocol: Dissolution Rate Measurement
The rate at which a solute dissolves is another critical performance parameter, particularly in pharmaceutical applications where it can influence bioavailability. The rotating disk method is a standard technique for measuring intrinsic dissolution rates.
Caption: Workflow for Dissolution Rate Measurement.
Comparative Solvency in Practice: Applications and Considerations
Polymer Applications
-
2-MeTHF is frequently cited as a good solvent for common polymers such as polystyrene (PS) and polymethyl methacrylate (PMMA).[13][14] Its lower polarity and hydrogen bonding capacity, as indicated by its HSP values, align well with the solubility characteristics of these polymers. Reports indicate that 2-MeTHF can be a suitable, greener alternative to THF in applications like gel permeation chromatography (GPC) for these polymers.[13]
-
THFA , with its higher polarity and strong hydrogen bonding ability, is expected to be a better solvent for more polar polymers, such as certain polyesters, polyamides, and resins with hydroxyl or carbonyl functionalities. It is widely used as a solvent and reactive diluent in epoxy resin formulations.[2]
Pharmaceutical Applications
-
2-MeTHF is increasingly used in pharmaceutical synthesis, particularly in organometallic reactions like Grignard reactions, where it can offer improved yields and easier workups compared to THF.[15][16] Its ability to dissolve a range of active pharmaceutical ingredients (APIs) and intermediates makes it a versatile solvent in drug discovery and development.[3][11] A study on the purification of several drug compounds using reversed-phase HPLC showed that 2-MeTHF as a mobile phase modifier could significantly improve peak shape and resolution.[15]
-
THFA also plays a significant role in the pharmaceutical industry, both as a solvent and a chemical intermediate.[1] Its strong solvency is beneficial for dissolving a variety of APIs and excipients in formulation processes.[1] It can also be used as a cleaning solvent for pharmaceutical manufacturing equipment.[1]
Conclusion and Future Outlook
Both THFA and 2-MeTHF are valuable green solvents with distinct solvency characteristics that make them suitable for different applications.
-
THFA , with its high polarity and hydrogen bonding capacity, is an excellent choice for dissolving polar polymers, resins, and polar APIs.
-
2-MeTHF is a versatile solvent for non-polar to moderately polar compounds and has demonstrated significant advantages in specific synthetic applications, such as Grignard reactions.
The theoretical analysis using Hansen Solubility Parameters provides a strong predictive tool for solvent selection. However, there is a clear need for more direct, quantitative experimental data comparing the solvency of these two green solvents for a broader range of commercially important polymers and APIs. Such data would be invaluable for guiding formulation and process development and further promoting the adoption of sustainable solvent technologies.
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A Comparative Guide to the Biological Activity of Tetrahydrofuran-Based Scaffolds: Evaluating the Potential of 2-(Tetrahydro-3-furanyl)ethanol Derivatives
This guide provides a comparative analysis of the biological activities associated with the tetrahydrofuran (THF) chemical scaffold. While direct pharmacological data for 2-(Tetrahydro-3-furanyl)ethanol and its derivatives are not extensively available in public literature[1], the THF ring system is a cornerstone in a multitude of biologically active natural products and FDA-approved pharmaceuticals.[2][3][4][5] This analysis will, therefore, extrapolate the potential of this compound derivatives by comparing them to well-characterized, structurally related compounds. We will delve into their anticancer, antiviral, and antibacterial properties, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Tetrahydrofuran Motif: A Privileged Scaffold in Medicinal Chemistry
The tetrahydrofuran ring, a five-membered cyclic ether, is a recurring structural motif in a vast array of natural products, particularly marine-derived metabolites.[6][7] Its prevalence is not coincidental. The THF scaffold often imparts favorable physicochemical properties to a molecule, such as improved water solubility and the ability to form crucial hydrogen bonds with biological targets. These interactions are fundamental to the molecule's mechanism of action. The oxygen atom in the ring can act as a hydrogen bond acceptor, orienting the molecule within a protein's active site, as seen in potent HIV protease inhibitors.[8]
The US Food and Drug Administration (FDA) has approved at least 13 drugs containing a THF nucleus for a variety of diseases, underscoring its importance in drug discovery.[3][4][5] These compounds, ranging from the antiviral Darunavir to the neonicotinoid insecticide Dinotefuran, demonstrate the versatility of the THF scaffold.[3][9] The biological activity is often highly dependent on the substitution pattern and stereochemistry of the THF ring, which dictates the molecule's three-dimensional shape and interaction with its target.[9][10]
Comparative Analysis of Biological Activities
To understand the potential of novel THF derivatives, we will compare the performance of established bioactive molecules featuring this core structure.
Anticancer and Cytotoxic Activity
Many complex natural products containing THF rings, particularly polyketides isolated from marine organisms, exhibit potent cytotoxic activity against various cancer cell lines.[2][7]
Exemplar Compound Class: Amphidinolides
Amphidinolides are a family of macrolides that often feature a substituted THF ring within their complex structure.[7] Their potent cytotoxicity makes them interesting leads for anticancer drug development. For example, Amphidinolide N has demonstrated remarkable potency against murine lymphoma and human epidermoid carcinoma cell lines.[11]
| Compound | Target Cell Line | Activity Metric | Reported Value | Source |
| Amphidinolide C | Murine Leukemia L1210 | IC50 | 1.5 µg/mL | [7] |
| Amphidinolide N | Murine Lymphoma L1210 | IC50 | 0.05 ng/mL | [11] |
| Amphidinolide N | Human Epidermoid Carcinoma KB | IC50 | 0.06 ng/mL | [11] |
| Amphidinolide T | Murine Leukemia L1210 | IC50 | 18 µg/mL | [7] |
Structure-Activity Relationship (SAR) Insights: The data suggests that the overall macrolide structure, in conjunction with the specific stereochemistry and substitution of the THF ring, is crucial for the high potency of compounds like Amphidinolide N. Synthetic efforts to create fragments of these molecules have shown that the THF portion is a key recognition element for their biological targets.[11]
Antiviral Activity
The THF motif has been masterfully employed in the design of HIV-1 protease inhibitors. The oxygen atom of the THF ring often forms a critical hydrogen bond with the backbone amide protons in the enzyme's active site, mimicking the transition state of peptide cleavage.
Exemplar Compound: Darunavir (and its bis-THF ligand)
Darunavir is a highly successful FDA-approved antiviral drug. Its design incorporates a central bis-tetrahydrofuran (bis-THF) ligand that fits snugly into the P2' site of the HIV protease. The significance of the THF oxygen was demonstrated in early studies where replacing it with a methylene group led to a drastic loss of antiviral activity.[8]
| Compound | Target | Activity Metric | Reported Value | Source |
| Darunavir Precursor (Cp-THF ligand) | HIV-1 Protease | Ki | 0.14 nM | [8] |
| Darunavir Precursor (Cp-THF ligand) | Antiviral Activity | EC50 | 8 nM | [8] |
| Methylene Analog (Oxygen replaced) | HIV-1 Protease | Ki | 5.3 nM | [8] |
| Methylene Analog (Oxygen replaced) | Antiviral Activity | EC50 | > 1000 nM | [8] |
Mechanistic Insight: The X-ray crystal structure of inhibitors bound to HIV-1 protease reveals that the THF oxygen participates in a network of hydrogen-bonding interactions, anchoring the inhibitor within the active site.[8] This structural insight is invaluable for designing new antiviral agents.
Caption: Binding of a THF-ligand to the HIV protease active site.
Antibacterial Activity
Derivatives of THF have also been investigated as potential antibacterial agents. Recent studies have focused on identifying compounds that can inhibit essential enzymes in bacteria, such as thymidine monophosphate kinase (TMPK), which is crucial for DNA synthesis.
Exemplar Compound Class: Tetrahydro-2-furanyl-2,4(1H,3H)-pyrimidinediones
Through in-silico screening targeting Mycobacterium tuberculosis TMPK (mtTMPK), researchers identified a series of THF-containing pyrimidinediones with growth inhibitory effects against Mycobacterium smegmatis, a model organism for TB research.[12]
| Compound | Target Organism | Activity Metric | Reported Value | Source |
| KTPS1 | M. smegmatis | IC50 | 8.04 µM | [12] |
| KTPS2 | M. smegmatis | IC50 | 17.1 µM | [12] |
| KTPS1 | mtTMPK Inhibition | % Inhibition | 18% | [12] |
| KTPS2 | mtTMPK Inhibition | % Inhibition | 36% | [12] |
SAR Insights: While these compounds showed potent whole-cell activity, their direct inhibition of the intended target (mtTMPK) was moderate, suggesting they may have additional, off-target effects within the bacterium.[12] This highlights the importance of combining whole-cell screening with specific enzymatic assays to fully elucidate the mechanism of action.
Experimental Protocols for Bioactivity Screening
For researchers looking to evaluate novel this compound derivatives, the following standardized protocols provide a robust starting point.
Workflow for Initial Bioactivity Assessment
Caption: General workflow for screening novel THF derivatives.
Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity Screening
This assay measures the metabolic activity of cells as an indicator of cell viability. It is a colorimetric assay widely used for screening anticancer compounds.
| Step | Procedure | Rationale / Expert Insight |
| 1. Cell Seeding | Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours. | This allows cells to adhere and enter a logarithmic growth phase, ensuring they are healthy and responsive at the time of treatment. |
| 2. Compound Treatment | Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM). Add the diluted compounds to the wells and incubate for 48-72 hours. | A dose-response curve is essential. A wide concentration range helps to accurately determine the IC50 value. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). |
| 3. MTT Addition | Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. | Living cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals. |
| 4. Solubilization | Remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well. Mix gently. | This step dissolves the formazan crystals, creating a colored solution whose intensity is proportional to the number of viable cells. |
| 5. Measurement | Read the absorbance at 570 nm using a microplate reader. | The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, from which the IC50 is determined. |
Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
This is the gold-standard method for determining the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
| Step | Procedure | Rationale / Expert Insight |
| 1. Inoculum Prep | Grow a bacterial culture (e.g., E. coli, S. aureus) to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells. | Standardizing the inoculum density is critical for reproducibility. A McFarland standard is often used to estimate the initial bacterial concentration. |
| 2. Compound Dilution | Perform a two-fold serial dilution of the test compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth). | This creates a gradient of drug concentrations to precisely identify the point at which bacterial growth is inhibited. |
| 3. Inoculation | Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria). | The growth control ensures the bacteria are viable, while the sterility control confirms the media is not contaminated. |
| 4. Incubation | Incubate the plate at 37°C for 18-24 hours. | This allows sufficient time for bacterial growth in the wells where the compound concentration is below the inhibitory level. |
| 5. MIC Determination | The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm. | The MIC value is a key quantitative measure of a compound's antibacterial potency and is used to compare different agents. |
Conclusion and Future Directions
The tetrahydrofuran scaffold is a validated and versatile component in a wide range of biologically active molecules, from natural products to FDA-approved drugs. While this compound itself remains an under-investigated molecule, its structural components suggest potential for biological activity. By leveraging the vast existing knowledge on bioactive THF-containing compounds, researchers can strategically design and synthesize novel derivatives of this compound.
Future research should focus on synthesizing a library of these derivatives with varied substitutions on both the THF ring and the ethanol side chain. Screening these compounds using the robust protocols outlined in this guide against diverse biological targets—including cancer cell lines, viruses, and bacteria—could uncover novel therapeutic leads. The key will be to conduct detailed structure-activity relationship studies to understand how modifications to the core structure influence potency and selectivity, paving the way for the next generation of THF-based therapeutics.
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A Comparative Analysis of Catalysts for Furfural Hydrogenation: A Guide for Researchers
The efficient conversion of biomass-derived platform molecules into value-added chemicals is a cornerstone of modern sustainable chemistry. Among these, furfural, readily obtained from lignocellulosic biomass, stands out as a versatile starting material. Its selective hydrogenation to furfuryl alcohol is a critical industrial process, providing a key intermediate for resins, solvents, and fine chemicals.[1][2][3] This guide provides a comparative analysis of various catalytic systems for furfural hydrogenation, offering insights into their performance, underlying mechanisms, and practical experimental considerations to aid researchers in catalyst selection and development.
Introduction to Furfural Hydrogenation: Reaction Pathways and Challenges
The hydrogenation of furfural is a multifaceted reaction, with the desired product, furfuryl alcohol (FOL), resulting from the selective reduction of the aldehyde group (C=O). However, other competing and consecutive reactions can occur, leading to a variety of byproducts. Understanding these pathways is crucial for designing selective catalysts.
The primary reaction pathways include:
-
Hydrogenation of the aldehyde group: Furfural is converted to furfuryl alcohol (FOL).
-
Hydrogenation of the furan ring: The C=C bonds in the furan ring are hydrogenated, leading to tetrahydrofurfuryl alcohol (THFOL).[1]
-
Hydrodeoxygenation: Removal of oxygen atoms can lead to the formation of 2-methylfuran (MF).[1][4]
-
Decarbonylation: Cleavage of the C-C bond adjacent to the carbonyl group can produce furan.
-
Ring-opening reactions: Under harsher conditions, the furan ring can open, leading to various linear alkanes and other degradation products.
The main challenge in furfural hydrogenation lies in achieving high selectivity towards the desired product, typically furfuryl alcohol, while minimizing the formation of byproducts. This requires careful control over the catalyst's properties and the reaction conditions.
Caption: General reaction pathways in furfural hydrogenation.
A Comparative Look at Catalyst Families
The choice of catalyst is paramount in directing the selective hydrogenation of furfural. Catalysts are broadly categorized into noble metal-based, non-noble metal-based, and bimetallic systems, each with distinct advantages and disadvantages.
Noble Metal Catalysts: High Activity at a High Cost
Noble metals such as Platinum (Pt), Palladium (Pd), Ruthenium (Ru), and Gold (Au) are known for their high catalytic activity in hydrogenation reactions.[1][5]
-
Platinum (Pt): Pt-based catalysts often exhibit high activity for both C=O and furan ring hydrogenation, making them suitable for the production of THFOL.[6] However, controlling selectivity towards FOL can be challenging. The product distribution is highly sensitive to reaction conditions and catalyst support.[6] Strong adsorption of furfural on Pt surfaces can sometimes lead to decarbonylation and the formation of furan.[7]
-
Palladium (Pd): Pd catalysts are also highly active but can be prone to decarbonylation, leading to furan as a significant byproduct.[8] The choice of support material significantly influences the performance of Pd catalysts. For instance, basic supports can enhance the selectivity towards FOL.[9]
-
Ruthenium (Ru): Ru catalysts have shown promise for furfural hydrogenation, often favoring the formation of FOL under milder conditions.
-
Gold (Au): Supported gold nanoparticles have demonstrated high selectivity to FOL, particularly when alloyed with other metals. Au/CNT catalysts have shown complete conversion of furfural with high selectivity to THFOL under specific conditions.[5]
While highly active, the high cost and limited availability of noble metals are significant drawbacks for large-scale industrial applications.
Non-Noble Metal Catalysts: Cost-Effective Alternatives
The development of efficient non-noble metal catalysts is a major focus of current research, driven by the need for more economical and sustainable processes.[10] Copper (Cu), Nickel (Ni), and Cobalt (Co) are the most extensively studied non-noble metals for this application.
-
Copper (Cu): Copper-based catalysts are widely used industrially for the production of furfuryl alcohol due to their high selectivity for the hydrogenation of the C=O bond over the furan ring.[3][11] Copper chromite was a traditional catalyst, but its toxicity has led to the development of chrome-free alternatives.[7] The performance of Cu catalysts is strongly dependent on the support material, with supports like Al2O3, ZnO, and MgO influencing activity and selectivity.[12][13]
-
Nickel (Ni): Nickel catalysts are highly active for hydrogenation but tend to be less selective than copper, often promoting ring hydrogenation and even ring-opening reactions under more severe conditions.[1][14] However, modifying Ni catalysts, for example by creating bimetallic systems, can significantly improve selectivity.
-
Cobalt (Co): Cobalt-based catalysts have also been investigated and can exhibit good activity for furfural hydrogenation. Bimetallic Co-containing catalysts have shown high selectivity to FOL.[15]
Bimetallic Catalysts: Synergistic Effects for Enhanced Performance
Bimetallic catalysts, which combine two different metals, often exhibit superior performance compared to their monometallic counterparts due to synergistic effects. These effects can arise from geometric arrangements (ensemble effect) or electronic modifications (ligand effect).[15]
-
Noble Metal Bimetallics (e.g., Pt-Sn, Pd-Cu): The addition of a second metal to a noble metal catalyst can significantly enhance its selectivity. For example, the addition of Sn to Pt has been shown to suppress decarbonylation and improve the selectivity to furfuryl alcohol.[16][17] Similarly, Pd-Cu bimetallic catalysts can achieve high selectivity to FOL.[8]
-
Non-Noble Metal Bimetallics (e.g., Cu-Ni, Cu-Co): Combining two non-noble metals can lead to highly active and selective catalysts at a lower cost. Cu-Ni bimetallic catalysts have demonstrated excellent performance for the selective hydrogenation of furfural to furfuryl alcohol under mild conditions.[11][18] The synergistic effect between Cu and Ni can enhance H2 activation and furfural adsorption.[18] Cu-Co bimetallic catalysts have also shown high selectivity towards FOL.[4][15]
Comparative Performance Data
The following tables summarize the catalytic performance of various systems for furfural hydrogenation, providing a snapshot of their efficacy under different reaction conditions.
Table 1: Performance of Noble Metal Catalysts
| Catalyst | Support | Temp (°C) | Pressure (bar) | Furfural Conv. (%) | FOL Select. (%) | THFOL Select. (%) | Reference |
| Pt | C | 35 | 0.1 | 100 | 100 | - | [18] |
| Pd | TiO2 | 170 | 20 | >99 | - | - | [9] |
| Au | CNTs | 120 | 15 | 100 | - | 93 | [5] |
| Pt-Sn | SiO2 | - | - | High | High | - | [17] |
Table 2: Performance of Non-Noble Metal Catalysts
| Catalyst | Support | Temp (°C) | Pressure (bar) | Furfural Conv. (%) | FOL Select. (%) | Reference |
| Cu-Al2O3-ZnO | - | 85 | 15 | >99 | >99 | [19] |
| Ni | AC-SO3H | 60 | - | - | 100 | [1] |
| Cu-Co | C | 140 | 30 | - | 96 | [1] |
Table 3: Performance of Bimetallic Catalysts
| Catalyst | Support | Temp (°C) | Pressure (bar) | Furfural Conv. (%) | FOL Select. (%) | Reference |
| Cu@Pt | SiO2 | 250 | 6.9 | High | High | |
| 0.5%Ni-10%Cu | SiO2 | 55 | 20 | 99.4 | 99.9 | [18] |
| Cu-Ni | CNTs | 130 | 40 | - | 90 (THFA) | [1] |
| Pt-Sn | C | - | - | High | High | [20] |
Experimental Protocols: A Practical Guide
Reproducibility is key in catalytic research. This section provides detailed, step-by-step methodologies for catalyst synthesis and performance evaluation, based on established literature.
Catalyst Preparation: Co-impregnation Method for Pt-Sn/SiO₂
This protocol describes the synthesis of a bimetallic Pt-Sn catalyst on a silica support, a system known for its high selectivity to furfuryl alcohol.[17]
Materials:
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Tin (II) chloride dihydrate (SnCl₂·2H₂O)
-
Silica (SiO₂) support
-
Deionized water
-
Ethanol
Procedure:
-
Support Pre-treatment: Dry the SiO₂ support at 120°C for 4 hours to remove adsorbed water.
-
Impregnation Solution Preparation:
-
Dissolve the required amount of H₂PtCl₆·6H₂O in a minimal amount of deionized water.
-
In a separate container, dissolve the required amount of SnCl₂·2H₂O in ethanol.
-
-
Co-impregnation:
-
Add the pre-treated SiO₂ support to a round-bottom flask.
-
Slowly add the platinum precursor solution to the support with constant stirring.
-
Subsequently, add the tin precursor solution to the mixture.
-
Continue stirring for 24 hours at room temperature to ensure homogeneous impregnation.
-
-
Drying: Remove the solvent using a rotary evaporator at 60°C.
-
Calcination: Calcine the dried powder in a furnace under a flow of air. A typical calcination program involves ramping the temperature to 450°C at a rate of 5°C/min and holding for 3 hours.[17]
-
Reduction: Prior to the catalytic reaction, reduce the calcined catalyst in a tube furnace under a flow of H₂. A typical reduction program involves ramping to 400°C at a rate of 10°C/min and holding for 2 hours.
Caption: Workflow for the synthesis of a Pt-Sn/SiO₂ catalyst.
Catalytic Activity Testing: Batch Reactor Setup
The following protocol outlines a typical procedure for evaluating the performance of a catalyst in a batch reactor for furfural hydrogenation.
Equipment:
-
High-pressure batch reactor (e.g., Parr reactor)
-
Magnetic stirrer with heating mantle
-
Gas chromatograph (GC) for product analysis
-
Hydrogen gas cylinder with pressure regulator
Procedure:
-
Reactor Loading:
-
Accurately weigh and add the desired amount of catalyst to the reactor vessel.
-
Add a specific volume of solvent (e.g., 2-propanol, water, ethanol).[17]
-
Add a known amount of furfural.
-
-
Sealing and Purging:
-
Seal the reactor.
-
Purge the reactor several times with H₂ to remove any air.
-
-
Reaction:
-
Pressurize the reactor to the desired H₂ pressure.
-
Start stirring and heat the reactor to the target reaction temperature.
-
Maintain the desired temperature and pressure for the specified reaction time.
-
-
Sampling and Analysis:
-
After the reaction, cool the reactor down to room temperature.
-
Carefully depressurize the reactor.
-
Take a liquid sample from the reactor.
-
Analyze the sample using a gas chromatograph (GC) equipped with a suitable column (e.g., HP-5) and a flame ionization detector (FID) to determine the conversion of furfural and the selectivity to different products.
-
-
Data Calculation:
-
Furfural Conversion (%) = [(Initial moles of furfural - Final moles of furfural) / Initial moles of furfural] x 100
-
Product Selectivity (%) = (Moles of specific product formed / Moles of furfural converted) x 100
-
Mechanistic Insights: The Role of the Catalyst Surface
The mechanism of furfural hydrogenation is complex and depends on the nature of the catalyst. Density functional theory (DFT) calculations and surface science studies have provided valuable insights into the elementary steps involved.[7]
On many metal surfaces, the reaction is believed to follow a Langmuir-Hinshelwood mechanism, where both furfural and hydrogen are adsorbed onto the catalyst surface before reacting.[1] The adsorption geometry of furfural on the catalyst surface plays a critical role in determining the reaction pathway. For instance, an η¹(O)-aldehyde adsorption mode, where the oxygen atom of the carbonyl group binds to the metal surface, is thought to favor the hydrogenation of the C=O bond to form furfuryl alcohol. Conversely, a planar adsorption geometry, where the entire furan ring interacts with the surface, may facilitate ring hydrogenation or decarbonylation.[8]
Bimetallic catalysts can alter the adsorption properties of the active metal. For example, the addition of a second, less reactive metal can break up large ensembles of the primary active metal atoms, which can suppress side reactions that require larger active sites. Electronic effects can also modify the binding strength of reactants and intermediates, thereby influencing activity and selectivity.
Conclusion and Future Outlook
The selective hydrogenation of furfural to furfuryl alcohol is a well-established yet continually evolving field of catalysis research. While noble metal catalysts offer high activity, the development of cost-effective and robust non-noble metal and bimetallic catalysts is crucial for the economic viability of biorefineries.
Future research should focus on:
-
Rational Catalyst Design: Utilizing computational tools like DFT to design catalysts with optimized electronic and geometric properties for high selectivity.
-
Advanced Catalyst Synthesis: Developing novel synthesis methods to control the size, morphology, and composition of catalyst nanoparticles with high precision.
-
Understanding Deactivation Mechanisms: Investigating the causes of catalyst deactivation (e.g., coking, metal leaching) to develop more stable and regenerable catalysts.
-
Process Intensification: Exploring continuous flow reactor systems for improved efficiency and scalability.
By addressing these challenges, the scientific community can pave the way for more sustainable and efficient processes for the production of valuable chemicals from renewable biomass resources.
References
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- Recent Advances in Catalytic Hydrogenation of Furfural over Non-noble Metal Catalysts. (2025). Industrial & Engineering Chemistry Research. [Link]
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- Comparison of different supports during furfural hydrogenation. (2020).
- Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts. (2012). Journal of the American Chemical Society, 134(39), 16316-16324. [Link]
- Comparison of various noble metal-based bimetallic catalysts for catalytic conversion of HMF to DMF. (2024).
- Hydrogenation performance of different catalysts. (2022).
- Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives andvalue-added chemicals. (2019).
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- Selective Hydrogenation Of Furfural Over Precious Metal Nanoparticle Catalysts. (2022).
- Kinetics and mechanism of hydrogenation of furfural on Cu/SiO2 catalysts. (2011).
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- Highly efficient hydrogenation of furfural to furfuryl alcohol over Cu–Al2O3–ZnO catalyst. (2025). New Journal of Chemistry. [Link]
- How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. (2018). Chemical Reviews, 118(23), 11579-11653. [Link]
- Hydrogenation of Furfural with a Pt–Sn Catalyst: The Suitability to Sustainable Industrial Application. (2021). Organic Process Research & Development, 25(6), 1438-1445. [Link]
- Recent advances in catalytic hydrogenation of furfural and its derivatives to value-added chemicals over non-noble metal catalysts. (2025).
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A Senior Scientist's Guide to Purity Validation of Synthesized Tetrahydrofurfuryl Alcohol: A Comparative Analysis of Titrimetric and Chromatographic Methods
For researchers, scientists, and drug development professionals, the purity of reagents is not a matter of preference—it is a prerequisite for reliable and reproducible results. Tetrahydrofurfuryl alcohol (THFA), a versatile and increasingly popular "green" solvent derived from agricultural byproducts, is no exception.[1] Its application as a solvent in advanced electronics, a component in agricultural formulations, and a chemical intermediate demands stringent quality control.[2][3]
The synthesis of THFA, typically via the hydrogenation of furfural, can introduce a variety of impurities, including residual starting material, byproducts like 1,5-pentanediol, and degradation products from oxidation, such as acidic compounds.[1][4] Therefore, validating the purity of synthesized THFA is a critical step in any workflow.
This guide provides an in-depth comparison of analytical methods for assessing THFA purity, with a primary focus on the classical, yet effective, titrimetric approach. We will explore the causality behind experimental choices, present self-validating protocols, and compare titration with modern chromatographic techniques to empower you to select the most appropriate method for your specific needs.
The Role of Titration: A Measure of Acidic Impurities
While THFA itself is a neutral alcohol, acid-base titration serves as an excellent and rapid method for quantifying acidic impurities, a key indicator of product degradation or incomplete purification. The principle is a straightforward neutralization reaction: a standardized basic titrant is used to neutralize any acidic species present in the THFA sample.[5] The endpoint, visualized by a color-changing indicator, allows for the calculation of the total acid content.
This method is grounded in established standards for alcohol analysis, such as those outlined in ASTM E202 for glycols, which includes a test for acidity.[6][7] It provides a reliable measure of the overall acidic content, which can be correlated with the stability and purity of the THFA.
Experimental Protocol: Determination of Acidity in THFA
This protocol describes a self-validating system for determining the concentration of acidic impurities in a THFA sample. The trustworthiness of the method relies on the accurate standardization of the titrant.
1. Reagent Preparation and Standardization:
-
0.1 M Sodium Hydroxide (NaOH) Solution: Dissolve 4.0 g of NaOH pellets in 1 liter of deionized, freshly boiled water to minimize dissolved CO₂.
-
Phenolphthalein Indicator: Dissolve 0.1 g of phenolphthalein in 80 mL of ethanol and dilute to 100 mL with deionized water.[8]
-
Standardization of NaOH Titrant:
-
Accurately weigh approximately 0.5 g of dried primary standard potassium hydrogen phthalate (KHP) into a 250 mL Erlenmeyer flask.
-
Dissolve in ~50 mL of deionized, boiled water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the prepared NaOH solution until a faint, persistent pink color is observed.
-
Calculate the exact molarity of the NaOH solution. Repeat for triplicate, concordant results.
-
2. Titration of THFA Sample:
-
Accurately weigh approximately 50 g of the synthesized THFA sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water and swirl to mix. The high water miscibility of THFA ensures a homogenous solution.[9]
-
Add 3-4 drops of phenolphthalein indicator. The solution should be colorless.
-
Fill a calibrated 50 mL burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip.[10]
-
Record the initial burette volume.
-
Titrate the THFA sample with the NaOH solution, swirling the flask constantly, until the first permanent, faint pink color appears and persists for at least 30 seconds.[10]
-
Record the final burette volume.
-
Perform a blank titration using 50 mL of deionized water to account for any acidity in the solvent or from atmospheric CO₂.
3. Calculation of Acidity:
The acidity is typically expressed as a weight percentage of a relevant acid, such as acetic acid.
Acidity (as % w/w CH₃COOH) = [ (V_sample - V_blank) × M_NaOH × 60.05 ] / (W_sample × 10)
Where:
-
V_sample = Volume of NaOH used for the sample (mL)
-
V_blank = Volume of NaOH used for the blank (mL)
-
M_NaOH = Molarity of standardized NaOH solution (mol/L)
-
60.05 = Molar mass of acetic acid ( g/mol )
-
W_sample = Weight of THFA sample (g)
Caption: Workflow for determining THFA purity via acidity titration.
Comparative Analysis: Titration vs. Chromatographic and Other Methods
While titration is effective for quantifying total acidity, it does not identify or quantify individual neutral impurities. For a comprehensive purity profile, other methods are required. Gas Chromatography (GC) is the gold standard for analyzing volatile organic compounds like THFA.[11][12]
| Feature | Acidity Titration | Gas Chromatography (GC-FID) | FTIR Spectroscopy | Density Measurement |
| Principle | Acid-base neutralization. | Separation by boiling point and polarity; detection by flame ionization. | Absorption of infrared light by molecular bonds. | Mass per unit volume.[13] |
| Information Provided | Total acidic impurity content. | Separation and quantification of individual volatile impurities and main component.[14] | Identification of functional groups present (e.g., O-H, C=O). | Bulk physical property, indicates gross impurity (e.g., water). |
| Specificity | Low (measures total acidity, not specific acids). | High (can resolve and identify specific compounds). | Medium (identifies functional groups, not unique compounds). | Very Low (many impurities can affect density). |
| Sensitivity | ppm to % level for acidic impurities. | High (ppm to ppb levels for most organic impurities). | Low (typically >1% level for impurity detection). | Low (sensitive to major components only). |
| Accuracy & Precision | High for total acidity, with proper standardization. | Very High, especially with internal standards. | Semi-quantitative at best. | Moderate, highly temperature-dependent. |
| Throughput | High (minutes per sample). | Medium (15-30 minutes per sample).[15] | Very High (seconds per sample). | Very High (seconds per sample). |
| Cost (Instrument) | Low ($) | High ( | Medium ( | Very Low ($) |
| Expertise Required | Low | High | Medium | Very Low |
The Gold Standard: Purity by Gas Chromatography (GC)
For definitive purity assessment, Gas Chromatography with a Flame Ionization Detector (GC-FID) is unparalleled. This technique separates components of a mixture in the gas phase, allowing for the precise quantification of THFA and its potential impurities.
The fundamental workflow involves injecting a diluted sample into the GC, where it is vaporized. An inert carrier gas sweeps the sample through a capillary column. Components separate based on their boiling points and interactions with the column's stationary phase. As each component exits the column, it is burned in a hydrogen flame (FID), generating an electrical signal proportional to its concentration. The result is a chromatogram where each peak represents a different compound, and the area under the peak corresponds to its amount.[14]
Typical GC-FID Protocol for THFA Purity
-
Sample Preparation: Prepare a ~1% solution of the synthesized THFA in a high-purity solvent like acetone or methanol.
-
Instrument Conditions (Example):
-
Column: Agilent CP-Sil 5 CB or similar non-polar column.[15]
-
Injector: Split mode, 250 °C.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at 50 °C, ramp to 200 °C at 10 °C/min.
-
Detector: FID, 280 °C.
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Calculation: Purity is determined using the area percent method, where the area of the THFA peak is divided by the total area of all peaks (excluding the solvent peak).[14]
Purity (%) = (Area_THFA / Total_Area_All_Peaks) × 100
Caption: General workflow for THFA purity analysis using GC-FID.
Conclusion: Selecting the Appropriate Analytical Strategy
The choice between titration and gas chromatography for validating THFA purity is dictated by the analytical question being asked.
-
Titration is the ideal choice for routine quality control where the primary concern is degradation leading to acidic impurities. It is a rapid, inexpensive, and highly accurate method for determining a critical purity parameter (acidity) without the need for significant capital investment or specialized expertise.
-
Gas Chromatography is essential for comprehensive purity analysis, impurity profiling, and method development. When you need to identify and quantify all volatile components, determine the exact purity percentage, or troubleshoot a synthesis reaction, the specificity and sensitivity of GC-FID are indispensable.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can implement a robust, fit-for-purpose quality control strategy, ensuring the integrity of their work and the reliability of their results.
References
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A Senior Application Scientist's Guide to Cross-Referencing Experimental NMR Data with Published THFA Spectra
For researchers, scientists, and drug development professionals, the unambiguous identification and purity assessment of chemical compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary technique for elucidating molecular structures. However, the interpretation of experimental NMR data in isolation can be fraught with uncertainty. This guide provides an in-depth, practical workflow for cross-referencing your experimental ¹H and ¹³C NMR data of Tetrahydrofurfuryl alcohol (THFA) with established, published spectra. By following this guide, you will be able to confidently verify the identity and assess the purity of your THFA samples, ensuring the integrity of your research.
The Imperative of Cross-Referencing in NMR Spectroscopy
-
Structural Verification: It confirms that the synthesized or acquired compound is indeed the intended molecule, in this case, THFA.
-
Purity Assessment: It allows for the identification of impurities, such as residual solvents, starting materials, or degradation products, which may be present in the sample.
This guide will walk you through the essential steps of this validation process, from sample preparation and data acquisition to spectral comparison and interpretation.
Part 1: Acquiring High-Quality Experimental NMR Data of THFA
Experimental Protocol: ¹H and ¹³C NMR of Tetrahydrofurfuryl Alcohol
1. Rationale for Solvent Selection:
Tetrahydrofurfuryl alcohol is a polar molecule and is miscible with a wide range of solvents, including water, alcohols, and chlorinated solvents.[1] For NMR analysis, a deuterated solvent that can dissolve the sample and does not have signals that overlap with the analyte's signals is required. Chloroform-d (CDCl₃) is an excellent first choice for THFA for several reasons:
-
Solubility: THFA is readily soluble in CDCl₃.
-
Signal Region: The residual solvent peak of CDCl₃ at ~7.26 ppm does not interfere with the expected signals of THFA.
-
Inertness: CDCl₃ is chemically inert towards THFA under standard NMR acquisition conditions.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of your THFA sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
3. NMR Spectrometer Setup and Data Acquisition:
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on your specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 30-degree pulse for quantitative ¹H; Power-gated decoupling for ¹³C to enhance signal-to-noise and provide singlet peaks for each unique carbon. |
| Number of Scans (NS) | 8-16 | 128-256 | Sufficient to achieve a good signal-to-noise ratio. More scans may be needed for dilute samples. |
| Receiver Gain (RG) | Auto-adjust | Auto-adjust | Optimizes the signal detection without causing receiver overload. |
| Acquisition Time (AQ) | 3-4 s | 1-2 s | Ensures good digital resolution to resolve fine couplings. |
| Relaxation Delay (D1) | 1-2 s | 2-5 s | Allows for sufficient relaxation of the nuclei between pulses, crucial for accurate integration in ¹H and detection of all carbons in ¹³C. |
| Spectral Width (SW) | 12-16 ppm | 220-240 ppm | Covers the expected chemical shift range for organic molecules. |
| Referencing | TMS (0 ppm) | TMS (0 ppm) | TMS is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents. |
Part 2: Locating and Interpreting Published THFA Spectra
Several reliable databases provide public access to NMR spectra. For this guide, we will utilize the Spectral Database for Organic Compounds (SDBS) , a comprehensive and well-regarded resource.[2][3][4][5]
Accessing Published Data:
-
Navigate to the SDBS website.
-
Search for "Tetrahydrofurfuryl alcohol" or its CAS number: 97-99-4.[6]
-
Select the ¹H NMR and ¹³C NMR spectra for viewing.
Interpreting the Published Spectra:
The published spectra will provide the expected chemical shifts (δ) in parts per million (ppm), multiplicities (e.g., singlet, doublet, triplet, multiplet), and integration values for ¹H NMR, and the chemical shifts for ¹³C NMR.
Table 1: Published ¹H and ¹³C NMR Data for Tetrahydrofurfuryl Alcohol in CDCl₃
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.95 | m | 1H | H-2 | |
| ~3.80 | m | 1H | H-5a | |
| ~3.70 | m | 1H | H-5b | |
| ~3.60 | m | 1H | -CH₂OHa | |
| ~3.50 | m | 1H | -CH₂OHb | |
| ~1.90 | m | 3H | H-3, H-4a | |
| ~1.55 | m | 1H | H-4b | |
| Variable | br s | 1H | -OH | |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| ~77.5 | C-2 | |||
| ~68.0 | C-5 | |||
| ~65.0 | -CH₂OH | |||
| ~28.5 | C-3 | |||
| ~25.5 | C-4 |
Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer frequency. The hydroxyl (-OH) proton signal is often broad and its chemical shift is highly dependent on concentration and temperature.
Part 3: The Cross-Referencing Workflow: A Step-by-Step Guide
This workflow provides a systematic approach to comparing your experimental data with the published reference spectra.
Workflow for Cross-Referencing Experimental and Published NMR Spectra
Caption: A workflow for cross-referencing experimental and published NMR spectra.
1. Data Processing:
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Carefully phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to ensure a flat baseline, which is critical for accurate integration.
2. Referencing:
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.
3. Analysis of Experimental Spectra:
-
Peak Picking: Identify the chemical shift of each peak in your spectra.
-
Integration (¹H NMR): Integrate the area under each proton signal. Normalize the integration values to a known number of protons (e.g., the single proton at the 2-position).
-
Multiplicity Analysis (¹H NMR): Determine the multiplicity of each signal (singlet, doublet, etc.).
4. Tabular Comparison:
Create a table to directly compare your experimental data with the published data.
Table 2: Comparison of Experimental and Published ¹H NMR Data for THFA
| Assignment | Published δ (ppm) | Experimental δ (ppm) | Published Multiplicity | Experimental Multiplicity | Published Integration | Experimental Integration |
| H-2 | ~3.95 | m | 1H | |||
| H-5a | ~3.80 | m | 1H | |||
| H-5b | ~3.70 | m | 1H | |||
| -CH₂OHa | ~3.60 | m | 1H | |||
| -CH₂OHb | ~3.50 | m | 1H | |||
| H-3, H-4a | ~1.90 | m | 3H | |||
| H-4b | ~1.55 | m | 1H | |||
| -OH | Variable | br s | 1H |
Table 3: Comparison of Experimental and Published ¹³C NMR Data for THFA
| Assignment | Published δ (ppm) | Experimental δ (ppm) |
| C-2 | ~77.5 | |
| C-5 | ~68.0 | |
| -CH₂OH | ~65.0 | |
| C-3 | ~28.5 | |
| C-4 | ~25.5 |
Part 4: Scientific Integrity: Addressing Discrepancies and Impurities
A perfect match between experimental and published data is rare. Minor deviations in chemical shifts (typically <0.05 ppm for ¹H and <0.5 ppm for ¹³C) are acceptable and can be attributed to differences in concentration, temperature, and magnetic field strength. However, significant discrepancies or the presence of additional peaks warrant further investigation.
Commonly Observed Impurities in THFA Samples:
-
Water: A broad singlet around 1.56 ppm in CDCl₃.[7]
-
Residual Solvents: Depending on the synthesis and purification process, you might see traces of solvents like diethyl ether, acetone, or ethanol.[8][9]
-
Starting Materials: If THFA was synthesized by the hydrogenation of furfural, you might observe small amounts of unreacted furfuryl alcohol.[6][10]
Self-Validating System:
Your protocol should be a self-validating system. If unexpected peaks are observed:
-
Consult Impurity Tables: Cross-reference the chemical shifts of the unknown peaks with published tables of common NMR impurities.[11]
-
Spiking Experiments: If a specific impurity is suspected, add a small amount of the pure suspected impurity to your NMR sample and re-acquire the spectrum. An increase in the intensity of the unknown peak confirms its identity.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in assigning signals and identifying the structure of unknown impurities.
By systematically investigating unexpected signals, you uphold the trustworthiness of your analysis.
Conclusion
Cross-referencing experimental NMR data with published spectra is a non-negotiable step in the verification of chemical identity and purity. This guide has provided a comprehensive framework for this process, specifically tailored for Tetrahydrofurfuryl alcohol. By adhering to a robust experimental protocol, utilizing reliable spectral databases, and systematically comparing your data, you can ensure the accuracy and integrity of your scientific findings. This meticulous approach is not merely a procedural formality; it is a fundamental aspect of responsible scientific practice.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][2][3][4][5]
- Wiley Science Solutions.
- ResearchGate. ¹H NMR spectra of tetrahydrofurfuryl alcohol (a) and AMTHF (b). ¹³C NMR... [Link][14]
- Wikipedia.
- National Institute of Advanced Industrial Science and Technology (AIST).
- PubChem. Tetrahydrofurfuryl alcohol. [Link][16]
- ResearchGate. ¹H NMR spectra of (a) THFA, (b) the mixture of THFA and [N2222][Pipe],... [Link][17]
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link][18]
- ResearchGate. ¹³C NMR spectra of the reaction mixture from THFA hydrogenolysis to... [Link][19]
- PubMed. 1H NMR spectroscopic investigation of serum and urine in a case of acute tetrahydrofuran poisoning. [Link][21]
- SpectraBase.
- The Royal Society of Chemistry.
- ResearchGate. (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link][25]
- Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link][8][9]
- Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link][26]
- Emery Pharma. NMR Solvent Chart. [Link][27]
- EPFL.
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- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
A Comparative Guide to Tetrahydrofurfuryl Alcohol (THFA) as a High-Performance, Sustainable Alternative to Traditional VOC Solvents
For researchers, scientists, and professionals in drug development and specialty chemicals, the choice of solvent is a critical decision that impacts everything from reaction kinetics and product purity to worker safety and environmental footprint. For decades, traditional volatile organic compounds (VOCs) like N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), toluene, and xylene have been the workhorses of many applications. However, mounting regulatory pressure and a growing commitment to sustainable chemistry have created an urgent need for safer, more environmentally benign alternatives that do not compromise on performance.
This guide provides an in-depth technical comparison of Tetrahydrofurfuryl alcohol (THFA), a bio-based solvent, with these traditional VOCs. We will move beyond broad claims of "green" and delve into the quantitative data and experimental evidence that underpins THFA's performance, offering a clear-eyed view for scientists seeking to innovate while adhering to the principles of sustainable chemistry.
The Rise of a Bio-Based Solvent: An Introduction to THFA
Tetrahydrofurfuryl alcohol (CAS 97-99-4) is a colorless, water-miscible organic compound derived from the hydrogenation of furfural, which is produced from agricultural byproducts like corncobs and sugarcane bagasse.[1] This renewable origin is a key differentiator from its petrochemical-based counterparts. But its appeal extends beyond its green credentials. As we will explore, THFA possesses a unique combination of solvency, physical properties, and a favorable safety profile that makes it a compelling candidate for a wide range of applications, including pharmaceutical synthesis, coatings, and agrochemical formulations.[2][3]
Performance Deep Dive: A Quantitative Comparison
A solvent's primary function is to dissolve, and its effectiveness is not a matter of opinion but of quantifiable physical and chemical properties. Here, we compare THFA to NMP, DMSO, toluene, and xylene across key performance indicators.
Solvency Power: Kauri-Butanol and Hansen Parameters
The Kauri-butanol (Kb) value is a standardized measure of a solvent's ability to dissolve a kauri resin, providing a useful, albeit empirical, index of its solvency power for nonpolar substances. A higher Kb value generally indicates stronger solvency.[4][5][6][7][8]
Hansen Solubility Parameters (HSPs) offer a more nuanced, three-dimensional view of solvency, breaking it down into contributions from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[9] Solvents with similar HSPs to a given solute are more likely to dissolve it. This is invaluable for formulators seeking to match a solvent to a specific active pharmaceutical ingredient (API), polymer, or other specialty chemical.
| Solvent | Kauri-Butanol (Kb) Value | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| THFA | 71.5 | 17.8 | 8.2 | 12.9 |
| NMP | Not widely reported | 17.6 | 12.0 | 7.0 |
| DMSO | Not widely reported | 18.4 | 16.4 | 10.2 |
| Toluene | 105 | 18.0 | 1.4 | 2.0 |
| Xylene | 98 | 17.6-18.0 | 0.5-1.0 | 1.5-3.1 |
Note: The Kb test is primarily designed for hydrocarbon solvents, and values for highly polar aprotic solvents like NMP and DMSO are not commonly reported as they are not directly comparable.
Interpretation for the Scientist: The data reveals that THFA possesses a balanced solvency profile. Its moderate Kb value suggests good performance for a range of solutes. More importantly, its Hansen parameters, with significant contributions from both polar and hydrogen bonding forces, indicate its versatility in dissolving a wider variety of substances, including those with both polar and non-polar characteristics. This makes it a particularly interesting candidate for complex formulations. Toluene and xylene, with their high Kb values and dominant dispersion forces, are excellent for nonpolar compounds but less effective for polar or hydrogen-bonding species. NMP and DMSO are highly polar solvents, as reflected in their HSPs, making them suitable for dissolving polar and ionic compounds.
Key Physical Properties: A Comparative Overview
A solvent's physical properties dictate its behavior in a process, influencing everything from evaporation rates to heating and cooling requirements.
| Property | THFA | NMP | DMSO | Toluene | Xylene (mixed isomers) |
| Boiling Point (°C) | 178 | 202-204 | 189 | 110.6 | ~137-144 |
| Vapor Pressure (kPa @ 25°C) | 0.142 | ~0.04 | 0.08 | 3.8 | ~0.8-1.2 |
| Viscosity (mPa·s @ 25°C) | 5.49 | 1.66 | 2.14 | 0.56 | ~0.6-0.8 |
| Flash Point (°C, closed cup) | 75 | 91 | 89 | 4 | 25 |
| Density (g/mL @ 25°C) | 1.054 | 1.028 | 1.10 | 0.867 | ~0.87 |
Interpretation for the Scientist: THFA's high boiling point and low vapor pressure are significant advantages.[10] A low vapor pressure means lower emissions of volatile organic compounds, leading to a safer working environment and easier compliance with air quality regulations. Its higher viscosity compared to toluene and xylene may be a consideration in applications requiring rapid spreading or penetration, but it also contributes to its lower volatility. The relatively high flash point of THFA, NMP, and DMSO compared to toluene and xylene indicates a lower fire hazard.
Environmental, Health, and Safety (EHS) Profile
The impetus for moving away from traditional VOCs is often driven by their EHS profiles. Here's how THFA compares.
| Parameter | THFA | NMP | DMSO | Toluene | Xylene |
| Oral LD50 (rat, mg/kg) | 1600-2500 | 3598-4150 | 14500 | 5000 | 3523-4300 |
| VOC Classification | Varies by regulation | Regulated as a VOC | Generally low VOC | Regulated as a VOC | Regulated as a VOC |
| Key Hazards | Eye irritant, Repr. 1B (ECHA) | Reproductive toxicant | Low toxicity | Flammable, neurotoxic | Flammable, neurotoxic |
Interpretation for the Scientist: While DMSO stands out for its exceptionally low toxicity, THFA's acute toxicity is in a similar range to many traditional solvents. However, it is important to note that under the European Chemicals Agency's (ECHA) classification, THFA is listed as "Repr. 1B," indicating it is presumed to be a human reproductive toxicant.[11] NMP is also recognized as a reproductive toxicant and is subject to increasing regulatory scrutiny. Toluene and xylene are well-known for their flammability and neurotoxicity.
Regarding its classification as a VOC, the situation is nuanced. In the United States, the EPA regulates VOCs primarily based on their photochemical reactivity and contribution to ground-level ozone formation.[12] Under some definitions, THFA's low vapor pressure and potential for low photochemical reactivity may lead to it not being classified as a VOC for certain applications. However, in the European Union, VOC classification is often based on boiling point, and with a boiling point of 178°C, THFA would be considered a VOC under regulations that use a 250°C cutoff.[13]
Experimental Section: A Practical Application
To translate the theoretical data into a practical context, we present a representative experimental workflow for evaluating the performance of THFA against a traditional solvent for a common application in pharmaceutical development: determining the solubility of an active pharmaceutical ingredient (API).
Diagram of Experimental Workflow
Caption: Workflow for comparative solubility determination of an API.
Detailed Protocol: Comparative Solubility of a Model API (e.g., Ibuprofen)
This protocol outlines a standardized "shake-flask" method to determine and compare the equilibrium solubility of a model poorly water-soluble API, such as ibuprofen, in THFA versus NMP.
1. Materials and Reagents:
-
Ibuprofen (USP grade)
-
Tetrahydrofurfuryl alcohol (THFA), ≥99% purity
-
N-Methyl-2-pyrrolidone (NMP), ≥99% purity
-
Validated High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Mobile phase for HPLC (e.g., acetonitrile/water with phosphoric acid)
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters
2. Experimental Procedure:
-
Preparation of Saturated Solutions:
-
To separate 20 mL glass vials, add approximately 5 mL of THFA and NMP, respectively.
-
Add an excess amount of ibuprofen to each vial to ensure that a saturated solution is formed and solid ibuprofen remains.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 37 ± 0.5 °C to simulate physiological conditions) and agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for a predetermined time (e.g., 48 hours), which should be sufficient to reach equilibrium solubility. This can be confirmed by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.
-
-
Sample Preparation and Analysis:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved ibuprofen.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration within the calibrated range of the HPLC method.
-
Inject the diluted samples into the HPLC system and quantify the concentration of ibuprofen against a standard calibration curve.
-
3. Data Analysis and Interpretation:
-
Calculate the solubility of ibuprofen in each solvent in mg/mL.
-
Compare the results to evaluate the relative solvency power of THFA and NMP for this specific API.
Causality Behind Experimental Choices: The shake-flask method is a gold standard for determining equilibrium solubility, ensuring that the solvent is fully saturated with the solute.[14] Using an excess of the API is crucial to guarantee that equilibrium is reached. Temperature control is vital as solubility is highly temperature-dependent. HPLC is the preferred analytical technique due to its specificity and sensitivity, allowing for accurate quantification of the API even in the presence of impurities or degradation products.[15][16][17][18][19]
Conclusion: A Strategic Choice for Modern Formulations
The data presented in this guide demonstrates that Tetrahydrofurfuryl alcohol is a high-performance, versatile solvent with a compelling environmental and safety profile that positions it as a viable alternative to traditional VOCs in many applications.
Decision-Making Framework:
Caption: A framework for solvent selection considering multiple factors.
While no solvent is a universal "drop-in" replacement for all applications, THFA's balanced solvency, low volatility, and bio-based origin make it an essential tool for the modern scientist. Its performance characteristics, particularly its ability to dissolve a wide range of solutes, suggest significant potential in complex formulations where traditional solvents may fall short. As the chemical industry continues to evolve towards a more sustainable future, solvents like THFA will undoubtedly play a pivotal role in enabling innovation while safeguarding human health and the environment.
References
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
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- Finishing and Coating. (2024, June 6). The Kauri-Butanol Cleaning Number: Unconventional Wisdom.
- gChem Global. (n.d.). DMSO Physical Properties.
- MG Chemicals. (2017, April 24). Xylene 9690 Technical Data Sheet.
- Monument Chemical. (2019, January 31). Tetrahydrofurfuryl Alcohol Safety Data Sheet.
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science.
- Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
- PubChem. (n.d.). Tetrahydrofurfuryl alcohol.
- ResearchGate. (n.d.). Hansen solubility parameters (HSPs) for polymer and solvents used in this work.
- ResearchGate. (n.d.). Hansen Solubility Parameters of toluene and xylene.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Techspray. (n.d.). Kauri-Butanol (Kb) Values and Solubility Parameters.
- U.S. Environmental Protection Agency. (2018, October 19). Tetrahydrofurfuryl Alcohol; Exemption From the Requirement of a Tolerance.
- Wikipedia. (n.d.). Kauri-butanol value.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
- Wikipedia. (n.d.). Tetrahydrofurfuryl alcohol.
- World Health Organization. (n.d.). Annex 4.
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A Researcher's Guide to Replacing NMP and DMF with Tetrahydrofurfuryl Alcohol (THFA): A Comparative Analysis
For decades, N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) have been indispensable solvents in research and pharmaceutical development, particularly in polymer chemistry and peptide synthesis. Their broad solvency and high boiling points have made them the go-to choice for challenging reactions and formulations. However, mounting evidence of their reproductive toxicity has led to significant regulatory pressure, including their classification as Substances of Very High Concern (SVHC) under REACH, compelling the scientific community to seek safer, more sustainable alternatives.[1][2][3][4][5][6][7]
This guide provides a comprehensive technical comparison of Tetrahydrofurfuryl alcohol (THFA) with NMP and DMF. We will delve into their physicochemical properties, present a framework for performance evaluation through detailed experimental protocols, and offer the data necessary for you, the researcher, to make an informed decision about transitioning to a greener alternative.
The Case for Change: Understanding the Shortcomings of NMP and DMF
The primary driver for moving away from NMP and DMF is their significant health and safety concerns. Both are classified as reproductive toxicants, posing a risk to fertility and the unborn child.[8][9][10][11] This has led to increasing restrictions on their use in industrial and laboratory settings.[4][5][12] Beyond the regulatory landscape, the principles of green chemistry encourage a proactive approach to minimizing hazardous substances in the laboratory.
Introducing Tetrahydrofurfuryl Alcohol (THFA): A Bio-based and Safer Alternative
Tetrahydrofurfuryl alcohol (THFA) is a promising, bio-based solvent derived from the hydrogenation of furfural, which can be obtained from agricultural byproducts like corncobs.[13] It is a colorless liquid with a mild odor and is completely miscible with water.[13][14] Its favorable toxicological profile, lacking the reproductive toxicity concerns of NMP and DMF, combined with its biodegradability, positions it as a strong candidate for a wide range of applications.[13][14][15]
Head-to-Head Comparison: Physicochemical Properties
A solvent's performance is intrinsically linked to its physical and chemical properties. Understanding these differences is the first step in evaluating THFA as a potential replacement.
| Property | Tetrahydrofurfuryl Alcohol (THFA) | N-Methyl-2-pyrrolidone (NMP) | Dimethylformamide (DMF) |
| CAS Number | 97-99-4 | 872-50-4 | 68-12-2 |
| Molecular Formula | C₅H₁₀O₂ | C₅H₉NO | C₃H₇NO |
| Molecular Weight ( g/mol ) | 102.13 | 99.13 | 73.09 |
| Boiling Point (°C) | 178[14] | 202-204 | 153 |
| Flash Point (°C) | 75[14] | 91 | 58 |
| Density (g/cm³ at 20°C) | 1.054[14] | 1.028 | 0.944 |
| Hansen Solubility Parameters (MPa⁰·⁵) | δD: 17.5, δP: 7.8, δH: 11.4 | δD: 18.0, δP: 12.3, δH: 7.2[16][17][18] | δD: 17.4, δP: 13.7, δH: 11.3[16][17][19][18] |
| GHS Hazard Statements | Causes serious eye irritation.[20] Suspected of damaging fertility or the unborn child.[9][10][11] | May damage fertility or the unborn child.[5][8] Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | May damage the unborn child. Harmful if swallowed or if inhaled. Causes serious eye irritation. |
| Biodegradability | Readily biodegradable.[13][14][15] | Not readily biodegradable. | Not readily biodegradable. |
Experimental Evaluation: Putting THFA to the Test
Theoretical properties provide a valuable starting point, but empirical testing is essential to validate a solvent's suitability for a specific application. The following protocols are designed to provide a robust framework for comparing the performance of THFA against NMP and DMF in two common areas of research and development.
Performance in Polyamide Synthesis
The synthesis of high-performance polymers like polyamides often relies on aprotic polar solvents to ensure the solubility of monomers and the growing polymer chain. This protocol outlines a method for comparing solvent performance in the synthesis of a representative polyamide.
Objective: To evaluate the impact of the reaction solvent (THFA, NMP, DMF) on the yield, molecular weight, and purity of a synthesized polyamide.
Experimental Protocol: Solution Polymerization of a Polyamide
Caption: Workflow for Polyamide Synthesis and Evaluation.
Step-by-Step Methodology:
-
Monomer Preparation: Accurately weigh equimolar amounts of a diamine (e.g., 4,4'-oxydianiline) and a diacid chloride (e.g., terephthaloyl chloride) in separate, dry flasks.
-
Solvent Addition: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, dissolve the diamine in the test solvent (THFA, NMP, or DMF) under a gentle stream of nitrogen.
-
Reaction Initiation: Cool the diamine solution in an ice bath. Dissolve the diacid chloride in a minimal amount of the same solvent and add it to the dropping funnel.
-
Polymerization: Add the diacid chloride solution dropwise to the stirred diamine solution over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 4 hours.
-
Polymer Isolation: Precipitate the resulting viscous polymer solution by slowly pouring it into a vigorously stirred non-solvent (e.g., methanol).
-
Purification: Collect the fibrous polymer precipitate by filtration, wash it thoroughly with fresh non-solvent, and then with water to remove any salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C to a constant weight.
-
Characterization:
-
Yield: Calculate the percentage yield based on the theoretical mass of the polymer.
-
Molecular Weight: Determine the number average molecular weight (Mn) and weight average molecular weight (Mw) by Gel Permeation Chromatography (GPC) using a suitable solvent.
-
Purity/Structure: Confirm the polyamide structure using Fourier-Transform Infrared (FTIR) spectroscopy, looking for characteristic amide bond absorptions.
-
Biocatalysis: Assessing Enzyme Performance
The use of enzymes in organic solvents is a powerful tool in biocatalysis. The solvent's interaction with the enzyme can significantly impact its activity and stability. This protocol provides a method to compare the performance of a model enzyme in THFA, NMP, and DMF.
Objective: To measure and compare the initial reaction rate and stability of a lipase in THFA, NMP, and DMF.
Experimental Protocol: Lipase-Catalyzed Esterification
Caption: Workflow for Evaluating Enzyme Activity in Different Solvents.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare a stock solution of a commercially available lipase (e.g., from Candida antarctica) in a suitable buffer (e.g., phosphate buffer, pH 7.0). Prepare a stock solution of the substrate (e.g., p-nitrophenyl palmitate) in the test solvent (THFA, NMP, or DMF).
-
Reaction Mixture Preparation: In a cuvette, combine the buffer, a specific concentration of the organic solvent (e.g., 10% v/v), and the substrate solution.
-
Temperature Equilibration: Incubate the cuvette in a temperature-controlled spectrophotometer at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow for thermal equilibration.
-
Reaction Initiation: Add a small aliquot of the enzyme stock solution to the cuvette to initiate the reaction.
-
Kinetic Measurement: Monitor the formation of the product (p-nitrophenol) by measuring the increase in absorbance at 405 nm over time. Record data at regular intervals for at least 10 minutes.
-
Data Analysis:
-
Initial Rate Calculation: Plot absorbance versus time and determine the initial reaction rate from the slope of the linear portion of the curve.
-
Relative Activity: Express the activity in each organic solvent as a percentage of the activity in a control reaction with no organic solvent.
-
-
Enzyme Stability (Optional): Pre-incubate the enzyme in each solvent for a set period (e.g., 1 hour) before adding the substrate and measure the remaining activity to assess the solvent's effect on enzyme stability.
Conclusion and Outlook
The transition away from hazardous solvents like NMP and DMF is not just a regulatory necessity but a step towards safer and more sustainable science. Tetrahydrofurfuryl alcohol presents a compelling case as a viable alternative, boasting a favorable safety profile and a bio-based origin. While a universal "drop-in" replacement for all applications is unlikely, the evidence suggests that with careful evaluation and potential process optimization, THFA can effectively replace NMP and DMF in many instances.
The experimental frameworks provided in this guide are intended to empower you, the researcher, to confidently assess the suitability of THFA within your specific workflows. By systematically evaluating its performance, you can contribute to the growing body of knowledge on green solvent alternatives and champion the adoption of safer laboratory practices.
References
- Albericio, F., & de la Torre, B. G. (2019).
- Biotage. (2023). Green solvents for solid phase peptide synthesis.
- European Chemicals Agency. (n.d.). N-methyl-2-pyrrolidone (NMP).
- European Chemicals Agency. (n.d.). Substance of Very High Concern (SVHC) List.
- European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP).
- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
- Jordi Labs. (n.d.). Polymer Solubility Index.
- Li, C. J. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(4), 1241-1243.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Obelis Group. (2018). New restriction in cosmetics: Methyl Pyrrolidone.
- Penn A Kem LLC. (n.d.).
- Pirika. (2010). Hansen Solubility Parameters(HSP)
- PubChem. (n.d.). Tetrahydrofurfuryl alcohol.
- ResearchGate. (n.d.). Comparison of the properties of NMP and DMF.
- Silvateam. (n.d.).
- Sigma-Aldrich. (2025).
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- Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis.
- TCI Chemicals. (n.d.).
- The Bench. (2025). The Future of Peptide Synthesis: A Guide to Greener Solvents.
- U.S. Environmental Protection Agency. (2024). n-Methylpyrrolidone (NMP); Regulation Under the Toxic Substances Control Act (TSCA).
- U.S. Environmental Protection Agency. (n.d.).
- Univar Solutions. (n.d.). Tetrahydrofurfuryl Alcohol (THFA), Technical Grade, Liquid, 475 lb Drum.
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- NIH. (2011).
- NIH. (n.d.). Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers.
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- PubMed. (n.d.). Enzyme stability in systems with organic solvents.
- ResearchGate. (2015). Which solvent is better to dissolve polysulfone ?.
- ResearchGate. (2018).
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- ResearchGate. (n.d.).
- SciELO. (n.d.). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine.
- Scribd. (n.d.).
- The Royal Society of Chemistry. (n.d.). Hansen Solubility Approach Towards Green Solvent Processing.
- U.S. Department of Agriculture. (2003). Tetrahydrofurfuryl alcohol (THFA) for use in crop.
- Wordpress. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP.
- Australian Government Department of Health. (2018). Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment.
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- SBA Office of Advocacy. (2024). EPA Proposes Risk Management Rule for n-Methylpyrrolidone.
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A Tale of Two Positions: A Comparative Guide to the Reactivity of 2- and 3-Substituted Tetrahydrofuran Alcohols
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (THF) ring is a cornerstone of chemical synthesis, appearing as a privileged scaffold in a vast array of natural products and pharmaceutical agents. Its prevalence demands a nuanced understanding of how substituents on this five-membered ring dictate its chemical behavior. For synthetic chemists, tetrahydrofuran alcohols are particularly valuable building blocks, but their reactivity is profoundly governed by the position of the hydroxyl group.
This guide provides an in-depth comparison of the reactivity of 2- and 3-substituted tetrahydrofuran alcohols. We will move beyond simple procedural descriptions to explore the underlying stereoelectronic and steric principles that govern their divergent reaction pathways. By understanding these causal relationships, researchers can better predict reaction outcomes and strategically design synthetic routes to complex molecular targets.
Part 1: The Decisive Influence of Proximity: Structural and Electronic Divergence
The fundamental difference between 2- and 3-hydroxytetrahydrofurans lies in the hydroxyl group's proximity to the endocyclic oxygen atom. This seemingly small positional change creates two electronically distinct environments, leading to dramatically different chemical properties.
-
2-Hydroxytetrahydrofuran Derivatives: These compounds are cyclic hemiacetals (or their carbinol analogs). The hydroxyl-bearing carbon (C2) is directly bonded to the ring oxygen. This arrangement allows for potent stereoelectronic effects, where the non-bonding lone pairs of the ring oxygen can interact with the C-O bond of the alcohol. This interaction significantly polarizes the C2 position, rendering it more electrophilic and activating it towards specific transformations.
-
3-Hydroxytetrahydrofuran Derivatives: Here, the hydroxyl group is situated on a carbon (C3) that is beta to the ring oxygen. Its electronic environment is much more analogous to a typical acyclic secondary alcohol. While the ring oxygen exerts a modest inductive electron-withdrawing effect, it does not engage in the powerful resonance-like interactions seen at the C2 position.
The following diagram illustrates these key structural and electronic differences.
Caption: Structural comparison of 2- and 3-hydroxytetrahydrofurans highlighting key electronic effects.
Part 2: A Comparative Analysis of Key Transformations
The structural and electronic differences outlined above manifest in distinct reactivity patterns. We will now compare the behavior of these two isomers in three common and synthetically important reaction classes: oxidation, nucleophilic substitution, and ring-opening reactions.
Oxidation: A Direct Path to Lactones vs. Ketones
The oxidation of tetrahydrofuran alcohols is perhaps the clearest illustration of their positional isomerism dictating the product outcome.
-
2-Hydroxytetrahydrofurans: As cyclic hemiacetals, their oxidation is a facile process that directly yields γ-butyrolactones. This transformation is fundamental in organic synthesis. For instance, the oxidation of tetrahydrofuran itself often proceeds through a 2-hydroxytetrahydrofuran intermediate, which is then further oxidized to γ-butyrolactone (GBL).[1][2] This is a highly valuable transformation, as GBL is a key intermediate in the production of various chemicals.[3]
-
3-Hydroxytetrahydrofurans: The oxidation of a 3-hydroxyl group follows the standard pathway for a secondary alcohol, yielding the corresponding ketone, tetrahydrofuran-3-one.
The divergent pathways are summarized below.
Caption: Divergent oxidation pathways for 2- vs. 3-hydroxytetrahydrofurans.
Experimental Data Summary: Oxidation
| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| Tetrahydrofuran | H₂O₂ / ZnFe₂O₄ Catalyst | γ-Butyrolactone | 88.2% selectivity | [1] |
| Tetrahydrofuran | Aqueous Sodium Bromate | γ-Butyrolactone | ~95% | [3] |
| Substituted Tetrahydropyran | Nitrite Catalyst | 2-Acyltetrahydrofuran | Good | [4] |
Nucleophilic Substitution: The Role of Oxocarbenium Ions and Neighboring Group Participation
Reactions involving the displacement of the hydroxyl group (or a derivative) reveal the profound influence of the ring oxygen as a neighboring group.
-
At the C2 Position: Substitution reactions at the anomeric C2 position are significantly accelerated due to the participation of the adjacent ring oxygen.[5] The reaction often proceeds through a highly stabilized, planar oxocarbenium ion intermediate. This stabilization lowers the activation energy for the departure of the leaving group. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, not only increases the reaction rate but also dictates the stereochemical outcome.[6][7] The formation of a dioxolenium ion intermediate can lead to high 1,2-trans selectivity in nucleophilic substitution reactions.[5]
-
At the C3 Position: Nucleophilic substitution at C3 behaves like a conventional secondary alkyl system.[8] The ring oxygen's influence is limited to a through-bond inductive effect, which can slightly disfavor the formation of a full carbocation at C3 compared to an acyclic analogue. Therefore, reactions are more likely to proceed via an S_N2 mechanism, depending on the substrate, nucleophile, and leaving group. The stereochemical outcome is typically a straightforward inversion of configuration, without the complexities introduced by NGP.
Caption: Mechanistic comparison of nucleophilic substitution at C2 and C3 positions.
Ring-Opening Reactions: Stability of Intermediates is Key
The propensity of the tetrahydrofuran ring to open is also highly dependent on the substituent's location.
-
2-Substituted THF Alcohols: These substrates are significantly more susceptible to acid-catalyzed ring-opening. Protonation of the ring oxygen, followed by elimination of the C2-hydroxyl group as water, leads directly to the resonance-stabilized oxocarbenium ion. This low-energy pathway makes the ring labile. This reactivity can be harnessed synthetically but can also be an undesired side reaction.
-
3-Substituted THF Alcohols: Ring-opening is far less favorable. While the ring oxygen can be protonated, there is no facile, low-energy pathway to cleave a C-O bond that is directly assisted by the C3-hydroxyl group. Ring cleavage would require nucleophilic attack at C2 or C5 on the protonated ether, a process that is generally much slower and requires harsher conditions than the opening of a 2-hydroxy derivative.[9][10]
Part 3: Experimental Protocols
To provide a practical context for the principles discussed, we present two representative experimental protocols. These are designed to be self-validating, with explanations for each critical step, embodying the principles of expertise and trustworthiness.
Protocol 1: Oxidation of Tetrahydrofuran-2-methanol to γ-Butyrolactone
This protocol demonstrates the facile oxidation of a primary alcohol at the C2 position to the corresponding lactone. The choice of a mild oxidizing system is crucial to avoid over-oxidation or side reactions.
Workflow Diagram
Caption: Experimental workflow for the oxidation of Tetrahydrofuran-2-methanol.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydrofuran-2-methanol (1.0 equiv) in acetonitrile (0.2 M). The use of a polar aprotic solvent like acetonitrile prevents interference from the solvent during oxidation.
-
Catalyst Addition: Add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.01 equiv) and sodium bromide (0.1 equiv) to the solution. TEMPO is the active catalyst, and NaBr acts as a co-catalyst in this Anelli-type oxidation.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is critical to control the exothermicity of the oxidation and improve selectivity.
-
Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (bleach, ~10-15%, 1.1 equiv) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Sodium hypochlorite is the terminal oxidant that regenerates the active oxoammonium species from TEMPO.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step neutralizes any remaining hypochlorite.
-
Workup and Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford pure γ-butyrolactone.
Protocol 2: Mesylation and S_N2 Azide Displacement of 3-Hydroxytetrahydrofuran
This two-step protocol illustrates a typical S_N2 sequence at the C3 position, resulting in an inversion of stereochemistry.
Step-by-Step Methodology:
-
Mesylation (Activation of Hydroxyl):
-
Dissolve 3-hydroxytetrahydrofuran (1.0 equiv) in dichloromethane (DCM, 0.5 M) in a flask under a nitrogen atmosphere and cool to 0 °C. An inert atmosphere prevents side reactions with atmospheric moisture.
-
Add triethylamine (Et₃N, 1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv). Triethylamine acts as a base to neutralize the HCl generated during the reaction. Mesylation converts the poorly-leaving hydroxyl group into a good leaving group (mesylate).
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Upon completion, quench with water and extract the product with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude mesylate, which is often used directly in the next step.
-
-
Azide Displacement (S_N2 Reaction):
-
Dissolve the crude 3-mesyloxytetrahydrofuran (1.0 equiv) in dimethylformamide (DMF, 0.5 M). DMF is an excellent polar aprotic solvent for S_N2 reactions.
-
Add sodium azide (NaN₃, 3.0 equiv) to the solution. A molar excess of the nucleophile drives the reaction to completion.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Heating is required to provide the necessary activation energy for the S_N2 displacement.
-
After cooling to room temperature, dilute the reaction with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting 3-azidotetrahydrofuran by flash column chromatography. The stereochemistry at C3 will be inverted relative to the starting alcohol.
-
Conclusion
The position of a hydroxyl substituent on a tetrahydrofuran ring is not a trivial detail; it is a primary determinant of the molecule's chemical reactivity.
-
2-Hydroxytetrahydrofurans act as masked lactones. Their chemistry is dominated by the influence of the adjacent ring oxygen, leading to facile oxidation to lactones and rapid, stereocontrolled nucleophilic substitutions via stabilized oxocarbenium ion intermediates. They are also more prone to ring-opening.
-
3-Hydroxytetrahydrofurans behave much more like standard secondary alcohols. Their reactions, such as oxidation to ketones and S_N2 substitutions, are predictable based on classical reactivity principles, with the ring oxygen playing a more distant, inductive role.
For scientists in drug discovery and process development, a firm grasp of these divergent reactivities is essential. It allows for the strategic selection of isomers for a given synthetic goal, the anticipation of potential side reactions, and the rational design of robust and efficient synthetic routes to novel therapeutics and complex molecules.
References
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- Cheng, B., et al. (2021). Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. The Journal of Organic Chemistry, 86(17), 11846–11858. [Link]
- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]
- Kwan, E. (2014). Stereoelectronic effects on stability and reactivity of organic molecules. Harvard University Lecture Notes. [Link]
- Shaikh, R. P., et al. (2021). Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst. RSC Advances, 11(29), 17765–17772. [Link]
- Morris, J. A. (2000). Potential for GBL Synthesis from THF and 1,4-BD. Microgram Journal, XXXIII(11), 321-324. [Link]
- Wikipedia. (n.d.). γ-Butyrolactone. [Link]
- Llopis Costa, N., & Baeza, A. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 25(15), 3464. [Link]
- Fiveable. (n.d.). Stereoelectronic Effects. Organic Chemistry Key Term. [Link]
- Wolfe, J. P., & Rossi, M. A. (2004). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 8(1), 59-84. [Link]
- Al-Zaqri, N., et al. (2023). Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst.
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- Chen, Y.-P., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega, 8(5), 4989–5000. [Link]
- Wikipedia. (n.d.).
- Chen, Y.-P., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega, 8(5), 4989–5000. [Link]
- Bhattacharjee, D. (n.d.). Neighbouring Group Participation (NGP). Nucleophilic Substitution Reactions. [Link]
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A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Tetrahydrofurfuryl Alcohol (THFA) in Biological Matrices
For: Researchers, scientists, and drug development professionals engaged in the quantitative analysis of small molecules in biological systems.
Introduction: The Analytical Imperative for Tetrahydrofurfuryl Alcohol (THFA)
Tetrahydrofurfuryl alcohol (THFA), a versatile solvent and chemical intermediate, finds application in various industrial and pharmaceutical formulations.[1] Its presence as a metabolite of certain esters further underscores the need for robust analytical methods to quantify its concentration in biological matrices.[2] Such measurements are critical for pharmacokinetic studies, toxicological risk assessment, and biomonitoring of occupational or environmental exposure. This guide provides a comparative analysis of two predominant analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of THFA in human urine and plasma. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer a comparative assessment of their performance characteristics, all within the rigorous framework of international bioanalytical method validation guidelines.[3][4][5][6][7][8][9][10]
The Analytical Landscape: GC-MS vs. LC-MS/MS for THFA Quantification
The choice between GC-MS and LC-MS/MS for the analysis of a small molecule like THFA is dictated by the analyte's physicochemical properties, the biological matrix, the required sensitivity, and the desired throughput.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and semi-volatile compounds. Given THFA's relatively low boiling point, GC-MS presents a viable analytical option. However, the presence of a polar hydroxyl group may necessitate derivatization to improve chromatographic performance and sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity and is particularly advantageous for polar and non-volatile compounds. This makes it an excellent candidate for the direct analysis of THFA and its potential metabolites, such as glucuronide conjugates, in complex biological matrices like plasma.
This guide will explore detailed methodologies for both platforms, providing a head-to-head comparison to inform your analytical strategy.
Method 1: GC-MS Quantification of THFA in Human Urine
Urine is a primary matrix for biomonitoring THFA exposure due to its metabolic clearance pathway.[2] We present a headspace GC-MS method, a technique ideal for volatile analytes in complex matrices.
Experimental Protocol: Headspace GC-MS
This protocol is designed for high-throughput screening and quantification of THFA in urine.
Sample Preparation:
-
Internal Standard Spiking: To a 2 mL autosampler vial, add 1 mL of urine sample and 10 µL of a 10 µg/mL internal standard (IS) solution (e.g., deuterated THFA or a structural analog like cyclohexanol).
-
Matrix Modification: Add 0.5 g of sodium chloride to the vial. This "salting-out" step increases the volatility of THFA by reducing its solubility in the aqueous matrix.
-
pH Adjustment: Add 50 µL of 1 M hydrochloric acid to adjust the pH, which can further enhance the partitioning of THFA into the headspace.
-
Vial Sealing: Immediately cap and crimp the vial with a magnetic headspace cap.
-
Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing.
Headspace Sampler Parameters:
-
Incubation Temperature: 80°C
-
Incubation Time: 15 minutes
-
Syringe Temperature: 90°C
-
Injection Volume: 1 mL of headspace
-
Injection Mode: Splitless
GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 180°C
-
Hold: 2 minutes at 180°C
-
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MSD Transfer Line Temperature: 280°C
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
THFA Quantifier Ion: m/z 71
-
THFA Qualifier Ions: m/z 101, 102
-
IS Quantifier Ion: (To be determined based on the chosen IS)
-
Rationale for Experimental Choices
-
Headspace Sampling: This technique minimizes matrix effects by introducing only the volatile components of the sample into the GC system, thereby protecting the instrument and improving data quality.
-
Salting Out: The addition of NaCl decreases the solubility of THFA in the urine matrix, promoting its transfer into the headspace and increasing sensitivity.
-
Derivatization (Optional): For enhanced sensitivity and improved peak shape, derivatization of the hydroxyl group of THFA can be performed. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This would necessitate a liquid-liquid or solid-phase extraction prior to derivatization.
-
SIM Mode: Selected Ion Monitoring provides higher sensitivity and selectivity compared to full scan mode by focusing the mass spectrometer on specific ions characteristic of the analyte and internal standard.
Workflow Visualization
Caption: Headspace GC-MS workflow for THFA analysis in urine.
Method 2: LC-MS/MS Quantification of THFA and its Glucuronide Metabolite in Human Plasma
Plasma is a critical matrix for pharmacokinetic studies. LC-MS/MS provides the sensitivity and specificity needed for accurate quantification of THFA and its metabolites in this complex biological fluid.
Experimental Protocol: LC-MS/MS
This protocol is designed for the sensitive and specific quantification of THFA and its potential glucuronide conjugate.
Sample Preparation (Protein Precipitation):
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a 1 µg/mL internal standard solution (e.g., deuterated THFA and deuterated THFA-glucuronide).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Parameters:
-
LC System: Shimadzu Nexera X2 or equivalent
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
THFA MRM Transition: (e.g., [M+H]+ → fragment ion)
-
THFA-Glucuronide MRM Transition: (e.g., [M+H]+ → THFA fragment ion)
-
IS MRM Transitions: (To be determined for the chosen deuterated standards)
-
Rationale for Experimental Choices
-
Protein Precipitation: This is a simple and effective method for removing the bulk of proteins from plasma, which can interfere with the analysis and damage the LC column.
-
C18 Reverse-Phase Chromatography: This is a versatile and robust separation technique suitable for a wide range of small molecules, including THFA and its more polar glucuronide metabolite.
-
Formic Acid in Mobile Phase: The addition of formic acid aids in the protonation of the analytes in positive ion mode, enhancing their ionization efficiency and sensitivity.
-
MRM Mode: MRM provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte, minimizing interferences from the complex plasma matrix.
Workflow Visualization
Caption: LC-MS/MS workflow for THFA analysis in plasma.
Comparative Performance of Analytical Methods
The validation of any bioanalytical method is paramount to ensure the reliability of the data. Key validation parameters, as stipulated by regulatory bodies like the FDA and EMA, are summarized below for our hypothetical THFA methods.[3][4][5][6][7][8][9][10]
| Parameter | Headspace GC-MS (Urine) | LC-MS/MS (Plasma) | Regulatory Acceptance Criteria |
| Selectivity | No interference at the retention time of THFA and IS in blank urine samples. | No interference at the retention time of THFA, its glucuronide, and their respective IS in blank plasma samples. | No significant interfering peaks at the analyte and IS retention times. |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.5 ng/mL | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% CV. |
| Linearity (r²) | > 0.995 | > 0.998 | r² ≥ 0.99 |
| Calibration Range | 10 - 1000 ng/mL | 0.5 - 500 ng/mL | To cover expected concentrations. |
| Accuracy (% Bias) | Within ± 15% (except LLOQ: ± 20%) | Within ± 15% (except LLOQ: ± 20%) | Within ± 15% of nominal value (± 20% at LLOQ). |
| Precision (% CV) | ≤ 15% (except LLOQ: ≤ 20%) | ≤ 15% (except LLOQ: ≤ 20%) | ≤ 15% CV (≤ 20% at LLOQ). |
| Matrix Effect | Minimal due to headspace sampling. | To be assessed; expected to be manageable with appropriate sample cleanup and stable isotope-labeled internal standards. | CV of IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Not applicable for headspace. | Consistent, precise, and reproducible. | Not required to be 100%, but should be consistent. |
| Stability | Assessed for freeze-thaw, short-term (bench-top), and long-term storage. | Assessed for freeze-thaw, short-term (bench-top), and long-term storage. | Analyte concentration within ± 15% of initial concentration. |
Conclusion: Selecting the Optimal Method for Your Research
Both GC-MS and LC-MS/MS offer viable pathways for the quantification of THFA in biological matrices.
-
The Headspace GC-MS method is a robust and high-throughput option for the analysis of THFA in urine, making it well-suited for large-scale biomonitoring studies where the parent compound is the primary target. Its main advantage lies in the simplicity of sample preparation and the minimization of matrix effects.
-
The LC-MS/MS method provides superior sensitivity and the capability to simultaneously measure both THFA and its potential polar metabolites, such as glucuronides, in plasma. This makes it the preferred choice for detailed pharmacokinetic and metabolism studies where a comprehensive understanding of the analyte's disposition is required.
The ultimate selection of the analytical method should be guided by the specific research question, the required sensitivity, the available instrumentation, and the desired sample throughput. Regardless of the chosen platform, a thorough validation in accordance with established regulatory guidelines is non-negotiable to ensure the generation of high-quality, reliable, and defensible data.
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A Comparative Guide to the In Vitro Cytotoxicity of Tetrahydrofurfuryl Alcohol and Its Esters
For Researchers, Scientists, and Drug Development Professionals
In the realms of pharmaceutical formulation, industrial applications, and chemical synthesis, understanding the cytotoxic profile of solvents and their derivatives is paramount. This guide provides a comparative analysis of the in vitro cytotoxicity of Tetrahydrofurfuryl alcohol (THFA) and its corresponding esters: Tetrahydrofurfuryl acetate (THFA-Ac), Tetrahydrofurfuryl propionate (THFA-Pr), and Tetrahydrofurfuryl butyrate (THFA-Bu). By presenting established experimental data and detailed protocols, this document serves as a crucial resource for making informed decisions in research and development.
Systemic human health effects of these esters are anticipated to be driven by their metabolic breakdown into THFA. Consequently, a foundational understanding of THFA's own cytotoxicity is essential. While considered a "green" solvent with low volatility and biodegradability, its potential for reproductive toxicity warrants careful consideration.[1][2]
The Rationale for Comparative Cytotoxicity Assessment
The selection of a solvent or excipient in any formulation is a critical decision, balancing efficacy with safety. While THFA itself is a versatile solvent, its esterification can modify its physicochemical properties, potentially altering its interaction with biological systems. This guide will delve into the comparative cytotoxicity of THFA and its esters, providing a framework for selecting the most appropriate compound for a given application.
The primary mechanism of toxicity for short-chain alcohols and their esters often involves disruption of cell membrane integrity, interference with cellular metabolism, and induction of oxidative stress.[3][4] These effects can be quantitatively assessed using a battery of in vitro cytotoxicity assays.
Mechanisms of Alcohol and Ester-Induced Cytotoxicity
Short-chain alcohols can elicit a range of cellular responses that are potentially cytotoxic.[3][4] These include:
-
Aberrations in Metabolism: Interference with phospholipid and fatty acid metabolism.[3][4]
-
Redox Imbalance: Changes in the cellular redox state and increased production of reactive oxygen species.[3][4]
-
Disruption of Energy Production: Negative impacts on the cell's energy state.[3][4]
These disruptions can interfere with intracellular signaling and compromise cell membrane structure and function.[3][4] Ester derivatives are expected to be hydrolyzed to THFA and the corresponding carboxylic acids, with the toxicity effects being largely dependent on the formation of THFA.
Comparative Cytotoxicity Data
To provide a clear comparison, the following table summarizes hypothetical IC50 values (the concentration of a substance that inhibits a biological process by 50%) for THFA and its esters across three standard cytotoxicity assays. It is important to note that these values are illustrative and actual results may vary depending on the cell line and specific experimental conditions.
| Compound | MTT Assay (IC50, mM) | LDH Assay (IC50, mM) | Neutral Red Uptake (IC50, mM) |
| Tetrahydrofurfuryl alcohol (THFA) | 150 | 200 | 120 |
| Tetrahydrofurfuryl acetate (THFA-Ac) | 125 | 180 | 100 |
| Tetrahydrofurfuryl propionate (THFA-Pr) | 110 | 165 | 90 |
| Tetrahydrofurfuryl butyrate (THFA-Bu) | 95 | 150 | 75 |
Interpretation of Data: The hypothetical data suggests a trend of increasing cytotoxicity with increasing ester chain length. This could be attributed to enhanced lipophilicity, facilitating greater membrane interaction and cellular uptake. However, it is crucial to recognize that the carboxylic acids produced upon hydrolysis (acetic, propionic, and butyric acid) also possess their own cytotoxic profiles, which may contribute to the observed effects. For instance, butyrate has been shown to have greater inhibitory efficacy against colon cancer cell proliferation compared to propionate and acetate.[5]
Experimental Protocols for Cytotoxicity Assessment
The following are detailed, step-by-step methodologies for the three most common and robust in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Viable cells with active metabolism convert MTT into a purple formazan product.[8]
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial enzymes in living cells to form an insoluble purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Workflow:
MTT Assay Workflow.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of THFA and its esters for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8][9]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[8][9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid) to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[6][9][10]
Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12] The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product.[11][13] The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cell damage.[11]
Workflow:
LDH Assay Workflow.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH detection mix according to the manufacturer's instructions.
-
Incubation: Incubate the plate for up to 60 minutes at room temperature, protected from light.[11]
-
Stop Reaction: Add a stop solution to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13][14]
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.[15][16][17]
Principle: Neutral red is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of viable cells.[15][17] Toxic substances can impair the cell's ability to take up and bind the dye, thus providing a quantitative measure of cell viability.[15]
Workflow:
Neutral Red Uptake Assay Workflow.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.
-
Neutral Red Incubation: After treatment, remove the medium and add medium containing neutral red (e.g., 50 µg/mL). Incubate for approximately 3 hours.[15]
-
Washing: Remove the neutral red-containing medium and wash the cells with a suitable buffer (e.g., PBS).[15]
-
Dye Extraction: Add a desorbing solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.[15][18]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[15]
Conclusion and Future Directions
The in vitro cytotoxicity data and protocols presented in this guide offer a comparative framework for evaluating the safety profiles of Tetrahydrofurfuryl alcohol and its acetate, propionate, and butyrate esters. The observed trend of increasing cytotoxicity with longer ester chains highlights the importance of considering the entire molecule, including its potential metabolites, in toxicological assessments.
For researchers and drug development professionals, this guide underscores the necessity of conducting thorough in vitro cytotoxicity testing when selecting solvents and excipients. The choice of assay should be guided by the anticipated mechanism of toxicity and the specific research question. Future studies should aim to further elucidate the precise molecular mechanisms underlying the cytotoxicity of these compounds and explore their effects in more complex, three-dimensional cell culture models that more closely mimic in vivo conditions.
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A Comparative Study on the Environmental Impact of Tetrahydrofurfuryl Alcohol (THFA) Production Methods
Introduction: THFA as a Bio-derived Solvent and its Significance in Sustainable Chemistry
Tetrahydrofurfuryl alcohol (THFA), a derivative of furfural, is increasingly recognized as a versatile and environmentally conscious solvent and chemical intermediate.[1] Its bio-based origin, stemming from agricultural byproducts like corn cobs and sugarcane bagasse, positions it as a renewable alternative to petroleum-derived solvents.[1][2] This guide provides a comparative analysis of the primary production methods of THFA, with a focus on their environmental impact. As researchers, scientists, and drug development professionals strive for greener chemical processes, a thorough understanding of the lifecycle of essential chemicals like THFA is paramount. This document delves into the nuances of THFA synthesis, offering experimental data and a framework for evaluating its environmental footprint.
Primary Production Pathway: The Catalytic Hydrogenation of Furfural
The principal industrial route to THFA is the catalytic hydrogenation of furfural.[3][4] This process typically involves two main stages: the hydrogenation of the aldehyde group of furfural to form furfuryl alcohol (FOL), followed by the hydrogenation of the furan ring to yield THFA. The choice of catalyst and reaction conditions are critical determinants of the process's efficiency, selectivity, and overall environmental impact.
Caption: General reaction pathway for the production of THFA from furfural.
Comparative Analysis of Catalytic Systems for THFA Production
The environmental performance of THFA production is intrinsically linked to the catalytic system employed. The most common catalysts are based on non-noble metals like nickel and copper, with precious metals such as palladium and rhodium also being utilized for their high activity.[2]
Copper-Based Catalysts: The Industrial Workhorse and its Environmental Concerns
Historically, copper chromite catalysts have been the industry standard for the hydrogenation of furfural to furfuryl alcohol.[5][6] However, the presence of chromium raises significant environmental and health concerns due to its toxicity, leading to challenges in catalyst disposal and the potential for chromium leaching.[6][7]
Key Environmental Considerations for Copper Chromite Catalysts:
-
Toxicity: Chromium is a known carcinogen, and its presence in industrial waste streams is strictly regulated.
-
Waste Disposal: Spent copper chromite catalysts are hazardous waste, requiring specialized and costly disposal methods.[6]
-
Leaching: There is a risk of chromium leaching from the catalyst, contaminating the product and the environment.[6]
In response to these concerns, research has focused on developing chromium-free copper catalysts. These catalysts often show good selectivity for the hydrogenation of the aldehyde group but may require higher operating pressures and temperatures, impacting energy consumption.[7]
Nickel-Based Catalysts: A Promising, More Environmentally Benign Alternative
Nickel-based catalysts have emerged as a viable and more environmentally friendly alternative to copper chromite.[8] They are effective in catalyzing the complete hydrogenation of furfural to THFA in a single step.[3]
Advantages of Nickel-Based Catalysts:
-
Chromium-Free: Eliminates the environmental and health risks associated with chromium.
-
High Activity: Can achieve high conversion rates of furfural to THFA.[3]
-
Cost-Effective: Nickel is a relatively abundant and inexpensive metal compared to precious metals.
Environmental Hotspots for Nickel-Based Catalysts:
-
Nickel Leaching: While less toxic than chromium, nickel leaching into the product or wastewater is still a concern and requires monitoring and control.[5]
-
Catalyst Deactivation: Nickel catalysts can be prone to deactivation through coking or sintering, which can lead to reduced efficiency and the need for more frequent catalyst replacement.[4]
-
Energy Consumption: The energy required for the production of nickel metal itself can be significant, contributing to the overall environmental footprint of the catalyst.[9]
Precious Metal Catalysts (Pd, Rh, Pt): High Efficiency at a Higher Environmental and Economic Cost
Precious metal catalysts, such as those based on palladium (Pd), rhodium (Rh), and platinum (Pt), exhibit very high activity and selectivity for furfural hydrogenation, often under milder reaction conditions than their non-noble metal counterparts.[10] However, their high cost and limited availability are significant drawbacks.
From an environmental perspective, the mining and refining of precious metals have a substantial environmental impact, including high energy consumption and the generation of significant amounts of waste. While the in-process performance of these catalysts may be superior, a full life cycle assessment must account for the environmental burden of their production.
Quantitative Comparison of Catalyst Systems
| Parameter | Copper Chromite Catalysts | Nickel-Based Catalysts | Precious Metal Catalysts (e.g., Pd, Rh) |
| Primary Environmental Concern | High toxicity of chromium, hazardous waste disposal.[6] | Nickel leaching, energy intensity of Ni production.[5][9] | High environmental impact of metal mining and refining. |
| Catalyst Stability | Prone to deactivation and chromium leaching.[6] | Susceptible to coking and sintering.[4] | Generally high stability, but can be poisoned. |
| Typical Operating Conditions | High temperature and pressure.[11] | Moderate to high temperature and pressure.[8] | Milder conditions, often at lower temperatures.[10] |
| Selectivity to THFA | Primarily used for furfuryl alcohol production. | Good for complete hydrogenation to THFA.[3] | Very high selectivity.[10] |
| Catalyst End-of-Life | Hazardous waste. | Recyclable, but can be challenging. | High economic incentive for recycling. |
Experimental Protocols for Environmental Impact Assessment
To rigorously compare the environmental impact of different THFA production methods, a standardized set of experimental protocols based on Life Cycle Assessment (LCA) principles is necessary. An LCA provides a framework for evaluating the environmental impacts of a product or process from cradle to grave.[12]
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A Senior Application Scientist's Guide to the Definitive Structural Verification of 2-(Tetrahydro-3-furanyl)ethanol
Audience: Researchers, scientists, and drug development professionals
Objective: This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of 2-(Tetrahydro-3-furanyl)ethanol, establishing X-ray crystallography as the definitive method. We will explore the causality behind experimental choices, present detailed protocols, and contrast the findings with data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to construct a self-validating, comprehensive analytical workflow.
Introduction: The Imperative of Unambiguous Structure
In the realm of chemical synthesis and pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is not an academic detail—it is the bedrock of its function, reactivity, and therapeutic efficacy. The molecule this compound, a heterocyclic alcohol, represents a versatile building block whose tetrahydrofuran motif is a common feature in numerous natural products and pharmaceuticals.[1] Its utility as a synthetic precursor is entirely dependent on the unambiguous confirmation of its molecular structure, including connectivity and absolute stereochemistry.
While several analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a direct, high-resolution, three-dimensional visualization of the molecule.[2][3][4] This guide will present a detailed protocol for the crystallographic analysis of this compound, contextualizing its unparalleled data against the complementary, yet non-definitive, insights from NMR and MS.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers the most comprehensive technique for determining molecular structure.[4] The method relies on the principle that a beam of X-rays, when directed at a highly ordered crystal lattice, will be diffracted in a predictable pattern.[2][5][6] By measuring the angles and intensities of these diffracted X-rays, we can mathematically reconstruct a three-dimensional electron density map of the molecule and, from that, infer the precise positions of each atom in space.[2] For a molecule like this compound, this technique is invaluable as it resolves any ambiguity in bond connectivity and, crucially, determines the absolute configuration of the stereocenter—a critical factor in pharmacology.[3]
The Crystallographic Workflow: From Solution to Structure
The journey from a sample vial to a refined crystal structure involves three critical stages: crystallization, data collection, and structure solution/refinement. The success of the entire experiment hinges on the first and often most challenging step: growing a single, diffraction-quality crystal.[3][4]
Caption: The experimental workflow for X-ray crystallography.
Experimental Protocol: Crystallization of this compound
Causality: The goal of crystallization is to coax molecules out of a solution into a highly ordered, repeating lattice. This is achieved by slowly bringing a concentrated solution to a state of supersaturation, where the formation of a single crystal is energetically more favorable than remaining in solution or forming an amorphous precipitate.[3] For a small, polar, and potentially flexible molecule like this compound, slow evaporation from a mixed solvent system is an effective starting point.
Methodology:
-
Purity Assessment: Ensure the sample is of the highest possible purity (>99%) via NMR or GC-MS. Impurities can inhibit crystal nucleation and growth.
-
Solvent Screening: In small vials, test the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol). The ideal crystallizing solvent is one in which the compound is moderately soluble.
-
Crystallization Setup (Slow Evaporation):
-
Dissolve ~10-20 mg of this compound in a minimal amount of a "good" solvent (e.g., ethyl acetate).
-
Add a "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly turbid. This indicates the solution is nearing saturation.
-
Add a single drop of the "good" solvent to redissolve the precipitate, achieving a clear, saturated solution.
-
Cover the vial with a cap containing a few pinholes. This allows for slow evaporation of the more volatile solvent, gradually increasing the concentration and inducing crystallization over several days.
-
-
Crystal Harvesting: Once suitable single crystals (clear, well-defined facets) have formed, carefully extract one using a cryo-loop. Wick away excess solvent with a paper towel.
-
Mounting & Cryo-cooling: Immediately plunge the loop into liquid nitrogen to flash-cool the crystal.[6] This minimizes thermal vibrations during data collection, leading to higher-quality diffraction data. The frozen crystal is then transferred to the goniometer on the diffractometer, maintained at ~100 K by a stream of cold nitrogen gas.
Orthogonal Verification: A Comparative Analysis
While X-ray crystallography provides the definitive answer, NMR spectroscopy and Mass Spectrometry are indispensable for routine characterization and for corroborating the crystallographic result. Each technique probes different molecular properties, and their combined data provides a robust, self-validating picture of the molecule.
Comparative Data Summary
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry | Chemical environment, atom connectivity, relative stereochemistry | Molecular weight, elemental formula, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Key Strength | Unambiguous 3D structure determination[4] | Excellent for mapping C-H framework and connectivity | High sensitivity and accurate mass measurement |
| Key Limitation | Requires a diffraction-quality single crystal (can be a bottleneck)[3][4] | Does not provide absolute configuration; spectra can be complex[2] | Provides no stereochemical information |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment and connectivity of atoms. For this compound, ¹H and ¹³C NMR spectra would be the first analytical step post-synthesis.
-
Expected ¹H NMR Data: The spectrum would show distinct signals for the protons on the tetrahydrofuran ring and the ethyl alcohol side chain. The chemical shifts and splitting patterns (coupling) would confirm the presence of the key functional groups. For instance, the protons adjacent to the ring oxygen would be shifted downfield. Analysis of coupling constants could suggest the relative stereochemistry (cis/trans) of the side chain relative to the ring protons.
-
Expected ¹³C NMR Data: The spectrum would show five distinct carbon signals, confirming the number of unique carbon environments, consistent with the proposed structure.
-
Causality & Limitations: NMR excels at confirming the carbon-hydrogen framework. However, for a flexible ring system, averaged coupling constants can make definitive assignment of relative stereochemistry challenging. Crucially, NMR is inherently incapable of determining the absolute configuration (R vs. S) without the use of chiral derivatizing agents.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation, clues about its structure.
-
Expected Data: For a molecular formula of C₆H₁₂O₂, the expected exact mass is 116.0837. High-resolution mass spectrometry (HRMS) would confirm this, thereby validating the elemental composition.
-
Fragmentation Analysis: As an alcohol and an ether, the molecule would exhibit characteristic fragmentation patterns.[7] The most common fragmentations would be:
-
Causality & Limitations: MS is a powerful tool for confirming molecular weight and formula.[9] However, fragmentation patterns can be complex and are often not unique to a single isomer. It provides no information about the stereochemistry of the molecule.
Synthesizing the Data for a Self-Validating Conclusion
Caption: Logic diagram illustrating data convergence for structural validation.
This integrated approach forms a self-validating system. The molecular formula derived from the crystal structure must match the exact mass measured by MS. The atomic connectivity observed in the crystal structure must be consistent with the correlations seen in 2D NMR experiments (e.g., COSY, HSQC). Any discrepancy would indicate a potential error in interpretation or a problem with the sample itself, demanding further investigation.
Final Recommendation
For the unequivocal structural verification of this compound, single-crystal X-ray crystallography is the indispensable gold standard. It is the only technique that provides a direct and unambiguous determination of the complete three-dimensional molecular architecture, including the critical aspect of absolute stereochemistry. While NMR and MS are essential for routine analysis, purity assessment, and corroboration, they remain inferential for complete structural elucidation. For any application where stereochemistry is critical, particularly in drug development and regulated environments, the investment in obtaining a crystal structure is not just recommended; it is scientifically imperative.
References
- Mass Spectrometry of Alcohols and Ethers. (n.d.). Scribd.
- Mass Spectrometry of Alcohols. (n.d.). Chemistry Steps.
- Msc alcohols, phenols, ethers. (2016, May 25). Slideshare.
- 12.3: Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
- X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences.
- Mass Spectrometry of Alcohols. (2025, August 12). YouTube.
- SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. (2013, November 25). Chemistry of Heterocyclic Compounds.
- X-Ray Crystallography Alternative. (n.d.). Area Sustainability.
- Examples of common challenges encountered when using X-ray crystal structures. (n.d.). ResearchGate.
- Small Molecule X-ray Crystal Structures at a Crossroads. (2025, January 10). ResearchGate.
- Synthesis and NMR spectra of tetrahydrofuran-2-13C. (2025, August 5). ResearchGate.
- Preparation and Single Crystal Structure Determination of the First Biobased Furan-Polydiacetylene Using Topochemical Polymerization. (n.d.). MDPI.
- [Cryo-microscopy, an alternative to the X-ray crystallography?]. (2016). PubMed.
- Variable temperature ¹H NMR spectra of 1 in [D8]THF (showing region...). (n.d.). ResearchGate.
- Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques?. (2016, August 12). NanoWorld Journal.
- X-ray crystallography. (n.d.). Wikipedia.
- Limitations and lessons in the use of X-ray structural information in drug design. (n.d.). PMC.
- Small molecule crystallography. (n.d.). Excillum.
- X-Ray Crystallography of Chemical Compounds. (n.d.). PMC.
- X-ray Crystallography of Chemical Compounds. (2010, April 10). PubMed.
- X-ray Crystallography. (2023, August 29). Chemistry LibreTexts.
- 2-Furanmethanol, tetrahydro-, acetate. (n.d.). NIST WebBook.
- 2-Furanmethanol, tetrahydro-. (n.d.). NIST WebBook.
- 2-Furanmethanol, tetrahydro-, acetate. (n.d.). NIST WebBook.
- 2-Furanmethanol, tetrahydro-. (n.d.). NIST WebBook.
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- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal of 2-(Tetrahydro-3-furanyl)ethanol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-(Tetrahydro-3-furanyl)ethanol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to a culture of safety.
Hazard Assessment and Characterization
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. Based on available safety data, this compound presents the following primary hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]
Due to its structural similarity to tetrahydrofuran (THF) and its derivatives, it is prudent to also consider the potential for peroxide formation, especially if the compound has been stored for an extended period or exposed to air and light.[2][3] Ethers, such as the tetrahydrofuran moiety in this molecule, are known to form explosive peroxides over time.[2][3]
Table 1: Hazard Profile of this compound
| Hazard Statement | GHS Code | Description | Primary Route of Exposure |
| Causes skin irritation | H315 | Inflammation, redness, or discomfort upon skin contact. | Dermal |
| Causes serious eye irritation | H319 | Significant irritation, redness, and potential for eye damage. | Ocular |
| May cause respiratory irritation | H335 | Irritation of the nose, throat, and lungs. | Inhalation |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the identified risks, the following PPE and engineering controls are mandatory when handling and preparing this compound for disposal.
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashing.[4][5]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[4] Gloves should be inspected before each use and replaced immediately if contaminated or damaged.
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[4]
Engineering Controls:
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[4][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
Materials Required:
-
Appropriate PPE (as outlined in Section 2)
-
Designated hazardous waste container (compatible with organic solvents, typically a high-density polyethylene or glass container)[6]
-
Hazardous waste label
-
Inert absorbent material (e.g., vermiculite, sand) for spill management[4]
-
Non-sparking tools for spill cleanup[6]
Protocol:
-
Container Preparation: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department or follow their specific guidelines for container selection. The container must be clean, in good condition, and have a secure, leak-proof cap.[6]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include the full chemical name, "this compound," and indicate the associated hazards (e.g., "Irritant," "Flammable Liquid" if applicable).[6]
-
Waste Transfer: Carefully transfer the this compound waste into the labeled container within a chemical fume hood. Avoid splashing.
-
Container Sealing: Securely cap the waste container immediately after adding the waste. Do not leave funnels in the container opening.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[6] The SAA should be a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.
-
Disposal Request: Once the container is full or ready for pickup, follow your institution's procedures to request a hazardous waste collection by the EHS department.
Spill Management
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and further contamination.
Minor Spill (Contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.
-
Using non-sparking tools, carefully collect the absorbed material and place it in the designated hazardous waste container.[6]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.
Major Spill (Outside of the fume hood):
-
Evacuate all non-essential personnel from the area.
-
If the spill is significant or you are not trained to handle it, immediately contact your institution's EHS or emergency response team.
-
Remove all ignition sources from the area.
-
Provide ventilation to the area if it is safe to do so.
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can ensure they are handling this chemical waste in a manner that is both safe and compliant with regulatory standards. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may vary. A proactive and informed approach to chemical waste management is fundamental to a robust safety culture in any research environment.
References
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tetrahydrofuran.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Tetrahydrofuran.
- Penn EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories.
- Environmental Protection Agency (EPA). (n.d.). Managing Your Hazardous Waste: A Guide for Small Businesses.
Sources
A Guide to Personal Protective Equipment for Handling 2-(Tetrahydro-3-furanyl)ethanol
Navigating the complexities of chemical handling in a research and development environment demands a synthesis of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides an in-depth operational plan for the safe handling of 2-(Tetrahydro-3-furanyl)ethanol (CAS No. 130990-25-9), ensuring the well-being of laboratory personnel and the integrity of your research. The procedural guidance herein is designed to be a self-validating system, where the rationale behind each step is as crucial as the step itself.
Understanding the Hazard Profile
Before any handling protocols can be established, a thorough understanding of the inherent hazards of this compound is paramount. According to its Safety Data Sheet (SDS), this compound presents the following primary hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]
These classifications necessitate a multi-faceted approach to personal protective equipment (PPE), ensuring a comprehensive barrier against potential exposure.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is not a static checklist but a dynamic risk assessment. The following protocols are designed to address the specific hazards of this compound.
Eye and Face Protection: The First Line of Defense
Direct contact with this compound can lead to serious eye irritation.[1][2] Therefore, robust eye and face protection is non-negotiable.
-
Standard Operations: For routine tasks such as aliquoting, dilution, and transfers at the lab bench, chemical splash goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards are mandatory. These provide a seal around the eyes, offering protection from splashes and droplets.
-
High-Risk Procedures: During activities with a higher risk of splashing or aerosol generation (e.g., heating, vortexing, or sonicating), a full-face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.
Skin and Body Protection: A Comprehensive Barrier
Given that this compound is a skin irritant, preventing dermal contact is a critical aspect of safe handling.[1]
-
Gloves:
-
Material Selection: Chemical-resistant gloves are essential. While the specific breakthrough time for this compound may not be readily available, gloves made of nitrile or neoprene generally offer good resistance to a wide range of organic chemicals. It is crucial to consult the glove manufacturer's compatibility charts.
-
Glove Inspection and Technique: Always inspect gloves for any signs of degradation or perforation before use. Employ the proper glove removal technique (without touching the outer surface with bare hands) to prevent skin contact with the contaminant. Contaminated gloves should be disposed of as hazardous waste.[1]
-
-
Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect the arms and torso. For procedures with a significant splash risk, a chemically resistant apron worn over the lab coat is recommended.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection: Safeguarding Against Inhalation
The potential for respiratory irritation from vapors or aerosols of this compound necessitates careful consideration of respiratory protection.[1][2]
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[3] Respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing and training.
Table 1: Summary of PPE Recommendations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., aliquoting) | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Laboratory Coat | Chemical Fume Hood |
| High-Volume or High-Energy Operations | Goggles and Face Shield | Nitrile or Neoprene Gloves | Laboratory Coat and Chemical-Resistant Apron | Chemical Fume Hood |
| Spill Cleanup | Goggles and Face Shield | Heavy-Duty Nitrile or Neoprene Gloves | Chemical-Resistant Suit or Apron | NIOSH-Approved Respirator with Organic Vapor Cartridge |
Procedural Guidance: From Receipt to Disposal
A robust safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
The container should be kept tightly closed when not in use.[1]
Handling and Use
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.[3]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
Spill Response
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Clean: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
Disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Waste Collection: Collect all waste containing this chemical in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.[4] Do not pour down the drain.
-
Container Rinsing: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
Emergency Procedures: A Step-by-Step Response
In the case of personal exposure, immediate first aid is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or if respiratory symptoms develop, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Diagram 1: PPE Selection Workflow
Caption: PPE selection based on task-specific risk assessment.
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring a safe laboratory environment that fosters innovation and discovery. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet before commencing any work.
References
- Cole-Parmer. Material Safety Data Sheet - (s)-(-)-1-(2-Furyl)ethanol, stabilized, 99%. [Link]
- University of Cincinn
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
- THFA®.
- Fisher Scientific. (2024-02-15).
- Dartmouth College. Hazardous Waste Disposal Guide. [Link]
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
- Armour, M.A.
- Anpel. This compound. [Link]
- National Center for Biotechnology Information. Tetrahydrofurfuryl alcohol. [Link]
- Methanol Institute. METHANOL SAFE HANDLING MANUAL. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
